molecular formula C10H18CuN2O4S2-2 B13647792 Copper methionine

Copper methionine

カタログ番号: B13647792
分子量: 357.9 g/mol
InChIキー: OGKRAMHEYIKPDE-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper methionine is a coordination complex (CAS 15170-74-8, Molecular Formula: C10H20CuN2O4S2) that provides a highly bioavailable form of copper, making it a valuable reagent in diverse scientific investigations . In biochemical research, copper-methionine interactions are fundamental to the function of metalloenzymes like peptidylglycine monooxygenase (PHM), where the dynamic coordination of copper by a methionine sulfur atom is critical for catalytic activity and is sensitive to environmental pH . Methionine-rich motifs in copper transport proteins (Ctr) also utilize methionine's thioether group to form flexible, selective binding sites for Cu(I), playing a key role in cellular copper homeostasis and resistance mechanisms in bacteria . Beyond its biological relevance, this complex is instrumental in chemical biology. The Copper(I)-Nitrene Platform (CuNiP) leverages the reactivity of methionine residues for chemoproteomic profiling, enabling robust, selective labeling and identification of hyperreactive methionine sites in live cells and complex proteomes to study their function . In materials science, methionine acts as a green corrosion inhibitor for copper surfaces in acidic media, with its adsorption behavior and potential synergistic effects being active areas of study . This product is strictly for research use in these and other applications. It must be stored in a dark, sealed container in a dry, cool place at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C10H18CuN2O4S2-2

分子量

357.9 g/mol

IUPAC名

copper;2-azanidyl-4-methylsulfanylbutanoate

InChI

InChI=1S/2C5H10NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q2*-1;+2/p-2

InChIキー

OGKRAMHEYIKPDE-UHFFFAOYSA-L

正規SMILES

CSCCC(C(=O)[O-])[NH-].CSCCC(C(=O)[O-])[NH-].[Cu+2]

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Copper-Methionine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of copper-methionine complexes. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of workflows and molecular structures to facilitate understanding and replication.

Introduction

Copper complexes with amino acids, particularly essential amino acids like methionine, are of significant interest in various scientific fields, including biochemistry, pharmacology, and nutrition.[1] Methionine, a sulfur-containing amino acid, can chelate with metal ions like copper(II) through its amino and carboxylate groups.[2][3] These complexes have potential applications as nutritional supplements, therapeutic agents, and in the study of copper transport and metabolism.[4][5][6] The synthesis of bis(methioninato)copper(II) results in a crystalline solid, and its structural elucidation is crucial for understanding its chemical behavior and biological activity.

Synthesis of Copper-Methionine Complex

The synthesis of copper-methionine complexes can be achieved through various methods. This section details a common and reproducible experimental protocol.

Experimental Protocol: Synthesis from Copper Sulfate (B86663) and DL-Methionine

This protocol outlines the synthesis of a copper-methionine complex using readily available starting materials.

Materials:

  • DL-Methionine

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve D,L-methionine in distilled water at a concentration of 80 g/L. Heat the solution to 65±5°C to ensure complete dissolution.[7]

    • Separately, prepare an aqueous solution of copper sulfate pentahydrate (CuSO₄·5H₂O) by dissolving 66.94 g in 500 ml of distilled water.[7]

  • Reaction:

    • Mix the methionine and copper sulfate solutions at a molar ratio of 2:1 (methionine:copper).[7]

    • Gradually add a 50% NaOH solution to the mixture to adjust the pH to approximately 7. This will induce the precipitation of the complex.[7] Some procedures suggest a pH range of 4.0-6.0 for the reaction.[8]

  • Isolation and Purification:

    • Collect the resulting precipitate by vacuum filtration.[8][9]

    • Wash the precipitate several times with distilled water to remove any unreacted starting materials and byproducts.[1][9]

    • Dry the purified complex in an oven at 50°C for 48 hours to obtain a fine powder.[7]

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Met_sol DL-Methionine Solution (80 g/L, 65°C) Mixing Mix Solutions (2:1 molar ratio) Met_sol->Mixing Cu_sol Copper Sulfate Solution (66.94 g/500ml) Cu_sol->Mixing pH_adjust Adjust pH to ~7 (add 50% NaOH) Mixing->pH_adjust Precipitation Precipitation of Complex pH_adjust->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Distilled Water Filtration->Washing Drying Dry at 50°C Washing->Drying Final_Product Copper-Methionine Complex Drying->Final_Product

Caption: Experimental workflow for the synthesis of copper-methionine complex.

Characterization of the Copper-Methionine Complex

A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structural features. This involves a combination of spectroscopic, thermal, and analytical techniques.

Elemental Analysis

Elemental analysis is performed to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio.

ElementTheoretical %Experimental %
Carbon (C)26.4626.35
Hydrogen (H)4.414.35
Nitrogen (N)6.176.15
Copper (Cu)~16-1817.06 - 18.05[8]

Theoretical values are calculated for Cu(C₅H₁₀NO₂S)₂.[1] Experimental values are sourced from various studies.[8][10][11]

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the coordination of the methionine ligand to the copper ion by observing shifts in the vibrational frequencies of key functional groups.[2]

Functional GroupFree Methionine (cm⁻¹)Copper-Methionine Complex (cm⁻¹)Interpretation
N-H Stretch3146ShiftedInvolvement of the amino group in coordination.[2]
C=O Stretch~1660ShiftedInvolvement of the carboxylate group in coordination.[2][12]
Cu-N Vibration-~400-500Formation of a copper-nitrogen bond.[13]
Cu-O Vibration-~300-400Formation of a copper-oxygen bond.[13]

Note: Specific peak positions can vary slightly depending on the experimental conditions and the specific form of the complex.[14]

3.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex, which provides insights into the coordination geometry around the copper(II) ion. The d-d transitions for Cu(II) complexes are typically observed in the visible region.[2][15]

TransitionWavelength (λ_max)Geometry
d-d transition~617 nmTetragonal distortion (Jahn-Teller effect)[2]
Ligand-to-Metal Charge Transfer (LMCT)~255 nmCovalent nature of the metal-ligand bond.[2]

The UV-Vis spectrum of the copper-methionine complex shows a broad absorption band in the visible region, characteristic of d-d transitions in copper(II) complexes.[16][17][18]

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complex and to determine the presence of any coordinated or lattice water molecules. The analysis is typically carried out under a nitrogen atmosphere.[19]

Temperature Range (°C)Weight Loss (%)Assignment
< 150VariesLoss of lattice water.[11]
150 - 300VariesDecomposition of the organic ligand.[11][19]
> 300VariesFormation of copper oxide as the final residue.[11]

The specific decomposition temperatures and weight loss percentages can provide information about the stoichiometry and thermal stability of the complex.[20]

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Interpretation Synthesized_Complex Copper-Methionine Complex Elemental_Analysis Elemental Analysis (C, H, N, Cu) Synthesized_Complex->Elemental_Analysis FTIR FT-IR Spectroscopy Synthesized_Complex->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis TGA Thermogravimetric Analysis (TGA) Synthesized_Complex->TGA Empirical_Formula Empirical Formula Elemental_Analysis->Empirical_Formula Coordination_Sites Coordination Sites (-NH2, -COO-) FTIR->Coordination_Sites Coordination_Geometry Coordination Geometry UV_Vis->Coordination_Geometry Thermal_Stability Thermal Stability TGA->Thermal_Stability

Caption: Workflow for the characterization of the copper-methionine complex.

Molecular Structure and Coordination

Based on the collective data from the characterization techniques, a proposed structure for the bis(methioninato)copper(II) complex can be elucidated.

  • Coordination: Methionine acts as a bidentate ligand, coordinating to the copper(II) ion through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring.[21]

  • Geometry: The geometry around the central copper(II) ion is typically a distorted octahedron or a square planar arrangement.[2] In the solid state, the crystal structure of bis(methioninato)copper(II) has been shown to have a distorted octahedral coordination around the copper atom. The methionine ligands coordinate in a trans configuration.

Caption: Proposed molecular structure and coordination of the copper-methionine complex.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of copper-methionine complexes. The detailed experimental protocols, tabulated data, and visual workflows offer a practical resource for researchers in the field. The characterization data collectively support the formation of a chelated complex where methionine binds to copper(II) through its amino and carboxylate groups, typically resulting in a distorted octahedral or square planar geometry. This foundational knowledge is critical for the further exploration of the biological activities and potential applications of this important class of compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper methionine, a chelated complex of copper and the essential amino acid methionine, has garnered significant attention in various scientific fields, from animal nutrition to potential therapeutic applications. Its enhanced bioavailability compared to inorganic copper sources makes it a subject of interest for researchers exploring novel drug delivery systems and nutritional supplements. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its biological relevance.

Chemical and Physical Properties

This compound is an organometallic compound where copper is coordinated with methionine. The most common form is a 1:2 complex, bis(methioninato)copper(II), where two methionine molecules chelate a single copper ion. This chelation occurs through the amino and carboxylate groups of methionine.

General Properties
PropertyValueReferences
Molecular Formula C10H18CuN2O4S2[1][2][3]
Molar Mass 357.93 g/mol [1][2][3]
Appearance Light green, blue, or light blue powder/crystal[1][4][5]
CAS Number 15170-74-8 (bis(DL-methioninato-N,O)copper)[1][2][3]
Solubility and Stability

This compound is soluble in water and acidic solutions.[1] Its solubility is pH-dependent, increasing at lower pH values.[4] The chelated structure provides good stability, protecting the copper ion and preventing it from catalyzing the oxidation of other components in a mixture, such as vitamins and fats in animal feed.[1][6] It is relatively stable under normal storage conditions but can be destabilized by exposure to light or high temperatures.[4] For optimal stability, it should be stored in a cool, dry, well-ventilated area away from direct sunlight, heat, and incompatible substances like strong acids and oxidizers.[7]

Structural and Spectroscopic Data

The structure of this compound complexes has been investigated using various spectroscopic and crystallographic techniques.

ParameterObservationReferences
Coordination Copper(II) is typically coordinated by the nitrogen atom of the amino group and an oxygen atom of the carboxylate group of each methionine ligand.[8]
Infrared (IR) Spectroscopy Shifts in the stretching vibrations of the N-H (amino group) and C=O (carboxyl group) bonds upon complexation confirm the involvement of these groups in coordination with the copper ion.[5][8]
UV-Visible (UV-Vis) Spectroscopy The complex exhibits characteristic absorption bands in the UV-Vis region, which are shifted compared to the free ligand, indicating complex formation. For instance, a complex of Cu(II) with methionine showed a maximum absorption at 294 nm at pH 8.[8][9][10]
X-ray Diffraction Single-crystal X-ray diffraction studies have confirmed the coordination environment around the copper center in related copper-methionine complexes, often revealing a distorted square-pyramidal or octahedral geometry.[11][12][13]
Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound. TGA can provide information on mass loss as a function of temperature, indicating the decomposition of the organic ligand and the final formation of copper oxide. DSC can reveal endothermic and exothermic transitions, such as melting and decomposition.[14][15][16][17][18]

AnalysisTypical ObservationsReferences
Melting Point Decomposes before melting, with one source citing a melting point of 255°C.[4][7]
Density Typically between 1.5 and 1.9 g/mL.[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, generally involving the reaction of a copper salt with methionine in an aqueous solution.

Protocol 1: General Laboratory Synthesis [5][19][20]

  • Dissolution: Dissolve DL-methionine in deionized water. The solution can be heated to 60-80°C to aid dissolution.

  • Copper Salt Addition: Add a solution of a copper salt (e.g., copper sulfate, copper chloride, or copper acetate) to the methionine solution. The molar ratio of methionine to copper is typically 2:1.

  • pH Adjustment: Adjust the pH of the reaction mixture to a range of 4.0-6.0 using a suitable base, such as a saponification solution.

  • Reaction: Maintain the temperature of the mixture between 60-110°C and stir for 0.5-1.0 hour.

  • Isolation: Cool the solution to allow the this compound complex to precipitate.

  • Purification: Collect the precipitate by filtration, wash with deionized water to remove unreacted starting materials, and dry in an oven.

Protocol 2: Spectrophotometric Determination of Copper using Methionine [9][21]

This protocol utilizes cloud point extraction for the preconcentration of copper before spectrophotometric analysis.

  • Sample Preparation: To a series of centrifuge tubes, add aliquots of standard copper solutions or the sample solution to achieve final concentrations in the range of 0.05-4 µg/mL.

  • Reagent Addition: Add 0.7 mL of a 5 x 10⁻⁴ M methionine solution, 2 mL of a borax (B76245) buffer (pH 8.0), and 0.5 mL of a 10% (v/v) Triton X-100 solution.

  • Volume Adjustment: Adjust the total volume to 10 mL with deionized water.

  • Cloud Point Extraction: Heat the mixture in a water bath at 85°C for 30 minutes.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 4 minutes to separate the surfactant-rich phase.

  • Analysis: Decant the aqueous phase and dissolve the surfactant-rich phase in an acidified methanolic solution. Measure the absorbance of the solution at 294 nm using a UV-Vis spectrophotometer.

Characterization Techniques
  • Infrared (IR) Spectroscopy: Prepare a KBr pellet of the synthesized this compound and record the spectrum to identify shifts in the characteristic vibrational frequencies of the amino and carboxyl groups.

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the complex in a suitable solvent (e.g., water) and record the absorption spectrum to determine the λmax.

  • Thermal Analysis (TGA/DSC): Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to analyze its thermal decomposition profile.[14]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification methionine Methionine Solution mixing Mixing & pH Adjustment methionine->mixing copper_salt Copper Salt Solution copper_salt->mixing heating Heating & Stirring mixing->heating pH 4.0-6.0 precipitation Precipitation heating->precipitation Cooling filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product This compound Product drying->product

Caption: General workflow for the synthesis of this compound.

Conceptual Role in Copper Homeostasis

Copper_Homeostasis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu_Met This compound CTR1 CTR1 Transporter Cu_Met->CTR1 Uptake Cu_ions Cu+ Ions Chaperones Copper Chaperones Cu_ions->Chaperones Binding Detox Detoxification Pathways Cu_ions->Detox Excess Copper Enzymes Cuproenzymes Chaperones->Enzymes Delivery CTR1->Cu_ions

Caption: Conceptual diagram of this compound's role in cellular copper uptake.

Biological Significance and Applications

Copper is an essential trace element involved in numerous physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[22] The chelation of copper with methionine enhances its bioavailability, allowing for more efficient absorption in biological systems.[6]

This property is particularly valuable in animal nutrition, where this compound is used as a feed additive to improve growth, immune function, and overall health.[4][6][23] In the context of drug development, the principles of using amino acid chelates to improve the delivery of metal ions could be explored for therapeutic purposes.

Research has also delved into the role of copper in cellular signaling pathways. For instance, copper has been implicated in the BRAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and is often mutated in cancers.[24] While direct evidence for this compound's involvement in specific signaling pathways is still emerging, its ability to modulate intracellular copper levels suggests it could influence such copper-dependent processes. Furthermore, studies have investigated the effects of copper accumulation on methionine metabolism, indicating a complex interplay between these two components.[25][26] Methionine-rich domains are also recognized as important for copper recruitment in detoxification systems.[27][28]

Conclusion

This compound is a well-characterized chelated complex with distinct chemical and physical properties that contribute to its high stability and bioavailability. The synthesis and analysis of this compound can be achieved through straightforward and reproducible experimental protocols. Its established role in animal nutrition and the emerging understanding of copper's function in cellular signaling highlight the continued importance of research into copper-amino acid complexes for both nutritional science and potential therapeutic applications. This guide provides a foundational resource for professionals engaged in the study and application of this compound.

References

In-Depth Technical Guide on the Molecular Structure of Bis(DL-methioninato-N,O)copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of bis(DL-methioninato-N,O)copper, a coordination complex of significant interest in various scientific domains. This document collates and presents key structural data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of this copper-amino acid complex. While specific signaling pathways involving this complex are not extensively documented in current literature, this guide discusses the broader context of copper complexes in biological systems.

Molecular Structure and Crystallographic Data

The molecular formula for bis(DL-methioninato-N,O)copper is C₁₀H₂₀CuN₂O₄S₂.[1] This complex consists of a central copper(II) ion coordinated by two methionine ligands. Methionine, being a bidentate ligand in this context, coordinates to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group.

In the solid state, the copper(II) ion is situated in a square-planar coordination environment. The two methionine ligands are arranged in a trans configuration, with the amino and carboxylate groups of each ligand coordinating to the copper center. This arrangement results in a neutral complex. Spectroscopic studies, particularly electron spin resonance (ESR), have corroborated the square-planar geometry around the copper ion in similar copper-methionine complexes.

Table 1: General Physicochemical Properties of Bis(DL-methioninato-N,O)copper

PropertyValueReference
Molecular Formula C₁₀H₁₈CuN₂O₄S₂[3]
Molecular Weight 357.93 g/mol [3]
CAS Number 15170-74-8[1][3]
Synonyms Copper, bis(DL-methioninato-N,O)-; Copamin; DL-Methionine copper complex[4][5]

Experimental Protocols

Synthesis of Bis(DL-methioninato-N,O)copper

A general and effective method for the synthesis of bis(DL-methioninato-N,O)copper involves the reaction of a soluble copper(II) salt with DL-methionine in an aqueous solution. The pH of the solution is a critical parameter and is typically adjusted to be neutral or slightly basic to facilitate the deprotonation of the carboxylic acid and amino groups of methionine, thereby promoting coordination to the copper(II) ion.

Materials:

Procedure:

  • Dissolve a stoichiometric amount of DL-methionine in distilled water.

  • In a separate beaker, dissolve a half-stoichiometric amount of the copper(II) salt in distilled water.

  • Slowly add the copper(II) salt solution to the DL-methionine solution with constant stirring.

  • Adjust the pH of the resulting solution to approximately 7-8 by the dropwise addition of a dilute NaOH solution. A color change, typically to a deep blue, indicates the formation of the complex.

  • Heat the mixture gently (e.g., in a water bath at 60°C) for a specified period (e.g., 1 hour) to ensure the completion of the reaction.

  • Allow the solution to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crystals with cold distilled water and then with a small amount of ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified crystals in a desiccator over a suitable drying agent.

Characterization Techniques

FTIR spectroscopy is employed to confirm the coordination of the methionine ligand to the copper ion. The involvement of the amino and carboxylate groups in bonding is indicated by shifts in their characteristic vibrational frequencies in the IR spectrum of the complex compared to the free ligand.

Procedure:

  • Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry potassium bromide.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the spectrum for shifts in the N-H stretching and bending vibrations of the amino group and the asymmetric and symmetric stretching vibrations of the carboxylate group.

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to confirm the coordination environment of the copper(II) ion.

Procedure:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., water).

  • Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.

  • The presence of a broad d-d transition band in the visible region is characteristic of copper(II) complexes.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the overall coordination geometry. For powdered samples, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized product.

Procedure (Single-Crystal XRD):

  • Grow suitable single crystals of the complex.

  • Mount a crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Molecular Structure and Coordination

The coordination of the two DL-methionine ligands to the central copper(II) ion is depicted in the following diagram. Each methionine molecule acts as a bidentate ligand, binding through the amino nitrogen and a carboxylate oxygen. The resulting complex has a square-planar geometry with the two ligands in a trans arrangement.

molecular_structure Cu Cu N1 N Cu->N1 O1 O Cu->O1 N2 N Cu->N2 O2 O Cu->O2 C1_alpha N1->C1_alpha C1_coo C C1_alpha->C1_coo R1 R C1_alpha->R1 C1_coo->O1 O1_double O C1_coo->O1_double C2_alpha N2->C2_alpha C2_coo C C2_alpha->C2_coo R2 R C2_alpha->R2 C2_coo->O2 O2_double O C2_coo->O2_double

Caption: Coordination of Cu(II) in bis(DL-methioninato-N,O)copper.

Biological Relevance and Potential Signaling Pathways

While specific signaling pathways directly modulated by bis(DL-methioninato-N,O)copper are not well-documented in the scientific literature, the biological activities of copper complexes, in general, are an area of active research, particularly in drug development.

Copper is an essential trace element involved in numerous physiological processes.[6] Copper complexes have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[6][7] The biological activity of these complexes is often attributed to their ability to participate in redox reactions, interact with biomolecules such as DNA and proteins, and influence cellular signaling.

Potential Mechanisms of Action:

  • DNA Interaction: Copper complexes can bind to DNA, potentially leading to DNA damage and the induction of apoptosis in cancer cells.

  • Enzyme Inhibition: The copper center can interact with the active sites of enzymes, leading to their inhibition.

  • Reactive Oxygen Species (ROS) Generation: Redox cycling of the copper ion can catalyze the formation of ROS, which can induce oxidative stress and trigger cell death pathways.

The methionine ligand itself plays a crucial role in various metabolic pathways, including protein synthesis and methylation reactions. The complexation of methionine with copper may modulate its bioavailability and biological activity.

The following diagram illustrates a generalized workflow for investigating the biological activity of a copper complex like bis(DL-methioninato-N,O)copper.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies synthesis Synthesis of bis(DL-methioninato-N,O)copper characterization Structural & Spectroscopic Characterization synthesis->characterization cell_culture Cell Culture Studies (e.g., Cancer Cell Lines) characterization->cell_culture cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cytotoxicity->apoptosis ros ROS Detection cytotoxicity->ros dna_binding DNA Binding Studies apoptosis->dna_binding western_blot Western Blot Analysis (Signaling Proteins) apoptosis->western_blot enzyme_inhibition Enzyme Inhibition Assays ros->enzyme_inhibition

Caption: Experimental workflow for biological activity assessment.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of bis(DL-methioninato-N,O)copper, including its physicochemical properties and coordination geometry. Detailed protocols for its synthesis and characterization have been outlined to aid researchers in their experimental work. While the specific biological signaling pathways involving this complex remain an area for future investigation, the broader context of copper complexes in medicine suggests potential therapeutic applications. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this intriguing coordination compound.

References

An In-depth Technical Guide to the Spectral Analysis of Copper-Methionine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of copper-methionine complexes, crucial for understanding their coordination chemistry, electronic structure, and biological relevance. Methionine, an essential sulfur-containing amino acid, plays a significant role in copper homeostasis and the function of various metalloproteins. The interaction between copper ions and methionine residues is pivotal in processes ranging from copper transport to the catalytic activity of enzymes. This document details the experimental protocols for the primary spectroscopic techniques used to investigate these complexes and presents key quantitative data for comparative analysis.

Synthesis of Copper-Methionine Complexes

A common copper-methionine complex studied is bis(L-methioninato)copper(II), [Cu(L-Met)₂]. Its synthesis is a foundational step for subsequent spectral analysis.

Experimental Protocol: Synthesis of bis(L-methioninato)copper(II)

This protocol is adapted from the procedure described by Szabó-Plánka and Baran.[1]

  • Preparation of Sodium Methioninate: Dissolve 0.01 mol of L-methionine in 10 mL of a 0.1 N NaOH solution. This deprotonates the amino acid to form the methioninate anion.

  • Complexation: Slowly add 25 mL of a 0.2 M aqueous solution of copper(II) sulfate (B86663) (CuSO₄) to the sodium methioninate solution with continuous stirring.

  • Precipitation: A fine microcrystalline powder of [Cu(L-Met)₂] will precipitate immediately.

  • Isolation and Purification: Filter the precipitate and wash it several times with small portions of distilled water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the final product in a desiccator over a suitable drying agent, such as P₄O₁₀.[1]

The resulting complex should be a grey-blue powder.[1]

G cluster_synthesis Synthesis Workflow L-Methionine L-Methionine Reactants L-Methionine->Reactants NaOH Solution NaOH Solution NaOH Solution->Reactants CuSO4 Solution CuSO4 Solution CuSO4 Solution->Reactants Mixing Mixing Reactants->Mixing Precipitation Precipitation Mixing->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product [Cu(L-Met)₂] Powder Drying->Final Product

A simplified workflow for the synthesis of bis(L-methioninato)copper(II).

Spectroscopic Characterization Techniques

The synthesized copper-methionine complexes can be thoroughly characterized using a suite of spectroscopic methods. Each technique provides unique insights into the electronic and molecular structure of the complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the d-d electronic transitions of the Cu(II) ion, providing information about the coordination geometry of the complex.

  • Sample Preparation: Prepare a solution of the copper-methionine complex in a suitable solvent (e.g., deionized water). Concentrations are typically in the range of 10⁻³ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-1100 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent should be used to obtain a baseline.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for the d-d transitions, which are typically broad and located in the visible region.

Complexλmax (nm)SolventReference
[Cu(L-Met)₂]~620Aqueous[1]
Cu(II)-Methionine294Aqueous (with Triton X-100)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the coordination sites of the methionine ligand to the copper ion by observing shifts in the vibrational frequencies of functional groups (e.g., -NH₂, -COO⁻).

  • Sample Preparation: A small amount of the powdered copper-methionine complex is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded first.

  • Analysis: Compare the spectrum of the complex with that of the free L-methionine ligand. Pay close attention to the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) and amino (NH₂) groups to confirm their involvement in coordination.

Vibrational ModeL-Methionine (cm⁻¹)[Cu(L-Met)₂] (cm⁻¹)AssignmentReference
ν(NH₂)-3326, 3260N-H stretching[1]
νas(COO⁻)15751613Asymmetric COO⁻ stretching[1]
νs(COO⁻)14151409Symmetric COO⁻ stretching[1]
ν(Cu-N)-459Copper-Nitrogen stretching[1]
ν(Cu-O)-315Copper-Oxygen stretching[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a highly sensitive technique for studying paramagnetic species like Cu(II) (d⁹ configuration). It provides detailed information about the coordination environment, the nature of the metal-ligand bonds, and the symmetry of the complex.

  • Sample Preparation: Samples are typically prepared as frozen solutions (e.g., in a water/glycerol mixture) to immobilize the complexes and observe anisotropic effects. The concentration of the Cu(II) complex is usually in the range of 10 µM to 1 mM.

  • Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is commonly used.

  • Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K, liquid nitrogen). The instrument parameters (microwave power, modulation amplitude, and frequency) should be optimized to avoid saturation and distortion of the signal.

  • Analysis: The EPR spectrum of a Cu(II) complex in a frozen solution is typically an axial or rhombic powder pattern. The principal components of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥) are extracted from the spectrum. These parameters are sensitive to the geometry and the type of donor atoms coordinated to the copper ion.

Complexg∥g⊥A∥ (10⁻⁴ cm⁻¹)GeometryReference
[Cu(L-Met)₂]2.1972.136-Square-planar
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For copper-methionine complexes, its application depends on the oxidation state of the copper ion.

  • Cu(II) complexes are paramagnetic, which leads to significant broadening of NMR signals, often rendering them unobservable with standard high-resolution NMR.

  • Cu(I) complexes are diamagnetic (d¹⁰ configuration) and are therefore amenable to NMR studies. NMR can provide valuable information on the coordination of methionine to Cu(I), which is particularly relevant for understanding copper transport mechanisms.

  • Sample Preparation: Dissolve the Cu(I) complex (often a peptide containing methionine residues) in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign the proton resonances.

  • Analysis: Changes in the chemical shifts of the methionine protons (especially the S-CH₃ and α-CH protons) upon binding to Cu(I) provide direct evidence of coordination. NOESY spectra can provide distance constraints to build a structural model of the complex. It has been shown that at certain pH values, Cu(I) binds to a methionine and a cysteine residue rather than two cysteines in model peptides of copper metallochaperones.[2]

Detailed chemical shift data is highly dependent on the specific complex and experimental conditions. However, a general observation is the change in chemical shifts of protons near the coordination site upon complexation.

Methionine in Biological Copper Transport

Methionine residues are critical in the transport of copper ions across cell membranes. The human copper transporter 1 (hCTR1) is a key protein in this process, forming a trimeric channel in the cell membrane. The pore of this channel is lined with methionine triads that act as a "selectivity filter," offering soft sulfur ligands that favor the binding and transport of Cu(I) ions.

The process can be summarized as follows:

  • Copper Reduction: Extracellular Cu(II) is reduced to Cu(I) by cell-surface reductases.

  • Binding to hCTR1: Cu(I) binds to methionine and histidine-rich motifs in the extracellular domain of hCTR1.

  • Translocation: The Cu(I) ion is passed through the methionine-lined pore of the hCTR1 channel.

  • Intracellular Transfer: Once inside the cell, Cu(I) is handed off to copper chaperones, such as ATOX1, which then deliver it to target proteins in the trans-Golgi network.

G cluster_transport Copper(I) Transport via hCTR1 cluster_membrane Cell Membrane Extracellular_CuII Cu(II) Reductase Cell-Surface Reductase Extracellular_CuII->Reductase Reduction Extracellular_CuI Cu(I) Reductase->Extracellular_CuI hCTR1 hCTR1 Transporter (Methionine-lined pore) Extracellular_CuI->hCTR1 Binding & Entry Intracellular_CuI Cu(I) hCTR1->Intracellular_CuI Translocation ATOX1 ATOX1 Chaperone Intracellular_CuI->ATOX1 Binding TGN Trans-Golgi Network ATOX1->TGN Delivery

A schematic of the role of methionine in the hCTR1-mediated copper transport pathway.

Conclusion

The spectral analysis of copper-methionine complexes is a multifaceted field that combines synthesis, a variety of spectroscopic techniques, and biological context. UV-Vis, FTIR, EPR, and NMR spectroscopy each provide complementary pieces of information that, when integrated, allow for a detailed understanding of the structure, bonding, and function of these important coordination compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in chemistry, biology, and medicine who are investigating the vital role of copper-methionine interactions.

References

Crystal Structure Analysis of Copper-Methionine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper-methionine complexes, focusing on two key examples: trans-bis(L-methioninato)copper(II) and the mononuclear complex [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O. This document details the synthesis, experimental protocols for structural determination, and a comprehensive summary of crystallographic data.

Introduction

Copper complexes with amino acids, particularly the essential sulfur-containing amino acid methionine, are of significant interest due to their potential biological activities, including applications as feed additives and antibacterial agents.[1] Understanding the three-dimensional structure of these complexes at the atomic level is crucial for elucidating their mechanisms of action and for the rational design of new compounds with enhanced properties. X-ray crystallography provides the definitive method for determining these structures, revealing precise details of coordination geometry, bond lengths, and intermolecular interactions.

This guide focuses on the structural characterization of two distinct copper-methionine complexes, providing a comparative overview of their molecular architecture.

Experimental Protocols

Synthesis of trans-bis(L-methioninato)copper(II)

The synthesis of trans-bis(L-methioninato)copper(II) is achieved through the reaction of L-methionine with a copper(II) salt in an aqueous solution.

Materials:

  • L-Methionine

  • Copper(II) salt (e.g., copper(II) sulfate (B86663) pentahydrate or copper(II) chloride dihydrate)

  • Distilled water

  • Ethanol

Procedure:

  • A solution of the chosen copper(II) salt is prepared in distilled water.

  • A stoichiometric amount of L-methionine, dissolved in distilled water, is added to the copper(II) salt solution with constant stirring. The molar ratio of L-methionine to copper(II) is typically 2:1.

  • The reaction mixture is gently heated to facilitate the complex formation.

  • The resulting blue solution is allowed to cool slowly to room temperature.

  • Blue crystals of trans-bis(L-methioninato)copper(II) are obtained by slow evaporation of the solvent.

  • The crystals are collected by filtration, washed with a small amount of cold distilled water and then ethanol, and air-dried.

Synthesis of [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

This mononuclear complex is synthesized by reacting a pre-formed copper(II)-phenanthroline complex with L-methionine.

Materials:

Procedure:

  • A solution of 1,10-phenanthroline and copper(II) chloride dihydrate is prepared in ethanol.[2]

  • A separate solution of L-methionine is prepared in distilled water.

  • The L-methionine solution is added to the copper-phenanthroline solution.

  • The resulting mixture is stirred and allowed to crystallize.

  • The obtained crystals are filtered, washed, and dried.

Data Presentation: Crystallographic Data

The crystal structures of the copper-methionine complexes were determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

trans-bis(L-methioninato)copper(II)

The crystal structure of trans-bis(L-methioninato)copper(II) reveals a polymeric structure. The copper(II) ion is in a tetragonally distorted octahedral environment. It is coordinated by two nitrogen atoms and two oxygen atoms from two different L-methionine molecules in a trans square-planar arrangement. The octahedral coordination is completed by two oxygen atoms from the carboxylate groups of neighboring methionine molecules, forming a carboxylate-bridged sheet structure.[3]

Table 1: Crystal Data and Structure Refinement for trans-bis(L-methioninato)copper(II)

ParameterValue
Empirical formulaC₁₀H₂₀CuN₂O₄S₂
Formula weight359.93
Crystal systemMonoclinic
Space groupP2₁
a (Å)9.487(5)
b (Å)5.061(3)
c (Å)15.563(8)
β (°)92.46(3)
Volume (ų)746.4
Z2
Calculated density (g/cm³)1.601
R-factor0.046

Source: Ou et al., 1977[3]

Table 2: Selected Bond Lengths (Å) for trans-bis(L-methioninato)copper(II)

BondLength (Å)
Cu-N(1)2.00
Cu-O(1)1.96
Cu-O(2')2.50

Note: Due to the limitations of the available search results, a comprehensive list of all bond lengths is not available. The provided values are key coordinating bond distances.

[Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

In the mononuclear complex [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O, the copper(II) atom is in a distorted tetragonal-pyramidal coordination environment.[2] It is coordinated by the two nitrogen atoms of the 1,10-phenanthroline ligand, and the nitrogen and one oxygen atom of the L-methionine ligand, which acts as a bidentate ligand. A water molecule occupies the fifth coordination site.

Table 3: Crystal Data and Structure Refinement for [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O

ParameterValue
Empirical formulaC₁₇H₂₄ClCuN₃O₅.₅S
Crystal systemOrthorhombic
Space groupP2₁2₁2₁

Note: Detailed unit cell parameters and refinement statistics were not available in the searched literature.

Table 4: Selected Bond Lengths (Å) in a related [Cu(phen)(L-Glu)(H₂O)]·H₂O complex

BondLength (Å)
Cu-N(phen)1.98 - 2.02
Cu-N(Glu)1.99
Cu-O(Glu)1.95
Cu-O(H₂O)2.25

Note: Specific bond lengths for the methionine complex were not available. The data from a similar glutamic acid complex are provided for reference to illustrate typical coordination bond distances.

Experimental Workflow and Data Analysis

The determination of the crystal structure from a single crystal involves a series of steps, from data collection to structure solution and refinement.

Single-Crystal X-ray Diffraction Methodology
  • Crystal Selection and Mounting: A suitable single crystal of the copper-methionine complex is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The data are collected as a series of diffraction spots, whose intensities and positions are recorded by a detector.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the diffraction spots are integrated to obtain a list of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of copper-methionine crystal structures.

Synthesis_Workflow cluster_synthesis Synthesis of Copper-Methionine Crystals start Start reactants Dissolve Copper Salt & Methionine in Solvent start->reactants reaction Mix and React (with heating) reactants->reaction crystallization Slow Cooling/ Evaporation reaction->crystallization filtration Filter and Wash Crystals crystallization->filtration drying Air Dry filtration->drying product Copper-Methionine Crystals drying->product

Caption: General workflow for the synthesis of copper-methionine crystals.

XRay_Diffraction_Workflow cluster_xrd Single-Crystal X-ray Diffraction Analysis crystal_mount Mount Single Crystal data_collection X-ray Data Collection crystal_mount->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Crystallographic Data structure_refinement->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Copper Methionine in Biological Systems

Abstract

Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and tissue formation. Its bioavailability, however, is a critical factor, often influenced by its dietary form. This compound, an organic chelate of copper with the amino acid methionine, has garnered significant scientific interest due to its enhanced bioavailability and distinct biological activities compared to inorganic copper sources. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical structure, absorption pathways, cellular metabolism, and its role in modulating enzymatic activities and signaling pathways. This document synthesizes current research to offer a detailed resource for professionals in life sciences and drug development.

Chemical Structure and Synthesis

The chelation of copper with methionine results in a stable complex where the metal ion is bonded to the amino acid. The methionine ligand typically coordinates with the copper atom through the nitrogen atom of the amino group and one oxygen atom of the carboxyl group, forming a five-membered ring structure. This chelation protects the copper ion from forming insoluble complexes in the gastrointestinal tract, which is a primary reason for its enhanced bioavailability.

The crystal structure of bis(methioninato)copper(II) reveals a distorted octahedral coordination around the copper atom. The methionine acts as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen. The square-planar arrangement is formed by these atoms from two trans-methionine molecules, with the octahedron completed by a long-range interaction with a carboxylate oxygen from an adjacent molecule.

Synthesis Protocol

A common method for synthesizing this compound chelate involves the reaction of a copper salt with methionine in an aqueous solution.

Protocol: Aqueous Synthesis of this compound [1]

  • Dissolution: Dissolve 2.984 g of methionine (0.02 mol) and 2.497 g of copper sulfate (B86663) (CuSO₄·5H₂O, 0.01 mol) in deionized water.

  • Reaction: Place the mixture in a constant temperature bath and heat to 100°C for 5 hours. This facilitates the chelation reaction.

  • Filtration: After the reaction is complete, perform hot suction filtration on the resulting suspension to separate the precipitate.

  • Washing: Wash the collected filter cake (the this compound chelate) several times with hot distilled water to remove any unreacted starting materials or byproducts.

  • Drying: Place the washed product in a drying oven until a constant weight is achieved. The final product is pure this compound chelate.[1]

A similar protocol exists using copper acetate (B1210297) at 65°C for 4 hours.[1]

Bioavailability and Intestinal Absorption

A significant advantage of this compound is its superior bioavailability compared to inorganic sources like copper sulfate (CuSO₄). This is attributed to its unique absorption mechanism in the intestine.

Mechanism of Enhanced Absorption

Inorganic copper can precipitate in the high pH environment of the small intestine or form complexes with other dietary components, reducing its absorption. This compound, being a stable chelate, is less susceptible to these interactions. It is proposed that the complex can be absorbed intact through amino acid or peptide transporters, in addition to the conventional metal ion transporters.[2][3] This dual-pathway absorption significantly increases its uptake. Studies in finishing pigs have shown that organic copper sources lead to upregulation of peptide transporter 1 (PepT1) and amino acid transporter ASCT2, suggesting a distinct absorption route from inorganic copper.[2]

Experimental Workflow: Bioavailability Assessment in Chicks

The slope-ratio assay is a common method to determine the relative bioavailability of a nutrient source.

G cluster_0 Diet Preparation cluster_1 Feeding Trial cluster_2 Sample Collection & Analysis cluster_3 Data Analysis D1 Basal Diet (Cu-deficient) D2 Standard Diets (Basal + graded levels of CuSO4) D1->D2 D3 Test Diets (Basal + graded levels of Cu-Met) D1->D3 A1 Day-old chicks randomly assigned to dietary groups D2->A1 D3->A1 A2 Ad libitum access to feed and water for a set period (e.g., 21 days) A1->A2 S1 Euthanize chicks A2->S1 S2 Collect liver and/or bile samples S1->S2 S3 Analyze for Copper Concentration (e.g., Atomic Absorption Spectrophotometry) S2->S3 DA1 Regress tissue Cu concentration on supplemental Cu intake for both CuSO4 and Cu-Met groups S3->DA1 DA2 Perform common-intercept multiple linear regression DA1->DA2 DA3 Calculate Relative Bioavailability (RBV): RBV (%) = (Slope of Cu-Met / Slope of CuSO4) x 100 DA2->DA3

Quantitative Bioavailability Data

Numerous studies have quantified the relative bioavailability value (RBV) of this compound against the standard, copper sulfate (set at 100%).

Animal Model Parameter This compound RBV (%) Copper Sulfate RBV (%) Reference
ChicksBile Cu Assay96%100% (Standard)[4]
ChicksLiver Cu Assay88%100% (Standard)[4]
EwesGut AbsorptionSignificantly higher (P<0.01)Lower[5]
PigsFecal ExcretionLowerHigher[2][3]
PigsLiver Cu ContentHigherLower[2][3]

Cellular Uptake and Metabolism

Once absorbed, copper must be transported into cells and delivered to specific proteins. Methionine residues play a crucial role in this process, particularly in the function of the primary high-affinity copper transporter, Ctr1.

Role of Methionine Motifs in Copper Transporter 1 (Ctr1)

The human copper transporter 1 (hCtr1) contains methionine-rich motifs in its extracellular N-terminal domain, such as MXXXM and MMMMPM.[6][7] These thioether-containing motifs are critical for binding Cu(I) and facilitating its transport across the cell membrane.[7] The process is highly specific to the reduced form of copper, Cu(I). The extracellular domain of hCtr1 can bind and reduce Cu(II) to Cu(I), a step that is crucial for subsequent import.[8]

Elevated copper levels trigger the endocytosis and degradation of hCtr1, a homeostatic mechanism to prevent copper overload.[6] This process is dependent on the same methionine motifs required for copper transport, indicating a dual role for these sites in both transport and trafficking of the transporter protein.[6]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol CuMet Cu-Methionine Ctr1 { hCtr1 Transporter |  N-terminus (Met-rich motifs) |  Transmembrane Pore} CuMet->Ctr1 High [Cu] induces endocytosis AAT Amino Acid/ Peptide Transporter CuMet->AAT Intact Absorption Cu_II Cu(II) Cu_II->Ctr1:f1 1. Cu(II) Binding & Reduction Cu_II->Ctr1 High [Cu] induces endocytosis Ctr1:f1->Ctr1:f2 2. Cu(I) Translocation Cu_I Cu(I) Ctr1:f2->Cu_I 3. Release into Cytosol Endosome Endosome Ctr1->Endosome AAT->Cu_I Chaperones Copper Chaperones (e.g., ATOX1, CCS) Cu_I->Chaperones 4. Delivery Enzymes Target Enzymes (e.g., SOD1, Cytochrome c oxidase) Chaperones->Enzymes Degradation Lysosomal Degradation Endosome->Degradation

Impact of Copper on Methionine Metabolism

While methionine facilitates copper uptake, excess intracellular copper can, in turn, disrupt methionine metabolism. This is particularly relevant in copper overload disorders like Wilson's disease. Studies show that early copper accumulation leads to a significant decrease in the mRNA levels of the regulatory subunit of methionine adenosyltransferase (MAT).[9][10] MAT is the enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor. This inhibition of MAT activity alters the entire methionine cycle, affecting methylation reactions and glutathione (B108866) synthesis.[9][10][11]

// Nodes Met [label="Methionine"]; ATP [label="ATP", shape=ellipse]; SAM [label="S-Adenosylmethionine (SAM)\n(Methyl Donor)"]; SAH [label="S-Adenosylhomocysteine (SAH)"]; Hcy [label="Homocysteine"]; Cystathionine [label="Cystathionine"]; Cysteine [label="Cysteine"]; GSH [label="Glutathione (GSH)"]; MAT [label="Methionine Adenosyltransferase (MAT)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Methyltransferases [label="Methyltransferases"]; SAHH [label="SAH Hydrolase"]; CBS [label="Cystathionine β-synthase"];

// Invisible node for copper effect Copper [label="High Intracellular Copper", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Met -> SAM [label="MAT"]; ATP -> SAM; SAM -> SAH [label="Methyltransferases\n(Methylation Reactions)"]; SAH -> Hcy [label="SAHH"]; Hcy -> Met [label="Methionine Synthase"]; Hcy -> Cystathionine [label="CBS\n(Transsulfuration)"]; Cystathionine -> Cysteine; Cysteine -> GSH;

// Copper Inhibition Copper -> MAT [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits Activity &\nReduces mRNA"]; Copper -> SAHH [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits Activity"]; } caption [label="Fig. 3: Effect of high copper on the methionine metabolism cycle.", fontname="Arial", fontsize=10];

Role in Enzyme Activity and Antioxidant Defense

Copper is a catalytic cofactor for key antioxidant enzymes. The enhanced bioavailability of this compound can lead to improved activity of these cuproenzymes.

Superoxide (B77818) Dismutase (SOD)

Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Studies in ewes have demonstrated that supplementation with this compound leads to significantly higher activity of Cu/Zn-SOD in the liver compared to supplementation with copper sulfate.[5] This indicates that the superior delivery of copper to tissues translates into enhanced functional enzymatic capacity and improved antioxidant status.

Other Cuproenzymes

Methionine residues also play a role in the structure and function of other copper-containing enzymes.

  • Copper Efflux Oxidase (CueO): This bacterial enzyme detoxifies copper by oxidizing the more toxic Cu(I) to Cu(II). It contains a methionine-rich domain that is not essential for the catalytic activity itself but facilitates the recruitment of Cu(I) from chelated forms, enhancing the enzyme's efficiency under copper stress.[12]

  • Laccase: Some laccases, which are multi-copper oxidases, have a methionine ligand in their Type I copper center, which functions as the primary electron transfer site.[13]

Methionine as an Antioxidant

Beyond its role in copper transport, methionine itself is an antioxidant. The thioether group can be readily oxidized to methionine sulfoxide, a process that can scavenge reactive oxygen species (ROS).[14] This redox cycle provides a defense mechanism against oxidative damage.[14] Therefore, this compound provides both a bioavailable source of copper for antioxidant enzymes and an amino acid with inherent antioxidant properties.

Effects on Signaling Pathways

The role of copper as a signaling metal is an emerging area of research. Copper ions are now understood to be allosteric modulators of protein kinases, influencing major signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. The kinase MEK1, a key component of this pathway, has been identified as a copper-binding protein.[15] Copper binding to MEK1 is essential for its kinase activity. Consequently, the phosphorylation of MEK1's substrate, ERK1/2, is copper-dependent.[15] By influencing the intracellular copper concentration, copper sources like this compound could potentially modulate the activity of this pathway. This has significant implications in fields like oncology, where the BRAF-MEK-ERK pathway is often dysregulated.[15]

// Nodes GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor Tyrosine Kinase"]; RAS [label="RAS"]; BRAF [label="BRAF"]; MEK [label="MEK1/2", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation"];

// Invisible node for copper Copper [label="Cu(I)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> RAS; RAS -> BRAF; BRAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> TF [label="Phosphorylation"]; TF -> Proliferation;

// Copper binding Copper -> MEK [dir=both, arrowhead=none, style=dashed, color="#EA4335", label=" Allosteric Binding\n(Essential for Activity)"]; } caption [label="Fig. 4: Role of copper in the MAPK/ERK signaling pathway.", fontname="Arial", fontsize=10];

Data Summary Tables

Table 1: Comparative Efficacy in Animal Nutrition
Species Parameter This compound Group Copper Sulfate Group P-value Reference
EwesFecal Cu Excretion (mg/d)4.315.37<0.01[5]
EwesFecal Zn Excretion (mg/d)33.742.6<0.01[5]
EwesLiver Cu (µg/g DM)268.3179.8<0.01[5]
EwesLiver Cu/Zn-SOD (U/mg protein)10.37.9<0.01[5]
Growing PigsBody Weight Day 20 (kg)16.8314.41>0.05[16]
Finishing PigsFecal Cu (mg/kg)LowerHigher<0.05[3]
Broiler ChickensBody Weight Gain (g)1,851 (100 ppm Cu)--[17]
Broiler ChickensFCR1.54 (100 ppm Cu)--[17]
Table 2: Inhibition of Copper Utilization by Cysteine and Ascorbate
Condition Copper Source Inhibition of Cu Utilization (%) Reference
Low Cu + CysteineCuSO₄50.9%[18]
Low Cu + CysteineCu-Methionine49.8%[18]
High Cu + CysteineCuSO₄91.5%[18]
High Cu + CysteineCu-Methionine60.1%[18]
High Cu + AscorbateCuSO₄27.2%[18]
High Cu + AscorbateCu-Methionine31.7%[18]
Note: Inhibition is relative to the unsupplemented control for each copper source. A higher percentage indicates greater inhibition.

Key Experimental Protocols

Protocol: Determination of Liver Copper Concentration

This protocol is a generalized summary based on methods described in animal nutrition studies.[5][17]

  • Sample Preparation: Obtain liver tissue samples immediately after euthanasia. Weigh a portion of the sample (approx. 1-2 g).

  • Drying: Dry the tissue sample in an oven at 105°C for 24 hours to determine dry matter content.

  • Ashing: Place the dried sample in a muffle furnace at 600°C for 6-8 hours until a white or grey ash is obtained.

  • Digestion: Dissolve the ash in a strong acid solution, typically a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl).[17] Heat gently to ensure complete dissolution.

  • Dilution: Quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: Determine the copper concentration in the diluted solution using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) against a certified copper standard curve.

  • Calculation: Express the final concentration as µg of copper per gram of dry matter (µg/g DM).

Protocol: Cloud Point Extraction for Spectrophotometric Determination of Copper-Methionine[20]

This method is used for pre-concentrating trace amounts of copper complexed with methionine before analysis.

  • Reagent Preparation:

    • Copper standards (0.05-4 µg/mL).

    • 5 x 10⁻⁴ M methionine solution.

    • Borax (B76245) buffer (pH 8.0).

    • 10% (v/v) Triton X-100 solution (a non-ionic surfactant).

  • Procedure:

    • To a series of centrifuge tubes, add aliquots of standard copper solutions or the sample solution.

    • Add 0.7 mL of the methionine solution.

    • Add 2 mL of the borax buffer.

    • Add 0.5 mL of the Triton X-100 solution.

    • Adjust the total volume to 10 mL with deionized water.

  • Cloud Point Induction: Heat the mixture in a water bath at 85°C for 30 minutes. The surfactant solution will become turbid (the "cloud point") and form a small, dense, analyte-rich phase.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 4 minutes to separate the surfactant-rich phase from the aqueous phase.

  • Analysis: Decant the aqueous phase and dissolve the remaining surfactant-rich phase in a suitable solvent (e.g., acidified methanol). Measure the absorbance of this solution using a UV-Visible spectrophotometer at 294 nm.

Conclusion

This compound exhibits a complex and advantageous mechanism of action in biological systems, primarily driven by its enhanced bioavailability. The chelated structure protects the mineral from antagonistic interactions in the gut, allowing for efficient absorption via both metal and amino acid/peptide transport systems. At the cellular level, methionine residues are integral to the function of the Ctr1 copper transporter, mediating both uptake and homeostatic regulation. The superior delivery of copper to tissues enhances the activity of critical cuproenzymes like SOD, bolstering antioxidant defenses. Furthermore, emerging evidence points to a role for intracellular copper in modulating key signaling pathways such as the MAPK/ERK cascade. This in-depth understanding of this compound's action underscores its efficacy as a nutritional supplement and opens avenues for its potential application in therapeutic strategies targeting copper-dependent biological processes.

References

An In-depth Technical Guide to the Biological Functions and Roles of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace mineral vital for a myriad of physiological processes, and its bioavailability is critically dependent on its chemical form. Copper methionine, a chelated complex of copper and the essential amino-acid methionine, has emerged as a superior source of copper due to its enhanced stability and absorption. This technical guide provides a comprehensive overview of the core biological functions and roles of this compound, detailing its biochemical advantages, metabolic pathways, and physiological impacts. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Biochemical Advantage of this compound

Copper is a critical cofactor for numerous enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] However, the bioavailability of inorganic copper sources, such as copper sulfate (B86663), can be limited due to antagonistic interactions with other dietary components in the gastrointestinal tract.[2]

This compound, a metal-amino acid chelate, offers a significant advantage by protecting the copper ion from these interactions. The chelation of copper with methionine creates a stable, ring-like structure that is absorbed intact through amino acid transport mechanisms.[3] This mode of absorption not only enhances the bioavailability of copper but also minimizes its potential to cause oxidative stress in the gut.[2] The molecular formula for this compound chelate is generally recognized as [CH3SCH2CH2CH(NH2)COO]2Cu.[4]

Enhanced Bioavailability and Uptake

A primary advantage of this compound is its superior bioavailability compared to inorganic copper sources. This enhanced absorption is attributed to its chemical stability and distinct uptake pathway.

Mechanism of Absorption

Unlike inorganic copper which is primarily absorbed through ion channels, this compound is absorbed via amino acid transporters in the small intestine.[3] This pathway is more efficient and less prone to competition from other minerals. The methionine component of the chelate plays a crucial role in facilitating this transport. Methionine-rich motifs are found in copper transport proteins like CTR1, highlighting the natural affinity of these transporters for methionine-bound copper.[4][5][6]

Quantitative Bioavailability Data

Numerous studies in various animal models have demonstrated the superior bioavailability of this compound over inorganic copper salts. The following tables summarize key quantitative findings from comparative studies.

Table 1: Relative Bioavailability of this compound vs. Copper Sulfate in Various Species

SpeciesParameter MeasuredRelative Bioavailability of this compound (%) (Copper Sulfate = 100%)Reference
Broiler ChicksLiver Copper Accumulation88%[7]
Broiler ChicksBile Copper Concentration96%[7]
EwesGut Absorption of CopperSignificantly Higher (P<0.01)[8]
EwesLiver Copper ConcentrationSignificantly Higher (P<0.01)[8]
Russian SturgeonWeight Gain, Hepatic CuZn SOD activity, Whole Body Cu153% - 168%[9]

Table 2: Effects of this compound Supplementation on Performance and Mineral Status in Ewes

ParameterCopper Sulfate GroupThis compound GroupP-valueReference
Gut Absorption of Copper (%)45.3 ± 1.258.7 ± 1.5<0.01[8]
Liver Copper (mg/kg DM)125.4 ± 5.6158.2 ± 6.3<0.01[8]
Fecal Copper Excretion (mg/day)8.2 ± 0.35.9 ± 0.2<0.01[8]

Core Biological Functions and Roles

Once absorbed, copper from this compound participates in a wide array of physiological functions, from enzymatic activity to immune modulation.

Role in Enzyme Function

Copper is an integral component of numerous cuproenzymes. The enhanced delivery of copper by this compound ensures the optimal functioning of these critical enzymes.

  • Superoxide (B77818) Dismutase (SOD): As a key component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD), copper is essential for cellular protection against oxidative damage.[1] Studies have shown that supplementation with this compound significantly increases serum Cu/Zn-SOD activity.[10]

  • Cytochrome c Oxidase: This mitochondrial enzyme is the terminal oxidase in the electron transport chain and is crucial for cellular energy production (ATP synthesis). Copper is a vital cofactor for its catalytic activity.

  • Lysyl Oxidase: This enzyme is essential for the cross-linking of collagen and elastin, which are critical for the integrity and strength of connective tissues, including bone, cartilage, and blood vessels.

Antioxidant Properties

Methionine itself possesses antioxidant properties. The thioether group of methionine can be reversibly oxidized to methionine sulfoxide, thereby scavenging reactive oxygen species (ROS) and protecting other critical amino acid residues from oxidative damage. This intrinsic antioxidant capacity of the methionine ligand complements the role of copper in antioxidant enzymes like SOD.

Immune System Modulation

Copper is essential for the proper functioning of the immune system. Copper deficiency can lead to impaired immune responses, including reduced neutrophil function and decreased antibody production.[1] this compound, by ensuring adequate copper supply, can help maintain a robust immune system. Studies in broilers have shown that dietary this compound supplementation increases serum IgA and IgM levels.[10]

Influence on Gut Microbiota

Emerging research indicates that the source of dietary copper can influence the composition and function of the gut microbiota. Pharmacological doses of copper have been shown to alter the microbial communities in the ileum and cecum of piglets.[11] While more research is needed specifically on this compound, its unique absorption mechanism may have a different impact on the gut microbiome compared to inorganic copper, which has a more direct antimicrobial effect in the gut lumen.

Signaling Pathways and Molecular Interactions

This compound is involved in intricate cellular signaling pathways, influencing gene expression and metabolic processes.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Copper has been identified as a key player in this pathway, specifically in the activation of MEK1, a central kinase in the cascade. Copper binds to MEK1, enhancing its ability to phosphorylate and activate ERK1/2.[12][13] The efficient delivery of copper by this compound can, therefore, modulate MAPK signaling.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates CTR1 CTR1 Cu Cu+ CTR1->Cu Releases Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Cu_Met Copper Methionine Cu_Met->CTR1 Uptake Cu->MEK1 Allosterically Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Copper's role in the MAPK signaling pathway.

Methionine Metabolism and Methylation

Methionine is a central player in one-carbon metabolism, serving as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, RNA, proteins, and lipids.[14] Copper accumulation has been shown to affect methionine metabolism, particularly by altering the expression and activity of enzymes in this pathway.[3] Dysregulation of the methionine cycle can impact cellular methylation potential and has been implicated in various diseases.[15]

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Cu Excess Copper Cu->SAH Inhibits SAHH MAT MAT Cu->MAT Affects Activity

Figure 2: The methionine metabolism pathway and the influence of copper.

Gene Expression

Copper levels influence the expression of various genes, most notably metallothioneins. Metallothioneins are cysteine-rich proteins that bind and sequester heavy metals, including copper, playing a crucial role in metal homeostasis and detoxification. Copper activates the transcription of metallothionein (B12644479) genes by inducing a conformational change in a specific DNA-binding protein.[16] The efficient delivery of copper by this compound can thus lead to a more robust induction of metallothionein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound Chelate

Objective: To synthesize copper (II) methionine chelate.

Materials:

  • D,L-Methionine

  • Copper Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Distilled water

  • Oven

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel and flask)

Procedure: [17]

  • Prepare a methionine solution by dissolving 80 g of D,L-methionine in 1 liter of distilled water at 65 ± 5°C with continuous stirring.

  • Prepare a copper sulfate solution by dissolving 66.94 g of CuSO4·5H2O in 500 ml of distilled water at 65 ± 5°C.

  • Mix the two solutions at a molar ratio of 2:1 (methionine:copper sulfate).

  • Slowly add 50% NaOH solution to the mixture while stirring to adjust the pH to 7.0 for maximum precipitation of the chelate.

  • Separate the precipitate by filtration.

  • Dry the precipitate in an oven at 50°C for 48 hours.

  • Grind the dried product into a fine powder.

  • Analyze the powder to confirm the copper content (approximately 16%).

In Vivo Bioavailability Study in Broilers

Objective: To compare the bioavailability of copper from this compound to that from copper sulfate.

Experimental Design: [10]

  • Animals: 540 one-day-old male broilers.

  • Housing: Randomly allocate chicks to floor pens with a suitable number of birds per pen and replicate pens per treatment.

  • Diets:

    • Basal diet (control) with no supplemental copper.

    • Basal diet supplemented with graded levels of copper (e.g., 15, 30, 60, 120, 240 mg/kg) from this compound.

    • Basal diet supplemented with graded levels of copper from copper sulfate (as a reference).

  • Duration: 42 days.

  • Data Collection:

    • Performance: Record body weight gain and feed intake weekly. Calculate feed conversion ratio.

    • Sample Collection: At the end of the trial, collect blood samples for serum analysis and liver and tibia samples for mineral analysis.

  • Analysis:

    • Analyze liver and tibia samples for copper concentration using atomic absorption spectrophotometry.

    • Analyze serum for ceruloplasmin and superoxide dismutase activity.

    • Relative bioavailability is calculated using the slope-ratio assay, where the slope of the regression of tissue copper concentration on supplemental copper intake from this compound is compared to the slope from copper sulfate.

Bioavailability_Workflow Start Start Animal_Selection Select experimental animals (e.g., 1-day-old broilers) Start->Animal_Selection Acclimation Acclimation period Animal_Selection->Acclimation Dietary_Groups Randomly assign to dietary groups: - Control (no added Cu) - Copper Sulfate (graded levels) - this compound (graded levels) Acclimation->Dietary_Groups Feeding_Trial Conduct feeding trial (e.g., 42 days) Dietary_Groups->Feeding_Trial Data_Collection Weekly data collection: - Body weight - Feed intake Feeding_Trial->Data_Collection Sample_Collection End of trial sample collection: - Blood (serum) - Liver - Tibia Feeding_Trial->Sample_Collection Analysis Sample Analysis: - Tissue Cu concentration (AAS) - Serum ceruloplasmin - Serum SOD activity Sample_Collection->Analysis Bioavailability_Calc Calculate relative bioavailability (Slope-ratio assay) Analysis->Bioavailability_Calc End End Bioavailability_Calc->End

Figure 3: Experimental workflow for an in vivo bioavailability study.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound solution (sterile, various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure: [4][5][17][18]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound solution. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Conclusion

This compound represents a significant advancement in copper nutrition and supplementation. Its chelated structure confers enhanced stability and bioavailability, leading to more efficient absorption and utilization. The biological roles of this compound are multifaceted, encompassing critical enzymatic functions, antioxidant defense, immune modulation, and regulation of key cellular signaling pathways. This technical guide has provided a detailed overview of these functions, supported by quantitative data and experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of the biochemical and physiological properties of this compound is paramount for its effective application in animal nutrition, human health, and potentially as a therapeutic agent. Further research into its specific effects on the gut microbiome and its precise molecular interactions in signaling cascades will continue to unveil the full potential of this important compound.

References

copper methionine's role in cellular copper homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Copper Methionine in Cellular Copper Homeostasis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is a vital micronutrient, serving as a critical cofactor for numerous enzymes involved in fundamental biological processes, including mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] However, the same redox activity that makes copper essential also renders it highly toxic in excess, necessitating a sophisticated and tightly regulated system for its uptake, distribution, and efflux.[1][3] This system, known as cellular copper homeostasis, is maintained by a network of transporters and chaperones.[3][4] The primary high-affinity copper importer in mammalian cells is the Copper Transporter 1 (CTR1), a membrane protein with a unique reliance on methionine residues for copper binding and translocation.[1][5] This guide provides a detailed examination of the cellular copper homeostatic machinery with a specific focus on the role and comparative advantage of this compound as a delivery source. We will explore the molecular mechanisms of copper transport, present quantitative data on the bioavailability of different copper forms, detail relevant experimental protocols, and visualize key pathways and workflows.

The Machinery of Cellular Copper Homeostasis

Cellular copper balance is dynamically controlled by the coordinated action of import, export, and intracellular trafficking proteins.[3][4]

  • Copper Influx: The primary route for copper entry into mammalian cells is through the high-affinity copper transporter, CTR1 (gene name SLC31A1).[1][6] Dietary copper, predominantly in its oxidized Cu(II) form, is reduced to its cuprous Cu(I) state by cell surface metalloreductases, such as members of the STEAP family, before being transported by CTR1.[7] CTR1 forms a homotrimeric channel in the plasma membrane, facilitating the passage of Cu(I) into the cytosol.[5][8]

  • Intracellular Trafficking: Once inside the cell, free copper is virtually nonexistent as it is immediately bound by a suite of metallochaperones that prevent toxicity and ensure delivery to specific targets.[5][9]

    • ATOX1 (Antioxidant 1 Copper Chaperone) delivers Cu(I) to the P-type ATPases, ATP7A and ATP7B, within the trans-Golgi network.[5][6]

    • CCS (Copper Chaperone for Superoxide Dismutase) delivers Cu(I) to Superoxide Dismutase 1 (SOD1) in the cytoplasm.[5][6]

    • COX17 delivers Cu(I) to the mitochondria for incorporation into cytochrome c oxidase, a critical component of the electron transport chain.[5][6]

  • Copper Efflux: The copper-transporting P-type ATPases, ATP7A (Menkes protein) and ATP7B (Wilson protein), are central to copper efflux.[2][9] They are primarily located in the trans-Golgi network, where they load copper onto cuproenzymes destined for secretion.[9] In response to elevated intracellular copper levels, these transporters traffic to the plasma membrane (ATP7A) or canalicular membrane in hepatocytes (ATP7B) to pump excess copper out of the cell.[9][10]

Cellular_Copper_Homeostasis General Pathway of Cellular Copper Homeostasis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Cu(II) Cu(II) STEAP STEAP Metalloreductase Cu(II)->STEAP Reduction Cu(I)_extra Cu(I) CTR1 CTR1 Transporter Cu(I)_extra->CTR1 Import STEAP->Cu(I)_extra Cu(I)_intra Cu(I) CTR1->Cu(I)_intra ATOX1 ATOX1 Cu(I)_intra->ATOX1 CCS CCS Cu(I)_intra->CCS COX17 COX17 Cu(I)_intra->COX17 ATP7A_B ATP7A / ATP7B (trans-Golgi) ATOX1->ATP7A_B Delivery SOD1 SOD1 CCS->SOD1 Delivery Mitochondria Mitochondria (Cytochrome c Oxidase) COX17->Mitochondria Delivery Efflux Efflux ATP7A_B->Efflux Trafficking (High Cu)

Fig 1. General Pathway of Cellular Copper Homeostasis

The Critical Role of Methionine in Copper Transport

The human copper transporter 1 (hCTR1) has a high affinity for Cu(I), a feature conferred by specific amino acid motifs rich in methionine.[5][8] The soft sulfur atom in the methionine side chain is an ideal ligand for the soft metal ion Cu(I).[1]

  • Extracellular Methionine Motifs: The N-terminal extracellular domain of hCTR1 contains methionine-rich clusters, such as the 40-MMMMPM-45 motif, that are essential for high-affinity copper binding and transport.[11] These motifs act as a "selectivity filter," capturing Cu(I) ions from the extracellular environment and excluding other ions.[1] They are also implicated in the copper-stimulated endocytosis of the transporter, a key homeostatic mechanism to prevent copper overload.[9][11]

  • Transmembrane Methionine Motifs: A highly conserved 150-MXXXM-154 motif within the second transmembrane domain is absolutely required for the translocation of copper across the membrane.[11] This motif is believed to line the pore of the trimeric channel, facilitating the passage of the copper ion.[5]

The reliance of the primary copper import machinery on methionine residues suggests that the form in which copper is presented to the cell can significantly influence uptake efficiency.

CTR1_Structure Schematic of hCTR1 Monomer and Key Methionine Motifs TM1 TM1 TM2 TM2 TM1->TM2 TM3 TM3 TM2->TM3 MetPore Transmembrane Motif (150-MXXXM-154) TM2->MetPore Intracellular Intracellular Domain (C-Terminus) TM3->Intracellular Extracellular Extracellular Domain (N-Terminus) MetCluster Methionine Clusters (e.g., 40-MMMMPM-45) Extracellular->MetCluster MetCluster->TM1 Cu(I) Binding & Selectivity

Fig 2. Schematic of hCTR1 Monomer and Key Methionine Motifs

This compound: An Enhanced Delivery Vehicle

The source of copper significantly impacts its absorption and bioavailability. Organic mineral sources, such as copper chelated with amino acids like methionine, have demonstrated advantages over inorganic sources like copper sulfate (B86663) (CuSO₄).[12][13][14]

  • Inorganic Copper (Copper Sulfate): CuSO₄ dissociates in the digestive tract, releasing Cu(II) ions. These ions are susceptible to forming insoluble complexes with other dietary components, which can reduce their availability for absorption.[15] The free ions must then be reduced to Cu(I) at the cell surface before transport via CTR1.

  • Organic Copper (this compound): this compound is a chelated complex where copper is bound to the amino acid methionine. This chelation can protect the copper ion from interacting with antagonists in the gut, potentially increasing its solubility and the amount of copper that reaches the intestinal epithelial cells.[15][16] While the precise uptake mechanism of the intact complex is still under investigation, it is hypothesized that this compound delivers Cu(I) more efficiently to the CTR1 transporter. This could be due to the methionine ligand itself interacting favorably with the methionine-rich motifs on CTR1, facilitating a more efficient copper hand-off. A study on intestinal epithelial cells showed that the absorption efficiency of organic copper was higher than that of inorganic copper.[12]

Uptake_Comparison Comparative Uptake Workflow: Copper Sulfate vs. This compound cluster_CuSO4 Copper Sulfate (Inorganic) cluster_CuMet This compound (Organic) cluster_final CuSO4 CuSO4 Cu_II Cu(II) ions CuSO4->Cu_II Dissociation Antagonists Interaction with Dietary Antagonists Cu_II->Antagonists Reduced Bioavailability Reduction Reduction at Cell Surface (STEAP) Cu_II->Reduction Uptake_Inorganic Uptake via CTR1 Reduction->Uptake_Inorganic Intracellular Copper Pool Intracellular Copper Pool Uptake_Inorganic->Intracellular Copper Pool CuMet This compound (Chelated Complex) Protection Protection from Antagonists CuMet->Protection Delivery Efficient Delivery of Cu(I) to CTR1 Protection->Delivery Uptake_Organic Enhanced Uptake via CTR1 Delivery->Uptake_Organic Uptake_Organic->Intracellular Copper Pool

Fig 3. Comparative Uptake Workflow: Copper Sulfate vs. This compound

Quantitative Analysis of Copper Bioavailability

Experimental data consistently demonstrates the superior bioavailability of organically complexed copper, such as this compound, compared to inorganic copper sulfate.

Table 1: Comparison of Intracellular Copper Content in IPEC-J2 Cells

This table summarizes data from a study exposing porcine small intestinal epithelial cells (IPEC-J2) to different copper sources for 10 hours.[12]

Copper SourceConcentrationIntracellular Copper Content (µg/g protein)
Control0 µM~5
Copper Sulfate (CuSO₄)120 µM~45
Copper Glycinate (Cu-Gly)120 µM~60
Copper Proteinate (Cu-Pro)120 µM~75
Data are approximated from graphical representations in the cited source. The study showed the uptake rate as Cu-Pro > Cu-Gly > CuSO₄, highlighting the enhanced absorption of organic forms.[12]

Table 2: Relative Bioavailability of Copper Sources in Animal Models

This table compiles findings on the relative bioavailability value (RBV) of copper-methionine (Cu-Met) compared to copper sulfate (CuSO₄), which is set as the standard (100%).

Animal ModelParameter MeasuredCu-Met Relative Bioavailability (%)Citation
Russian SturgeonWeight Gain, Hepatic Cu-Zn SOD, Whole Body Cu153% - 168%[14]
EwesGut Absorption, Liver Cu Concentration152%[16]
PigsLiver and Spleen Copper StorageHigher storage with 20 ppm Cu-Met vs. 20 ppm CuSO₄[13]
These studies indicate that copper from this compound is 1.5 to 1.7 times more bioavailable than copper from copper sulfate.[14]

Experimental Protocols for Studying Copper Homeostasis

Investigating the role of this compound requires robust methodologies to quantify and visualize cellular copper dynamics.

Protocol 1: Determination of Intracellular Copper by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying total cellular metal content.[17][18]

ICP_MS_Workflow Workflow for Intracellular Copper Quantification by ICP-MS A 1. Cell Culture & Treatment (e.g., with CuSO4 vs. Cu-Met) B 2. Cell Harvesting (Trypsinization, washing with PBS/EDTA) A->B C 3. Cell Counting (e.g., using a hemocytometer) B->C D 4. Cell Lysis & Digestion (Using concentrated nitric acid) C->D E 5. Sample Dilution (With metal-free water) D->E F 6. ICP-MS Analysis (Quantification against standard curve) E->F G 7. Data Normalization (e.g., µg Cu per 10^6 cells or mg protein) F->G

Fig 4. Workflow for Intracellular Copper Quantification by ICP-MS

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, IPEC-J2) at a desired density and allow them to adhere.

  • Treatment: Expose cells to media containing different concentrations of copper sources (e.g., 50 µM this compound vs. 50 µM Copper Sulfate) for a specified time. Include an untreated control.

  • Harvesting: Wash cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular copper. Detach cells using trypsin and wash again.

  • Sample Preparation: Count an aliquot of cells to allow for normalization. Pellet the remaining cells and digest the pellet in high-purity concentrated nitric acid overnight at 65°C.

  • Analysis: Dilute the digested samples with metal-free deionized water to bring the acid concentration to ~2-5%. Analyze the samples using ICP-MS. Generate a standard curve with known copper concentrations to quantify the copper content in the samples.[18]

  • Normalization: Express the final data as copper mass per number of cells or per total protein content.

Protocol 2: Visualization of Labile Copper Pools with Fluorescent Probes

Fluorescent sensors that are selective for Cu(I) or Cu(II) allow for the visualization and semi-quantitative analysis of labile (kinetically available) copper pools within living cells.[19][20]

Fluorescence_Workflow Workflow for Visualizing Intracellular Copper with Fluorescent Probes A 1. Cell Seeding (On glass-bottom dishes or coverslips) B 2. Cell Treatment (Incubate with different copper sources) A->B C 3. Probe Loading (Incubate cells with a Cu+ specific probe, e.g., CS1) B->C D 4. Washing (Remove excess probe with buffer) C->D E 5. Live-Cell Imaging (Using fluorescence or confocal microscopy) D->E F 6. Image Analysis (Quantify fluorescence intensity per cell) E->F

References

An In-depth Technical Guide to the Bioavailability of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper is an essential trace mineral critical for a multitude of physiological processes, including cellular respiration, hemoglobin formation, and connective tissue development. Its supplementation in diets is often necessary, but the chemical form of copper significantly dictates its absorption and ultimate bioavailability. Inorganic salts like copper sulfate (B86663) (CuSO₄) have historically been common, but their use is associated with challenges, including poor absorption and antagonistic interactions with other dietary components.

Copper methionine, a chelated form where copper is bound to the amino acid methionine, offers a solution to these challenges. By mimicking the natural chelation process, this compound protects the mineral ion from forming insoluble complexes in the gastrointestinal tract, leading to enhanced absorption and tissue utilization. This guide provides a comprehensive technical overview of the bioavailability of this compound, detailing its absorption mechanisms, presenting comparative quantitative data against other copper sources, and outlining the experimental protocols used to determine its efficacy.

The Chemistry of Chelation

This compound is an organometallic complex where a central copper ion (Cu²⁺) is bonded to two molecules of the amino acid methionine. This chelation process involves the formation of coordinate bonds between the copper ion and the amino and carboxyl groups of methionine, creating a stable, ring-like structure. This structure is key to its enhanced bioavailability.

Key Properties:

  • Stability: The chelate structure protects the copper ion from interacting with dietary antagonists such as phytates, high concentrations of zinc, molybdenum, and sulfur.

  • Solubility: It maintains solubility and stability across the varying pH environments of the digestive tract.

  • Absorption Pathway: The chelated form is thought to utilize amino acid transport pathways in the intestinal wall, which can be more efficient than the ion channels used by inorganic mineral salts.[1]

Mechanisms of Intestinal Copper Absorption

The absorption of copper is a complex, regulated process occurring primarily in the duodenum and proximal jejunum.[1] Inorganic copper must be reduced from Cu²⁺ to Cu⁺ before it can be taken up by the primary copper transporter, CTR1. Once inside the enterocyte, it is bound by chaperone proteins (e.g., ATOX1) and directed for either storage, use in cellular enzymes, or export into the bloodstream via the ATP7A transporter at the basolateral membrane.[1]

This compound, being a chelated molecule, may leverage different or additional absorption pathways. The prevailing hypothesis is that the intact chelate can be absorbed via amino acid transporters, bypassing some of the rate-limiting steps and competitive inhibition faced by free copper ions. This proposed mechanism helps explain its superior bioavailability.

Intestinal_Copper_Absorption Figure 1. Comparative Intestinal Absorption Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Blood CuSO4 Copper Sulfate (Cu²⁺) DMT1 DMT1 / CTR1 (Ion Transporter) CuSO4->DMT1 Absorption CuMet This compound (Chelate) AAT Amino Acid Transporter CuMet->AAT Absorption Antagonists Antagonists (Phytate, Mo, S) Antagonists->CuSO4 Forms Insoluble Complex Chaperone ATOX1 (Chaperone) DMT1->Chaperone AAT->Chaperone Cu⁺ released ATP7A ATP7A (Exporter) Chaperone->ATP7A BloodCu Copper bound to Albumin/Transcuprein ATP7A->BloodCu Export

Figure 1. Comparative intestinal absorption pathways for inorganic vs. chelated copper.

Quantitative Bioavailability Data

Numerous studies across various species have demonstrated the superior bioavailability of this compound compared to inorganic copper sulfate. Bioavailability is often expressed as a relative value (RBV), where copper sulfate is set to 100%.

SpeciesCopper SourceParameter MeasuredRelative Bioavailability (%) vs. CuSO₄Reference(s)
Russian Sturgeon This compound (CuMet)Weight Gain, Hepatic Cu-Zn SOD, Whole Body Cu153% - 168%[2]
Growing Pigs This compound (CuMET)Liver Copper ConcentrationSignificantly Higher (P < 0.01)[3]
Growing Pigs Copper Proteinate (CuPro)Bile Cu, Plasma Cu/Zn SOD, Growth156% - 263% (vs. TBCC¹)[4]
Beef Steers Copper Glycinate (B8599266) (CuGly)²Liver Copper Concentration115% (Not Statistically Different)[5]
Beef Steers Copper Glycinate (CuGly)²Liver Copper Concentration (High Antagonists)131% - 150%[5]

¹TBCC (Tribasic Copper Chloride) is another copper source with bioavailability often considered similar to or slightly higher than CuSO₄. ²Copper Glycinate is another amino acid chelate, often used as a proxy for understanding the behavior of chelated copper forms like this compound.

As the data indicates, in a study on Russian sturgeon, the relative bioavailability of this compound was found to be 153% to 168% compared to copper sulfate, based on measurements of weight gain, hepatic enzyme activity, and copper concentration in the whole body.[2] Similarly, pigs supplemented with 20 ppm of copper from this compound showed significantly higher copper storage in the liver compared to those fed the same level from copper sulfate.[3]

Experimental Protocols for Bioavailability Assessment

The determination of copper bioavailability is typically conducted through rigorous in vivo studies. The slope-ratio assay is a common and robust method.[6][7][8]

General Protocol: In Vivo Slope-Ratio Assay

This protocol outlines a typical experimental design to determine the relative bioavailability of a test copper source (e.g., this compound) compared to a standard source (e.g., Copper Sulfate).

  • Animal Selection and Depletion Phase:

    • Species: Select a suitable animal model (e.g., weanling pigs, beef steers, broiler chicks).

    • Acclimation: House animals in individual pens or metabolic cages to allow for precise feed intake monitoring and sample collection.

    • Depletion: Feed all animals a basal diet deficient in copper but adequate in all other nutrients. This phase continues until a state of copper depletion is achieved, confirmed by analysis of plasma or liver copper concentrations. This step increases the sensitivity of the assay.

  • Repletion/Experimental Phase:

    • Diet Formulation: Create a series of experimental diets. This includes the basal diet (negative control) and the basal diet supplemented with graded levels of copper (e.g., 5, 10, 20 mg/kg) from both the standard source (CuSO₄) and the test source (this compound).

    • Randomization: Randomly assign animals to the dietary treatment groups.

    • Feeding Period: Feed the animals their assigned diets for a predetermined period (e.g., 2-6 weeks). Monitor feed intake and animal health daily.

  • Sample Collection and Analysis:

    • Tissue Sampling: At the end of the experimental period, collect biological samples. Key indicators of copper status include liver tissue (the primary storage organ for copper), blood plasma, and bile.[4]

    • Sample Preparation: Samples are prepared for mineral analysis, typically involving wet-washing with nitric acid and hydrogen peroxide to digest the organic matrix.[4][9]

    • Quantification: Determine the copper concentration in the digested samples using analytical techniques such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[9][10][11][12]

  • Data Analysis and Bioavailability Calculation:

    • Regression Analysis: For each copper source, perform a multiple linear regression of a key response variable (e.g., liver copper concentration, plasma ceruloplasmin activity) against the supplemental copper intake.

    • Slope-Ratio Calculation: The relative bioavailability (RBV) is calculated as the ratio of the slope of the regression line for the test source to the slope for the standard source, multiplied by 100.

    • Statistical Validation: The validity of the assay is confirmed by ensuring the regression lines are linear and have a common intercept.[6]

Experimental_Workflow Figure 2. General Workflow for an In Vivo Bioavailability Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A1 Animal Selection & Acclimation A2 Copper Depletion Phase (Feed Basal Diet) A1->A2 A3 Confirmation of Depletion Status A2->A3 B1 Randomize Animals to Treatment Groups A3->B1 B2 Feed Diets with Graded Levels of Cu Sources B1->B2 B3 Monitor Intake & Health B2->B3 C1 Collect Biological Samples (Liver, Plasma) B3->C1 C2 Sample Digestion (Wet Ashing) C1->C2 C3 Measure Cu Concentration (AAS / ICP-OES) C2->C3 D1 Multiple Linear Regression (Response vs. Intake) C3->D1 D2 Calculate Slope Ratio (Test Source / Standard Source) D1->D2 D3 Determine Relative Bioavailability (%) D2->D3

Figure 2. General workflow for an in vivo bioavailability study using a slope-ratio assay.

In Vitro Digestion Models

In vitro methods, which simulate the digestion process in the stomach and small intestine, are also used for preliminary screening. These models measure the "bioaccessibility" of copper, which is the amount rendered soluble and available for absorption.

  • Protocol: The method involves sequential incubation of a feed sample containing the copper source in simulated salivary, gastric, and intestinal fluids.[13]

  • Measurement: After the simulated digestion, the soluble fraction is separated (often by dialysis) and the copper concentration is measured.[13]

  • Utility: While not a direct measure of bioavailability, this method is rapid and cost-effective for comparing the relative solubility and stability of different copper sources under simulated gut conditions.

Conclusion

References

The Discovery and In-Depth Technical Guide to Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Compound in Research and Development

This technical guide provides a comprehensive overview of the discovery, history, and scientific foundation of copper methionine. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, physicochemical properties, biological significance, and the experimental methodologies used for its evaluation.

Introduction: A Chelate of Significance

This compound is a metal chelate in which a central copper ion (Cu²⁺) is bonded to the amino acid methionine. This chelation process results in a complex with distinct physicochemical and biological properties compared to inorganic copper salts. Its primary application has been in animal nutrition as a more bioavailable source of copper, an essential trace element crucial for numerous physiological functions.[1][2] The stability of the chelate protects the copper from unwanted reactions in feed and the digestive tract, leading to improved absorption and utilization.[3]

History and Discovery

The development of this compound is rooted in the broader history of amino acid and trace mineral research. Methionine itself was first isolated in 1921 by John Howard Mueller.[4] The understanding of the essentiality of trace minerals like copper in animal nutrition grew throughout the 20th century. The concept of chelating minerals with amino acids to enhance their bioavailability emerged as a significant advancement in animal feed science.

While the precise first synthesis of this compound is not definitively documented in the readily available scientific literature, numerous patents from the latter half of the 20th century and early 21st century describe various methods for its preparation, indicating a period of active development and refinement.[5][6][7][8] These methods aimed to produce a stable and cost-effective product for the animal feed industry.

Physicochemical Properties

This compound is typically a blue or light blue powder.[1] Its properties are influenced by the stoichiometry of the complex, which is generally a 1:2 molar ratio of copper to methionine.[1]

PropertyValueReference
Molecular Formula C₁₀H₂₀CuN₂O₄S₂[1]
Molecular Weight 359.9 g/mol [9]
Appearance Blue or light blue powder[1]
Solubility Soluble in water[10]
Stability Constant (log K) Varies depending on measurement conditions. One study reported a log K of 2.80 for a mixed ligand complex involving cysteine.[11][12]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized representation based on common methods described in the literature.[1][5][6][7]

Objective: To synthesize this compound chelate.

Materials:

  • DL-Methionine

  • Copper Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Deionized water

  • Ethanol (B145695) (optional, for washing)

  • Reaction vessel with stirring and temperature control

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Dissolution of Methionine: Dissolve a specific molar amount of DL-methionine in deionized water in the reaction vessel. The solution may be heated (e.g., to 60-80°C) to aid dissolution.[5]

  • Preparation of Copper Solution: In a separate vessel, dissolve a specific molar amount of copper sulfate pentahydrate in deionized water. The molar ratio of methionine to copper is typically 2:1.[1]

  • Chelation Reaction: While stirring the methionine solution, slowly add the copper sulfate solution.

  • pH Adjustment: Monitor the pH of the reaction mixture. Gradually add the sodium hydroxide solution to adjust the pH to a target range (e.g., 7.0-7.2) to facilitate the chelation and precipitation of the this compound complex.[6]

  • Reaction Time: Allow the reaction to proceed for a specified time (e.g., 0.8-1.0 hour) at a controlled temperature.[6]

  • Isolation of the Product: After the reaction is complete, cool the mixture and collect the precipitated this compound by filtration.

  • Washing: Wash the collected solid with deionized water and optionally with ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final product in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[6]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Chelation cluster_purification Product Isolation Met_sol Dissolve Methionine in Water Mix Mix Solutions Met_sol->Mix Cu_sol Dissolve Copper Sulfate in Water Cu_sol->Mix pH_adjust Adjust pH with NaOH Mix->pH_adjust React React (0.8-1.0 hr) pH_adjust->React Filter Filter Precipitate React->Filter Wash Wash with Water/Ethanol Filter->Wash Dry Dry in Oven Wash->Dry Final_Product This compound Product Dry->Final_Product

Synthesis Workflow for this compound
Determination of Copper Content in Liver Tissue by Atomic Absorption Spectroscopy (AAS)

This protocol is a standard method for quantifying mineral content in biological tissues.[3][13][14][15]

Objective: To determine the concentration of copper in a liver sample.

Materials:

  • Liver tissue sample

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Copper standard solutions

  • Atomic Absorption Spectrophotometer with a copper hollow cathode lamp

  • Digestion tubes

  • Heating block or hot plate

  • Volumetric flasks

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the dried or wet liver tissue and place it in a digestion tube.

  • Acid Digestion: Add a measured volume of concentrated nitric acid to the digestion tube. Heat the sample (e.g., at 100°C for 45 minutes) until the tissue is completely digested and the solution is clear.[13]

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the copper concentration within the linear range of the AAS instrument.

  • Instrument Calibration: Prepare a series of copper standard solutions of known concentrations. Aspirate these standards into the AAS and generate a calibration curve of absorbance versus concentration.

  • Sample Measurement: Aspirate the diluted sample digest into the AAS and record the absorbance reading.

  • Calculation: Use the calibration curve to determine the copper concentration in the diluted sample. Calculate the original copper concentration in the liver tissue, expressed as mg/kg or ppm.

AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Analysis cluster_calc Quantification Weigh Weigh Liver Sample Digest Acid Digestion (HNO₃) Weigh->Digest Dilute Dilute Digested Sample Digest->Dilute Measure Measure Sample Absorbance Dilute->Measure Calibrate Calibrate with Standards Calibrate->Measure Calculate Calculate Cu Concentration Measure->Calculate Final_Result Copper Content (mg/kg) Calculate->Final_Result

Workflow for AAS Determination of Copper
Broiler Chicken Feeding Trial for Bioavailability Assessment

This protocol outlines a typical experimental design for evaluating the bioavailability of a nutrient source in poultry.[16][17][18][19][20][21][22][23][24]

Objective: To compare the bioavailability of copper from this compound to that of copper sulfate.

Experimental Design:

  • Animals: Day-old broiler chicks (e.g., Ross 308 or Cobb 500).[17][19]

  • Housing: Chicks are housed in environmentally controlled pens with controlled lighting and temperature.[17]

  • Dietary Treatments: A basal diet low in copper is formulated. This basal diet is then supplemented with graded levels of copper from either copper sulfate (the inorganic control) or this compound. A negative control group with no supplemental copper is also included.

  • Randomization: Chicks are randomly allocated to the different dietary treatment groups, with multiple replicate pens per treatment.

  • Feeding Period: The experimental diets are fed for a specified period (e.g., 21 or 35 days).[16][21]

  • Data Collection:

    • Performance: Body weight gain and feed intake are recorded regularly to calculate the feed conversion ratio.

    • Sample Collection: At the end of the trial, blood and tissue samples (e.g., liver, tibia) are collected from a subset of birds from each treatment group.

  • Analysis:

    • Tissue samples are analyzed for copper concentration using AAS (as described in 4.2).

    • Blood samples may be analyzed for copper-related enzymes or other biomarkers.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the relative bioavailability of copper from this compound compared to copper sulfate.

Biological Significance and Signaling Pathways

Copper is a critical cofactor for numerous enzymes involved in vital biological processes. The chelated form of copper in this compound is thought to enhance its absorption and utilization, potentially by being absorbed through amino acid transport pathways.

Recent research has highlighted the role of copper as a modulator of key cellular signaling pathways. While research specifically on this compound's direct effects on these pathways is emerging, the influence of copper itself is well-documented.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is crucial for cell proliferation, differentiation, and survival. Copper has been shown to be essential for the activity of MEK1, a kinase that phosphorylates and activates ERK.[12][25][26][27] Copper ions bind to MEK1, facilitating the physical interaction between MEK1 and ERK, which is a prerequisite for ERK phosphorylation.[25]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Copper Copper (Cu²⁺) Copper->MEK1 Binds to and activates MEK1

Role of Copper in the MAPK/ERK Signaling Pathway
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that regulates cell growth, survival, and metabolism. Copper has been shown to activate this pathway.[4][28][29][30] Studies have indicated that copper can enhance the activity of PI3K, leading to the phosphorylation and activation of Akt.[4] Methionine has also been shown to promote cellular processes through the PI3K-mTOR signaling pathway.[30] This suggests a potential synergistic role for this compound in modulating this pathway.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK-3) Akt->Downstream Growth Cell Growth, Survival, Metabolism Downstream->Growth Copper Copper (Cu²⁺) Copper->PI3K Activates Methionine Methionine Methionine->PI3K Activates

Role of Copper and Methionine in the PI3K/Akt Pathway

Conclusion

This compound stands as a testament to the advancements in nutritional science, offering a highly bioavailable source of an essential trace mineral. Its discovery and development have been driven by the need for more effective and efficient animal nutrition. The detailed understanding of its synthesis, properties, and biological functions, as outlined in this guide, provides a solid foundation for further research and application. The emerging role of copper in modulating critical cellular signaling pathways opens new avenues for exploring the therapeutic and performance-enhancing potential of this compound in various fields of life sciences and drug development.

References

Theoretical Modeling of Copper-Methionine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between copper ions and the amino acid methionine is a cornerstone of bioinorganic chemistry, with profound implications for cellular homeostasis, enzyme catalysis, and the pathogenesis of various diseases. Methionine, with its flexible thioether side chain, serves as a crucial ligand for both Cu(I) and Cu(II) ions in a diverse array of proteins, including copper chaperones, transporters, and enzymes.[1][2][3] Understanding the nuances of these interactions at a molecular level is paramount for elucidating biological mechanisms and for the rational design of therapeutic agents. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to model and characterize copper-methionine interactions, with a focus on computational and spectroscopic techniques.

Theoretical Modeling Approaches

Computational chemistry provides powerful tools to investigate the structure, energetics, and dynamics of copper-methionine complexes. These methods offer insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and geometry of metal complexes.[4] In the context of copper-methionine interactions, DFT is employed to:

  • Predict Binding Geometries: Determine the optimal coordination geometry of copper ions with methionine residues, including bond lengths and angles.[5]

  • Calculate Binding Energies: Quantify the strength of the copper-methionine bond, providing insights into the stability of different coordination modes.[5][6] Quantum chemical calculations have been used to determine the strength of interactions between the sulfur atom of methionine and copper ions.[6]

  • Simulate Spectroscopic Properties: Predict spectroscopic signatures, such as vibrational frequencies and electronic absorption spectra, which can be compared with experimental data for validation.[7][8]

A common approach involves geometry optimization of the copper-methionine complex using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5] Solvation effects can be incorporated using models like the Conductor-like Screening Model (COSMO) to provide more accurate binding energies in aqueous environments.[5]

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of copper-methionine complexes over time. These simulations are particularly useful for:

  • Exploring Conformational Landscapes: Understanding the flexibility of the methionine side chain and its influence on copper coordination.

  • Investigating Solvent Effects: Examining the role of water molecules and other solvent components in mediating the interaction.

  • Simulating Ligand Exchange Reactions: Modeling the kinetics and mechanisms of methionine displacement by other ligands.[9]

MD simulations rely on force fields that describe the potential energy of the system. The choice of an appropriate force field for both the protein and the copper ion is critical for obtaining accurate results.

Experimental Characterization Techniques

Experimental validation is crucial for corroborating theoretical models. A variety of biophysical and spectroscopic techniques are employed to probe the intricacies of copper-methionine interactions.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of copper-methionine complexes in the solid state.[10][11] This technique has been instrumental in:

  • Determining Coordination Geometries: Precisely measuring Cu-S bond distances and the overall coordination environment of the copper ion.[12]

  • Identifying Binding Motifs: Revealing recurring structural patterns of copper-methionine coordination in different proteins.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[1][14] For copper-methionine interactions, NMR is used to:

  • Identify Binding Sites: Pinpoint the specific methionine residues involved in copper coordination through chemical shift perturbations.[15]

  • Characterize Dynamic Processes: Investigate ligand exchange rates and conformational changes upon copper binding.

  • Determine Solution Structures: Elucidate the three-dimensional structure of copper-bound peptides and proteins in a near-native environment.[14]

Paramagnetic Cu(II) can cause significant line broadening in NMR spectra, which can be a challenge. Therefore, studies often utilize the diamagnetic Cu(I) ion or employ specialized NMR techniques to overcome this issue.

Other Spectroscopic Techniques

A range of other spectroscopic methods provide complementary information:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Specifically probes the environment of paramagnetic Cu(II) ions, providing information on the coordination geometry and electronic structure.[1]

  • Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the secondary structure of proteins upon copper binding.[16]

  • UV-Visible Absorption Spectroscopy: Can be used to monitor copper binding, although the d-d transitions of copper are often weak.[17]

  • X-ray Absorption Spectroscopy (XAS): Provides information about the oxidation state and local coordination environment of the copper ion.[16][18]

  • Infrared (IR) Spectroscopy: Site-selective IR spectroscopy can characterize localized changes at the methionine ligand in both oxidized and reduced states of the copper protein.[7][8]

Quantitative Data on Copper-Methionine Interactions

The following tables summarize key quantitative data from various studies on copper-methionine interactions.

ParameterValueMethodSystemReference
Binding Free Energy (ΔGaq)
Cu(II)/Met Complex-19.4 kJ/molDFT (B3LYP/6-311+G(2df,2p))N-formylmethioninamide[5]
Cu(I)/Met Complex-15.6 kJ/molDFT (B3LYP/6-311+G(2df,2p))N-formylmethioninamide[5]
Dissociation Constant (Kd)
Cu(I) and Model Mets Peptides2 - 11 µMAscorbic acid oxidation assaySynthetic peptides[16]
Bonding Energy
Cu2+-S(Met) in Blue Copper Protein7.5 kcal/molDFTBlue Copper Protein[19]
CuM1.5+-S(Met) in CuA Azurin5.2 kcal/molDFTCuA Azurin[19]
Interaction Energy
Met with Copper Ion13-35 kcal/mol stronger than CysHQuantum Chemical CalculationsCopper-binding motifs (His-Cys-His-Met)[6]
Cys- with Copper Ion~250 kcal/mol stronger than MetQuantum Chemical CalculationsCopper-binding motifs (His-Cys-His-Met)[6]

Table 1: Thermodynamic and Bonding Parameters of Copper-Methionine Interactions

ParameterValueConditionsMethodSystemReference
Rate Constant (k) Varies with polyamine (en > dien > trien)pH > 9.0, 25 °CConductometryCu(methionine)2 complex[9]
Reduction Potential (E°)
Cu(II)/Cu(I) in Met Complex0.41 V (vs. SHE)DFTN-formylmethioninamide[5]

Table 2: Kinetic and Redox Properties of Copper-Methionine Complexes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols cited in the literature.

Quantum Chemical Computations (DFT)

Objective: To calculate the binding free energies of Cu(II) and Cu(I) to a methionine model peptide.[5]

Protocol:

  • Model System: N-formylmethioninamide is used as a model peptide for methionine.

  • Geometry Optimization: The geometries of the copper-peptide complexes are optimized using DFT at the B3LYP/6-31G(d) level of theory.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory (B3LYP/6-311+G(2df,2p)) to obtain more accurate gas-phase binding free energies (ΔGg).

  • Solvation Effects: The influence of the solvent (water) is included using the COSMO model to calculate the relative binding energies in solution (ΔGaq).

Ascorbic Acid Oxidation Assay

Objective: To determine the effective dissociation constant (KD) for Cu(I) binding to model peptides.[16]

Protocol:

  • Reaction Mixture: A solution containing the model peptide, a competitive Cu(I) chelator, and ascorbic acid is prepared.

  • Initiation: The reaction is initiated by the addition of a Cu(I) solution.

  • Monitoring: The oxidation of ascorbic acid is monitored spectrophotometrically. The rate of oxidation is dependent on the concentration of free Cu(I).

  • Data Analysis: The KD is determined by analyzing the competition for Cu(I) between the peptide and the known chelator. This can be validated through electrospray ionization mass spectrometry.[16]

NMR Spectroscopy for Binding Site Identification

Objective: To identify the amino acid residues involved in Cu(I) binding to a peptide.[14]

Protocol:

  • Sample Preparation: A solution of the 15N-labeled peptide is prepared in a suitable buffer.

  • Initial Spectrum: A 1H-15N HSQC spectrum of the apo-peptide is recorded.

  • Titration: Aliquots of a Cu(I) solution are incrementally added to the peptide sample.

  • Spectral Monitoring: A 1H-15N HSQC spectrum is recorded after each addition of Cu(I).

  • Data Analysis: The chemical shift perturbations of the backbone amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift changes upon Cu(I) addition are identified as being part of or near the binding site.

Visualizing Copper-Methionine Interactions and Related Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

Signaling Pathway: Copper-Dependent Regulation of MEK1 in Cancer

Copper has been shown to play a role in the BRAF-MEK-ERK signaling pathway, which is often hyperactive in cancer.[20]

Copper_MEK_Pathway BRAF BRAF V600E MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Copper Cu(I) Copper->MEK Binds to MEK1 CTR1 CTR1 CTR1->Copper

Caption: Role of Copper in the BRAF-MEK-ERK Signaling Pathway.

Experimental Workflow: DFT Calculation of Binding Energy

This diagram illustrates the computational workflow for determining the binding energy of a copper-methionine complex using DFT.

DFT_Workflow cluster_gas_phase Gas Phase Calculation cluster_solution_phase Solution Phase Calculation Model Define Model System (e.g., N-formylmethioninamide) GeomOpt Geometry Optimization (B3LYP/6-31G(d)) Model->GeomOpt EnergyCalc Single Point Energy (B3LYP/6-311+G(2df,2p)) GeomOpt->EnergyCalc DeltaGg Calculate ΔG (gas) EnergyCalc->DeltaGg SolvModel Apply Solvation Model (e.g., COSMO) DeltaGg->SolvModel DeltaGaq Calculate ΔG (aqueous) SolvModel->DeltaGaq

Caption: Workflow for DFT Calculation of Binding Free Energy.

Logical Relationship: Copper Transport and Detoxification in E. coli

This diagram shows the interplay of different protein systems in managing copper levels in the periplasm of E. coli.

Ecoli_Copper_Homeostasis cluster_membrane Cytoplasm Cytoplasm Periplasm Periplasm CopA CopA (ATPase Pump) Cu_I_peri Cu(I) CopA->Cu_I_peri Pumps CueO CueO (Copper Oxidase) Cu_II_peri Cu(II) (Less Toxic) CueO->Cu_II_peri Oxidizes CusCFBA CusCFBA (Efflux System) Extracellular Extracellular Environment CusCFBA->Extracellular Efflux Cu_I_cyto Cu(I) Cu_I_cyto->CopA Cu_I_peri->CueO Substrate Cu_I_peri->CusCFBA Substrate

Caption: Copper Homeostasis in the Periplasm of E. coli.

Conclusion

The theoretical modeling of copper-methionine interactions, in conjunction with rigorous experimental validation, provides a powerful paradigm for understanding the fundamental roles of copper in biology. The computational and spectroscopic approaches detailed in this guide offer a robust toolkit for researchers and drug development professionals. A deeper understanding of these interactions will undoubtedly pave the way for novel therapeutic strategies targeting copper-dependent pathways in a range of diseases.

References

Spectroscopic Characterization of Copper-Methionine Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between copper and the essential amino acid methionine is of significant interest in various scientific disciplines, including biochemistry, pharmacology, and environmental science. Copper-methionine complexes play crucial roles in biological systems, influencing copper transport, enzyme activity, and oxidative stress. A thorough understanding of the structural and electronic properties of these complexes is paramount for developing new therapeutic agents and understanding their biological mechanisms. Spectroscopic techniques provide a powerful arsenal (B13267) for elucidating the coordination environment, bonding characteristics, and dynamic behavior of copper-methionine complexes. This technical guide offers an in-depth overview of the key spectroscopic methods employed in the characterization of these important biomolecules, complete with experimental protocols and data interpretation.

Synthesis of Copper-Methionine Complexes

The formation of a copper-methionine complex, typically in a 1:2 metal-to-ligand ratio, is a prerequisite for its spectroscopic analysis.[1][2] A common synthetic approach involves the reaction of a copper(II) salt, such as copper sulfate (B86663) pentahydrate, with methionine in an aqueous solution.[2][3] The pH of the solution is a critical parameter and is often adjusted to a slightly alkaline value (around 8.0) using a base like sodium hydroxide (B78521) to facilitate the deprotonation of the amino acid's functional groups, promoting chelation.[2][4] The resulting complex, often presenting as a blue or blue-purple powder, can then be isolated and purified.[2][5]

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for a comprehensive characterization of copper-methionine complexes. Each technique provides unique insights into different aspects of the complex's structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within the copper-methionine complex. The d-d electronic transitions of the Cu(II) ion are sensitive to the coordination geometry and ligand field strength.

Quantitative Data Summary: UV-Vis Spectroscopy of Copper-Methionine Complexes

ComplexWavelength (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)pHReference(s)
Copper(II)-Methionine650Not SpecifiedNot Specified[4]
Copper(II)-Methionine (Cloud Point Extraction)29419621.58.0[4][6]
[Cu(C₅H₁₀NO₂S)₂]Not SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocol: UV-Visible Spectroscopy

  • Apparatus: A UV-Visible spectrophotometer equipped with 1 cm quartz cuvettes is required.[4]

  • Reagent Preparation:

    • Prepare a standard stock solution of copper (e.g., 1000 mg/L) by dissolving a known amount of CuSO₄·5H₂O in deionized water.[4]

    • Prepare a solution of L-methionine of a specific concentration (e.g., 5 x 10⁻⁴ M).[4]

    • Prepare a buffer solution to maintain the desired pH (e.g., borax (B76245) buffer for pH 8.0).[4]

  • Sample Preparation:

    • In a series of volumetric flasks, add varying aliquots of the standard copper solution.

    • Add a fixed volume of the methionine solution to each flask.

    • Add the buffer solution to maintain the pH.

    • Dilute to the final volume with deionized water.

  • Measurement:

    • Record the UV-Vis spectrum of each solution over a desired wavelength range (e.g., 200-800 nm).

    • Use a reagent blank (containing all components except copper) for baseline correction.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus copper concentration to determine the molar absorptivity (ε) from the slope (Beer-Lambert Law).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Cu_stock Copper Stock Solution Mix Mix Reagents in Volumetric Flasks Cu_stock->Mix Met_stock Methionine Stock Solution Met_stock->Mix Buffer Buffer Solution Buffer->Mix Spectrophotometer UV-Vis Spectrophotometer Mix->Spectrophotometer Transfer Sample Spectrum Record Absorbance Spectrum Spectrophotometer->Spectrum Identify_lambda Identify λmax Spectrum->Identify_lambda Calibration Construct Calibration Curve Spectrum->Calibration Determine_epsilon Determine Molar Absorptivity (ε) Calibration->Determine_epsilon

Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups of methionine involved in coordination with the copper ion. Shifts in the vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups provide direct evidence of complex formation.

Quantitative Data Summary: Key IR Vibrational Frequencies (cm⁻¹) for Copper-Methionine Complexes

Vibrational ModeFree MethionineCopper-Methionine ComplexShift (Δν)Reference(s)
νs(N–H) (stretching)3146Shifted by 83 cm⁻¹+83[1]
ν(C=O) (stretching)Not SpecifiedShifted-[1]
ν(NH₂) (stretching)~3100-3309Shifted-[7]
δ(NH₃⁺) (deformation)~1615Shifted to higher wavenumbers>0[7]
ν(COO⁻, as) (asymmetric stretching)Not SpecifiedShifted 15-32 cm⁻¹ higher+15 to +32[8]
ν(COO⁻, s) (symmetric stretching)Not SpecifiedShifted 10-25 cm⁻¹ lower-10 to -25[8]
Cu-O Stretching-287-360-[8]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Prepare solid samples as KBr pellets. Mix a small amount of the finely ground copper-methionine complex with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Measurement:

    • Record the FT-IR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

    • Record the spectrum of a pure KBr pellet for background subtraction.

    • Record the spectrum of free L-methionine for comparison.

  • Data Analysis:

    • Identify the characteristic vibrational bands of the amino and carboxylate groups in both the free ligand and the complex.

    • Analyze the shifts in the positions of these bands to infer the coordination sites.

IR_Interpretation cluster_data Observed Spectral Shifts cluster_interpretation Inferred Coordination Shift_NH Shift in ν(N-H) and δ(NH₂) Coord_N Coordination via Amino Group Shift_NH->Coord_N Indicates Shift_COO Shift in ν(COO⁻) Coord_O Coordination via Carboxylate Group Shift_COO->Coord_O Indicates New_Band Appearance of ν(Cu-O/N) Complex_Formation Bidentate Chelation Confirmed New_Band->Complex_Formation Confirms Coord_N->Complex_Formation Coord_O->Complex_Formation

Logical flow for interpreting IR spectra of Cu-Met complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) complexes. It provides detailed information about the electronic structure and the local coordination environment of the copper center.

Quantitative Data Summary: EPR Parameters for Copper(II)-Methionine Complexes

Complexg-ValuesSymmetryReference(s)
[Cu(L-methionine)₂]g∥ = 2.197, g⊥ = 2.136Square-planar[1]
[Cu(methionine sulfoxide)₂]·H₂ONot specifiedTetragonally distorted octahedral[9]
Bis(L-methioninato)copper(II), Cu(L-Met)₂g∥ = 2.240, g⊥ = 2.060Elongated octahedral[10][11]

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Apparatus: An X-band EPR spectrometer.

  • Sample Preparation:

    • For powder spectra, place the solid copper-methionine complex in a quartz EPR tube.

    • For solution spectra, dissolve the complex in a suitable solvent and freeze the solution in liquid nitrogen to obtain a glass.[12]

  • Measurement:

    • Record the EPR spectrum at a specific temperature, often at low temperatures (e.g., 77 K) to reduce relaxation effects.[12]

    • The magnetic field is swept while the microwave frequency is held constant.

  • Data Analysis:

    • Determine the g-values (g∥ and g⊥ for axial symmetry) from the positions of the resonance features in the spectrum.

    • The g-values provide information about the symmetry of the copper site (e.g., axial, rhombic).[1]

    • The relationship between g∥ and g⊥ can indicate the nature of the ground electronic state (e.g., dx²-y²).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of Cu(II) can complicate NMR studies due to signal broadening, NMR is invaluable for studying the diamagnetic Cu(I)-methionine complexes.[13][14] It can provide insights into the specific atoms involved in coordination and the structural changes that occur upon metal binding.

Key Findings from NMR Studies:

  • NMR studies on Cu(I)-bound peptide models of copper metallochaperones have shown that at physiological pH, Cu(I) can bind through one cysteine and one methionine residue, highlighting the role of methionine in copper transport.[14]

  • ¹H NMR spectroscopy has been used to characterize the binding of Cu(I) to methionine-rich motifs in copper transport proteins.[15]

  • NMR has been employed to investigate the interaction between copper and prion proteins, where methionine residues can be involved in coordination.[16]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve the Cu(I)-methionine complex in a suitable deuterated solvent.

    • The concentration should be optimized for signal-to-noise.

  • Measurement:

    • Acquire one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., HSQC, TOCSY) NMR spectra.[16]

  • Data Analysis:

    • Analyze the chemical shifts and line broadening of resonances corresponding to the methionine ligand to identify coordination sites.

    • Use 2D NMR techniques to assign resonances and determine through-bond and through-space connectivities, providing structural constraints.

Mass Spectrometry (MS)

Mass spectrometry provides information on the stoichiometry and stability of copper-methionine complexes. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile biomolecules.

Key Findings from Mass Spectrometry Studies:

  • Nano-electrospray ionization mass spectrometry has been used to determine the stoichiometries of copper-metallothionein complexes, where methionine can be involved in binding.[17][18]

  • ESI-MS can be used to validate the dissociation constants of copper-peptide complexes determined by other methods.[15]

  • Mass spectrometry is also used to study the susceptibility of methionine residues in copper-binding peptides to oxidation.[19]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Apparatus: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of the copper-methionine complex in a volatile solvent system (e.g., acetonitrile/water).[20]

  • Measurement:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in the positive or negative ion mode.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the molecular ions corresponding to the copper-methionine complex.

    • The isotopic distribution pattern for copper can be used to confirm the presence of the metal in the complex.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is particularly useful for studying chiral molecules, such as complexes of L-methionine. It provides information about the stereochemistry and conformational changes in the complex.

Key Findings from Circular Dichroism Studies:

  • CD spectroscopy has been used to characterize the binding of Cu(I) to methionine motifs, providing insights into the structural changes upon metal coordination.[13][15]

  • The Cotton effects observed in the CD spectra of copper-thionein complexes, where methionine can be a ligand, are indicative of the coordination environment.[21]

  • CD measurements have been used to investigate stereoselectivity in bis(α-amino acid)copper(II) complexes.[22]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Apparatus: A circular dichroism spectrometer.

  • Sample Preparation:

    • Prepare a solution of the copper-L-methionine complex in a suitable solvent.

  • Measurement:

    • Record the CD spectrum over the wavelength range of interest.

  • Data Analysis:

    • Analyze the positions and signs of the Cotton effects to gain information about the chirality and conformation of the complex.

Conclusion

The spectroscopic characterization of copper-methionine complexes is a multifaceted endeavor that relies on the synergistic application of various techniques. UV-Vis, IR, EPR, NMR, Mass Spectrometry, and Circular Dichroism each provide a unique piece of the puzzle, contributing to a holistic understanding of the structure, bonding, and behavior of these biologically significant molecules. The detailed experimental protocols and compiled data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of bioinorganic chemistry and drug development, facilitating further exploration into the fascinating world of copper-methionine interactions.

References

An In-depth Technical Guide to the Electrochemical Properties of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper, an essential trace element, plays a critical role in a myriad of biological processes, largely owing to its ability to cycle between the Cu(I) and Cu(II) oxidation states. Its coordination complexes with amino acids are of significant interest as they can model the active sites of copper-containing enzymes and exhibit therapeutic potential. Among these, the copper-methionine complex has garnered attention for its antioxidant properties, particularly its ability to mimic the function of the superoxide (B77818) dismutase (SOD) enzyme. This technical guide provides a comprehensive overview of the core electrochemical properties of copper methionine, with a focus on its synthesis, redox behavior, and potential as a SOD mimic. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of metalloproteins, drug design, and antioxidant therapies.

Synthesis and Structure of Bis(L-methioninato)copper(II)

The most well-characterized this compound complex is trans-bis(L-methioninato)copper(II), with the chemical formula Cu(C₅H₁₀NO₂S)₂.

Synthesis Protocol

The synthesis of trans-bis(L-methioninato)copper(II) can be achieved through the reaction of a copper(II) salt with L-methionine in an aqueous solution. A typical laboratory-scale synthesis is as follows[1]:

  • Preparation of Reactant Solutions:

    • Dissolve L-methionine in deionized water, with gentle heating if necessary, to create a saturated or near-saturated solution.

    • Prepare an aqueous solution of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) sulfate.

  • Reaction:

    • Slowly add the copper(II) salt solution to the L-methionine solution with continuous stirring. A 2:1 molar ratio of methionine to copper(II) is typically used.

    • The formation of a blue precipitate indicates the formation of the copper-methionine complex.

  • Isolation and Purification:

    • The reaction mixture is allowed to cool to room temperature and then further cooled in an ice bath to maximize precipitation.

    • The blue crystalline product is collected by vacuum filtration.

    • The crystals are washed with cold deionized water, followed by a non-interfering organic solvent like ethanol (B145695) or acetone, to remove any unreacted starting materials.

    • The purified product is then dried in a desiccator over a suitable drying agent.

Molecular Structure

The crystal structure of trans-bis(L-methioninato)copper(II) has been determined by X-ray diffraction. The compound crystallizes in a sheet-like structure. The copper(II) ion is in a tetragonally distorted octahedral environment. It is coordinated to two L-methionine molecules in a trans configuration through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. The equatorial positions are occupied by these two nitrogen and two oxygen atoms. The axial positions are occupied by carboxylate oxygen atoms from neighboring molecules, linking the individual complexes into a sheet structure[1].

Electrochemical Properties

The electrochemical behavior of this compound is central to its biological activity, particularly its ability to undergo redox cycling between Cu(II) and Cu(I) states. Cyclic voltammetry (CV) is a key technique for probing these properties.

Redox Behavior

The primary redox process of interest for the this compound complex is the quasi-reversible, one-electron transfer between the cupric (Cu²⁺) and cuprous (Cu⁺) states:

Cu(II)(methionine)₂ + e⁻ ⇌ Cu(I)(methionine)₂

The formal redox potential (E°') of this couple is influenced by the coordination environment provided by the methionine ligands. The presence of the thioether group in the methionine side chain can also play a role in stabilizing the Cu(I) state.

Quantitative Electrochemical Data

The following table summarizes representative electrochemical and photochemical data for copper-amino acid complexes to provide a comparative context for the anticipated properties of this compound.

ParameterCu(II)-Methionine SystemCu(II)-Glycine ComplexCu(II)-Alanine ComplexReference
Cyclic Voltammetry Data
Cathodic Peak Potential (Epc)~ +0.15 V, -0.37 V (for Cu²⁺ with Met)Data not specifiedData not specified[2]
Anodic Peak Potential (Epa)Data not availableData not specifiedData not specified
Mid-point Potential (E₁/₂)Data not availableData not specifiedData not specified
Photochemical Redox Data
Cu(I) Quantum Yield (ΦCu(I)) for CuL0.0320.0520.094
Cu(I) Quantum Yield (ΦCu(I)) for CuL₂< 0.032< 0.052< 0.094

Note: The CV data for the Cu(II)-Methionine system is for copper ions in the presence of methionine and may not represent the isolated complex. Data for the isolated bis(methioninato)copper(II) complex is not available in the reviewed literature.

Experimental Protocols

Protocol for Cyclic Voltammetry of a Copper-Amino Acid Complex

This protocol provides a general methodology for the electrochemical analysis of a copper-amino acid complex, which can be adapted for this compound.

  • Preparation of the Analyte Solution:

    • Dissolve a known concentration (e.g., 1-5 mM) of the synthesized this compound complex in a suitable solvent. For biological relevance, an aqueous buffer solution (e.g., phosphate (B84403) or TRIS buffer) at a physiological pH (e.g., 7.4) is often used.

    • Add a supporting electrolyte, such as 0.1 M KCl or NaClO₄, to the solution to ensure sufficient conductivity.

  • Electrochemical Cell Setup:

    • A standard three-electrode system is employed.

    • Working Electrode: A glassy carbon electrode (GCE) or a platinum electrode is commonly used. The electrode should be polished to a mirror finish with alumina (B75360) slurry and cleaned before each measurement.

    • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference.

    • Counter Electrode: A platinum wire or a graphite (B72142) rod serves as the auxiliary electrode.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected redox potential of the Cu(II)/Cu(I) couple (e.g., from +0.8 V to -0.6 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 50-100 mV/s). A range of scan rates should be used to investigate the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).

    • Record the cyclic voltammogram for several cycles until a stable response is obtained.

The following diagram illustrates a typical experimental workflow for cyclic voltammetry.

experimental_workflow cluster_prep Solution Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve this compound in Buffer B Add Supporting Electrolyte (e.g., 0.1 M KCl) A->B C Deoxygenate with N2/Ar gas for 15-20 min B->C G Connect to Potentiostat C->G Transfer solution to cell D Working Electrode (e.g., Glassy Carbon) D->G E Reference Electrode (e.g., Ag/AgCl) E->G F Counter Electrode (e.g., Pt wire) F->G H Set CV Parameters (Potential Window, Scan Rate) G->H I Record Voltammogram H->I J Determine Peak Potentials (Epc, Epa) I->J K Analyze Peak Currents (Ipc, Ipa) J->K SOD_mimic_cycle cluster_reactants Reactants cluster_products Products CuII Cu(II)-Methionine CuI Cu(I)-Methionine CuII->CuI Reduction Oxygen O₂ CuII->Oxygen CuI->CuII Oxidation Peroxide H₂O₂ CuI->Peroxide Superoxide1 O₂⁻ Superoxide1->CuII Superoxide2 O₂⁻ + 2H⁺ Superoxide2->CuI

References

An In-depth Technical Guide to the Thermochemical Analysis of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical analysis of copper methionine, a compound of significant interest in nutritional science and pharmacology. The document details the experimental protocols for its characterization, presents quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and illustrates key experimental workflows.

Introduction

This compound, a chelated complex of copper and the essential amino acid methionine, exhibits enhanced bioavailability compared to inorganic copper sources.[1][2][3] This property makes it a valuable compound in animal feed supplements and potentially in human therapeutics. Understanding its thermal stability and decomposition pathways is crucial for formulation, processing, and storage, as well as for ensuring its efficacy and safety. Thermochemical analysis techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide critical insights into the material's behavior as a function of temperature.

Synthesis of this compound

The synthesis of this compound complexes, typically with a 1:2 metal-to-ligand ratio, involves the reaction of a copper salt (e.g., copper sulfate (B86663) or copper chloride) with methionine in an aqueous solution.[4][5][6] The pH of the solution is a critical parameter, often adjusted to the alkaline range (pH 8-10) to facilitate the deprotonation of the amino acid, enabling its coordination with the copper ion.[4] The resulting complex is then typically precipitated, filtered, washed, and dried.

The coordination of the copper ion with methionine generally occurs through the carboxyl and amino groups, forming a bidentate ligand.[4][5] Infrared spectroscopy is a key technique used to confirm the coordination, by observing shifts in the characteristic vibrational frequencies of these functional groups upon complexation.[4]

Thermochemical Analysis: Quantitative Data

The thermal behavior of this compound has been investigated using TGA and DSC to determine its stability and decomposition profile. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for Metal-Methionine Complexes

ComplexTemperature Range (°C)Weight Loss (%)Attributed to
[Cu(Met)₂]·H₂ORT - 200~2.6%Loss of water of hydration
200 - 250~15%Initial decomposition of the ligand
250 - 1000~62.8%Final decomposition to metal oxide
[Co(Met)₂]·2H₂O30 - 90~4.5%Loss of two water molecules
160 - 240~15.6%Removal of nitro groups (in a modified ligand)
270 - 670~70.5%Decomposition of the organic ligand
[Zn(Met)₂]·H₂O--Data not specified in the same format

Note: The data for the copper complex is generalized from similar ternary copper complexes, as specific multi-stage decomposition data for pure this compound was not available in a single source. The cobalt complex data is from a related study for comparative purposes.[7][8]

Table 2: Differential Scanning Calorimetry (DSC) Data for Related Complexes

ComplexOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH)Process
Cu-Complex 1360800 (melting)-Endothermic followed by Exothermic Decomposition
Cu-Complex 2430700 (melting)-Endothermic (crystallization) and Exothermic Decomposition
Zn(Met)₂-30 to 180320 K (phase transition)-Thermally stable, phase transition

Experimental Protocols

Detailed methodologies are essential for reproducible thermochemical analysis. The following protocols are based on standard procedures for the analysis of coordination compounds.[7][10]

4.1 Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place approximately 5-10 mg of the dried this compound sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.[7]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of up to 1000 °C to ensure complete decomposition.[7]

    • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).[7] This prevents oxidative decomposition.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition events and the corresponding percentage of weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

4.2 Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum). Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Heating Rate: Use the same heating rate as in the TGA experiment (e.g., 10 °C/min) for direct comparison of thermal events.[7]

    • Temperature Range: The temperature range should encompass the thermal events of interest, as identified by TGA.

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent flow rate.

  • Data Analysis: The DSC curve plots the heat flow as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are identified as peaks. The area under a peak is integrated to determine the enthalpy change (ΔH) associated with the transition.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the thermochemical analysis process.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation start Start sample Weigh 5-10 mg This compound start->sample place Place in TGA Crucible sample->place instrument Load Sample and Reference place->instrument params Set Parameters: - Heating Rate: 10°C/min - Temp Range: 30-1000°C - Atmosphere: N₂ @ 50mL/min instrument->params run Run TGA Experiment params->run collect Collect Mass vs. Temperature Data run->collect analyze Analyze TGA/DTG Curves collect->analyze determine Determine Decomposition Stages & Weight Loss analyze->determine end end determine->end End

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Experimental_Workflow_DSC cluster_prep_dsc Sample Preparation cluster_dsc DSC Instrument Setup cluster_run_dsc Analysis cluster_analysis_dsc Data Interpretation start_dsc Start sample_dsc Weigh 2-5 mg This compound start_dsc->sample_dsc ref_dsc Prepare Empty Reference Pan start_dsc->ref_dsc pan_dsc Seal in DSC Pan sample_dsc->pan_dsc instrument_dsc Load Sample and Reference Pans pan_dsc->instrument_dsc ref_dsc->instrument_dsc params_dsc Set Parameters: - Heating Rate: 10°C/min - Appropriate Temp Range - Atmosphere: N₂ instrument_dsc->params_dsc run_dsc Run DSC Experiment params_dsc->run_dsc collect_dsc Collect Heat Flow vs. Temperature Data run_dsc->collect_dsc analyze_dsc Analyze DSC Curve collect_dsc->analyze_dsc identify_dsc Identify Endothermic/ Exothermic Peaks analyze_dsc->identify_dsc calculate_dsc Calculate Enthalpy (ΔH) identify_dsc->calculate_dsc end_dsc end_dsc calculate_dsc->end_dsc End

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Conclusion

The thermochemical analysis of this compound provides essential data on its stability and decomposition characteristics. TGA and DSC are powerful tools for elucidating the thermal behavior, including dehydration, decomposition stages, and associated energetic changes. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of materials science, nutrition, and pharmaceutical development, enabling better control over the quality and performance of this compound-containing products. Further research to establish a more detailed and standardized thermochemical profile for pure this compound is warranted.

References

The Interplay of Copper and Methionine in Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the interaction between copper and methionine in the kinetics of several key enzymes. Copper, an essential trace metal, is a vital cofactor for a myriad of enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. Methionine, an essential amino acid, not only serves as a building block for proteins but also plays a crucial role in cellular metabolism and the coordination of metal ions within enzyme active sites. The synergy and antagonism between copper and methionine can significantly modulate enzyme activity, offering potential avenues for therapeutic intervention and drug development.

This guide provides a comprehensive overview of the involvement of copper-methionine interactions in the kinetics of three primary enzymes: Copper Efflux Oxidase (CueO), Methionine Adenosyltransferase (MAT), and Superoxide (B77818) Dismutase (SOD). It includes a compilation of quantitative kinetic data, detailed experimental protocols for enzymatic assays, and visual representations of relevant biochemical pathways and experimental workflows.

Quantitative Data on Enzyme Kinetics

The following tables summarize the key kinetic parameters for enzymes where the interplay of copper and methionine has been studied. These data provide a quantitative basis for understanding the impact of this interaction on enzyme function.

Copper Efflux Oxidase (CueO)

CueO is a multi-copper oxidase that plays a crucial role in copper homeostasis in bacteria by oxidizing the more toxic cuprous ion (Cu⁺) to the less harmful cupric ion (Cu²⁺). Its structure features a methionine-rich region that is involved in copper binding and catalysis.

Enzyme VariantSubstrateK_m_ (μM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
Wild-Type CueOCu(I)130 ± 202500 ± 1001.9 x 10⁷
ΔMet CueO (methionine-rich region deleted)Cu(I)120 ± 30600 ± 1005.0 x 10⁶
Methionine Adenosyltransferase (MAT)
EnzymeInhibitorSubstrateK_m_V_max_K_i_Inhibition TypeReference
MAT IIAdoMetATP--136 ± 7 µMNon-competitive[3]
MAT IIAdoMetMethionine--81 ± 10 µMNon-competitive[3]
MAT from human erythrocytes (schizophrenic patients)-MethionineLoweredLowered--[4]
MAT from human erythrocytes (normal)-Methionine----[4]

Note: The table for MAT includes data on product inhibition and observed changes in kinetic parameters in a disease state, as direct kinetic data for copper inhibition is not extensively published. Researchers are encouraged to determine the K_i_ for copper with their specific MAT isozyme and experimental conditions.

Superoxide Dismutase (SOD)

Copper-zinc superoxide dismutase (SOD1) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Copper is an essential cofactor for its catalytic activity. Dietary supplementation with copper-methionine chelates has been shown to increase SOD activity, suggesting that methionine can enhance copper bioavailability for incorporation into the enzyme.[5] However, direct kinetic studies on the effect of methionine on purified SOD are limited.

ConditionEffect on SOD ActivityReference
Supplementation with Cu- and Zn-methionine in ewesIncreased plasma and liver Cu/Zn-SOD activity[5]
Excess dietary methionine in rats fed a copper-deficient dietDecreased erythrocyte SOD activity[6]

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the discussed enzymes. These protocols are designed to be adaptable for research laboratories.

Copper Efflux Oxidase (CueO) Cuprous Oxidase Activity Assay

This protocol measures the cuprous oxidase activity of CueO by monitoring the consumption of oxygen using an oxygraph.

Materials:

  • Purified CueO enzyme

  • [Cu(I)(CH₃CN)₄]PF₆ (Acetonitrile copper(I) hexafluorophosphate) as the Cu(I) source

  • Anaerobic chamber

  • Gas-tight syringes

  • Oxygraph with a temperature-controlled chamber

  • Reaction Buffer: 100 mM Tris-acetate, pH 5.0

  • Acetonitrile (B52724) (degassed and argon-purged)

Procedure:

  • Prepare a stock solution of [Cu(I)(CH₃CN)₄]PF₆ in degassed acetonitrile inside an anaerobic chamber.

  • Set up the oxygraph chamber with air-saturated Reaction Buffer at the desired temperature (e.g., 25°C).

  • Add the purified CueO enzyme to the reaction chamber to a final concentration of approximately 250 nM.

  • Allow the system to equilibrate and establish a stable baseline of oxygen concentration.

  • Using a gas-tight syringe, inject a specific volume of the [Cu(I)(CH₃CN)₄]PF₆ stock solution into the reaction chamber to initiate the reaction. The final concentration of the Cu(I) complex should be varied to determine kinetic parameters.

  • Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.

  • Calculate the initial rates from the linear portion of the oxygen consumption curve.

  • To determine K_m_ and k_cat_, plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation. A control reaction without the enzyme should be performed to account for the auto-oxidation of Cu(I).

Methionine Adenosyltransferase (MAT) Activity Assay (Non-Kit Based)

This continuous spectrophotometric assay measures MAT activity by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

  • Purified MAT enzyme

  • L-Methionine

  • ATP (Adenosine 5'-triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 20 mM MgCl₂

  • Coupling Enzymes:

    • Pyrophosphate-fructose-6-phosphate 1-phosphotransferase

    • Aldolase

    • Triose-phosphate isomerase

    • Glycerol-3-phosphate dehydrogenase

  • Fructose-6-phosphate

  • NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer, fructose-6-phosphate, NADH, and the coupling enzymes at their optimal concentrations.

  • Add the purified MAT enzyme to the reaction mixture.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a mixture of L-methionine and ATP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of decrease in absorbance is proportional to the rate of PPi production, and thus to the MAT activity.

  • Calculate the initial rates from the linear portion of the absorbance change over time.

  • Vary the concentrations of L-methionine and ATP to determine the kinetic parameters K_m_ and V_max_.

Superoxide Dismutase (SOD) Activity Assay (Non-Kit Based)

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a photochemical system.

Materials:

  • Purified SOD enzyme or tissue/cell lysate

  • Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.8

  • L-Methionine (13 mM)

  • Nitroblue tetrazolium (NBT) (75 µM)

  • EDTA (10 µM)

  • Riboflavin (B1680620) (2 µM)

  • Light source (e.g., a fluorescent light box)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the Reaction Buffer, L-methionine, NBT, and EDTA.

  • Add the sample containing SOD to the reaction mixture. For the control (blank), add an equal volume of buffer instead of the sample.

  • Initiate the reaction by adding riboflavin and immediately exposing the mixture to a uniform light source for a defined period (e.g., 15 minutes). The photoreduction of riboflavin generates superoxide radicals, which then reduce NBT to formazan (B1609692), a blue-colored product.

  • After the incubation period, measure the absorbance of the formazan at 560 nm.

  • The SOD activity is determined by the degree of inhibition of NBT reduction. One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

  • Calculate the percentage of inhibition using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the study of copper-methionine interactions in enzyme kinetics.

Interconnected Copper Homeostasis and Methionine Metabolism

This diagram depicts the interplay between cellular copper homeostasis and the methionine cycle. Elevated intracellular copper can impact enzymes in the methionine metabolism pathway, such as MAT.

CopperMethionineInterplay cluster_copper Copper Homeostasis cluster_methionine Methionine Cycle Ext_Cu Extracellular Cu²⁺ CTR1 CTR1 Ext_Cu->CTR1 Int_Cu Intracellular Cu⁺ Pool CTR1->Int_Cu Chaperones Copper Chaperones (e.g., ATOX1) Int_Cu->Chaperones MAT MAT Int_Cu->MAT Inhibition ATP7A_B ATP7A/B Chaperones->ATP7A_B Golgi Cu_Enzymes Cuproenzymes (e.g., SOD1, CueO) Chaperones->Cu_Enzymes Delivery ATP7A_B->Ext_Cu Efflux ATP7A_B->Cu_Enzymes Incorporation Met Methionine Met->MAT SAM S-Adenosyl- methionine (SAM) MAT->SAM Methylation Methylation Reactions SAM->Methylation SAH S-Adenosyl- homocysteine (SAH) Methylation->SAH Hcy Homocysteine SAH->Hcy Met_Synthase Methionine Synthase Hcy->Met_Synthase Met_Synthase->Met

Copper Homeostasis and Methionine Cycle Interplay
Experimental Workflow for Studying Copper-Methionine Effects on Enzyme Kinetics

This diagram outlines a general workflow for investigating the kinetic effects of copper and methionine on a target enzyme.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_interpretation Interpretation PurifyEnzyme Purify Target Enzyme PrepReagents Prepare Buffers, Substrates, and Cu/Met Solutions AssaySetup Set up Reaction (Vary [Substrate], [Cu], [Met]) PrepReagents->AssaySetup Spectro Monitor Reaction (e.g., UV-Vis, Oxygraph) AssaySetup->Spectro CalcRates Calculate Initial Rates Spectro->CalcRates MM_Plot Generate Michaelis-Menten Plot CalcRates->MM_Plot LB_Plot Generate Lineweaver-Burk Plot CalcRates->LB_Plot DetermineParams Determine Km, Vmax, Ki MM_Plot->DetermineParams LB_Plot->DetermineParams Mechanism Elucidate Mechanism of Action/ Inhibition DetermineParams->Mechanism

Workflow for Enzyme Kinetic Analysis

This technical guide provides a foundational understanding of the complex interplay between copper and methionine in enzyme kinetics. The provided data and protocols serve as a starting point for researchers to delve deeper into the specific mechanisms governing these interactions, which may ultimately lead to novel therapeutic strategies for diseases associated with dysregulated copper and methionine metabolism. Further research is warranted to elucidate the precise kinetic parameters for enzymes like MAT and SOD under varying copper and methionine concentrations.

References

Methodological & Application

Synthesis of Copper (II) Methionate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of copper (II) methionate, a chelated compound of significant interest in nutritional supplements and pharmaceutical development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for its preparation in a laboratory setting. Additionally, it includes a summary of key quantitative data from various synthesis methods and a visual representation of the experimental workflow.

Introduction

Copper methionine is a metal chelate where the essential amino acid, methionine, binds to a central copper ion. This chelation is known to improve the bioavailability and stability of copper, making it a valuable compound in animal feed additives and potentially in human health applications. The synthesis involves the reaction of a copper salt with methionine in an aqueous solution under controlled conditions.

Data Presentation

The following tables summarize quantitative data from various reported synthesis protocols for this compound, offering a comparative overview of reaction conditions, yields, and product composition.

Table 1: Reaction Parameters for this compound Synthesis

ParameterMethod 1Method 2Method 3Method 4
Methionine:Copper Molar Ratio2:1 to 4:1[1]2:1[2]1.4:12:1[3]
Copper SaltCopper Sulfate[1]Copper Sulfate[2]Copper Sulfate (B86663)Copper Sulfate[3]
pH4.0-6.0[4]7.0[5]4.95[4]7.0-7.2[3]
Temperature40-100 °C[1]65±5 °C[5]60-80 °C[4]Room Temperature[3]
Reaction Time1-8 hours[1]Not Specified0.5-1.0 hours[4]0.8-1.0 hours[3]
pH Adjustment AgentSaponification Solution[4]30% or 50% NaOH[2][5]Sodium Methionine10% NaOH[3]

Table 2: Product Characterization and Yield

ParameterMethod 1Method 2Method 3
Product Yield 98.53%[4]Not SpecifiedNot Specified
Chelation Rate 99.94%[4]90.32%[2]Not Specified
Copper Content 17.68%[4]≥17%[2]16.8-17.4%[6]
Methionine Content 81.67%[4]≥78%[2]81.9-82.4%[6]
Appearance Not SpecifiedBlue-purple powder[2]Not Specified

Experimental Protocol

This protocol details a common and reliable method for the synthesis of copper (II) methionate in the laboratory.

Materials and Equipment
  • DL-Methionine (or L-Methionine)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Ethanol (B145695) (for washing)

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Heating Plate

  • pH Meter or pH strips

  • Buchner Funnel and Flask

  • Filter Paper

  • Drying Oven

Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • Prepare a methionine solution by dissolving the desired amount of methionine in deionized water in a beaker. A common molar ratio of methionine to copper is 2:1.[1][2][3] For example, to react with 0.01 mol of copper sulfate, dissolve 2.984 g (0.02 mol) of methionine in a suitable volume of water.

    • In a separate beaker, prepare a copper sulfate solution by dissolving the corresponding amount of copper (II) sulfate pentahydrate in deionized water. For a 2:1 molar ratio with the methionine above, dissolve 2.497 g (0.01 mol) of CuSO₄·5H₂O.

  • Reaction:

    • Place the beaker containing the methionine solution on a magnetic stirrer with gentle heating (60-80 °C).[4]

    • Slowly add the copper sulfate solution to the methionine solution while stirring continuously.

    • Adjust the pH of the reaction mixture to between 4.0 and 6.0 by the dropwise addition of a sodium hydroxide solution (e.g., 1 M NaOH).[4] Monitor the pH carefully. The formation of a blue precipitate indicates the formation of the this compound complex.

    • Continue stirring the reaction mixture at the elevated temperature for 0.5 to 1 hour to ensure the reaction goes to completion.[4]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the collected solid with deionized water to remove any unreacted salts. A subsequent wash with a small amount of ethanol can aid in drying.

    • Dry the purified this compound product in a drying oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.[3][5]

  • Characterization:

    • The final product should be a blue-purple powder.[2]

    • Characterization can be performed using techniques such as Infrared (IR) spectroscopy to confirm the chelation, and elemental analysis to determine the copper and methionine content.

Experimental Workflow

SynthesisWorkflow A 1. Prepare Solutions - Dissolve Methionine in Water - Dissolve Copper Sulfate in Water B 2. Reaction - Mix Solutions - Heat to 60-80°C - Adjust pH to 4.0-6.0 with NaOH A->B C 3. Precipitation - Stir for 0.5-1 hour - Cool to Room Temperature B->C D 4. Isolation - Vacuum Filtration C->D E 5. Purification - Wash with Deionized Water - Wash with Ethanol D->E F 6. Drying - Oven dry at 50-60°C E->F G Final Product Copper (II) Methionate F->G

Caption: Workflow for the laboratory synthesis of copper (II) methionate.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Copper sulfate is harmful if swallowed and can cause eye irritation.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Development of a Robust Assay for Copper Methionine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The interaction between the essential trace element copper and the vital amino acid methionine is of significant interest in biochemistry, toxicology, and pharmaceutical development. Copper-methionine complexes play roles in various biological processes, including enzymatic reactions and copper transport.[1][2] Developing a robust and validated analytical method to detect and quantify copper-methionine is crucial for understanding its physiological functions, assessing its role in disease states, and for quality control in drug manufacturing.[3][4] These application notes provide detailed protocols and validation parameters for several analytical techniques suitable for the robust detection of copper-methionine complexes.

The goal of analytical method development is to create a procedure that allows for the accurate measurement of key attributes such as potency, purity, and stability.[5][6] This is followed by method validation, the process of demonstrating that an analytical method is suitable for its intended purpose and can produce reliable and consistent results.[6] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[4][6]

G cluster_dev Assay Development cluster_val Assay Validation (ICH Guidelines) cluster_routine Routine Analysis Define_Objectives Define Analytical Objectives (e.g., CQA) Select_Method Select Appropriate Method (e.g., HPLC, UV-Vis) Define_Objectives->Select_Method Optimize_Parameters Optimize Method Parameters (e.g., pH, Temp, Mobile Phase) Select_Method->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Transfer to Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SOP_Dev Develop & Approve SOPs Robustness->SOP_Dev Successful Validation Routine_Use Implement for Routine QC SOP_Dev->Routine_Use Lifecycle Lifecycle Monitoring (System Suitability) Routine_Use->Lifecycle

Figure 1: General workflow for analytical method development and validation.[3][6]

UV-Visible (UV-Vis) Spectrophotometry

Application Note: UV-Vis spectrophotometry is a widely accessible and rapid technique for detecting copper-methionine complexes.[7] The method is based on the formation of a colored complex between Cu(II) ions and methionine, which absorbs light at a characteristic wavelength.[8][9] The amino and carboxyl groups of methionine act as ligands, chelating the copper ion.[2][10] The intensity of the color is directly proportional to the concentration of the complex, following the Beer-Lambert law within a specific range.[8] This technique is particularly useful for determining the stoichiometry of the complex using methods like Job's plot and for routine quantification where high sensitivity is not the primary requirement.[7]

Quantitative Data Summary

ParameterValueReference
Wavelength (λmax)~620-650 nm[9][10]
Linearity Range0.05 - 4.0 µg/mL[9]
Molar Absorptivity (ε)~2.0 x 10³ L mol⁻¹ cm⁻¹[9]
Limit of Detection (LOD)~0.01 mg/L[9]
StabilityStable for several hours[8][11]

Experimental Protocol: Quantification of Copper-Methionine

Objective: To determine the concentration of a copper-methionine complex in an aqueous solution.

Materials:

  • Stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (e.g., 1000 ppm).

  • L-Methionine solution (e.g., 0.1 M).

  • Buffer solution (e.g., Borax buffer, pH 8.0).[9]

  • UV-Vis Spectrophotometer.

  • 1 cm path length cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions by adding known concentrations of the copper stock solution (e.g., ranging from 0.5 to 10 µg/mL) to a set of 10 mL volumetric flasks.

  • Complex Formation: To each flask, add 1 mL of the 0.1 M methionine solution and 2 mL of the pH 8.0 buffer to ensure optimal complex formation.[9]

  • Incubation: Dilute each flask to the 10 mL mark with deionized water, mix thoroughly, and allow the solutions to stand for 15-20 minutes at room temperature for the color to develop fully.

  • Sample Preparation: Prepare the unknown sample in the same manner, ensuring the final concentration falls within the linear range of the assay.

  • Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (approx. 650 nm). Zero the instrument using a reagent blank (containing all components except copper).

  • Data Acquisition: Measure the absorbance of each standard and the unknown sample.

  • Data Analysis: Construct a calibration curve by plotting absorbance versus the concentration of the copper standards. Determine the concentration of copper in the unknown sample using the linear regression equation from the calibration curve.

G cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis A Prepare Cu Standards & Unknown Sample B Add Methionine & pH 8.0 Buffer A->B C Incubate for Color Development B->C D Set Spectrophotometer to λmax (~650 nm) C->D Proceed to Measurement E Zero with Reagent Blank D->E F Measure Absorbance of Standards & Sample E->F G Plot Calibration Curve (Abs vs. Conc.) F->G Proceed to Analysis H Determine Sample Conc. from Linear Regression G->H

Figure 2: Experimental workflow for UV-Vis spectrophotometric analysis.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for separating and quantifying copper-methionine in complex mixtures, such as biological samples or drug formulations.[12][13] A reversed-phase C18 column is commonly used to separate methionine and related compounds.[13] Detection can be achieved using a UV detector, as methionine has some absorbance at low wavelengths (~200-225 nm), or more selectively and sensitively by coupling the HPLC system to a mass spectrometer (LC-MS).[12][14] This method allows for the simultaneous analysis of the parent compound and its metabolites, providing high specificity and accuracy.[13] Proper sample preparation, including protein precipitation for biological samples, is critical to prevent column contamination and interference.[13]

Quantitative Data Summary (HPLC-UV)

ParameterValueReference
ColumnPrimesep 100 or C18 (4.6 x 150 mm, 5 µm)[12][14]
Mobile PhaseGradient of Acetonitrile and Phosphate (B84403) Buffer (pH 7.4)[14]
Detection Wavelength200-225 nm[12][14]
Linearity Range (Methionine)20 - 250 µg/mL[14]
Limit of Detection (LOD)~40 ppb[12]

Experimental Protocol: HPLC-MS/MS for Copper-Methionine in Plasma

Objective: To separate and quantify copper-methionine complex from plasma samples.

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS).[13]

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.5 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (B129727).

  • Cold Methanol (for protein precipitation).[13]

  • Reducing agent (e.g., TCEP) to release protein-bound species.[13]

  • Microcentrifuge and 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Add 50 µL of a reducing agent (e.g., TCEP) to reduce disulfide bonds. Vortex and incubate for 15 min at 4°C.[13]

    • Add 150 µL of cold methanol with 0.1% formic acid to precipitate proteins.[13]

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[13]

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Define specific precursor-to-product ion transitions for the copper-methionine complex and the internal standard. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) should be used for confirmation.[7]

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration for a series of prepared standards.

    • Quantify the copper-methionine complex in the samples from the calibration curve.

G cluster_sample_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification A Spike with Internal Standard B Reduce Disulfides (TCEP) A->B C Precipitate Proteins (Cold Methanol) B->C D Centrifuge & Filter Supernatant C->D E Inject into HPLC (C18 Column) D->E Analysis F Gradient Elution (Water/Methanol) E->F G Detect by MS/MS (ESI+, MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H Quantification I Construct Calibration Curve H->I J Calculate Sample Concentration I->J

Figure 3: Workflow for HPLC-MS/MS analysis of copper-methionine in plasma.[13]

Electrochemical Methods

Application Note: Electrochemical sensors offer a highly sensitive and selective method for the determination of copper-methionine.[15] Techniques like differential pulse voltammetry can be used to detect the oxidation of L-methionine, a process that can be catalyzed or shifted by the presence of copper ions.[15] Often, a glassy carbon electrode (GCE) is modified with a specific film, such as an electropolymerized copper phthalocyanine (B1677752) derivative, to enhance selectivity and prevent electrode fouling.[15] This approach allows for the detection of L-methionine in the micromolar to nanomolar concentration range and has been successfully applied to biological samples like human blood serum.[15]

Quantitative Data Summary

ParameterValueReference
TechniqueDifferential Pulse Voltammetry[15]
ElectrodeModified Glassy Carbon Electrode (GCE)[15]
pH4.0 (Phosphate Buffer)[15]
Linear Range50 - 500 µM[15]
Limit of Detection (LOD)2.7 x 10⁻⁸ M (27 nM)[15]

Experimental Protocol: Voltammetric Detection

Objective: To determine the concentration of L-methionine (as an indicator of the complex) using a modified electrode.

Materials:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Modified Glassy Carbon Electrode (Working Electrode).

  • Ag/AgCl (Reference Electrode).

  • Platinum Wire (Counter Electrode).

  • Phosphate buffer solution (pH 4.0).

  • Standard solutions of L-methionine.

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode before modification as per the specific modification protocol (e.g., electropolymerization).

  • Electrochemical Cell Setup: Assemble the three-electrode cell containing a known volume of the pH 4.0 phosphate buffer.

  • Background Scan: Run a differential pulse voltammogram on the buffer solution alone to obtain a background signal.

  • Calibration:

    • Add a known concentration of L-methionine standard to the cell.

    • Record the voltammogram and measure the peak current at the characteristic oxidation potential (e.g., ~1.26 V).[15]

    • Repeat this process by making successive additions of the standard solution to generate a calibration curve (peak current vs. concentration).

  • Sample Measurement:

    • Add a known volume of the sample solution to a fresh electrochemical cell containing buffer.

    • Record the voltammogram under the same conditions as the calibration.

  • Data Analysis: Determine the concentration of L-methionine in the sample by interpolating its peak current on the calibration curve.

Relevant Biological Pathways

The interplay between copper and methionine is critical in cellular metabolism. Methionine-rich motifs are known to be flexible and effective binding sites for Cu(I), playing a role in copper transport and detoxification systems.[1][16][17] Furthermore, copper accumulation can impact the methionine cycle, which is central to producing S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[18] An imbalance can affect methylation capacity, linking copper homeostasis to epigenetic regulation.[18]

G Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Remethylation Cystathionine Cystathionine Hcy->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Copper Excess Copper Copper->SAH Inhibits SAHH

Figure 4: The Methionine Cycle and a potential point of disruption by excess copper.[18]

References

Application Notes and Protocols for Copper Methionine in Animal Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of copper methionine as a dietary supplement in animal nutrition research. The following sections detail its effects on growth performance, antioxidant status, and immune function, along with detailed protocols for key experiments and visual representations of associated signaling pathways.

Introduction to this compound

Copper is an essential trace mineral vital for numerous physiological functions, including growth, immune response, and antioxidant defense.[1] Methionine, an essential amino acid, is crucial for protein synthesis and various metabolic processes.[2] this compound is an organic chelate where copper is bound to methionine. This form is reported to have higher bioavailability compared to inorganic sources like copper sulfate (B86663).[1][3] This increased bioavailability may lead to improved physiological responses and reduced mineral excretion, offering an environmental benefit.[4]

Effects on Growth Performance

Supplementation with this compound has been shown to positively influence growth performance in various animal models, including poultry and swine.

Key Findings:

  • Improved Weight Gain: Studies in broilers have demonstrated that dietary copper supplementation can increase average daily gain.[5]

  • Enhanced Feed Intake: Increased average daily feed intake has been observed in broilers receiving copper supplementation.[5]

  • Variable Feed Conversion Ratio: The effect on the feed gain ratio can be variable and may not always show significant improvement.[5]

Table 1: Effect of this compound on Growth Performance in Broilers (42-day trial)

Dietary Copper (mg/kg)Average Daily Gain (g)Average Daily Feed Intake (g)Feed to Gain Ratio
0 (Control)50.298.41.96
1552.1101.21.94
3053.5103.51.93
6054.2105.11.94
12054.8106.31.94
24055.1107.01.94

Data adapted from a study on broilers supplemented with this compound.[6]

Impact on Antioxidant Status

Copper is a critical component of several antioxidant enzymes. Supplementing with this compound can enhance the antioxidant capacity of animals.

Key Findings:

  • Increased Antioxidant Enzyme Activity: Dietary copper supplementation has been shown to increase the activities of serum Cu-Zn superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[5]

  • Enhanced Ceruloplasmin Activity: An increasing trend in ceruloplasmin activity, a key copper-containing antioxidant protein, has been observed with copper addition.[5]

Table 2: Effect of this compound on Serum Antioxidant Enzymes in Broilers

Dietary Copper (mg/kg)Cu-Zn Superoxide Dismutase (U/mL)Glutathione Peroxidase (U/mL)Ceruloplasmin (mg/dL)
0 (Control)125.4245.720.3
15130.2258.921.1
30135.8265.422.5
60142.1278.323.8
120148.9290.124.5
240155.6301.225.1

Data adapted from a study on broilers supplemented with this compound.[6]

Modulation of the Immune Response

Both copper and methionine play significant roles in the proper functioning of the immune system.

Key Findings:

  • Increased Immunoglobulin Levels: Dietary copper supplementation can increase serum levels of IgA and IgM in broilers.[5]

  • Methionine's Role in Immune Cell Function: Methionine metabolism is crucial for T-cell activation and differentiation through its involvement in the methionine cycle, which provides methyl donors for epigenetic programming.[5][7]

  • Copper's Influence on Inflammatory Pathways: Copper has been shown to activate the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][8]

Table 3: Effect of this compound on Serum Immunoglobulins in Broilers

Dietary Copper (mg/kg)IgA (mg/mL)IgM (mg/mL)
0 (Control)0.851.22
150.921.35
301.011.48
601.101.62
1201.181.75
2401.251.88

Data adapted from a study on broilers supplemented with this compound.[6]

Experimental Protocols

Protocol for Determining Copper Bioavailability in Poultry

Objective: To determine the relative bioavailability of copper from this compound compared to a standard source (e.g., copper sulfate).

Materials:

  • Day-old broiler chicks

  • Basal diet low in copper

  • This compound and analytical-grade copper sulfate (CuSO₄·5H₂O)

  • Metabolism cages

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS)

Procedure:

  • Acclimation (Day 1-7): House chicks in a temperature-controlled environment and provide them with the basal low-copper diet and deionized water ad libitum.

  • Experimental Period (Day 8-21):

    • Randomly allocate chicks to dietary treatment groups.

    • Treatments should include the basal diet and the basal diet supplemented with graded levels of copper from both this compound and copper sulfate.

    • Record body weight and feed intake weekly.

  • Sample Collection (Day 21):

    • Euthanize a subset of birds from each treatment group.

    • Collect liver and bile samples. Liver samples are used for copper accumulation analysis, and bile for copper concentration determination.[9]

  • Sample Analysis:

    • Dry and ash the liver samples.

    • Digest the ashed liver samples and dilute the bile samples with deionized water.

    • Determine the copper concentration in the prepared samples using ICP-MS or AAS.[10]

  • Data Analysis:

    • Use a common-intercept multiple linear regression (slope-ratio) of liver or bile copper concentration regressed on supplemental copper intake to determine the relative bioavailability of this compound compared to copper sulfate (set at 100%).[9]

Protocol for Assessing Antioxidant Enzyme Activity

Objective: To evaluate the effect of this compound supplementation on the activity of key antioxidant enzymes in animal tissues.

Materials:

  • Tissue samples (e.g., liver, serum) from animals in the nutrition study

  • Phosphate (B84403) buffer

  • Spectrophotometer

  • Commercial assay kits for Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT)

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in cold phosphate buffer.

    • Centrifuge the homogenate to obtain the supernatant, which will be used for the enzyme assays.

  • Superoxide Dismutase (SOD) Assay:

    • Use a commercial kit that measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

    • The degree of inhibition is proportional to the SOD activity.

    • Measure absorbance at the wavelength specified in the kit protocol (e.g., 505 nm).[11]

  • Glutathione Peroxidase (GPx) Assay:

    • Utilize a kit that measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx.

    • This is typically coupled to the reduction of GSSG by glutathione reductase, which consumes NADPH.

    • Monitor the decrease in absorbance from NADPH oxidation at 340 nm.[11]

  • Data Analysis:

    • Calculate enzyme activities based on the change in absorbance over time and normalize to the protein concentration of the sample.

    • Express results in units per milligram of protein (U/mg protein).

Protocol for Evaluating Immune Response in Pigs

Objective: To assess the impact of this compound on the immune system of growing pigs.

Materials:

  • Growing pigs

  • Basal diet and experimental diets supplemented with this compound

  • Sheep Red Blood Cells (SRBC) for antibody response measurement

  • Phytohemagglutinin (PHA) for cell-mediated immunity assessment

  • ELISA kits for immunoglobulin quantification

Procedure:

  • Experimental Design:

    • House weaned piglets individually or in small groups and acclimate them to the basal diet.

    • Randomly assign pigs to dietary treatments with varying levels of this compound.

  • Humoral Immunity Assessment (Antibody Response):

    • After a set period on the experimental diets (e.g., 3 weeks), immunize pigs with an intramuscular injection of a 20% SRBC suspension.[12]

    • Collect blood samples at 0, 7, and 14 days post-injection.

    • Analyze serum for anti-SRBC antibody titers using a hemagglutination assay.

    • Measure total serum IgM and IgG concentrations using ELISA kits.[12]

  • Cell-Mediated Immunity Assessment (Skin Test):

    • Inject a small amount of PHA subcutaneously into the ear or flank.[12]

    • Measure the skin thickness at the injection site at 0, 6, 12, 24, and 36 hours post-injection using a caliper.

    • The increase in skin thickness indicates a delayed-type hypersensitivity reaction, a measure of cell-mediated immunity.[12]

  • Data Analysis:

    • Compare antibody titers, immunoglobulin concentrations, and skin thickness responses between dietary treatment groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Copper_Methionine_Signaling Copper_Methionine This compound Supplementation Antioxidant_Defense Enhanced Antioxidant Defense (SOD, GPx) Copper_Methionine->Antioxidant_Defense Copper Copper Copper_Methionine->Copper Methionine Methionine Copper_Methionine->Methionine

Experimental Workflow

Experimental_Workflow Data_Collection Data_Collection Sample_Collection Sample_Collection Data_Collection->Sample_Collection Bioavailability_Analysis Bioavailability_Analysis Sample_Collection->Bioavailability_Analysis Antioxidant_Assay Antioxidant_Assay Sample_Collection->Antioxidant_Assay Immune_Assay Immune_Assay Sample_Collection->Immune_Assay Data_Analysis Data_Analysis Bioavailability_Analysis->Data_Analysis Antioxidant_Assay->Data_Analysis Immune_Assay->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

References

Application of Copper Methionine in Poultry Feed Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential trace mineral in poultry nutrition, playing a critical role in various physiological functions, including growth, bone development, immune response, and antioxidant defense.[1][2][3] Traditionally, copper has been supplemented in poultry diets in the form of inorganic salts like copper sulfate. However, there is growing interest in organic trace minerals, such as copper methionine, due to their potential for higher bioavailability and reduced environmental impact.[1] this compound is a chelated form of copper, where the mineral is bound to the amino acid methionine. This chelation is believed to protect the copper from antagonistic interactions in the digestive tract, leading to improved absorption and utilization.[1][4] These application notes provide a comprehensive overview of the use of this compound in poultry feed, summarizing key findings on its effects on performance, health, and physiological responses. Detailed protocols for evaluating the efficacy of this compound supplementation are also presented.

Introduction

The supplementation of copper in poultry diets beyond the minimum nutritional requirement has been shown to have growth-promoting effects, likely due to its antimicrobial properties within the gastrointestinal tract.[2][5] However, high levels of inorganic copper can lead to negative consequences, including gizzard erosion and environmental pollution due to high excretion rates.[1][6] Organic trace minerals, such as copper-amino acid chelates, offer a potential solution by providing a more bioavailable source of copper, allowing for lower inclusion levels in feed without compromising efficacy.[1] Methionine, an essential amino acid crucial for protein synthesis and various metabolic pathways, serves as an effective ligand for copper chelation.[1][7] The resulting this compound complex is thought to be absorbed more efficiently through amino acid transport systems.[8]

This document outlines the applications of this compound in broiler and layer hen nutrition, presenting data on its impact on growth performance, antioxidant status, immune function, and gut health. Furthermore, it provides detailed experimental protocols for researchers to investigate the effects of this compound in a controlled setting.

Data Presentation

Table 1: Effects of this compound on Broiler Growth Performance
ParameterControlThis compound (50 ppm)This compound (100 ppm)Copper Sulfate (200 ppm)Reference
Body Weight Gain (g) 1850188519101900[1][9]
Feed Intake (g) 3500355036003580[1]
Feed Conversion Ratio 1.891.881.881.88[1]
Production Efficiency Factor 280285295290[1][9]
Table 2: Effects of this compound on Serum Biochemical Parameters and Antioxidant Status in Broilers
ParameterControlThis compound (120 mg/kg)This compound (240 mg/kg)Reference
Serum Cholesterol (mg/dL) 150135128[10]
Serum Triglycerides (mg/dL) 807265[10]
Serum Cu-Zn Superoxide (B77818) Dismutase (U/mL) 253035[10]
Serum Glutathione (B108866) Peroxidase (U/mL) 120135145[10]
Serum IgA (mg/mL) 0.81.01.2[10]
Serum IgM (mg/mL) 1.51.82.0[10]
Table 3: Effects of this compound on Gut Microbiota in Broilers (log10 cfu/g ileal content)
Microbial GroupControlThis compound (50 ppm)This compound (100 ppm)Reference
Lactobacilli 7.57.88.2[9][11]
Total Bacteria 8.58.89.0[9]
Escherichia coli 6.05.55.2[9][11]

Experimental Protocols

Protocol 1: Evaluation of Growth Performance and Nutrient Digestibility

Objective: To determine the effect of dietary this compound supplementation on broiler growth performance, feed intake, feed conversion ratio, and nutrient digestibility.

Materials:

  • Day-old broiler chicks (e.g., Ross 308)

  • Basal diet (corn-soybean meal based) formulated to meet or exceed NRC requirements, except for copper.

  • This compound

  • Inorganic copper source (e.g., copper sulfate) for comparison

  • Metabolic cages for digestibility trial

  • Feeders and waterers

  • Weighing scale

Procedure:

  • Animal Housing and Acclimatization:

    • Randomly allocate day-old chicks to different dietary treatment groups with multiple replicates per treatment.

    • House the birds in environmentally controlled pens with ad libitum access to feed and water.

    • Maintain appropriate temperature and lighting programs for the duration of the experiment (e.g., 42 days).

  • Dietary Treatments:

    • Formulate a basal diet with no supplemental copper.

    • Create experimental diets by supplementing the basal diet with graded levels of copper from this compound (e.g., 50, 100, 150 ppm).

    • Include a positive control group with a standard inclusion level of copper from an inorganic source (e.g., 150 ppm from copper sulfate).

  • Data Collection:

    • Record body weight and feed intake on a weekly basis to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR). FCR = Total Feed Intake / Total Weight Gain.[12]

    • At the end of the growth trial (e.g., day 35), select a subset of birds from each treatment for a digestibility trial.

    • House the selected birds in individual metabolic cages for a 3-day adaptation period followed by a 3-day collection period.

    • During the collection period, record total feed intake and collect all excreta.

    • Analyze feed and excreta samples for dry matter, crude protein, fat, and energy content to calculate nutrient digestibility.

Protocol 2: Assessment of Antioxidant Status and Immune Response

Objective: To evaluate the impact of this compound on the antioxidant defense system and immune status of broilers.

Materials:

  • Blood collection tubes (with and without anticoagulant)

  • Centrifuge

  • Spectrophotometer

  • ELISA reader and commercial kits for antioxidant enzymes (e.g., SOD, GPx) and immunoglobulins (IgA, IgM, IgG).

  • Reagents for biochemical assays (e.g., cholesterol, triglycerides).

Procedure:

  • Blood Sampling:

    • At the end of the experimental period (e.g., day 42), collect blood samples from the wing vein of selected birds from each treatment group.

    • For serum, collect blood in tubes without anticoagulant, allow it to clot, and then centrifuge to separate the serum.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

  • Antioxidant Enzyme Assays:

    • Use commercial ELISA kits to determine the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the serum or plasma, following the manufacturer's instructions.[10]

  • Serum Biochemical Analysis:

    • Analyze serum samples for total cholesterol and triglyceride concentrations using a spectrophotometer and appropriate enzymatic colorimetric kits.[10]

  • Immunoglobulin Measurement:

    • Quantify the levels of Immunoglobulin A (IgA), Immunoglobulin M (IgM), and Immunoglobulin G (IgG) in the serum using specific chicken ELISA kits.[10]

Protocol 3: Analysis of Gut Health and Microbiota

Objective: To investigate the effects of this compound on intestinal morphology and microbial populations.

Materials:

  • Microscope and slides

  • Formalin solution

  • Equipment for histological processing and staining (e.g., hematoxylin (B73222) and eosin)

  • Anaerobic chamber

  • Selective and non-selective agar (B569324) plates for bacterial culture

  • DNA extraction kits and real-time PCR equipment for microbial quantification.

Procedure:

  • Intestinal Morphology:

    • At the end of the trial, euthanize selected birds and collect intestinal samples (duodenum, jejunum, ileum).

    • Fix the samples in 10% neutral buffered formalin.

    • Process the fixed tissues for histology, embed in paraffin, section, and stain with hematoxylin and eosin.

    • Measure villus height and crypt depth using a light microscope equipped with an imaging system.

  • Gut Microbiota Analysis:

    • Collect ileal or cecal contents aseptically from euthanized birds.

    • For culture-based methods, perform serial dilutions of the contents and plate on selective agar for specific bacteria (e.g., MRS agar for Lactobacilli, MacConkey agar for E. coli) and non-selective agar for total bacteria. Incubate under appropriate conditions (aerobic or anaerobic) and count the colonies.[9]

    • For molecular methods (qPCR), extract total DNA from the intestinal contents using a commercial kit. Quantify the abundance of specific bacterial groups (e.g., Lactobacilli, E. coli) using group-specific primers and real-time PCR.

Signaling Pathways and Mechanisms of Action

This compound supplementation is believed to exert its beneficial effects through several interconnected pathways. As a more bioavailable source of copper, it can more effectively support the functions of copper-dependent enzymes. Methionine itself is a precursor for important metabolites involved in antioxidant defense.

// Nodes CuMet [label="this compound\nSupplementation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Increased Bioavailability\n& Absorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_Status [label="Improved Copper Status", fillcolor="#FBBC05", fontcolor="#202124"]; Met_Metabolism [label="Methionine Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; SOD [label="Cu-Zn Superoxide\nDismutase (SOD) Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPx [label="Glutathione Peroxidase\n(GPx) Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Enhanced Antioxidant\nCapacity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune [label="Modulated Immune\nResponse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gut [label="Improved Gut Health", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth [label="Improved Growth\nPerformance", fillcolor="#202124", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Ig [label="Increased Immunoglobulins\n(IgA, IgM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbiota [label="Modulated Gut\nMicrobiota", fillcolor="#34A853", fontcolor="#FFFFFF"]; Villi [label="Improved Intestinal\nMorphology", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CuMet -> Absorption [label="Higher efficacy"]; Absorption -> Cu_Status; Absorption -> Met_Metabolism; Cu_Status -> SOD [label="Cofactor"]; Met_Metabolism -> GSH [label="Precursor"]; GSH -> GPx [label="Cofactor"]; SOD -> Antioxidant; GPx -> Antioxidant; Antioxidant -> Growth [label="Reduces oxidative stress"]; Cu_Status -> Immune; Immune -> Ig; Ig -> Growth [label="Enhanced disease resistance"]; Cu_Status -> Gut; Gut -> Microbiota [label="Antimicrobial effect"]; Gut -> Villi; Microbiota -> Growth [label="Better nutrient absorption"]; Villi -> Growth [label="Increased surface area"]; } dot Figure 1: Proposed signaling pathways for the effects of this compound in poultry.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in poultry feed.

// Nodes Start [label="Start: Day-old Chicks", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Allocation [label="Random Allocation to\nDietary Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Feeding [label="Experimental Feeding Period\n(e.g., 42 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Performance [label="Weekly Growth\nPerformance Monitoring\n(BW, FI, FCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Trial", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sampling [label="Sample Collection\n(Blood, Intestinal Tissues, Digesta)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Laboratory Analyses", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF", width=2]; Biochem [label="Serum Biochemistry\n& Antioxidant Status", fillcolor="#F1F3F4", fontcolor="#202124"]; Immuno [label="Immunoglobulin Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Histo [label="Intestinal Histomorphology", fillcolor="#F1F3F4", fontcolor="#202124"]; Micro [label="Gut Microbiota Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis &\nInterpretation", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Allocation; Allocation -> Feeding; Feeding -> Performance [style=dashed]; Feeding -> End; End -> Sampling; Sampling -> Analysis; Analysis -> Biochem; Analysis -> Immuno; Analysis -> Histo; Analysis -> Micro; Biochem -> Data; Immuno -> Data; Histo -> Data; Micro -> Data; Performance -> Data; } dot Figure 2: A generalized experimental workflow for poultry nutrition studies.

Conclusion

This compound stands out as a highly bioavailable source of copper for poultry, offering several advantages over inorganic sources. Its supplementation in broiler diets has been shown to improve growth performance, enhance antioxidant capacity, modulate the immune system, and promote a healthier gut environment by altering the microbial composition. The provided protocols offer a standardized framework for researchers to further investigate and validate the benefits of this compound in various poultry production systems. Future research could focus on elucidating the precise molecular mechanisms underlying its effects and optimizing its inclusion levels for different poultry species and production goals.

References

Application Notes and Protocols: Copper Methionine as a Copper Source in Aquaculture Diets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace mineral in aquaculture, playing a pivotal role as a cofactor for numerous enzymes involved in critical physiological processes. These include, but are not limited to, hemoglobin synthesis, immune function, antioxidant defense, and skeletal development. While inorganic copper sources like copper sulfate (B86663) have been traditionally used to supplement aquafeeds, concerns regarding their bioavailability and potential pro-oxidant effects have spurred interest in organic trace minerals. Copper methionine, a chelated form of copper bound to the amino acid methionine, has emerged as a promising alternative. This form of copper is thought to be more readily absorbed and utilized by aquatic animals, leading to improved health and performance.

These application notes provide a comprehensive overview of the use of this compound in aquaculture diets, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and workflows.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of dietary this compound supplementation compared to a control (basal diet) and inorganic copper sulfate on various performance and health parameters in different aquatic species.

Table 1: Growth Performance and Feed Utilization

SpeciesParameterControl (Basal Diet)Copper SulfateThis compound% Improvement (vs. Sulfate)Reference
Russian Sturgeon Weight Gain (g)-18.5 ± 1.222.4 ± 1.521.1%[1]
Feed Conversion Ratio-1.15 ± 0.080.98 ± 0.0614.8%[1]
Nile Tilapia Weight Gain (%)150.2 ± 5.6185.7 ± 6.3205.4 ± 7.110.6%[2]
Specific Growth Rate (%/day)1.85 ± 0.072.15 ± 0.082.30 ± 0.097.0%[2]
Pacific White Shrimp Final Weight (g)8.75 ± 0.39.85 ± 0.4 (168 ppm)10.11 ± 0.5 (52 ppm)2.6% (at lower inclusion)[3]

Table 2: Antioxidant Capacity

SpeciesParameterTissueControl (Basal Diet)Copper SulfateThis compound% Improvement (vs. Sulfate)Reference
Russian Sturgeon Superoxide (B77818) Dismutase (U/mg protein)Liver25.6 ± 2.135.8 ± 2.942.3 ± 3.418.2%[1]
Total Antioxidant Capacity (U/mL)Serum8.9 ± 0.712.4 ± 1.014.8 ± 1.219.4%[1]
Nile Tilapia Superoxide Dismutase (U/mg protein)Liver-45.3 ± 3.152.8 ± 3.516.6%[4]
Catalase (U/mg protein)Liver-21.7 ± 1.825.4 ± 2.117.1%[4]
Malondialdehyde (nmol/mg protein)Liver-12.5 ± 1.19.8 ± 0.8-21.6% (lower is better)[4]

Table 3: Immune Response

SpeciesParameterControl (Basal Diet)Copper SulfateThis compound% Improvement (vs. Sulfate)Reference
Russian Sturgeon Lysozyme Activity (U/mL)15.2 ± 1.322.5 ± 1.926.8 ± 2.219.1%[1]
Immunoglobulin M (mg/mL)0.45 ± 0.040.62 ± 0.050.75 ± 0.0621.0%[1]
Nile Tilapia Lysozyme Activity (U/mL)-9.8 ± 0.710.93 ± 0.811.5%[4]
Immunoglobulin M (mg/mL)-0.61 ± 0.050.72 ± 0.0618.0%[4]
Complement C3 (mg/mL)-0.65 ± 0.050.77 ± 0.0618.5%[4]
Complement C4 (mg/mL)-1.02 ± 0.081.18 ± 0.0915.7%[4]

Table 4: Intestinal Health

SpeciesParameterControl (Basal Diet)Copper SulfateThis compound% Improvement (vs. Sulfate)Reference
Nile Tilapia Villus Height (μm)285 ± 25320 ± 28365 ± 3214.1%[2]
Villus Width (μm)65 ± 572 ± 680 ± 711.1%[2]
Broiler Chickens *Lactobacilli (log10 CFU/g)6.8 ± 0.5-7.5 ± 0.6-
Escherichia coli (log10 CFU/g)5.2 ± 0.4-4.5 ± 0.3-

*Note: Data from broiler chickens is included to suggest potential effects on gut microbiota, as specific data for fish is limited.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in aquaculture diets.

Growth Performance and Feed Utilization Trial

Objective: To determine the effect of dietary this compound on fish growth, feed intake, and nutrient utilization.

Protocol:

  • Acclimation: Acclimate fish to experimental conditions (tanks, water quality, and a basal diet without copper supplementation) for a minimum of two weeks.

  • Experimental Diets: Formulate a basal diet that is deficient in copper. Prepare experimental diets by supplementing the basal diet with graded levels of copper from either copper sulfate or this compound. A common approach is to have a negative control (basal diet), a positive control (basal diet + copper sulfate at the recommended level), and several levels of this compound.

  • Experimental Design: Randomly allocate a predetermined number of fish of uniform size into replicate tanks for each dietary treatment. A minimum of three replicate tanks per treatment is recommended.

  • Feeding: Feed the fish to apparent satiation two to three times daily for a period of 8-12 weeks. Record the daily feed intake for each tank.

  • Data Collection:

    • Record the initial and final total biomass of fish in each tank.

    • Calculate the following parameters:

      • Weight Gain (WG, g): Final body weight - Initial body weight.

      • Specific Growth Rate (SGR, %/day): 100 × (ln(Final weight) - ln(Initial weight)) / Number of days.

      • Feed Conversion Ratio (FCR): Total feed intake (dry weight) / Wet weight gain.

      • Survival Rate (%): (Final number of fish / Initial number of fish) × 100.

Antioxidant Capacity Assays

Objective: To assess the impact of this compound on the antioxidant defense system in fish tissues.

Protocol:

  • Sample Collection: At the end of the feeding trial, euthanize a subset of fish from each treatment. Dissect the liver and other relevant tissues, immediately freeze them in liquid nitrogen, and store at -80°C until analysis.

  • Tissue Homogenization: Homogenize a known weight of tissue in an ice-cold buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Centrifuge the homogenate at 4°C to obtain the supernatant for enzyme assays.

  • Superoxide Dismutase (SOD) Activity:

    • Assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The absorbance is measured spectrophotometrically at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity:

    • Assay is based on the decomposition of hydrogen peroxide (H₂O₂).

    • The decrease in absorbance at 240 nm is monitored spectrophotometrically. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Glutathione (B108866) Peroxidase (GPx) Activity:

    • Assay is based on the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) coupled with the oxidation of NADPH by glutathione reductase.

    • The decrease in absorbance at 340 nm due to NADPH oxidation is measured spectrophotometrically. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

  • Malondialdehyde (MDA) Assay:

    • MDA is a marker of lipid peroxidation.

    • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored complex.

    • The absorbance of the complex is measured spectrophotometrically at 532 nm.

Immune Response Analysis (RT-qPCR)

Objective: To quantify the expression of key immune-related genes in response to dietary this compound.

Protocol:

  • Sample Collection and RNA Extraction: Collect tissues (e.g., head kidney, spleen, intestine) and immediately preserve them in an RNA stabilization solution or flash-freeze in liquid nitrogen. Extract total RNA using a commercial kit following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for target immune genes (e.g., Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Lysozyme, Immunoglobulin M (IgM)) and a stable reference gene (e.g., β-actin, EF1α).

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis to verify the specificity of the PCR products.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Intestinal Histomorphological Analysis

Objective: To evaluate the effects of this compound on the structural integrity of the fish intestine.

Protocol:

  • Sample Collection and Fixation: Dissect the intestine and collect samples from specific regions (anterior, mid, posterior). Fix the samples in a 10% neutral buffered formalin solution for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections (5 µm) using a microtome and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination and Image Analysis:

    • Examine the stained sections under a light microscope.

    • Capture images using a digital camera mounted on the microscope.

    • Use image analysis software to measure the following parameters:

      • Villus Height: From the tip of the villus to the crypt opening.

      • Villus Width: At the midpoint of the villus.

      • Crypt Depth: From the base of the villus to the submucosa.

      • Goblet Cell Count: Number of goblet cells per villus.

      • Muscle Layer Thickness: Thickness of the circular and longitudinal muscle layers.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in aquaculture.

Signaling Pathways

Copper_Methionine_Signaling cluster_0 This compound Supplementation cluster_1 Cellular Uptake and Bioavailability cluster_2 Antioxidant Response cluster_3 Immune Modulation cluster_4 Growth Promotion This compound This compound Intestinal Absorption Intestinal Absorption This compound->Intestinal Absorption Higher efficacy Increased Bioavailability Increased Bioavailability Keap1-Nrf2 Pathway Keap1-Nrf2 Pathway Increased Bioavailability->Keap1-Nrf2 Pathway Activates NF-κB Pathway NF-κB Pathway Increased Bioavailability->NF-κB Pathway Modulates TOR Pathway TOR Pathway Increased Bioavailability->TOR Pathway Activates Intestinal Absorption->Increased Bioavailability Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant Enzymes (SOD, CAT, GPx) Keap1-Nrf2 Pathway->Antioxidant Enzymes (SOD, CAT, GPx) Upregulates Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes (SOD, CAT, GPx)->Reduced Oxidative Stress Immune Gene Expression (IL-1β, TNF-α) Immune Gene Expression (IL-1β, TNF-α) NF-κB Pathway->Immune Gene Expression (IL-1β, TNF-α) Regulates Enhanced Immune Function Enhanced Immune Function Immune Gene Expression (IL-1β, TNF-α)->Enhanced Immune Function Protein Synthesis Protein Synthesis TOR Pathway->Protein Synthesis Promotes Improved Growth Improved Growth Protein Synthesis->Improved Growth

Experimental Workflows

Experimental_Workflow cluster_0 Phase 1: Feeding Trial cluster_1 Phase 2: Sample Collection & Analysis cluster_2 Phase 3: Data Interpretation A Diet Formulation (Control, CuSO4, Cu-Met) B Fish Acclimation (2 weeks) A->B C Feeding Period (8-12 weeks) B->C D Growth & Feed Data Collection C->D E Tissue Sampling (Liver, Intestine, Spleen) D->E F Antioxidant Assays (SOD, CAT, GPx) E->F G Immune Gene Expression (RT-qPCR) E->G H Intestinal Histology (H&E Staining) E->H I Statistical Analysis F->I G->I H->I J Conclusion on Efficacy I->J

Logical_Relationship Cu-Met Copper Methionine Bioavailability Increased Bioavailability Cu-Met->Bioavailability Growth Improved Growth Bioavailability->Growth Antioxidant Enhanced Antioxidant Status Bioavailability->Antioxidant Immunity Modulated Immune Response Bioavailability->Immunity Intestinal Improved Intestinal Health Bioavailability->Intestinal

Conclusion

The available data strongly suggest that this compound is a highly bioavailable source of copper for various aquaculture species. Its supplementation in aquafeeds has been shown to improve growth performance, enhance antioxidant capacity, and modulate the immune system more effectively than inorganic copper sulfate. The provided protocols offer a standardized approach for researchers and industry professionals to further investigate and validate the benefits of this compound in different aquaculture settings. The visualization of key biological pathways and experimental workflows aims to facilitate a deeper understanding of its mechanisms of action and guide future research in this promising area of aquaculture nutrition. Further studies focusing on the specific effects of this compound on the gut microbiome and its direct influence on signaling pathways will continue to refine our understanding and application of this valuable feed additive.

References

Animal Models for Elucidating Copper-Methionine Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of established animal models to investigate the intricate relationship between copper and methionine metabolism. This document provides structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate research in metabolic diseases, toxicology, and drug development.

Introduction to Copper-Methionine Metabolism

Copper is an essential trace element vital for numerous biological processes, while methionine, an essential amino acid, is a key component of protein synthesis and the primary methyl donor in the body via its metabolite S-adenosylmethionine (SAM). The metabolism of these two nutrients is interconnected, particularly in the liver. Aberrations in copper homeostasis, as seen in Wilson's disease, can significantly impact methionine metabolism, leading to altered methylation capacity and increased oxidative stress. Animal models that recapitulate these metabolic disturbances are invaluable tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.

Key Animal Models

Two of the most well-characterized rodent models for studying disorders of copper metabolism and their impact on methionine metabolism are the Long-Evans Cinnamon (LEC) rat and the toxic milk (tx-j) mouse. Both models exhibit genetic mutations that lead to hepatic copper accumulation, mimicking the pathophysiology of Wilson's disease.[1][2][3]

  • Long-Evans Cinnamon (LEC) Rat: This strain has a spontaneous mutation in the Atp7b gene, the same gene affected in human Wilson's disease.[4] This leads to impaired biliary copper excretion and subsequent toxic accumulation in the liver.[5][6] Studies using LEC rats have demonstrated that early copper accumulation leads to alterations in the mRNA and protein levels of several enzymes in the methionine cycle.[7][8]

  • Toxic Milk (tx-j) Mouse: This model possesses a missense mutation in the Atp7b gene, also resulting in hepatic copper accumulation.[3][9] Research on tx-j mice has revealed a direct correlation between hepatic copper levels and the disruption of methionine metabolism, specifically affecting the S-adenosylhomocysteine hydrolase (AHCY) enzyme.[8][10]

Quantitative Data from Animal Models

The following tables summarize key quantitative data obtained from studies utilizing LEC rats and tx-j mice, providing a comparative overview of the metabolic disturbances observed in these models.

Table 1: Hepatic Copper and Methionine Metabolite Concentrations

ParameterAnimal ModelControl GroupModel GroupFold ChangeReference
Hepatic Copper (µg/g dry weight)
LEC Rat~10>400>40x[6]
tx-j Mouse~15>200>13x[10]
Hepatic S-adenosylmethionine (SAM) (nmol/g liver)
tx-j Mouse (3 weeks)~80~1201.5x[3]
Hepatic S-adenosylhomocysteine (SAH) (nmol/g liver)
tx-j Mouse (12 weeks)~20~402x[3]
Hepatic SAM:SAH Ratio
tx-j Mouse (12 weeks)~4~20.5x[3]

Table 2: Changes in Gene Expression and Enzyme Activity

Gene/EnzymeAnimal ModelObservation in Model GroupImpactReference
Methionine Adenosyltransferase (MAT) LEC RatDecreased regulatory subunit mRNAReduced SAM synthesis[7][8]
S-adenosylhomocysteine hydrolase (AHCY) tx-j MouseDecreased transcript levelsInhibition of SAH hydrolysis, increased SAH[8][10]

Signaling Pathways and Experimental Workflows

The Interplay of Copper and Methionine Metabolism

Excess intracellular copper can directly interfere with the methionine cycle. A key interaction is the inhibition of S-adenosylhomocysteine hydrolase (AHCY) by copper, leading to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase reactions. This disruption reduces the SAM/SAH ratio, a critical indicator of the cell's methylation capacity.

Copper_Methionine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases (e.g., DNMT, PEMT) cluster_transsulfuration cluster_transsulfuration Homocysteine Homocysteine SAH->Homocysteine AHCY Homocysteine->Methionine MS/BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione (B108866) Glutathione Cysteine->Glutathione Copper Copper AHCY AHCY Copper->AHCY Inhibition

Copper's Impact on the Methionine Cycle.
Experimental Workflow for Studying Copper-Methionine Metabolism

A typical experimental workflow involves dietary manipulation, sample collection, and subsequent biochemical and molecular analyses.

Experimental_Workflow cluster_biochem Biochemical Analyses cluster_molecular Molecular Analyses start Animal Model Selection (e.g., LEC Rat, tx-j Mouse) diet Dietary Manipulation (Control vs. Copper-supplemented/deficient) start->diet sample Sample Collection (Liver, Blood, Urine) diet->sample biochem Biochemical Analysis sample->biochem molecular Molecular Analysis sample->molecular data Data Analysis & Interpretation biochem->data molecular->data copper_quant Hepatic Copper Quantification (AAS/ICP-MS) sam_sah SAM/SAH Measurement (HPLC/LC-MS/MS) mat_activity MAT Activity Assay gene_exp Gene Expression Analysis (qPCR) protein_exp Protein Expression (Western Blot)

A Standard Experimental Workflow.

Detailed Experimental Protocols

Protocol for Hepatic Copper Quantification by Atomic Absorption Spectrometry (AAS)

This protocol is adapted for the analysis of liver tissue from rodent models.

Materials:

  • Liver tissue (~50-100 mg, wet weight)

  • Concentrated nitric acid (trace metal grade)

  • Deionized water

  • Copper standard solutions

  • Digestion vessels

  • Atomic Absorption Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of frozen liver tissue.

    • Place the tissue in a clean digestion vessel.

    • Add 2 mL of concentrated nitric acid.

    • Allow the tissue to digest overnight in a fume hood or use a microwave digestion system for rapid digestion.

  • Digestion:

    • Heat the samples on a hot plate at a low temperature (e.g., 80-100°C) until the tissue is completely dissolved and the solution is clear.

    • Allow the samples to cool to room temperature.

  • Dilution:

    • Quantitatively transfer the digest to a 10 mL volumetric flask.

    • Bring the volume to 10 mL with deionized water.

  • Analysis:

    • Prepare a series of copper standards of known concentrations.

    • Aspirate the blank, standards, and samples into the AAS.

    • Measure the absorbance of each sample.

  • Calculation:

    • Generate a standard curve by plotting absorbance versus concentration of the standards.

    • Determine the copper concentration in the samples from the standard curve, accounting for the dilution factor and the initial weight of the tissue. Results are typically expressed as µg of copper per gram of dry or wet tissue weight.

Protocol for SAM and SAH Quantification in Liver Tissue by HPLC

This protocol outlines the simultaneous measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in liver extracts.[11][12]

Materials:

  • Frozen liver tissue (~50 mg)

  • 0.5 M Perchloric acid (PCA), ice-cold

  • Mobile phase (e.g., 40 mM ammonium (B1175870) phosphate, 8 mM heptane (B126788) sulfonic acid, 6% acetonitrile, pH 5.0)[13]

  • SAM and SAH standards

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm) and a C18 reverse-phase column

Procedure:

  • Sample Extraction:

    • Homogenize approximately 50 mg of frozen liver tissue in 400 µL of ice-cold 0.5 M PCA.[3]

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.2 µm syringe filter.

  • HPLC Analysis:

    • Inject 20-50 µL of the filtered supernatant onto the HPLC system.

    • Run the separation using an isocratic or gradient elution with the appropriate mobile phase.

    • Detect SAM and SAH by their absorbance at 254 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of SAM and SAH.

    • Identify and quantify the SAM and SAH peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

    • Calculate the concentrations in the liver tissue, typically expressed as nmol/g of liver.

Protocol for Methionine Adenosyltransferase (MAT) Activity Assay

This colorimetric assay measures the activity of MAT by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.[14][15]

Materials:

  • Liver tissue lysate

  • MAT Activity Assay Kit (commercial kits are available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize ~50 mg of liver tissue in 500 µL of ice-cold MAT Assay Buffer provided in the kit.[15]

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration.

  • Assay Reaction:

    • Add 2-20 µL of the liver lysate to a 96-well plate.

    • Prepare a reaction mix containing the MAT substrate mix and detection enzymes as per the kit instructions.

    • Initiate the reaction by adding the reaction mix to the sample wells.

  • Measurement:

    • Immediately measure the absorbance at 570 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculation:

    • Generate a pyrophosphate standard curve.

    • Calculate the MAT activity from the rate of change in absorbance, using the standard curve.

    • Activity is typically expressed as mU/mg of protein, where one unit of MAT activity is the amount of enzyme that generates 1 µmole of pyrophosphate per minute.[15]

Conclusion

The LEC rat and tx-j mouse are robust and relevant models for investigating the complex interplay between copper and methionine metabolism. The quantitative data and detailed protocols provided herein offer a solid foundation for researchers to design and execute studies aimed at understanding the pathological consequences of disrupted copper-methionine homeostasis and for the development of targeted therapeutic interventions. The provided diagrams serve as visual aids to conceptualize the metabolic pathways and experimental designs central to this area of research.

References

Unlocking the Bioavailability of Copper Methionine: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive suite of application notes and protocols has been released today, providing researchers, scientists, and drug development professionals with detailed methodologies for assessing the absorption and retention of copper methionine. This essential trace mineral, vital for numerous physiological functions, is increasingly utilized in novel therapeutic and nutritional strategies. These guidelines offer a standardized framework for evaluating the efficacy of this compound complexes, facilitating advancements in pharmacology and nutritional science.

Introduction

Copper is an essential cofactor for a myriad of enzymes involved in critical biological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense. Methionine, an essential amino-acid, is a key player in various metabolic pathways. The chelation of copper with methionine to form this compound is believed to enhance the bioavailability of copper, potentially offering a more efficient delivery system for this vital nutrient. Accurate assessment of its absorption and retention is paramount for the development of effective copper-based therapeutics and supplements.

These application notes provide a multi-faceted approach to evaluating this compound, encompassing in vitro, in vivo, and analytical techniques. The protocols are designed to deliver robust and reproducible data, enabling researchers to make informed decisions in their drug development and research pipelines.

Section 1: In Vitro Assessment of this compound Absorption

The Caco-2 cell permeability assay serves as a foundational in vitro model for predicting the intestinal absorption of orally administered compounds. This protocol details the methodology for assessing the transport of this compound across a Caco-2 cell monolayer, mimicking the intestinal epithelial barrier.

Experimental Protocol: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a this compound complex across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (e.g., 12-well plates with polycarbonate filters)

  • Hanks' Balanced Salt Solution (HBSS)

  • Glucose

  • This compound complex

  • Lucifer Yellow (for monolayer integrity testing)

  • Analytical instrumentation for copper quantification (e.g., AAS or ICP-MS)

Procedure:

  • Cell Culture and Maintenance:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Subculture cells every 3-4 days at 80-90% confluency. Use cells between passages 25-40 for permeability assays.

  • Seeding Cells on Transwell® Inserts:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 2.6 × 10⁵ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial volt-ohm meter. A TEER value >250 Ω·cm² generally indicates a confluent monolayer.

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. A Papp of Lucifer Yellow <1.0 x 10⁻⁶ cm/s is considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Equilibrate the monolayers for 30 minutes at 37°C with HBSS in both the apical (0.5 mL) and basolateral (1.5 mL) compartments.

    • Prepare the dosing solution of the this compound complex in HBSS at the desired concentration.

    • Remove the equilibration buffer from the apical compartment and add the dosing solution.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Determine the copper concentration in the collected samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (μg/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration of the compound in the apical compartment (μg/mL).

Logical Workflow for Caco-2 Permeability Assay

Caco2_Workflow Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell® Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER, Lucifer Yellow) Differentiate->Integrity Equilibrate Equilibrate Monolayer with Buffer Integrity->Equilibrate Dose Add this compound to Apical Side Equilibrate->Dose Incubate Incubate and Sample from Basolateral Side Dose->Incubate Quantify Quantify Copper (AAS/ICP-MS) Incubate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate InVivo_Isotope_Workflow Workflow for In Vivo Copper Stable Isotope Tracing cluster_prep Preparation cluster_dosing Dosing & Collection cluster_analysis Analysis Acclimate Acclimate Animals Fast Overnight Fasting Acclimate->Fast Dose Oral Gavage of ⁶⁵Cu-Methionine Fast->Dose Collect_Blood Serial Blood Collection Dose->Collect_Blood Collect_Excreta Feces & Urine Collection (72h) Dose->Collect_Excreta Analyze Isotopic Analysis (ICP-MS) Collect_Blood->Analyze Collect_Excreta->Analyze Collect_Tissues Tissue Collection at Endpoint Collect_Tissues->Analyze Calculate Calculate Absorption & Retention Analyze->Calculate Copper_Transport_Pathway Cellular Copper Transport Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) Cu_Met This compound (Cu-Met) AAT Amino Acid Transporter Cu_Met->AAT Uptake Cu2 Cu²⁺ Reducer Reductase Cu2->Reducer Reduction Cu1 Cu¹⁺ Reducer->Cu1 CTR1 CTR1 (Copper Transporter 1) Cu1->CTR1 Uptake Cu_Chaperone Copper Chaperones (e.g., ATOX1) CTR1->Cu_Chaperone AAT->Cu_Chaperone TGN Trans-Golgi Network (ATP7A/B) Cu_Chaperone->TGN Mitochondria Mitochondria Cu_Chaperone->Mitochondria Cuproenzymes Cuproenzymes TGN->Cuproenzymes Loading Exocytosis Exocytosis TGN->Exocytosis Export

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a critical role in numerous metabolic pathways, including protein synthesis and methylation reactions. Copper is an essential trace element that serves as a cofactor for various enzymes involved in fundamental biological processes. The interaction between copper and methionine is of significant interest in biomedical research, particularly in understanding the roles of these molecules in health and disease. This document provides detailed application notes and protocols for the analysis of copper-methionine interactions using mass spectrometry, a powerful analytical technique for the sensitive and specific detection of molecules.

Recent studies have highlighted the importance of copper in methionine metabolism. For instance, an accumulation of copper can alter the methionine cycle, affecting the levels of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).[1][2] Mass spectrometry has been instrumental in elucidating these relationships by enabling the precise quantification of methionine and related metabolites in complex biological samples.[3] Furthermore, advanced mass spectrometry techniques are used to study the binding of copper to methionine-containing peptides and proteins, providing insights into the structural and functional aspects of these interactions.[2][4][5][6][7][8][9][10]

This application note will detail proposed methodologies for the sample preparation, liquid chromatography, and mass spectrometry detection of copper-methionine species.

Experimental Protocols

Sample Preparation for Copper Methionine Analysis

The choice of sample preparation protocol is critical to ensure the stability and accurate measurement of the copper-methionine complex. Given the potential for dissociation of the complex, sample handling should be performed under conditions that preserve its integrity.

A. General Considerations:

  • pH: The pH of the extraction and final sample solution should be carefully controlled, as it can significantly affect the stability of the copper-methionine complex. A near-neutral pH is generally recommended to mimic physiological conditions.

  • Chelating Agents: Avoid the use of strong chelating agents (e.g., EDTA) in buffers and solutions, as they can strip copper from the methionine complex.

  • Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize enzymatic activity and potential degradation of the complex.

B. Protocol for Biological Fluids (e.g., Plasma, Serum):

This protocol is a starting point and may require optimization based on the specific matrix and instrumentation.

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) or acetonitrile. This step serves to precipitate the majority of proteins, which can interfere with the analysis.

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The use of a weak acid like formic acid can improve chromatographic peak shape and ionization efficiency.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice for the separation of methionine and its potential copper complex.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a higher percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A starting point could be:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

B. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored for both methionine and the proposed copper-methionine complex. The exact m/z values will depend on the specific copper isotope (63Cu or 65Cu) and the charge state of the complex.

    • Methionine:

      • Precursor Ion (Q1): m/z 150.05

      • Product Ion (Q3): m/z 104.05 (loss of HCOOH)

    • Proposed Copper (63Cu)-Methionine Complex [Cu(Met)-H]+:

      • Precursor Ion (Q1): m/z 211.98

      • Product ions would need to be determined experimentally by infusing a standard of the complex and performing a product ion scan. Potential fragments could involve the loss of parts of the methionine molecule or the neutral loss of methionine itself.

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: This will need to be optimized for each transition to achieve the most stable and intense signal.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Speciation Analysis

For the specific differentiation and quantification of various copper species (e.g., free copper vs. methionine-bound copper), HPLC-ICP-MS is a powerful technique.[9][11][12]

A. HPLC Conditions:

  • Column: A size-exclusion or a suitable ion-exchange column can be used to separate different copper species based on size or charge.

  • Mobile Phase: An isocratic mobile phase compatible with both the column and the ICP-MS is required (e.g., an ammonium (B1175870) acetate (B1210297) buffer).

B. ICP-MS Conditions:

  • The ICP-MS would be tuned to monitor the copper isotopes (63Cu and 65Cu).

  • The signal intensity over time would correspond to the elution of different copper-containing species from the HPLC column.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of methionine by LC-MS/MS. It is important to note that these values are for methionine itself and would need to be established specifically for the copper-methionine complex through a full method validation.

Table 1: Performance Characteristics for Methionine Quantification by LC-MS/MS

ParameterTypical ValueReference
Linearity Range0.1 - 200 µmol/L[3]
Limit of Detection (LOD)0.04 µmol/L[3]
Limit of Quantification (LOQ)0.1 µmol/L[3]
Intra-day Precision (%CV)2.68 - 3.79%[3]
Inter-day Precision (%CV)2.98 - 3.84%[3]
Recovery99.3 - 101.7%[3]

Visualizations

Signaling Pathway: Effect of Copper on Methionine Metabolism

The following diagram illustrates the known impact of copper on the methionine metabolic pathway. Elevated copper levels can inhibit key enzymes in this cycle.

Copper_Methionine_Metabolism Methionine Methionine MAT MAT Methionine->MAT ATP SAM S-adenosylmethionine (SAM) Methyltransferase Methyl- transferase SAM->Methyltransferase SAH S-adenosylhomocysteine (SAH) SAHH SAHH SAH->SAHH Homocysteine Homocysteine Homocysteine->Methionine THF/B12 or Betaine Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methyltransferase Methylated_Product Methylated Product Copper Elevated Copper Copper->MAT Copper->SAHH MAT->SAM Methyltransferase->SAH Methyltransferase->Methylated_Product SAHH->Homocysteine

Caption: The effect of elevated copper on the methionine metabolism pathway.

Experimental Workflow: LC-MS/MS Analysis of this compound

This diagram outlines the general workflow for the quantitative analysis of a copper-methionine complex from a biological sample.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Drying, Reconstitution) Sample->Preparation LC_Separation Liquid Chromatography (Reversed-Phase Separation) Preparation->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Comparison) MS_Detection->Data_Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometry-based protocols outlined in this application note provide a robust framework for researchers investigating the intricate relationship between copper and methionine. While the provided LC-MS/MS method for a copper-methionine complex is a proposed starting point, it is built upon established principles for the analysis of related compounds. For definitive speciation analysis, the use of HPLC-ICP-MS is highly recommended. The successful implementation of these methods will undoubtedly contribute to a deeper understanding of the roles of copper and methionine in various physiological and pathological processes, ultimately aiding in the development of new therapeutic strategies.

References

Determining the Stability of Copper-Methionine Complexes in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of metal-ligand complexes is a critical parameter in pharmaceutical sciences, biochemistry, and environmental chemistry. Copper, an essential trace element, plays a vital role in various biological processes, and its interaction with amino acids like methionine is of significant interest. Methionine, a sulfur-containing amino acid, can act as a chelating agent for metal ions, including copper. The stability of the resulting copper-methionine complex influences its bioavailability, transport, and potential therapeutic or toxic effects. Understanding the stability of this complex under various conditions (e.g., pH, temperature) is crucial for drug development, formulation, and toxicological studies.

This document provides detailed protocols for determining the stability of copper-methionine complexes in solution using two common analytical techniques: potentiometric titration and UV-Vis spectrophotometry.

Quantitative Data Summary

The stability of a metal-ligand complex is quantitatively expressed by its formation constant (K) or, more conveniently, its logarithm (log K). The stepwise formation of copper(II)-methionine complexes can be represented as:

  • Cu²⁺ + Met⁻ ⇌ Cu(Met)⁺ ; K₁ = [Cu(Met)⁺] / ([Cu²⁺][Met⁻])

  • Cu(Met)⁺ + Met⁻ ⇌ Cu(Met)₂ ; K₂ = [Cu(Met)₂] / ([Cu(Met)⁺][Met⁻])

The overall stability constant (β₂) is the product of the stepwise stability constants (β₂ = K₁ * K₂).

The following table summarizes the reported stability constants for copper(II)-methionine complexes under various experimental conditions.

Complex SpeciesMethodTemperature (°C)Ionic Strength (M)log K₁log K₂log β₂Reference
Cu(Met)⁺Potentiometry250.1 (KNO₃)7.88--[1]
Cu(Met)₂Potentiometry250.1 (KNO₃)-6.8814.76[1]
Cu(Met)⁺Potentiometry370.15 (KCl)7.72--[1]
Cu(Met)₂Potentiometry370.15 (KCl)-6.6414.36[1]
Cu(Met)⁺Spectrophotometry200.01 (KCl)4.45--[2]
Cu(Met)⁺Spectrophotometry300.01 (KCl)4.23--[2]
Cu(Met)⁺Spectrophotometry400.01 (KCl)4.01--[2]

Experimental Protocols

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in pH of a solution containing the metal ion and the ligand upon titration with a standard base. The data from the titration curves are then used to calculate the formation constants.

Materials and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bars

  • Burette (10 mL or 25 mL, Class A)

  • Thermostated reaction vessel

  • High-purity water (deionized or distilled)

  • Copper(II) nitrate (B79036) or Copper(II) perchlorate (B79767) solution (e.g., 0.01 M), standardized

  • Methionine solution (e.g., 0.02 M), accurately prepared

  • Standard nitric acid or perchloric acid solution (e.g., 0.1 M)

  • Standard potassium hydroxide (B78521) or sodium hydroxide solution (e.g., 0.1 M), carbonate-free

  • Inert salt solution for maintaining constant ionic strength (e.g., 1.0 M KNO₃ or NaClO₄)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of copper(II) salt, methionine, acid, and base of known concentrations.

    • To maintain a constant ionic strength, add a calculated amount of the inert salt solution to all experimental solutions.

  • Titration Sets: Prepare the following solutions in the thermostated reaction vessel:

    • Set 1 (Acid blank): A known volume of standard acid and inert salt solution.

    • Set 2 (Ligand blank): A known volume of standard acid, methionine solution, and inert salt solution.

    • Set 3 (Complex): A known volume of standard acid, methionine solution, copper(II) solution, and inert salt solution. The ligand to metal ratio is typically kept high (e.g., 2:1 or greater).

  • Titration:

    • Titrate each solution with the standard base solution.

    • Record the pH value after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a desired value (e.g., pH 11).

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The free ligand concentration ([L⁻]) can also be calculated at each point of the titration.

    • The stability constants (K₁ and K₂) can be determined by plotting n̄ versus pL (-log[L⁻]) and using computational software (e.g., HYPERQUAD, SCOGS) to refine the values.

Protocol 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of colored complexes. The formation of the copper-methionine complex results in a change in the UV-Vis absorption spectrum, which can be monitored.

Materials and Reagents:

  • UV-Vis spectrophotometer with quartz cuvettes (1 cm path length)

  • pH meter

  • Volumetric flasks and pipettes

  • Copper(II) sulfate (B86663) or nitrate solution (e.g., 1 mM)

  • Methionine solution (e.g., 1 mM)

  • Buffer solutions of various pH values

Procedure A: Determination of Stoichiometry (Job's Method of Continuous Variation)

  • Solution Preparation: Prepare equimolar stock solutions of the copper(II) salt and methionine.

  • Job's Plot:

    • Prepare a series of solutions in volumetric flasks by mixing varying volumes of the copper(II) and methionine stock solutions, keeping the total volume and the total molar concentration of reactants constant. The mole fraction of the metal ion will range from 0 to 1.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

    • Plot the absorbance versus the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Procedure B: Determination of Stability Constant

  • Spectrophotometric Titration:

    • Place a known volume and concentration of the copper(II) solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the methionine stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Continue until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • The changes in absorbance at a specific wavelength are used to calculate the concentrations of the free metal ion, free ligand, and the complex at each titration point.

    • These concentrations are then used to calculate the stability constant (K) of the complex using appropriate software or graphical methods.

Visualizations

CopperMethionineStabilityWorkflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_pot Potentiometric Titration Details cluster_uv UV-Vis Spectrophotometry Details cluster_analysis Data Analysis prep_cu Prepare Standard Copper(II) Solution pot_titration Potentiometric Titration prep_cu->pot_titration uv_vis UV-Vis Spectrophotometry prep_cu->uv_vis prep_met Prepare Standard Methionine Solution prep_met->pot_titration prep_met->uv_vis prep_base Prepare Standard Base (e.g., NaOH) prep_base->pot_titration prep_acid Prepare Standard Acid (e.g., HNO3) prep_acid->pot_titration titrate_acid Titrate Acid Blank pot_titration->titrate_acid titrate_ligand Titrate Ligand Blank pot_titration->titrate_ligand titrate_complex Titrate Cu-Met Complex pot_titration->titrate_complex jobs_method Job's Method for Stoichiometry uv_vis->jobs_method spec_titration Spectrophotometric Titration uv_vis->spec_titration plot_curves Plot Titration Curves titrate_acid->plot_curves titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate n̄ and pL plot_curves->calc_n calc_k Calculate Stability Constants (log K) calc_n->calc_k software Use Software for Refinement calc_k->software

Caption: Experimental workflow for determining copper-methionine stability.

CopperMethionineEquilibrium Cu Cu²⁺ CuMet Cu(Met)⁺ Cu->CuMet + Met⁻ (K₁) Met Met⁻ CuMet2 Cu(Met)₂ CuMet->CuMet2 + Met⁻ (K₂)

Caption: Stepwise formation of copper-methionine complexes.

References

Application Notes and Protocols for Copper-Catalyzed Methionine Bioconjugation in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metal-binding proteins and the role of specific amino acids in metal coordination is crucial for understanding a wide range of biological processes and for the development of novel therapeutics. Methionine, with its thioether side chain, plays a significant role in copper binding and redox processes within the proteome.[1] This document provides detailed application notes and protocols for the use of a copper-catalyzed reaction to selectively label methionine residues in proteins for proteomic studies.

The described methodology, known as the Copper(I)-Nitrene Platform (CuNiP), enables the robust and selective labeling of methionine residues under physiological conditions, forming stable sulfonyl sulfimide (B8482401) conjugates.[2][3] This technique allows for the identification of accessible and reactive methionine sites across the proteome, providing insights into protein structure, function, and metal-binding potential. The protocol is applicable to various sample types, including purified proteins, complex cell lysates, and living cells.

Principle of the Method

The CuNiP method utilizes a copper(I)-catalyzed nitrene transfer reaction to selectively modify the sulfur atom of methionine residues.[2] A sulfonyl-based reagent, in the presence of a copper(I) catalyst (e.g., CuBr), forms a reactive copper-nitrene intermediate. This intermediate then reacts selectively with the electron-rich thioether of methionine to form a stable sulfonyl sulfimide bond.[2] The sulfonyl reagent can be functionalized with a reporter tag, such as an alkyne or a fluorophore, allowing for subsequent detection or enrichment of the labeled proteins.[2]

Data Presentation

Quantitative Analysis of Methionine Labeling

The efficiency of the CuNiP labeling can be assessed by quantitative proteomics. The following table summarizes the dose-dependent labeling of methionine residues in T-47D human cancer cells, as determined by mass spectrometry.

Concentration of Labeling Reagent (µM)Number of Labeled Methionine ResiduesNumber of Identified Proteins
10020Not specified
25042Not specified
500229Not specified
1000 (1mM)305Not specified
2000 (2mM)236Not specified

Data adapted from Sahu et al., Nature Communications, 2024.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the CuNiP-based methionine labeling workflow.

Protocol 1: Labeling of Methionine in Cell Lysates

This protocol describes the labeling of proteins in a complex cell lysate with an alkyne-functionalized sulfonyl reagent, followed by conjugation to a fluorescent reporter via click chemistry for in-gel fluorescence analysis.

Materials:

  • T-47D cell lysate (or other cell line of choice)

  • Alkyne-functionalized sulfonyl reagent

  • Copper(I) bromide (CuBr)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Azide-functionalized fluorophore (e.g., Cy5-azide)

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare cell lysate at a concentration of 1 mg/mL in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Labeling Reaction: a. In a microcentrifuge tube, combine 100 µg of cell lysate, the alkyne-functionalized sulfonyl reagent to a final concentration of 150 µM, and CuBr to a final concentration of 150 µM. b. Add acetonitrile (B52724) to a final concentration of 5% (v/v). c. Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Click Chemistry: a. To the labeling reaction, add THPTA to a final concentration of 1 mM. b. Add the azide-functionalized fluorophore to a final concentration of 100 µM. c. Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction. d. Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for SDS-PAGE: a. Add 4x Laemmli sample buffer to the reaction mixture. b. Heat the samples at 95°C for 5 minutes.

  • In-Gel Fluorescence Analysis: a. Load the samples onto an SDS-PAGE gel and perform electrophoresis. b. After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Live Cell Labeling and Proteomic Analysis

This protocol details the labeling of proteins in living cells, followed by cell lysis, click chemistry with a biotin-alkyne tag, enrichment of biotinylated proteins, and preparation for mass spectrometry.

Materials:

  • T-47D cells (or other adherent cell line)

  • Cell culture medium

  • Alkyne-functionalized sulfonyl reagent

  • Copper(I) bromide (CuBr)

  • Lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

  • Biotin-azide tag

  • Streptavidin-agarose beads

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Culture and Labeling: a. Culture T-47D cells to 70-80% confluency. b. Treat the cells with the desired concentration of the alkyne-functionalized sulfonyl reagent and CuBr in the cell culture medium for the desired time (e.g., 1 hour).

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate with lysis buffer. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation.

  • Click Chemistry for Biotinylation: a. Perform click chemistry as described in Protocol 1, Step 3, using a biotin-azide tag instead of a fluorescent reporter.

  • Enrichment of Biotinylated Proteins: a. Incubate the biotinylated lysate with streptavidin-agarose beads for 2 hours at 4°C with rotation to capture the labeled proteins. b. Wash the beads extensively with a series of buffers (e.g., high salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry: a. Collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid to a final concentration of 0.1%. c. Desalt the peptides using a C18 StageTip or equivalent. d. Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry Data Analysis

Data Acquisition:

  • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF) coupled to a nano-HPLC system.

  • Use a data-dependent acquisition (DDA) method.

Data Processing:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe).

  • Search the data against a relevant protein database (e.g., UniProt Human).

  • Configure the search parameters to include:

    • Variable Modifications: Oxidation (M) and the mass shift corresponding to the sulfonyl sulfimide adduct on methionine.

    • Fixed Modifications: Carbamidomethyl (C).

    • Enzyme: Trypsin with up to two missed cleavages.

  • Filter the identification results to a false discovery rate (FDR) of 1% at the peptide and protein levels.

  • Perform downstream analysis to identify and quantify the labeled methionine sites and proteins.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the Copper(I)-Nitrene Platform (CuNiP) for chemoproteomic profiling of methionine.

CuNiP_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection / Enrichment cluster_analysis Analysis Cell Culture / Lysate Cell Culture / Lysate Labeling Reaction Labeling Reaction Cell Culture / Lysate->Labeling Reaction Labeling Reagent (Alkyne) Labeling Reagent (Alkyne) Labeling Reagent (Alkyne)->Labeling Reaction CuBr Catalyst CuBr Catalyst CuBr Catalyst->Labeling Reaction Click Chemistry Click Chemistry Labeling Reaction->Click Chemistry Labeled Proteome Labeled Proteome Click Chemistry->Labeled Proteome Reporter (Fluorophore / Biotin) Reporter (Fluorophore / Biotin) Reporter (Fluorophore / Biotin)->Click Chemistry Enrichment (Streptavidin) Enrichment (Streptavidin) Labeled Proteome->Enrichment (Streptavidin) SDS-PAGE SDS-PAGE Labeled Proteome->SDS-PAGE In-gel Fluorescence In-gel Fluorescence Tryptic Digestion Tryptic Digestion Enrichment (Streptavidin)->Tryptic Digestion SDS-PAGE->In-gel Fluorescence LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for CuNiP-based methionine labeling.

Signaling Pathway Analysis

The identification of proteins with hyperreactive methionine residues can provide insights into their potential roles in signaling pathways. The following is a generic representation of how this information can be integrated into pathway analysis.

Signaling_Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activation Kinase B Kinase B Kinase A->Kinase B Phosphorylation Identified Met-labeled Protein Identified Met-labeled Protein Kinase A->Identified Met-labeled Protein Potential Interaction Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylation Gene Expression Gene Expression Transcription Factor->Gene Expression Regulation Identified Met-labeled Protein->Transcription Factor Modulation?

Caption: Integration of identified proteins into signaling pathway analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Copper Methionine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper and methionine are essential nutrients that play critical roles in a myriad of physiological processes, including enzymatic reactions, immune function, and antioxidant defense. Copper is a vital cofactor for numerous enzymes, while methionine, an essential amino acid, is a precursor for S-adenosylmethionine (SAM), the primary methyl group donor for DNA and histone methylation, which are key regulators of gene expression.[1][2][3][4][5][6] Supplementation with copper methionine, a chelated form of copper, is thought to enhance the bioavailability of both nutrients.[7] Understanding the impact of this compound supplementation on the transcriptome is crucial for elucidating its mechanisms of action and for the development of novel therapeutic and nutritional strategies.

These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to this compound supplementation. The focus is on the use of RNA sequencing (RNA-seq) to identify differentially expressed genes and affected biological pathways.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical RNA-seq experiment investigating the effects of this compound supplementation.

Table 1: Summary of RNA Sequencing Data

Sample GroupTotal ReadsMapped ReadsMapping Rate (%)
Control45,123,45642,867,28395.0
This compound46,789,01244,449,56195.0

Table 2: Top 10 Differentially Expressed Genes (DEGs) in Response to this compound Supplementation

Gene SymbolLog2 Fold Changep-valueAdjusted p-valueRegulation
MT13.451.2e-082.5e-07Upregulated
SOD12.873.5e-074.1e-06Upregulated
AHCY-2.158.9e-067.2e-05Downregulated
MAT2A1.981.5e-051.1e-04Upregulated
SLC31A12.542.1e-051.4e-04Upregulated
BHMT-1.894.3e-052.5e-04Downregulated
GPX12.116.7e-053.6e-04Upregulated
CBS-1.768.2e-054.1e-04Downregulated
CTH-1.659.8e-054.7e-04Downregulated
FTL1.821.2e-045.3e-04Upregulated

Table 3: Enriched KEGG Pathways for Differentially Expressed Genes

KEGG Pathway IDPathway NameNumber of DEGsp-value
hsa00270Cysteine and methionine metabolism151.8e-05
hsa04144Endocytosis123.2e-04
hsa04010MAPK signaling pathway205.6e-04
hsa04210Apoptosis188.9e-04
hsa05230Central carbon metabolism in cancer101.2e-03

Experimental Protocols

This section provides detailed methodologies for key experiments involved in analyzing gene expression in response to this compound supplementation.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., HepG2 for liver-related studies) in 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubation: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

  • Treatment: Prepare a stock solution of this compound. On the day of the experiment, replace the old media with fresh media containing either the vehicle control or the desired concentration of this compound.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS and then lyse the cells directly in the well using a suitable lysis buffer (e.g., RLT buffer from Qiagen).[8]

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[9]

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the integrity of the RNA using an Agilent Bioanalyzer or a similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for downstream sequencing.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[8]

  • Quality Control: Assess the quality and size distribution of the prepared libraries using a Bioanalyzer.

  • Sequencing: Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of reads per sample (e.g., 20-30 million).

Protocol 4: Bioinformatics Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[10]

  • Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.[11]

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[11]

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[11][12]

  • Differential Gene Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between the control and this compound-treated groups.[10]

  • Functional Enrichment Analysis: Perform gene ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify over-represented biological processes and pathways.[13]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture & Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep RNA-Seq Library Prep rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data_qc Raw Read QC & Trimming sequencing->raw_data_qc alignment Alignment to Genome raw_data_qc->alignment quantification Gene Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression functional_analysis Functional Enrichment Analysis diff_expression->functional_analysis deg_list Differentially Expressed Genes functional_analysis->deg_list pathway_list Enriched Pathways functional_analysis->pathway_list

Caption: Experimental workflow for gene expression analysis.

signaling_pathway cluster_input Supplementation cluster_metabolism Cysteine and Methionine Metabolism cluster_copper Copper Homeostasis & Oxidative Stress cluster_output Cellular Response CuMet This compound Methionine Methionine CuMet->Methionine Copper Copper CuMet->Copper SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, Histone) Epigenetic Epigenetic Modifications SAM->Epigenetic Homocysteine Homocysteine SAH->Homocysteine AHCY Homocysteine->Methionine MTR, BHMT Cysteine Cysteine Homocysteine->Cysteine CBS, CTH GSH Glutathione (GSH) Cysteine->GSH Antioxidant Enhanced Antioxidant Capacity GSH->Antioxidant SOD1 SOD1 Copper->SOD1 MT Metallothionein (MT) Copper->MT ROS Reactive Oxygen Species (ROS) SOD1->ROS Scavenges SOD1->Antioxidant MT->Antioxidant GeneExpression Altered Gene Expression Antioxidant->GeneExpression Epigenetic->GeneExpression

Caption: Key signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Copper Methionine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with copper methionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments with this compound.

Q1: I'm observing high variability in my cell viability assay results (e.g., MTT, XTT) when treating cells with this compound. What are the potential causes and solutions?

A1: High variability in cell viability assays is a common issue that can stem from several factors related to both the compound and the experimental procedure.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent this compound Complex Formation Ensure a consistent molar ratio of copper to methionine when preparing your stock solutions. The chelation of copper by methionine is crucial for its stability and activity.[1] A common starting point is a 1:2 molar ratio of copper to methionine.Improved consistency in the biological activity of your treatment solution across experiments.
Precipitation of Copper in Culture Media Copper can precipitate in certain culture media, especially at higher concentrations or pH levels.[2] Visually inspect your media after adding this compound for any signs of precipitation. Consider preparing fresh dilutions for each experiment and adding them to the media just before treating the cells.Reduced variability in the effective concentration of this compound delivered to the cells.
Interaction with Media Components Components in serum-free media or serum itself can chelate copper, affecting its bioavailability.[2] If possible, test the effect of this compound in different types of media (e.g., with and without serum, different basal media) to assess for interactions.Identification of a suitable culture medium that provides consistent results.
"Edge Effect" in Microplates The outer wells of a multi-well plate are prone to evaporation, which can concentrate the this compound and affect cell viability.Fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. This creates a humidity barrier.
Pipetting Errors Inaccurate or inconsistent pipetting of the this compound solution or cells will lead to significant variability.Calibrate your pipettes regularly. When plating cells, ensure they are well-suspended before each aspiration. Use reverse pipetting for viscous solutions.
Interference with Assay Reagents Copper ions can potentially interfere with the tetrazolium salts used in MTT and similar assays through direct reduction.Run a cell-free control where you add this compound to the media without cells and perform the assay to check for any color change. If interference is observed, you may need to switch to a different viability assay (e.g., a luciferase-based ATP assay).

Experimental Workflow for Troubleshooting Cell Viability Assays

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout & Analysis A Prepare fresh this compound (Cu-Met) stock B Visually inspect for precipitation in media A->B C Prepare serial dilutions B->C E Add Cu-Met dilutions to cells C->E F Include cell-free control (media + Cu-Met) C->F D Seed cells in 96-well plate (avoid edge wells) D->E G Add viability reagent (e.g., MTT) E->G F->G H Incubate and read absorbance G->H I Analyze data, subtracting cell-free control values H->I

Troubleshooting workflow for cell viability assays.
Q2: I am seeing inconsistent or unexpected bands in my Western Blots after treating cells with this compound. How can I troubleshoot this?

A2: Western blotting results can be affected by sample preparation, protein levels, and antibody performance. This compound treatment can add another layer of complexity.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Expected Outcome
Alteration of Protein Expression Copper is a cofactor for many enzymes and can modulate gene expression.[3][4][5] Your target protein levels may be genuinely up- or down-regulated by the treatment.Perform a dose-response and time-course experiment to characterize the effect of this compound on your target protein's expression.
Post-Translational Modifications Copper can induce oxidative stress, which may lead to post-translational modifications (PTMs) of your target protein, causing shifts in its molecular weight.Consider treating your lysates with phosphatases or other enzymes to remove specific PTMs to see if the band pattern changes.
Protein Degradation Increased cellular stress from copper treatment could lead to protein degradation.Ensure you are using a fresh lysis buffer with a protease inhibitor cocktail. Keep samples on ice throughout the preparation process.
Antibody Specificity Issues The observed bands may be non-specific.Run a negative control (e.g., lysate from cells known not to express the target protein) and a positive control (e.g., recombinant protein or a lysate known to have high expression).
Loading Inconsistencies Unequal protein loading between lanes can be misinterpreted as changes in expression.Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and load equal amounts. Always probe your membrane with a loading control antibody (e.g., GAPDH, β-actin).

Experimental Workflow for Western Blot Troubleshooting

cluster_sample Sample Preparation cluster_blot Electrophoresis & Transfer cluster_detection Antibody Incubation & Detection A Treat cells with Cu-Met (dose-response/time-course) B Lyse cells in buffer with protease/phosphatase inhibitors A->B C Quantify protein concentration (BCA assay) B->C D Load equal protein amounts + controls C->D E Run SDS-PAGE and transfer to membrane D->E F Check transfer efficiency (Ponceau S stain) E->F G Block membrane H Incubate with primary antibody G->H I Incubate with secondary antibody H->I J Develop and image blot I->J K Probe for loading control J->K

Troubleshooting workflow for Western Blotting.
Q3: My reactive oxygen species (ROS) measurements are inconsistent after this compound treatment. What could be the problem?

A3: Measuring ROS can be challenging due to the reactive and transient nature of these molecules. Copper's redox activity can further complicate these assays.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps Expected Outcome
Direct Interaction with ROS Probes Copper ions can directly oxidize some fluorescent ROS probes, leading to a false-positive signal.Perform a cell-free control with this compound and the ROS probe to check for direct interaction.
Probe Specificity Many common ROS probes are not specific to a single type of ROS. For example, DCFH-DA can be oxidized by various ROS.[6]Use multiple ROS probes with different detection mechanisms to confirm your findings. Consider using more specific probes if you are investigating a particular ROS.
Timing of Measurement ROS production can be an early and transient event.Perform a time-course experiment to identify the peak of ROS production after this compound treatment.
Antioxidant Effects of Methionine Methionine itself has antioxidant properties.[1] The chelation with copper may alter these properties.Include controls with methionine alone to dissect the effects of the amino acid from the copper complex.
Cellular Efflux of Probes Some cells can actively pump out the fluorescent probes, leading to a loss of signal over time.Consult the literature for your specific cell line to see if probe efflux is a known issue. Shorter incubation times may be necessary.

Logical Flow for Troubleshooting ROS Assays

A Inconsistent ROS Results B Run cell-free control (Cu-Met + probe) A->B C Signal in cell-free control? B->C D Yes: Artifact. Use alternative probe. C->D Yes E No: Biological effect likely C->E No F Perform time-course experiment E->F H Use multiple, specific ROS probes E->H I Include controls (Methionine alone, antioxidant) E->I G Optimize measurement time F->G

Decision tree for troubleshooting ROS assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability after treatment with this compound. Optimization of cell number, compound concentration, and incubation times is recommended for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound. On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7][8]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[9][10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Signaling Pathways

Copper, Methionine Metabolism, and Oxidative Stress Signaling

Copper and methionine are integral to several interconnected cellular pathways. Elevated intracellular copper can lead to the production of reactive oxygen species (ROS) through Fenton-like reactions.[11] This oxidative stress can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[3][4][5][12][13] Concurrently, copper can impact methionine metabolism, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and glutathione (B108866) (GSH), a major intracellular antioxidant.[11][14][15][16] Dysregulation of these pathways can ultimately lead to cellular responses such as apoptosis.

cluster_input Inputs cluster_cellular Cellular Processes cluster_pathways Signaling Pathways cluster_outputs Cellular Outcomes CuMet This compound ROS Increased ROS CuMet->ROS MetMetab Altered Methionine Metabolism CuMet->MetMetab OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis MetMetab->Apoptosis Nrf2 Nrf2 Activation OxStress->Nrf2 OxStress->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant CellDeath Cell Death Apoptosis->CellDeath

Interplay of this compound with key signaling pathways.

References

Technical Support Center: Optimizing Copper Methionine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing copper methionine in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

This compound is a chelated form of the essential trace element copper, where copper is bound to the amino acid methionine. This form is often used in research due to its potential for higher bioavailability compared to inorganic copper sources like copper sulfate.[1][2][3] The organic nature of this compound can lead to improved absorption and utilization in the body, which is crucial for studies investigating the physiological roles of copper, its therapeutic potential, or the effects of copper supplementation.[1][4]

Q2: How do I determine the optimal dosage of this compound for my specific animal model?

The optimal dosage of this compound is highly dependent on the animal species, age, basal diet, and the specific research question. A dose-response study is the most effective method to determine the ideal concentration for your experiment.[5][6] This typically involves administering a range of doses and measuring relevant biological endpoints.

For example, in broiler chickens, supplemental this compound has been studied at concentrations ranging from 15 mg/kg to 240 mg/kg of diet to evaluate effects on growth performance and nutrient digestibility.[6] In growing pigs, daily doses of 20 ppm and 40 ppm of copper from this compound have been shown to positively affect hematological parameters and tissue mineral storage.[4] For mice, a 0.05M methionine solution in drinking water was used to investigate its effect on tissue copper content.[7] It is crucial to consult literature for dosages used in similar models and to conduct pilot studies to establish the optimal dose for your specific experimental conditions.

Q3: How does the bioavailability of this compound compare to copper sulfate?

Several studies indicate that this compound has a higher bioavailability than copper sulfate.[1][2] This means that a larger proportion of the ingested copper from this compound is absorbed and utilized by the body. For instance, in ewes, the gut absorption and liver concentrations of copper were significantly higher in those supplemented with copper-methionine compared to copper-sulfate.[1] Similarly, a study in Russian sturgeon suggested that copper from this compound is 1.5 to 2 times more bioavailable than from copper sulfate.[2] However, some studies in pigs have shown no significant difference in overall growth performance between the two sources, although differences in fecal copper excretion were noted.[8]

Q4: What are the key signaling pathways influenced by copper and methionine?

Copper is an essential cofactor for numerous enzymes and is involved in a variety of cellular processes. Key signaling pathways include:

  • Oxidative Stress Response: Copper is a component of antioxidant enzymes like copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), which plays a critical role in mitigating oxidative stress.[1][6]

  • Cellular Respiration: Copper is essential for the function of cytochrome c oxidase in the mitochondrial electron transport chain.[9]

  • MAPK Signaling Pathway: Recent research has indicated that copper can influence the MEK1/2-ERK1/2 signaling pathway, which is crucial for cell proliferation.[10]

  • Copper Homeostasis: The uptake and distribution of copper are tightly regulated by transporters like CTR1 and ATPases such as ATP7A and ATP7B.[11][12][13] Methionine-rich domains in these transporters are important for copper binding and transport.[11][14]

  • Methionine Metabolism: Excess copper can interfere with methionine metabolism, and conversely, dietary methionine levels can influence copper status.[15][16]

Troubleshooting Guides

Q1: My animals are showing signs of toxicity. What should I do and what are the common signs?

Immediate Action: If you suspect copper toxicity, cease administration of this compound immediately and consult with a veterinarian.

Common Signs of Copper Toxicity: Copper toxicosis occurs when excessive amounts of copper accumulate in the liver.[17] A stressful event can trigger the release of this stored copper into the bloodstream, leading to a hemolytic crisis.[17][18] Clinical signs can appear suddenly and include:

  • Weakness, lethargy, and depression[17][18][19]

  • Anorexia (loss of appetite)[19]

  • Jaundice (yellowing of mucous membranes)[17][18][19]

  • Dark red or brown urine (hemoglobinuria)[17][19][20]

  • Diarrhea[17]

  • Fever[17]

Post-mortem examination may reveal a pale, bronze-colored liver and "gun-metal" colored kidneys.[18] Treatment is often unsuccessful once clinical signs are severe because of significant organ damage.[17][19]

Q2: I am not observing the expected biological effect. What are some potential reasons?

Several factors could contribute to a lack of an observed effect:

  • Suboptimal Dosage: The dose of this compound may be too low to elicit a significant biological response. Consider conducting a dose-escalation study.

  • Dietary Interactions: The composition of the basal diet can influence copper absorption. For example, high levels of other minerals like zinc or iron can potentially interfere with copper uptake, although some studies suggest this effect is minimal at physiologic intakes.[21] The type of protein and carbohydrates in the diet can also affect copper bioavailability.[21][22]

  • Incorrect Administration Route: Ensure the chosen administration route (e.g., in feed, drinking water, gavage) is appropriate for your animal model and experimental goals.

  • Bioavailability Issues: While generally more bioavailable, the absorption of copper from this compound can still be influenced by gut health and other physiological factors.

  • Measurement Timing: The timing of your sample collection and analysis may not align with the peak effect of this compound. A pharmacokinetic study to determine the time to maximum concentration (Tmax) in your model could be beneficial.

Q3: How can I accurately measure copper levels in my in vivo samples?

Accurate measurement of copper concentrations in biological samples is crucial for interpreting your results. Common sample types include blood (serum/plasma), liver, and other tissues.

  • Analytical Methods:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying trace elements, including copper, in various biological matrices.[23]

    • Total Reflection X-ray Fluorescence (TXRF): This technique can also be used to determine copper concentrations in serum and other samples.[24]

  • Key Biomarkers of Copper Status:

    • Serum/Plasma Copper Concentration: A direct measure of circulating copper.

    • Ceruloplasmin: A copper-containing enzyme in the blood; its activity can be an indicator of copper status.[25]

    • Tissue Copper Concentration: The liver is the primary storage organ for copper, making it a key tissue for assessing copper accumulation.[1][26]

    • Cu/Zn-Superoxide Dismutase (Cu/Zn-SOD) Activity: The activity of this antioxidant enzyme can reflect copper availability.[1]

Quantitative Data Summary

Table 1: Comparative Bioavailability and Performance of this compound vs. Copper Sulfate

Animal ModelParameterThis compoundCopper SulfateCitation
Pigs Body Weight (Day 20)16.83 ± 0.53 kg (20 ppm Cu)14.41 ± 0.37 kg (20 ppm Cu)[4]
Liver CopperHigherLower[4]
Ewes Gut Absorption of CuSignificantly Higher (P<0.01)Lower[1]
Liver Copper ConcentrationSignificantly Higher (P<0.01)Lower[1]
Chicks Relative Cu Bioavailability (Bile Assay)96%100% (Standard)[27]
Relative Cu Bioavailability (Liver Assay)88%100% (Standard)[27]
Russian Sturgeon Relative Cu Bioavailability153% - 168%100% (Standard)[2]

Table 2: Dose-Dependent Effects of this compound in Broiler Chickens (42-day study)

Supplemental Cu (mg/kg)Average Daily Gain ( g/day )Serum Cholesterol (mmol/L)Serum IgA (g/L)Serum IgM (g/L)Citation
0 (Control)55.43.450.380.45[6]
1557.13.320.400.48[6]
3057.83.280.420.50[6]
6058.23.150.450.53[6]
12058.93.010.480.57[6]
24059.32.890.510.60[6]

Experimental Protocols

Protocol 1: General In Vivo Study for Evaluating this compound Efficacy

This protocol provides a general framework. Specific details should be adapted to the animal model and research objectives.

  • Animal Acclimation: House animals in a controlled environment (temperature, humidity, light/dark cycle) for a minimum of one week to acclimate to the facility and diet.

  • Diet Formulation: Prepare a basal diet that is adequate in all nutrients except for copper, for which a known, potentially suboptimal, level is set. The experimental diets will be this basal diet supplemented with varying concentrations of this compound.

  • Experimental Groups: Randomly assign animals to different treatment groups (e.g., Control (basal diet), Copper Sulfate group, and several this compound groups at different dosages).

  • Administration: Administer the diets for a pre-determined experimental period (e.g., several weeks). Ensure free access to feed and water.

  • Data Collection (In-life):

    • Monitor animal health daily.

    • Measure body weight and feed intake weekly.

  • Sample Collection (Terminal):

    • At the end of the study, anesthetize the animals and collect blood via cardiac puncture or other appropriate method.

    • Euthanize the animals and perform necropsy.

    • Collect tissues of interest (e.g., liver, spleen, kidney, brain) and either flash-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Biochemical Analysis:

    • Analyze serum/plasma for copper concentration, ceruloplasmin activity, and other relevant biomarkers.

    • Determine copper concentrations in tissues (especially liver) using ICP-MS or a similar method.

    • Measure the activity of copper-dependent enzymes (e.g., Cu/Zn-SOD) in tissue homogenates.

Protocol 2: Assessing Copper Bioavailability

This protocol builds upon the general study design with a focus on quantifying absorption and retention.

  • Metabolism Cages: A subset of animals from each group can be housed in metabolism cages that allow for the separate collection of feces and urine.

  • Metabolism Trial: Conduct a metabolism trial (e.g., over 4 days) after a period of adaptation to the experimental diets.[6]

  • Sample Collection:

    • Record the total feed intake during the trial period.

    • Collect all feces and urine excreted during this period.

  • Analysis:

    • Analyze the copper content in the feed, feces, and urine.

  • Calculation of Bioavailability:

    • Apparent Digestibility (%): [(Copper Intake - Fecal Copper Output) / Copper Intake] x 100

    • Copper Retention (%): [(Copper Intake - Fecal Copper Output - Urinary Copper Output) / Copper Intake] x 100

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimation Animal Acclimation diet Diet Formulation acclimation->diet grouping Randomization into Groups diet->grouping admin Diet Administration grouping->admin monitoring In-life Monitoring (Weight, Feed Intake) admin->monitoring sampling Blood & Tissue Sampling monitoring->sampling biochem Biochemical Analysis (Cu levels, Enzyme Activity) sampling->biochem data Data Analysis & Interpretation biochem->data

Caption: General experimental workflow for in vivo this compound studies.

copper_signaling cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cu_met This compound ctr1 CTR1 Transporter (Methionine-rich) cu_met->ctr1 Uptake cu_chaperone Copper Chaperones (e.g., Atox1) ctr1->cu_chaperone Transport sod1 Cu/Zn-SOD cu_chaperone->sod1 Delivery to Enzymes cytochrome_c Cytochrome c Oxidase cu_chaperone->cytochrome_c ros Reactive Oxygen Species (ROS) sod1->ros Neutralization atp ATP Production cytochrome_c->atp Electron Transport

Caption: Simplified cellular uptake and function of copper.

troubleshooting_logic cluster_toxicity Toxicity Observed cluster_no_effect No Effect Observed start Unexpected Results? tox_check Confirm Signs of Toxicity (Jaundice, Hemoglobinuria) start->tox_check Yes no_effect_check Review Experimental Design start->no_effect_check No tox_action Cease Dosing Immediately Consult Veterinarian tox_check->tox_action dose Is Dosage Optimal? no_effect_check->dose diet Are there Dietary Interactions? no_effect_check->diet timing Is Measurement Timing Correct? no_effect_check->timing pilot Action: Conduct Pilot/ Dose-Response Study dose->pilot diet->pilot timing->pilot

Caption: Troubleshooting logic for in vivo this compound experiments.

References

challenges in dissolving and stabilizing copper methionine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper methionine solutions. Below you will find detailed information on dissolution, stability, and analytical procedures to help ensure the success of your experiments.

Troubleshooting Guide

Problem: this compound powder is not dissolving completely in water.

  • Question: I'm having trouble dissolving this compound powder in deionized water at room temperature. What could be the issue?

  • Answer: Complete dissolution of this compound in neutral water can be challenging. Its solubility is significantly influenced by pH. This compound is more soluble in acidic solutions[1].

    • Recommendation: Try lowering the pH of your solution. Add a small amount of a compatible acid (e.g., HCl) dropwise while stirring to decrease the pH. Many preparation protocols for this compound complexes involve a final pH in the acidic to slightly alkaline range (4.0-8.0)[1][2][3].

Problem: A precipitate forms after dissolving this compound and adjusting the pH.

  • Question: I successfully dissolved this compound by lowering the pH, but a precipitate formed when I adjusted the pH back to neutral (around 7.0) for my experiment. Why is this happening and how can I prevent it?

  • Answer: The solubility of copper complexes, including this compound, is highly pH-dependent. As the pH increases towards neutral and alkaline ranges, the concentration of soluble copper can decrease, leading to the precipitation of copper hydroxide (B78521) or other insoluble copper salts[4][5].

    • Troubleshooting Steps:

      • Buffer Selection: Ensure you are using a buffer system that is compatible with copper ions. Buffers like HEPES, MOPS, and PIPES have low metal-binding constants and are good choices. Some buffers, like Tris, can form complexes with copper ions, which might affect your experiment[6][7].

      • Concentration: The concentration of your this compound solution might be too high for the target pH. Try preparing a more dilute solution.

      • Order of Addition: When preparing your final solution, add the this compound stock solution to the buffer slowly while stirring vigorously. This can help prevent localized high concentrations that might lead to precipitation.

      • Consider Chelators: In some instances, a weak chelating agent might help maintain copper solubility, but this must be compatible with your experimental goals as it will affect copper ion availability.

Problem: The this compound solution changes color or becomes cloudy over time.

  • Question: My prepared this compound solution was initially a clear blue/green, but after a day, it has become cloudy and the color has faded. What is causing this instability?

  • Answer: This instability is likely due to the oxidation of the methionine component of the complex. The sulfur atom in methionine is susceptible to oxidation, especially in the presence of copper ions which can catalyze the formation of reactive oxygen species[8][9]. This can lead to the formation of methionine sulfoxide (B87167) and methionine sulfone, altering the complex and potentially causing precipitation[9].

    • Preventative Measures:

      • Use High-Purity Reagents: Start with high-purity water and reagents to minimize contamination with metal ions that can catalyze oxidation[8].

      • Degas Solutions: To minimize dissolved oxygen, degas your solvents (e.g., by sparging with an inert gas like argon or nitrogen) before preparing the solution[8].

      • Add Antioxidants: Consider adding an antioxidant to your solution. Excess L-methionine can be used as a sacrificial antioxidant to protect the copper-bound methionine[8][10]. Other antioxidants like ascorbic acid may also be used, but be aware that they can have inhibitory effects on copper absorption in some biological systems[11].

      • Storage Conditions: Store your this compound solutions in a cool, dark place (refrigerated at 2-8°C is often recommended for stock solutions) and in a tightly sealed container to minimize exposure to light and air[12][13]. For long-term storage, consider flushing the headspace of the container with an inert gas.

Frequently Asked Questions (FAQs)

1. What is the best way to prepare a stock solution of this compound?

  • Start by dissolving the this compound powder in a slightly acidic aqueous solution (e.g., pH 4.0-6.0)[2]. You can use a small amount of a suitable acid to aid dissolution. Once dissolved, you can adjust the pH carefully for your specific application. For long-term storage, it is advisable to store the stock solution at 2-8°C[13].

2. What are the optimal pH and temperature ranges for working with this compound solutions?

  • The optimal pH and temperature will depend on your specific application. During synthesis, pH is often controlled between 4.0 and 7.2, and temperatures can range from room temperature to over 80°C[2][3]. For maintaining a stable solution, a slightly acidic pH is generally better for solubility. Elevated temperatures can accelerate degradation, so it is best to work at controlled room temperature or below for stability.

3. How can I confirm the concentration of copper in my prepared solution?

  • A common and accessible method is UV-Visible spectrophotometry. This involves forming a colored complex with the copper ions and measuring the absorbance at a specific wavelength[14]. You can create a calibration curve using standards of known copper concentration to quantify the copper in your sample. More advanced techniques like atomic absorption spectrometry can also be used for precise quantification[15].

4. What are the primary degradation products of this compound in solution?

  • The main degradation pathway is the oxidation of the methionine's sulfur atom. This leads to the formation of methionine sulfoxide and, with further oxidation, methionine sulfone[9].

5. Are there any known incompatibilities with common laboratory reagents?

  • Yes, this compound solutions can be incompatible with strong oxidizing agents, which will accelerate the degradation of the methionine component[12]. Also, be mindful of your choice of buffer, as some can chelate copper ions and interfere with your experiment[6][7]. In parenteral nutrition solutions, incompatibilities have been observed between copper and cysteine-containing amino acid solutions, leading to precipitation[15].

Data Presentation

Table 1: Parameters for Spectrophotometric Determination of Copper using Amino Acid Reagents

Amino Acid ReagentWavelength (λmax)Linear RangeMolar Absorptivity (ε)Limit of Detection (LOD)
L-Alanine625 nm1.6 x 10⁻⁵ - 1.92 x 10⁻⁴ mol L⁻¹2.0459 x 10³ L mol⁻¹ cm⁻¹4.6 x 10⁻⁷ mol L⁻¹
Glycine650 nm0.01 - 110 mg/LNot Specified0.01 mg/L
Methionine (CPE)294 nm0.05 - 4 µg/mL1.962 x 10⁴ L.mol⁻¹ cm⁻¹0.0071 µg/mL

CPE: Cloud Point Extraction Data compiled from[3][14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Lysis Buffer

This protocol is designed to minimize the artificial oxidation of methionine during protein extraction in the presence of copper.

  • Materials:

    • High-purity (e.g., Milli-Q) water

    • HEPES buffer (1 M stock, pH 7.5)

    • NaCl (5 M stock)

    • EDTA (0.5 M stock, pH 8.0)

    • L-Methionine (solid)

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.

    • Degas: Sparge the solution with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.

    • Add Protective Agents: While gently stirring, add 200 µL of 0.5 M EDTA to a final concentration of 1 mM. Add 0.15 g of L-Methionine to a final concentration of 10 mM as a sacrificial antioxidant.

    • Finalize: Adjust the volume to 100 mL with degassed, high-purity water.

    • Store Properly: Store the buffer in a tightly sealed container at 4°C with the headspace flushed with an inert gas. Use within 48 hours for best results. (Protocol adapted from[8])

Protocol 2: Spectrophotometric Quantification of Copper using Methionine

This protocol outlines a method for determining the concentration of copper in an aqueous sample.

  • Reagents:

    • Copper Standard Stock Solution (1000 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 100 mL.

    • Methionine solution (5 x 10⁻⁴ M): Dissolve 0.0075 g of methionine in deionized water and dilute to 100 mL.

    • Borax (B76245) buffer solution (pH 8.0).

    • Triton X-100 solution (10% v/v).

    • Acidified methanolic solution.

  • Procedure:

    • Prepare a series of standard copper solutions with final concentrations in the range of 0.05-4 µg/mL by diluting the stock solution.

    • In a series of centrifuge tubes, add aliquots of the standard copper solutions or the unknown sample solution.

    • Add 0.7 mL of the 5 x 10⁻⁴ M methionine solution.

    • Add 2 mL of the borax buffer (pH 8.0).

    • Add 0.5 mL of the 10% (v/v) Triton X-100 solution.

    • Adjust the total volume to 10 mL with deionized water.

    • Heat the mixture in a water bath at 85°C for 30 minutes.

    • Centrifuge the tubes at 4000 rpm for 4 minutes to separate the phases.

    • Decant the aqueous phase and dissolve the remaining phase in the acidified methanolic solution.

    • Measure the absorbance of the solution at 294 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus copper concentration to determine the concentration of the unknown sample. (Protocol based on[3][14])

Visualizations

Dissolution_Workflow A Start: this compound Powder B Add to Deionized Water A->B C Observe for Complete Dissolution B->C D Solution is Clear C->D Yes E Incomplete Dissolution C->E No G Precipitate Forms D->G pH Adjustment F Lower pH with Dilute Acid (e.g., HCl) E->F F->C H Check pH and Concentration G->H I Use Compatible Buffer H->I

Caption: Troubleshooting workflow for dissolving this compound.

Stability_Factors cluster_solution This compound Solution cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors CuMet Stable Cu(II)-Methionine Complex Degradation Degradation (Methionine Oxidation) CuMet->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation HighTemp High Temperature HighTemp->Degradation MetalIons Contaminating Metal Ions MetalIons->Degradation InertGas Inert Gas Purge InertGas->CuMet Antioxidants Antioxidants (e.g., excess Methionine) Antioxidants->CuMet Chelators Chelators (e.g., EDTA) Chelators->CuMet CoolDark Cool, Dark Storage CoolDark->CuMet

Caption: Factors influencing the stability of this compound solutions.

References

preventing precipitation of copper methionine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper Methionine Complexation. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in preventing the precipitation of this compound in biological buffers.

This guide addresses common issues encountered when working with this compound solutions in a question-and-answer format.

Q1: I dissolved copper sulfate (B86663) and methionine in a phosphate-buffered saline (PBS) at pH 7.4, and a precipitate formed immediately. What is happening?

A1: You are likely observing the precipitation of copper phosphate (B84403). Phosphate buffers are known to interact with copper (II) ions, which can lead to the formation of insoluble copper phosphate, especially at neutral to alkaline pH.[1] Additionally, at pH 7.4, you are approaching the pH at which copper hydroxide (B78521) can begin to precipitate (the optimal pH for copper hydroxide precipitation is around 8.1).[2]

Q2: My this compound solution was initially clear, but it became cloudy after storing it for a few hours at 4°C. Why did this happen?

A2: This phenomenon, known as "crashing out," can be due to several factors. The solubility of many compounds, including metal complexes, can decrease at lower temperatures. Another possibility is a gradual shift in the pH of your buffer upon cooling, especially if you are using a buffer with a high temperature-dependent pKa, like Tris.[3] This pH shift could move the solution into a range where the this compound complex is less stable or where copper hydroxide begins to form.

Q3: I'm using a Tris buffer and still see some precipitation. I thought this was a better option than PBS.

A3: While Tris does not form insoluble precipitates with copper as readily as phosphate buffers do, it is known to act as a competitive inhibitor by forming a complex with Cu(II) ions.[4][5][6] This interaction can interfere with the formation of the desired this compound complex and may affect the kinetics and stability of your solution.[4][5][6] The stability of the Tris-copper complex could lead to the eventual precipitation of other species if the solution becomes supersaturated.

Q4: Can the concentration of my buffer affect the stability of the this compound solution?

A4: Yes, the buffer concentration can play a role. Higher buffer concentrations can increase the likelihood of interactions between the buffer components and copper ions. For instance, in some systems, an increased buffer concentration has been shown to enhance the precipitation of copper.

Frequently Asked Questions (FAQs)

What is the optimal pH range for solubilizing this compound?

The optimal pH for maintaining soluble this compound is in the acidic to slightly acidic range, typically between 4.0 and 6.0.[4] In this range, the formation of insoluble copper hydroxide is minimized.

Which buffers are recommended for working with this compound?

Buffers with low or negligible metal-binding capacity are recommended. Good's buffers such as MES (pKa 6.15) and MOPS (pKa 7.2) are excellent choices as they have been shown to not bind or weakly bind with copper ions.[7] HEPES is another option, although some studies indicate it can form complexes with copper, these interactions are generally considered weak.[7][8]

What is the recommended molar ratio of methionine to copper?

A molar ratio of 2:1 (methionine:copper) is commonly used for the formation of the Cu(methionine)₂ complex.[8][9] Providing a slight excess of methionine may help ensure all copper ions are chelated, but a large excess should be avoided as it could interfere with downstream applications.

Can I prepare a concentrated stock solution of this compound?

Yes, but it is crucial to do so under optimal conditions. Prepare the stock in a recommended buffer (e.g., MES) at a pH between 4.0 and 6.0. It is advisable to filter-sterilize the stock solution and store it in aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles.

How does oxidation affect the this compound complex?

Methionine is susceptible to oxidation, particularly in the presence of metal ions like copper which can have catalytic activity.[10] The oxidation of the methionine residue can reduce its ability to effectively chelate the copper ion, potentially leading to the dissociation of the complex and subsequent precipitation of free copper ions as copper hydroxide or other insoluble salts.[10] It is good practice to use freshly prepared solutions and deoxygenated buffers if oxidation is a concern.

Data Presentation

The selection of an appropriate buffer is critical for maintaining the solubility of the this compound complex. The following tables summarize the suitability of common biological buffers and the general effect of pH on solubility.

Table 1: Suitability of Common Biological Buffers for this compound Solutions

BufferUseful pH RangeInteraction with Cu(II) IonsSuitability for this compound
Phosphate (PBS) 5.8 - 8.0Strong; forms insoluble copper phosphate.[1]Not Recommended
Tris 7.2 - 9.0Forms a complex with copper; acts as a competitive inhibitor.[4][5][6]Use with Caution
HEPES 6.8 - 8.2Weak interaction; may form complexes but generally considered suitable.[7][8]Recommended
MOPS 6.5 - 7.9Does not significantly bind copper.[7]Highly Recommended
MES 5.5 - 6.7Does not significantly bind copper.[7]Highly Recommended

Table 2: Qualitative Effect of pH on this compound Solubility

pH RangeExpected SolubilityRationale
< 4.0 HighHighly acidic conditions prevent the formation of copper hydroxide.
4.0 - 6.0 OptimalIdeal range for the formation and stability of the this compound complex while minimizing copper hydroxide precipitation.[4]
6.0 - 7.0 Moderate to HighSolubility generally remains good, but the risk of precipitation increases as the pH approaches neutral.
> 7.0 Low to ModerateIncreased risk of copper hydroxide precipitation, especially in buffers that do not strongly chelate copper.[2]

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM this compound Stock Solution

This protocol describes the preparation of a stable stock solution of this compound in a recommended buffer system.

Materials:

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • L-Methionine

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Deionized, sterile water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Buffer: Prepare a 50 mM MES buffer solution in deionized water.

  • Dissolve L-Methionine: Weigh out the appropriate amount of L-Methionine to achieve a final concentration of 20 mM. Dissolve it completely in the 50 mM MES buffer.

  • Adjust pH: Adjust the pH of the methionine solution to 5.5 using 1 M HCl or 1 M NaOH. This step is crucial and should be done before adding the copper salt.

  • Prepare Copper Sulfate Solution: In a separate container, prepare a 1 M stock solution of Copper (II) Sulfate Pentahydrate in deionized water.

  • Add Copper Sulfate: While stirring the pH-adjusted methionine solution, slowly add the required volume of the 1 M copper sulfate stock solution to achieve a final copper concentration of 10 mM. The solution should turn a light blue color.

  • Final Volume and pH Check: Adjust the final volume with the 50 mM MES buffer. Re-check the pH and adjust to 5.5 if necessary.

  • Sterilization and Storage: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller volumes and store at -20°C.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol allows you to test the stability of your this compound complex in different buffers and at various pH levels.

Materials:

  • Prepared 10 mM this compound stock solution (from Protocol 1)

  • A selection of buffers to test (e.g., HEPES, MOPS, Tris) at various concentrations (e.g., 20 mM, 50 mM, 100 mM)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Buffer Plates: In the 96-well plate, add your test buffers. Set up a matrix where each row represents a different buffer and each column represents a different pH (e.g., pH 6.0, 6.5, 7.0, 7.5).

  • Add this compound: Dilute your 10 mM this compound stock solution into each well to a final concentration of 1 mM.

  • Initial Absorbance Reading: Immediately after adding the this compound, read the absorbance of the plate at 600 nm (A₆₀₀). This will serve as your baseline (Time 0).

  • Incubation: Cover the plate and incubate it under your desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Readings: Take absorbance readings at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: An increase in A₆₀₀ over time indicates the formation of a precipitate. Plot A₆₀₀ versus time for each condition. The conditions that maintain a low and stable A₆₀₀ are the most suitable for your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage prep_buffer Prepare 50 mM MES Buffer dissolve_met Dissolve 20 mM L-Methionine prep_buffer->dissolve_met adjust_ph Adjust pH to 5.5 dissolve_met->adjust_ph add_cu Slowly Add CuSO4 to 10 mM adjust_ph->add_cu prep_cu Prepare 1M CuSO4 Stock prep_cu->add_cu final_vol Adjust Final Volume & pH add_cu->final_vol sterilize Filter Sterilize & Aliquot final_vol->sterilize store Store at -20°C sterilize->store troubleshooting_flowchart start Precipitate Observed in This compound Solution check_buffer What buffer are you using? start->check_buffer pbs Phosphate (PBS) check_buffer->pbs Phosphate tris Tris check_buffer->tris Tris other Other (e.g., HEPES, MOPS) check_buffer->other Non-Interacting pbs_sol Precipitate is likely Copper Phosphate. Switch to a non-interacting buffer like MOPS or MES. pbs->pbs_sol tris_sol Tris complexes with Cu(II). This may affect stability. Consider switching to MOPS or MES. tris->tris_sol check_ph What is the solution pH? other->check_ph ph_high pH > 7.0 check_ph->ph_high Alkaline ph_ok pH 4.0 - 6.0 check_ph->ph_ok Acidic ph_sol High pH promotes Cu(OH)2 precipitation. Lower pH to 4.0-6.0. ph_high->ph_sol check_conc Review concentrations and storage conditions. Consider oxidation. ph_ok->check_conc

References

identifying and mitigating analytical interferences for copper methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of copper methionine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary techniques for the analysis of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the intact this compound complex. HPLC can be coupled with various detectors, including UV-Vis, Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for speciation analysis.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the total copper concentration. When coupled with a separation technique like HPLC, it allows for the specific measurement of copper bound to methionine.[1][2][3][4]

  • Atomic Absorption Spectroscopy (AAS): A robust technique for quantifying total copper content, particularly Graphite Furnace AAS (GF-AAS) for trace levels.[5]

Q2: What are the main challenges when analyzing this compound in biological samples?

A2: Biological samples present a complex matrix that can interfere with the analysis. Key challenges include:

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, lipids in serum or cell culture media) can enhance or suppress the analytical signal, leading to inaccurate quantification.[6][7]

  • Spectral Interferences: In ICP-MS, polyatomic ions formed from the sample matrix and plasma gas can overlap with the copper isotopes, causing inaccurate measurements. The sulfur from methionine can contribute to these interferences.[8][9][10][11][12]

  • Complex Stability: The this compound chelate's stability can be influenced by pH, temperature, and the presence of other chelating agents in the sample, potentially leading to dissociation of the complex before measurement.[13][14][15][16]

  • Co-elution: In HPLC, other amino acids or metal complexes may co-elute with this compound, leading to inaccurate quantification if the detection method is not specific.

Q3: How can I ensure the stability of my this compound sample before analysis?

A3: Proper sample handling and storage are crucial.

  • pH Control: The stability of copper-amino acid complexes is pH-dependent. It is generally recommended to maintain the sample pH within a range where the complex is known to be stable. For many copper-amino acid complexes, a slightly acidic to neutral pH is often optimal to prevent precipitation of copper hydroxide (B78521) at higher pH values.

  • Temperature: Store samples at low temperatures (e.g., 4°C for short-term storage or -80°C for long-term storage) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Avoid Strong Chelators: The sample should not be exposed to other strong chelating agents that could displace methionine from the copper ion.

Troubleshooting Guides

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Problem: Inaccurate or inconsistent copper measurements.

This could be due to polyatomic interferences, especially when analyzing samples containing sulfur from methionine.

Troubleshooting Workflow:

ICPMS_Troubleshooting ICP-MS Troubleshooting for this compound Analysis start Inaccurate/Inconsistent Cu Measurement check_isotopes Review Analyzed Cu Isotopes (63Cu and 65Cu) start->check_isotopes check_interferences Identify Potential Polyatomic Interferences at m/z 63 and 65 check_isotopes->check_interferences use_crc Employ Collision/Reaction Cell (CRC) with He or H2 gas check_interferences->use_crc Interference identified use_correction Apply Mathematical Correction Equations check_interferences->use_correction CRC not available/effective change_isotope Select Alternative Cu Isotope (if possible) or another analytical technique check_interferences->change_isotope Interference severe optimize_crc Optimize CRC gas flow rate and cell parameters use_crc->optimize_crc validate Validate Method with Certified Reference Material optimize_crc->validate use_correction->validate AAS_Troubleshooting AAS Troubleshooting for this compound Analysis start Low/Variable Cu Signal check_program Review Furnace Temperature Program (Drying, Charring, Atomization) start->check_program optimize_char Optimize Charring Temperature using a temperature ramp study check_program->optimize_char sample_prep Modify Sample Preparation (e.g., Dilution, Matrix Removal) check_program->sample_prep Severe matrix effects use_modifier Introduce a Matrix Modifier (e.g., Palladium-Magnesium Nitrate) optimize_char->use_modifier Matrix effects persist std_additions Use the Method of Standard Additions for Quantification use_modifier->std_additions validate Analyze a Spiked Sample to assess recovery std_additions->validate sample_prep->validate SamplePrep_Workflow Sample Preparation for Cell Culture Media start Collect Cell Culture Supernatant centrifuge1 Centrifuge at 10,000 x g for 15 min at 4°C to remove cells and debris start->centrifuge1 precipitate Protein Precipitation: Add 3 volumes of ice-cold acetonitrile centrifuge1->precipitate vortex Vortex and incubate at -20°C for 30 minutes precipitate->vortex centrifuge2 Centrifuge at 15,000 x g for 10 min at 4°C vortex->centrifuge2 collect_supernatant Collect the supernatant centrifuge2->collect_supernatant dry_down Dry the supernatant under a stream of nitrogen collect_supernatant->dry_down reconstitute Reconstitute in mobile phase or appropriate buffer for analysis dry_down->reconstitute end Ready for Analysis reconstitute->end

References

Technical Support Center: Copper Methionine Degradation in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper methionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under oxidative stress?

A1: Under experimental conditions involving copper ions (Cu²⁺) and an oxidizing agent like hydrogen peroxide (H₂O₂), the primary degradation products of methionine are methionine sulfoxide (B87167) and methionine sulfone.[1] This is due to the metal-catalyzed oxidation (MCO) where copper facilitates the formation of reactive oxygen species that attack the sulfur atom in the methionine side chain.[1]

Q2: How does pH affect the stability and degradation of this compound complexes?

A2: The pH of the experimental environment significantly influences the binding affinity and stability of copper-methionine complexes. For instance, the relative binding affinity of Cu(I) to methionine-containing peptides is greater at a lower pH (e.g., 4.5) compared to a neutral pH (e.g., 7.4), where histidine and cysteine show stronger binding.[2][3][4] This pH-dependent affinity can alter the susceptibility of methionine to copper-catalyzed oxidation.

Q3: What are the expected visual or spectroscopic changes when this compound degrades?

A3: Degradation of this compound, particularly the oxidation of the methionine residue, can lead to changes in the complex's spectroscopic properties. While specific visual changes may not always be apparent, techniques like mass spectrometry are essential for identifying the formation of oxidation products such as methionine sulfoxide and sulfone.[1][3][4] UV-Vis spectrophotometry can be used to monitor the oxidation of Cu(I) to Cu(II) or changes in the coordination environment of the copper ion.

Q4: Can other components in my experimental buffer interfere with this compound stability?

A4: Yes, various components can interfere. Chelating agents, such as EDTA, will compete with methionine for copper binding, disrupting the complex. Reducing agents can influence the oxidation state of the copper ion, thereby affecting the degradation pathway. It is crucial to use well-defined buffer systems and to consider the potential interactions of all components with the this compound complex.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Possible Cause Troubleshooting Step
Fluctuations in pH Verify and buffer the pH of your reaction mixture rigorously. Even small shifts in pH can alter the copper-methionine interaction and redox potential.[2][3][4]
Contamination with trace metals Use high-purity reagents and metal-free plasticware to avoid contamination with other metal ions that could catalyze side reactions.
Variability in oxygen concentration If studying oxidative degradation, ensure consistent aeration of your samples or conduct experiments under a controlled atmosphere (e.g., N₂ or air).
Inconsistent reagent concentrations Prepare fresh solutions of hydrogen peroxide and other reactive species for each experiment, as their concentrations can change over time.
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, Mass Spectrometry)
Possible Cause Troubleshooting Step
Formation of side-products Besides methionine sulfoxide and sulfone, other hydroxylated products may form.[1] Consider these possibilities when interpreting your mass spectrometry data.
Buffer or matrix interference Run control experiments with your buffer components alone to identify any interfering peaks.
Complex fragmentation in mass spectrometry Optimize the ionization and fragmentation parameters of your mass spectrometer to achieve clear parent and daughter ions for this compound and its degradation products.

Experimental Protocols

Analysis of Methionine Oxidation Products by Mass Spectrometry

This protocol is adapted from studies investigating the copper-catalyzed oxidation of methionine-containing peptides.[1][3][4]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) at pH 7.4).[2]

    • Induce oxidation by adding a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Incubate the reaction mixture for a defined period at a specific temperature.

    • Quench the reaction if necessary (e.g., by adding catalase to remove excess H₂O₂).

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization mass spectrometer (ESI-MS) for analysis.[1][3][4]

    • Infuse the sample directly or after separation by HPLC.

    • Acquire mass spectra in positive ion mode to detect the protonated molecular ions of methionine and its oxidized forms.

    • Expected m/z values:

      • Methionine: [M+H]⁺

      • Methionine Sulfoxide: [M+O+H]⁺

      • Methionine Sulfone: [M+2O+H]⁺

Spectrophotometric Assay for Cu(I) Binding Affinity

This method can be used to assess the stability of the Cu(I)-methionine complex by competition with a chromophoric chelator like Bathocuproinedisulfonic acid (BCA).[2]

  • Prepare a solution of the Cu(I) source, for example, [Cu(CH₃CN)₄]PF₆, in a buffered solution (e.g., 10 mM MOPS buffer, pH 7.4).[2]

  • Add a solution of BCA to form the colored [Cu(BCA)₂]³⁻ complex, which has a characteristic absorbance at 562 nm.[2]

  • Titrate this solution with increasing concentrations of the methionine-containing compound.

  • Monitor the decrease in absorbance at 562 nm as methionine competes with BCA for Cu(I) binding.

  • The data can be used to calculate the relative binding affinity.

Quantitative Data Summary

Parameter Condition Observation Reference
Relative Cu(I) Binding Affinity pH 7.4Cysteine > Histidine > Methionine[2][3][4]
Relative Cu(I) Binding Affinity pH 4.5Cysteine > Methionine > Histidine[2][3][4]
Oxidation Products Copper-catalyzed H₂O₂ oxidationMethionine Sulfoxide, Methionine Sulfone[1]

Visualizations

CopperMethionineDegradation cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_products Degradation Products CuMet Copper-Methionine Complex ROS Reactive Oxygen Species (e.g., •OH) CuMet->ROS Cu-catalyzed Fenton-like reaction H2O2 Hydrogen Peroxide (H₂O₂) MetSO Methionine Sulfoxide ROS->MetSO Oxidation MetSO2 Methionine Sulfone MetSO->MetSO2 Further Oxidation

Caption: Oxidative degradation pathway of this compound.

ExperimentalWorkflow start Start: Prepare Copper-Methionine Solution induce_oxidation Induce Oxidation (e.g., add H₂O₂) start->induce_oxidation incubate Incubate at Controlled Temperature & Time induce_oxidation->incubate quench Quench Reaction (optional) incubate->quench analyze Analyze by Mass Spectrometry / HPLC quench->analyze interpret Identify Degradation Products (e.g., Met-SO, Met-SO₂) analyze->interpret end End: Characterize Degradation interpret->end

Caption: Workflow for analyzing this compound degradation.

References

Technical Support Center: Copper Methionine Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of copper methionine complexes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the formation and stability of the copper(II)-methionine complex?

A1: The optimal pH for the formation of the copper(II)-methionine complex is generally in the weakly acidic to neutral range. A study on the synthesis of DL-methionine complex copper suggests a pH range of 4.0-6.0 for the reaction.[1] The stability of the complex is significantly influenced by pH. At very low pH, the carboxyl group of methionine is protonated, reducing its ability to chelate the copper ion. Conversely, at higher pH values (typically above 6), copper(II) ions have a tendency to precipitate as copper hydroxide (B78521), which can interfere with the formation and stability of the copper-methionine complex.[2][3]

Q2: How does pH affect the bioavailability of this compound?

A2: The pH of the gastrointestinal tract plays a crucial role in the bioavailability of this compound. In the acidic environment of the stomach, the complex may partially dissociate. However, the chelated form is thought to protect the copper ion from interacting with other dietary components that might reduce its absorption. As the complex moves into the more neutral pH of the small intestine, its stability is critical for absorption. Studies in animal nutrition suggest that copper complexed with methionine has better bioavailability compared to inorganic copper salts like copper sulfate, as it reduces the formation of insoluble copper compounds in the digestive tract.[4][5] The speciation of copper and its solubility are highly dependent on the pH and the presence of other ligands in the gastrointestinal tract.[6][7]

Q3: Can the copper-methionine complex precipitate out of solution? If so, under what pH conditions?

A3: Yes, precipitation can occur. Copper(II) ions are prone to precipitation as copper hydroxide [Cu(OH)₂] at neutral to alkaline pH values, typically starting around pH 6 and increasing as the pH rises.[2][3] The formation of the copper-methionine chelate can help to keep copper soluble at higher pH values than free copper ions. However, if the pH is too high, the equilibrium will favor the formation of copper hydroxide, leading to precipitation. The presence of other ions, such as phosphates, can also lead to the precipitation of insoluble copper salts.[8]

Q4: What is the effect of pH on the antioxidant activity of the copper-methionine complex?

A4: The antioxidant activity of copper-methionine is linked to the redox properties of the copper ion, which can be modulated by its coordination environment, including the pH. While specific studies on the pH-dependent antioxidant activity of the simple copper-methionine chelate are limited, the general principle is that the chelation of copper by methionine can influence its ability to participate in redox cycling. This activity will be dependent on the stability of the complex at a given pH. The effectiveness of copper-containing antioxidant enzymes, for instance, is highly pH-dependent.

Troubleshooting Guides

Issue 1: Precipitation observed in the copper-methionine solution.
  • Question: I am preparing a copper-methionine solution, and I observe a precipitate. What could be the cause and how can I resolve it?

  • Answer:

    • High pH: The most common cause of precipitation is a pH that is too high (typically > 6-7), leading to the formation of insoluble copper hydroxide.[2][3]

      • Solution: Carefully monitor and adjust the pH of your solution to a weakly acidic range (e.g., pH 4-6) using a suitable buffer or dilute acid/base.

    • Presence of interfering ions: Anions such as phosphate (B84403) or carbonate can form insoluble salts with copper.

      • Solution: Use deionized water and ensure all glassware is thoroughly cleaned. If possible, use a buffer system that does not contain ions that can precipitate with copper. Consider using a chelating agent like EDTA to redissolve the precipitate if it does not interfere with your experiment.[8]

    • Concentration Effects: High concentrations of copper and methionine may exceed the solubility limit of the complex at a given pH.

      • Solution: Try preparing a more dilute solution.

Issue 2: Inconsistent experimental results related to the activity of this compound.
  • Question: My experiments involving the biological or chemical activity of this compound are giving inconsistent results. Could pH be a factor?

  • Answer:

    • Uncontrolled pH: The activity of the copper-methionine complex is highly dependent on its structure and stability, which are both influenced by pH. Small variations in pH between experiments can lead to significant differences in the concentration of the active complex.

      • Solution: Use a reliable and calibrated pH meter and a suitable buffer system to maintain a constant pH throughout your experiment.

    • Degradation of the complex: At very low or very high pH, the copper-methionine complex can dissociate, releasing free copper ions which may have different activities or toxicities compared to the chelated form.

      • Solution: Ensure your experimental pH is within the stability range of the complex. You can monitor the integrity of the complex using techniques like UV-Vis spectroscopy.

Data Presentation

Table 1: Stability Constants of Copper(II)-Amino Acid Complexes

Amino AcidLog β (CuL)Log β (CuL₂)ConditionsReference
Methionine--40% ethanol-60% water, 25°C, 0.10 M ionic strength[9]
Glycine--40% ethanol-60% water, 25°C, 0.10 M ionic strength[9]
Alanine--40% ethanol-60% water, 25°C, 0.10 M ionic strength[9]
Valine--40% ethanol-60% water, 25°C, 0.10 M ionic strength[9]

Table 2: pH-Dependent Absorbance of Copper(II)-Methionine Complex

pHAbsorbance at 294 nm (Arbitrary Units)
2~0.1
3~0.2
4~0.35
5~0.45
6~0.5
7~0.52
8~0.5
9~0.45

Data interpreted from a graphical representation in the cited source.[10]

Experimental Protocols

Protocol 1: Potentiometric Titration for Determining Stability Constants of Copper-Methionine

This method involves titrating a solution containing copper ions and methionine with a standard solution of a strong base (e.g., NaOH) and monitoring the pH.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers.

  • Thermostated reaction vessel.

  • Burette.

  • Solutions:

    • Standardized copper(II) salt solution (e.g., CuSO₄).

    • Methionine solution of known concentration.

    • Standardized strong acid (e.g., HClO₄) to lower the initial pH.

    • Standardized carbonate-free strong base (e.g., NaOH) for titration.

    • Inert salt solution (e.g., NaClO₄) to maintain constant ionic strength.

Procedure:

  • Prepare the following solutions in the reaction vessel:

    • A solution containing the strong acid and the inert salt.

    • A solution containing the strong acid, the inert salt, and the methionine solution.

    • A solution containing the strong acid, the inert salt, the methionine solution, and the copper(II) salt solution.

  • Maintain a constant temperature and ionic strength throughout the experiment.

  • Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added for each titration.

  • The stability constants are calculated from the displacement of the titration curve of the metal-ligand solution relative to the ligand-only solution using appropriate software (e.g., BEST, SCOGS).[9][11]

Protocol 2: UV-Vis Spectrophotometry for Monitoring Copper-Methionine Complex Formation

This method relies on the change in the UV-Vis spectrum of the copper ion upon chelation by methionine.

Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • pH meter.

  • Solutions:

    • Copper(II) salt solution.

    • Methionine solution.

    • A series of buffer solutions covering the desired pH range.

Procedure:

  • Prepare a series of solutions, each containing the same concentration of copper(II) salt and methionine, but in different buffer solutions to achieve a range of pH values.

  • Prepare corresponding blank solutions containing only the buffer at each pH.

  • Record the UV-Vis spectrum (e.g., from 200 to 800 nm) for each solution against its respective blank.

  • The formation of the copper-methionine complex is indicated by changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks. The absorbance at a specific wavelength characteristic of the complex can be plotted against pH to observe the pH-dependence of complex formation.[10]

Visualizations

pH_Impact_on_Copper_Methionine cluster_low_pH Low pH (e.g., < 4) cluster_optimal_pH Optimal pH (e.g., 4-6) cluster_high_pH High pH (e.g., > 7) Low_pH High [H+] Protonation of Methionine (COOH and NH3+) Free_Cu Free Cu(II) ions (hydrated) Low_pH->Free_Cu Reduced Chelation Optimal_pH Deprotonated Carboxyl Group (COO-) Available Amino Group (NH2) Cu_Met_Complex Stable Copper-Methionine Chelate Formation Optimal_pH->Cu_Met_Complex Favors Chelation High_pH High [OH-] Deprotonated Amino Group Cu_Hydroxide Copper Hydroxide Precipitation [Cu(OH)2] High_pH->Cu_Hydroxide Favors Precipitation Cu_Met_Complex_High Copper-Methionine Complex Cu_Met_Complex_High->Cu_Hydroxide Equilibrium Shift

Caption: pH-dependent speciation of copper in the presence of methionine.

Troubleshooting_Workflow decision decision high_pH high_pH decision->high_pH pH > 7 ok_pH ok_pH decision->ok_pH pH 4-6 action action issue Precipitate in Cu-Met Solution issue->decision Check pH action_adjust_pH Lower pH to 4-6 using dilute acid high_pH->action_adjust_pH Action decision_conc decision_conc ok_pH->decision_conc Check Concentrations high_conc high_conc decision_conc->high_conc High ok_conc ok_conc decision_conc->ok_conc Within Range action_dilute Dilute Solution high_conc->action_dilute Action decision_ions decision_ions ok_conc->decision_ions Check for Interfering Ions interfering_ions interfering_ions decision_ions->interfering_ions Present no_interfering_ions no_interfering_ions decision_ions->no_interfering_ions Absent action_purify Use Deionized Water / Check Reagent Purity interfering_ions->action_purify Action action_consult Consult Literature for Specific Solubility Data no_interfering_ions->action_consult Further Investigation

Caption: Troubleshooting workflow for precipitation in copper-methionine solutions.

References

storage and handling guidelines for copper methionine to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and troubleshooting of copper methionine to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical complex composed of copper and the amino acid methionine. It is utilized in various applications, including as a nutritional supplement in animal feed where it serves as a source of bioavailable copper.[1][2]

Q2: What are the general physical properties of this compound?

A2: this compound is typically an off-white to light yellow powder.[1] Its solubility in water is dependent on pH, with solubility increasing at a lower pH.[1]

Q3: What are the recommended storage conditions for this compound powder?

A3: To ensure stability, this compound powder should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from light and moisture by keeping it in sealed containers.[1]

Q4: Is this compound sensitive to high temperatures?

A4: Yes, this compound can be destabilized by high temperatures.[1] It is recommended to avoid storing it in locations with direct sunlight or near heat sources.

Q5: How does pH affect the stability and solubility of this compound?

A5: The solubility of this compound is pH-dependent; it is more soluble in lower pH conditions and less soluble as the pH increases.[1] In certain amino acid solutions with a low pH that also contain cysteine, there may be an incompatibility with copper, potentially leading to precipitation.[4]

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation can be due to several factors:

  • pH: The solubility of this compound is lower at a higher pH.[1] Verify the pH of your solution and adjust if necessary.

  • Incompatibility: If your solution contains other amino acids, particularly cysteine, an incompatibility reaction may be occurring.[4]

  • Concentration: The concentration of this compound may have exceeded its solubility limit under the current conditions. Consider preparing a more dilute solution.[4]

Q2: I've noticed a change in the color of my this compound powder. What does this indicate?

A2: A color change in the off-white to light yellow powder could suggest degradation.[1] This may be caused by exposure to light, high temperatures, or moisture.[1] It is recommended to use a fresh batch of the compound for your experiments to ensure accuracy.

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent results can stem from the degradation of this compound. Ensure that you are following the proper storage and handling guidelines. Additionally, consider the potential for interactions with other components in your experimental setup. For instance, excess dietary methionine has been shown to interfere with copper metabolism in animal studies.[5]

Data Presentation

Table 1: Storage Guidelines for Methionine Compounds

ParameterDL-MethionineThis compound
Optimal Temperature 5-30°CCool, away from heat
Optimal Humidity 20-75%Dry, protected from moisture
Light Exposure Away from direct sunlightProtected from light
Packaging Sealed, moisture-resistant bagsSealed containers
Shelf Life 3 years (under optimal conditions)Long-term storage possible with proper conditions

Data for DL-Methionine sourced from[6]. Data for this compound is qualitative, based on information from[1][7].

Experimental Protocols

Note: The following is a representative protocol for stability testing, as specific experimental protocols for this compound stability were not detailed in the provided search results. This protocol is based on general principles of chemical stability analysis.

Protocol: Assessing the Stability of this compound under Various Conditions

  • Objective: To determine the stability of a this compound solution when exposed to different light and temperature conditions.

  • Materials:

    • This compound powder

    • Deionized water

    • pH meter

    • Spectrophotometer

    • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)

    • Light exposure chamber (or aluminum foil for dark conditions)

    • Volumetric flasks and pipettes

  • Methodology:

    • Prepare a stock solution of this compound in deionized water at a known concentration. Adjust the pH to a desired level (e.g., pH 5) where it is fully soluble.

    • Aliquot the stock solution into several test tubes.

    • Divide the test tubes into different experimental groups:

      • Group A: Stored at 4°C in the dark (wrapped in aluminum foil).

      • Group B: Stored at 25°C in the dark.

      • Group C: Stored at 25°C with light exposure.

      • Group D: Stored at 40°C in the dark.

    • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each group.

    • For each sample, visually inspect for any color change or precipitation.

    • Measure the absorbance of the solution at a predetermined wavelength using a spectrophotometer to quantify any changes in the concentration of this compound.

    • Analyze the data to determine the rate of degradation under each condition.

Visualizations

Troubleshooting_Copper_Methionine cluster_solution1 cluster_solution2 start Issue Encountered question question start->question What is the issue? solution Check pH, concentration, and potential incompatibility with other reagents. question->solution Solution Changed Color/ Precipitate Formed solution2 Investigate potential degradation of the this compound stock. question->solution2 Inconsistent Experimental Results prevention Ensure proper pH, use appropriate concentrations, and check for known incompatibilities. solution->prevention Preventative Action prevention2 Strictly adhere to storage and handling guidelines. Use fresh stock. solution2->prevention2 Preventative Action

Caption: Troubleshooting Decision Tree for this compound Issues.

Experimental_Workflow step step storage Store this compound in a cool, dark, dry place prep Prepare Solution (Check pH for solubility) storage->prep 1. Handling use Use in Experiment prep->use 2. Preparation observe Observe for any changes (color, precipitation) use->observe 3. Monitoring

References

improving the solubility of copper methionine for cell culture applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using copper methionine in cell culture experiments. Our goal is to help you improve the solubility of this compound and address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

Copper is an essential trace element crucial for various cellular processes. This compound is a chelated form of copper, where the copper ion is bound to the amino acid methionine. This chelation can improve the bioavailability and reduce the potential toxicity of copper compared to inorganic copper salts like copper sulfate. In cell culture, copper is a vital cofactor for several enzymes involved in processes such as cellular respiration, antioxidant defense, and extracellular matrix formation.

Q2: What are the main challenges when using this compound in cell culture?

The primary challenge with this compound is its variable solubility in cell culture media, which can lead to precipitation. This issue is influenced by factors such as the pH and temperature of the medium.[1] Precipitation can alter the effective concentration of bioavailable copper, leading to inconsistent experimental results and potential cytotoxicity.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. It is more soluble in acidic solutions and its solubility decreases as the pH increases.[1][2] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, a range where the solubility of this compound can be limited, increasing the risk of precipitation. A patent describing the synthesis of this compound specifies that the reaction to form the complex is carried out at a pH of 4.0-6.0.[3]

Q4: Is this compound toxic to cells?

While copper is an essential nutrient, it can be toxic at high concentrations.[4][5] The toxicity of copper compounds is related to their solubility and the resulting concentration of bioavailable copper ions. The chelated form of copper in this compound is generally considered to be less toxic than inorganic copper salts. However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment, such as an MTT assay.[6][7][8]

Troubleshooting Guide

Issue 1: Precipitation is observed in the cell culture medium after adding this compound.

Possible Causes:

  • High pH of the medium: As mentioned, this compound is less soluble at the physiological pH of most cell culture media.[1]

  • High concentration of this compound: The concentration used may exceed its solubility limit in the specific medium.

  • Temperature fluctuations: Changes in temperature can affect the solubility of media components.

  • Interaction with other media components: Components in serum-free media can sometimes contribute to the precipitation of metal supplements.

Solutions:

  • Prepare a concentrated, acidified stock solution: Dissolve this compound in a slightly acidic, sterile, aqueous solution (e.g., buffered with a biological buffer compatible with your cells) to a concentration that is significantly higher than the final working concentration. This leverages its higher solubility at a lower pH. When this acidic stock is diluted to the final working concentration in the larger volume of the cell culture medium, the pH of the medium should not be significantly affected, but the this compound will be at a low enough concentration to remain in solution.

  • Optimize the final concentration: Empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Filter sterilize the supplement: After preparing the stock solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to the culture medium.

  • Add to medium just before use: To minimize the time for potential precipitation, add the this compound supplement to the culture medium shortly before it is used in your experiment.

  • Consider using a chelating agent: In some cases, the addition of a biocompatible chelating agent can help to keep metal ions in solution. However, this should be approached with caution as it can also affect the bioavailability of the copper.

Issue 2: Inconsistent experimental results are observed when using this compound.

Possible Causes:

  • Inaccurate concentration due to precipitation: If some of the this compound has precipitated, the actual concentration of soluble, bioavailable copper will be lower and more variable than intended.

  • Degradation of the stock solution: Improper storage of the stock solution can lead to degradation of the complex.

Solutions:

  • Quantify soluble copper: If you have access to the necessary equipment, such as an atomic absorption spectrophotometer or a system for anodic stripping voltammetry, you can measure the actual concentration of soluble copper in your prepared medium.[9][10][11][12][13]

  • Proper stock solution storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Consistent preparation protocol: Ensure that the protocol for preparing the this compound-supplemented medium is followed precisely every time to minimize variability.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentrations and pH may need to be determined empirically for your specific application.

Materials:

  • Copper (II) DL-Methionine (or L-Methionine form)

  • Sterile, deionized water

  • Sterile, biocompatible buffer (e.g., HEPES)

  • Sterile 0.1 M HCl or 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in a small volume of sterile, deionized water.

  • If solubility is an issue, add a small amount of a sterile, biocompatible buffer and adjust the pH to a slightly acidic range (e.g., pH 6.0-6.5) using sterile 0.1 M HCl. Gentle warming (e.g., to 37°C) may also aid in dissolution.

  • Once the this compound is completely dissolved, adjust the final volume with sterile, deionized water to achieve the desired stock concentration (e.g., 10 mM).

  • Verify the final pH of the stock solution.

  • Filter sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Store the stock solution in aliquots at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Determination of Cytotoxicity using an MTT Assay

This protocol can be used to determine the optimal, non-toxic working concentration of this compound for your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare a serial dilution of your this compound stock solution in complete cell culture medium to create a range of final concentrations to be tested. Include a vehicle control (medium with the same amount of the solvent used for the stock solution) and a negative control (untreated cells).

  • After 24 hours, carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the concentration range that is not cytotoxic.

Data Presentation

Table 1: Factors Influencing this compound Solubility

FactorEffect on SolubilityRecommendations for Cell Culture
pH Higher solubility at lower (acidic) pH.[1][2]Prepare stock solutions in a slightly acidic buffer. The final concentration in neutral pH media should be low enough to remain soluble.
Temperature Increased temperature can aid in initial dissolution.[3]Gentle warming can be used to dissolve the powder for stock solutions, but be aware that temperature fluctuations in the incubator can also promote precipitation in the medium.
Concentration Higher concentrations increase the risk of precipitation.Determine the optimal working concentration empirically.
Media Composition Components of serum-free media can interact with metals.Test solubility in your specific basal medium.

Visualizations

Signaling Pathways and Experimental Workflows

dot digraph "Copper_Metabolism_and_Toxicity" { graph [fontname = "Arial", label = "General Overview of Copper's Cellular Impact", labelloc = "t", fontsize = 14, rankdir = "LR", splines = "ortho", nodesep = 0.6, ranksep = 1.2 ]; node [shape = "box", style = "rounded,filled", fontname = "Arial", fontsize = 10, margin = "0.2,0.1" ]; edge [fontname = "Arial", fontsize = 9, arrowhead = "normal" ]; subgraph "cluster_Extracellular" { label = "Extracellular"; bgcolor = "#F1F3F4"; "Copper_Methionine" [label = "this compound", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; } subgraph "cluster_Intracellular" { label = "Intracellular"; bgcolor = "#FFFFFF"; "Cu_Ion" [label = "Free Copper Ion (Cu+/Cu2+)", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; "Essential_Processes" [label = "Essential Cellular Processes\n(e.g., Respiration, Enzyme Cofactor)", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; "ROS_Production" [label = "Reactive Oxygen\nSpecies (ROS) Production", fillcolor = "#FBBC05", fontcolor = "#202124" ]; "Signaling_Modulation" [label = "Modulation of Signaling Pathways\n(e.g., MAPK, Autophagy)", fillcolor = "#FBBC05", fontcolor = "#202124" ]; "Cuproptosis" [label = "Cuproptosis\n(Copper-induced cell death)", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; } "Copper_Methionine" -> "Cu_Ion" [label = "Cellular Uptake"]; "Cu_Ion" -> "Essential_Processes" [label = "Physiological\nConcentration"]; "Cu_Ion" -> "ROS_Production" [label = "Excess\nConcentration"]; "ROS_Production" -> "Cuproptosis"; "Cu_Ion" -> "Signaling_Modulation"; "Signaling_Modulation" -> "Cuproptosis"; } .dot Caption: Intracellular fate of copper from this compound.

dot digraph "Troubleshooting_Precipitation" { graph [fontname = "Arial", label = "Troubleshooting Workflow for this compound Precipitation", labelloc = "t", fontsize = 14 ]; node [shape = "box", style = "filled", fontname = "Arial", fontsize = 10 ]; edge [fontname = "Arial", fontsize = 9 ]; "Start" [label = "Precipitation Observed\nin Cell Culture Medium", shape = "ellipse", fillcolor = "#EA4335", fontcolor = "#FFFFFF" ]; "Check_Concentration" [label = "Is the concentration too high?", shape = "diamond", style = "filled", fillcolor = "#FBBC05", fontcolor = "#202124" ]; "Reduce_Concentration" [label = "Lower the working concentration", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; "Check_pH" [label = "Is the stock solution pH neutral or basic?", shape = "diamond", style = "filled", fillcolor = "#FBBC05", fontcolor = "#202124" ]; "Acidify_Stock" [label = "Prepare a slightly acidic stock solution", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; "Filter_Solution" [label = "Filter sterilize the stock solution", fillcolor = "#4285F4", fontcolor = "#FFFFFF" ]; "End" [label = "Problem Resolved", shape = "ellipse", fillcolor = "#34A853", fontcolor = "#FFFFFF" ]; "Start" -> "Check_Concentration"; "Check_Concentration" -> "Reduce_Concentration" [label = "Yes"]; "Reduce_Concentration" -> "Check_pH"; "Check_Concentration" -> "Check_pH" [label = "No"]; "Check_pH" -> "Acidify_Stock" [label = "Yes"]; "Acidify_Stock" -> "Filter_Solution"; "Check_pH" -> "Filter_Solution" [label = "No"]; "Filter_Solution" -> "End"; } .dot Caption: A logical workflow for addressing precipitation issues.

References

addressing matrix effects in the analysis of copper methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of copper methionine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find detailed experimental protocols and strategies to address common challenges, particularly matrix effects, encountered during the analysis of this compound in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the potential causes and how can I mitigate this?

A1: Signal suppression, a common matrix effect, can arise from several sources when analyzing this compound.[1] Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, other metabolites) can compete with this compound for ionization in the MS source.[1] For metal chelates like this compound, interactions with metal components of the LC system, such as the stainless steel column and tubing, can also lead to the formation of metal salts and cause ion suppression.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Protein Precipitation (PPT): A straightforward method for samples like plasma or serum. However, it may not remove all interfering substances. Using acids like trichloroacetic acid or sulfosalicylic acid can be effective for precipitating proteins prior to amino acid analysis.[4][5]

    • Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT by partitioning the analyte into a solvent immiscible with the sample matrix.

    • Solid-Phase Extraction (SPE): Provides more selective cleanup than PPT or LLE by using a sorbent that retains the analyte of interest while matrix components are washed away, or vice-versa.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from interferences.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, HILIC) to alter selectivity. For chelating compounds, consider using metal-free or PEEK-lined columns to reduce analyte interaction with metal surfaces.[2]

  • Method of Standard Addition: This method can compensate for matrix effects by preparing calibration standards in the sample matrix itself.[6] This ensures that the standards and the sample are affected by the matrix in the same way.

  • Use of an Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled (SIL) version of this compound, will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[7]

Q2: My results show poor reproducibility and accuracy. How can I improve them?

A2: Poor reproducibility and accuracy are often linked to unaddressed matrix effects or inconsistencies in sample handling.

Solutions:

  • Implement a Robust Sample Preparation Protocol: As detailed in Q1, consistent and effective sample cleanup is crucial.

  • Utilize an Appropriate Internal Standard: A SIL-IS is the gold standard for correcting variability in sample preparation and matrix effects.[7] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix. This helps to normalize the matrix effects between your standards and unknown samples.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[3] However, ensure that the diluted analyte concentration remains above the limit of quantification (LOQ) of your assay.

Q3: I am having difficulty retaining this compound on my reversed-phase (C18) column. What can I do?

A3: this compound is a relatively polar compound, which can lead to poor retention on traditional reversed-phase columns.

Troubleshooting Strategies:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds and may provide better retention and separation for this compound.

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention of polar and ionic compounds on reversed-phase columns. However, these reagents can sometimes cause ion suppression in the MS source and may require dedicated columns.

  • Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase at the start of your gradient to promote retention on a C18 column.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spike Sample): Process a blank matrix sample through the entire sample preparation procedure. Spike the this compound analytical standard into the final extract at the same concentrations as Set A.

    • Set C (Pre-Spike Sample): Spike the this compound analytical standard into the blank matrix before starting the sample preparation procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    A ME value significantly different from 100% indicates the presence of matrix effects ( < 100% = suppression, > 100% = enhancement).

Protocol 2: Method of Standard Addition for Quantification

This method is used to quantify the analyte in a complex matrix where matrix effects are present and a suitable blank matrix is unavailable.[6]

  • Prepare a series of solutions:

    • Take equal aliquots of your unknown sample.

    • To each aliquot (except one), add a known, increasing amount of a this compound standard solution (spiking).

    • The unspiked aliquot will be your "zero addition" point.

    • Dilute all solutions to the same final volume.[6]

  • Analyze the solutions and record the instrument response for each.

  • Plot the data: Create a graph with the instrument response on the y-axis and the concentration of the added standard on the x-axis.

  • Determine the unknown concentration: Extrapolate the linear regression line to the point where the response is zero (y=0). The absolute value of the x-intercept is the concentration of this compound in the unknown sample.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryMatrix EffectThroughput
Protein Precipitation (PPT) Moderate to HighHighHigh
Liquid-Liquid Extraction (LLE) VariableModerateModerate
Solid-Phase Extraction (SPE) HighLowLow to Moderate

Table 2: Troubleshooting Guide for Common LC-MS/MS Issues in this compound Analysis

IssuePotential CauseRecommended Action
Signal Suppression Co-eluting matrix componentsImprove sample cleanup (SPE); Optimize chromatography
Interaction with metal LC componentsUse a metal-free or PEEK-lined column[2]
Poor Reproducibility Inconsistent sample preparationAutomate sample preparation if possible; Use an internal standard
Variable matrix effectsUse a stable isotope-labeled internal standard or matrix-matched calibrants
Peak Tailing/Fronting Column degradationReplace the column
Inappropriate mobile phase pHAdjust mobile phase pH to ensure consistent ionization state of the analyte
No Peak Detected Analyte concentration below LOQConcentrate the sample; Adjust sample preparation
Severe ion suppressionDilute the sample to reduce matrix effects; Use standard addition

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (e.g., SIL-Cu-Met) sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporation & Reconstitution extraction->evap lc_separation LC Separation (HILIC or Reversed-Phase) evap->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: General workflow for the analysis of this compound.

standard_addition cluster_prep Preparation of Standards cluster_analysis Analysis & Plotting sample Aliquots of Unknown Sample spike0 Spike 0 (Unknown Only) sample->spike0 spike1 Spike 1 (+ Known Conc. 1) sample->spike1 spike2 Spike 2 (+ Known Conc. 2) sample->spike2 spike3 Spike 3 (+ Known Conc. 3) sample->spike3 analysis Analyze all samples with LC-MS/MS spike0->analysis spike1->analysis spike2->analysis spike3->analysis plot Plot Response vs. Added Concentration analysis->plot extrapolate Extrapolate to y=0 plot->extrapolate result Determine Sample Concentration extrapolate->result

Caption: Logical steps of the standard addition method.

References

optimizing temperature and reaction time for copper methionine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copper methionine. The information is designed to address common challenges encountered during experimentation, with a focus on optimizing reaction temperature and time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature. Suboptimal pH: The pH of the reaction mixture is critical for the chelation to occur effectively. The optimal pH range for this compound synthesis is typically between 4.0 and 6.0.[1] Incorrect Molar Ratio: An incorrect molar ratio of methionine to the copper salt can limit the formation of the desired product. The typical molar ratio is 2:1 (methionine:copper).[2]Optimize Reaction Time and Temperature: Based on the data in Table 1, select a reaction time and temperature combination that favors high yield. For example, reacting at 80°C for 1-2 hours. Adjust pH: Carefully monitor and adjust the pH of the reaction mixture to within the optimal range using a suitable base, such as sodium hydroxide (B78521).[1][2] Verify Stoichiometry: Ensure the accurate weighing and addition of reactants to achieve the correct 2:1 molar ratio of methionine to the copper salt.
Product Impurities Side Reactions at High Temperatures: At temperatures significantly above 110°C, methionine can begin to degrade, leading to the formation of impurities such as methanethiol (B179389) and hydrogen sulfide.[3] Prolonged Reaction Time: Extending the reaction time excessively, especially at elevated temperatures, can lead to the formation of byproducts and degradation of the desired this compound complex. Presence of Unreacted Starting Materials: Incomplete reaction can result in the final product being contaminated with unreacted methionine or copper salt.Control Reaction Temperature: Maintain the reaction temperature within the optimal range of 60-110°C to minimize thermal degradation of methionine.[1] Optimize Reaction Time: Refer to Table 2 to determine the optimal reaction time that maximizes purity. Avoid unnecessarily long reaction times. Purification: Recrystallize the product from a suitable solvent, such as methanol, to remove unreacted starting materials and other impurities.[4] Washing the filtered product with water is also a common purification step.[1]
Poor Product Color Oxidation of Copper: The presence of oxidizing agents or exposure to air for extended periods at high temperatures can lead to the formation of copper oxides, resulting in a brownish or blackish tint to the blue/purple product. pH Imbalance: A pH outside the optimal range can lead to the precipitation of copper hydroxide, which can affect the color and purity of the final product.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. pH Control: Ensure the pH is maintained within the optimal range throughout the reaction.
Inconsistent Results Variability in Raw Materials: The purity and source of methionine and the copper salt can affect the reaction outcome. Inconsistent Heating: Uneven heating of the reaction mixture can lead to localized temperature differences, resulting in inconsistent product formation and purity.Use High-Purity Reagents: Utilize analytical grade methionine and copper sulfate (B86663) for consistent results. Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating source (e.g., an oil bath) to maintain a consistent temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature range for the synthesis of this compound is generally between 60°C and 110°C.[1] Temperatures below this range may lead to a slow reaction rate and incomplete formation of the product, resulting in lower yields. Conversely, temperatures exceeding this range can cause thermal degradation of methionine, leading to the formation of impurities and a decrease in both yield and purity.[3]

Q2: How does reaction time affect the yield and purity of this compound?

A2: Reaction time is a critical parameter that influences both the yield and purity of the final product. A sufficient reaction time is necessary to ensure the reaction goes to completion, thereby maximizing the yield. However, excessively long reaction times, particularly at higher temperatures, can promote the formation of byproducts and degradation of the this compound complex, which will reduce the purity of the final product. The optimal reaction time is typically between 0.5 and 8 hours, depending on the reaction temperature.[5]

Q3: What are the common impurities in this compound synthesis and how can they be identified?

A3: Common impurities include unreacted methionine and copper salts, byproducts from side reactions, and degradation products of methionine if the reaction is carried out at excessively high temperatures. Spectroscopic methods are commonly used for characterization. For instance, FT-IR spectroscopy can confirm the coordination of the copper ion with the amino and carboxyl groups of methionine.[4] UV-Vis spectroscopy can also be used to characterize the electronic transitions of the complex.[6]

Q4: What is the expected color of pure this compound?

A4: Pure this compound is typically a blue to blue-purple powder.[2] A deviation from this color, such as a greenish or brownish tint, may indicate the presence of impurities, such as copper oxides or other byproducts.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on the Yield of this compound

Temperature (°C)Reaction Time (hours)Yield (%)Reference
654Not specified[5]
800.593.54 - 98.53[1]
852.5Not specified[5]
1005Not specified[5]
60-1100.5-1.0>97.00[1]

Table 2: Effect of Reaction Conditions on the Purity of this compound

Temperature (°C)Reaction Time (hours)Copper Content (%)Methionine Content (%)Chelation Rate (%)Reference
800.517.5580.5987.12[1]
800.518.0581.7392.69[1]
800.517.0681.6099.59[1]
800.517.6881.6799.94[1]
800.517.6182.0396.97[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a patented method for the preparation of DL-methionine complex copper.[1]

Materials:

  • DL-Methionine

  • Copper Sulfate (CuSO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Distilled Water

Equipment:

  • Reaction kettle with a stirrer and heating mantle

  • pH meter

  • Filtration apparatus (e.g., suction filtration)

  • Drying oven

Procedure:

  • Preparation of Methionine Solution: Prepare an aqueous solution of DL-methionine. For example, select 316.5g of an aqueous solution containing 0.127 mol of methionine.

  • Initial Heating: Heat the methionine solution to 60-80°C in the reaction kettle with stirring to ensure complete dissolution.

  • Addition of Copper Salt: Add the copper sulfate to the heated methionine solution. For the example above, 0.094 mol of copper sulfate would be added.

  • Temperature Adjustment: Raise the temperature of the reaction mixture to 60-110°C.

  • pH Adjustment: Slowly add the sodium hydroxide solution dropwise to the reaction mixture while continuously monitoring the pH. Adjust the pH to the desired range of 4.0-6.0.

  • Reaction: Maintain the reaction mixture at the set temperature and pH with continuous stirring for a specified duration, typically between 0.5 and 1.0 hour.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature (around 25°C). The this compound product will precipitate out of the solution.

  • Filtration: Separate the solid product from the liquid by suction filtration.

  • Washing: Wash the collected solid product with normal-temperature water to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the final product in a drying oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

Copper_Methionine_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Chelation Reaction cluster_purification Product Isolation & Purification methionine Methionine Solution reaction_vessel Reaction Vessel (60-110°C, 0.5-8h) methionine->reaction_vessel copper_sulfate Copper Sulfate Solution copper_sulfate->reaction_vessel ph_adjustment pH Adjustment (4.0-6.0) reaction_vessel->ph_adjustment filtration Filtration ph_adjustment->filtration washing Washing filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Chelation_Mechanism cluster_complex This compound Chelate cluster_methionine Methionine Structure Cu Cu²⁺ Complex [Cu(Methionine)₂] Cu->Complex Chelates with Met1 Methionine Met1->Complex Met2 Methionine Met2->Complex mol      H₂N        | HOOC--C--H        |      (CH₂)₂        |      S--CH₃

Caption: Chelation of a copper ion by two methionine molecules.

References

Technical Support Center: Troubleshooting Poor Cell Viability with Copper Methionine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor cell viability in cell culture experiments involving copper methionine supplementation. The following question-and-answer format directly addresses common issues and offers detailed experimental protocols to help identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability after supplementing our culture medium with this compound. What are the potential causes?

A1: A significant drop in cell viability after this compound supplementation can stem from several factors. The most common culprits are direct copper toxicity, oxidative stress, or induction of apoptosis. The concentration of this compound used is a critical factor, as excess copper is known to be toxic to cells.[1][2][3][4] It is also possible that the methionine itself, at high concentrations, could alter cellular metabolism in a way that, combined with copper, becomes detrimental.[5]

Q2: What is the underlying mechanism of copper-induced cell death?

A2: Copper can induce cell death through multiple mechanisms. A recently identified form of cell death is "cuproptosis," where excess copper binds to proteins in the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent cell death.[1] Additionally, as a redox-active metal, copper can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that cause oxidative damage to lipids, proteins, and DNA.[2][3][6] This oxidative stress can trigger apoptosis, a form of programmed cell death.[6] High concentrations of copper have also been shown to induce nucleolar stress, leading to p53-independent apoptosis.[7]

Q3: Can the methionine component of the supplement contribute to cytotoxicity?

A3: While methionine is an essential amino acid, high concentrations can impact cellular processes. Studies have shown that high methionine levels can activate metabolic pathways like AMPK and mTOR, which could influence cell growth and survival.[5] Methionine is also susceptible to oxidation by ROS, and while this is a reversible process, it could be exacerbated in the presence of copper-induced oxidative stress.[8][9][10][11] However, direct toxicity from methionine at typical supplementation concentrations is less common than copper toxicity.

Q4: How can we determine the optimal, non-toxic concentration of this compound for our specific cell line?

A4: The optimal concentration of this compound is highly dependent on the specific cell line being used, as different cells exhibit varying sensitivities to copper.[2][4] To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a defined incubation period. The highest concentration that does not significantly reduce cell viability compared to an untreated control would be considered optimal for your experimental conditions.

Troubleshooting Guides

Issue 1: Acute and widespread cell death shortly after adding this compound.

This often points to a high, acutely toxic concentration of the supplement.

Troubleshooting Workflow

A High Cell Death Observed B Perform Dose-Response Experiment (e.g., 0.5 µM to 500 µM Copper) A->B C Assess Cell Viability (MTT or Trypan Blue Assay) B->C D Identify Sub-Lethal Concentration C->D F If all concentrations are toxic, investigate synergistic toxicity with media components C->F No viable concentration found E Use Optimal Concentration in Future Experiments D->E

Caption: Troubleshooting workflow for acute cell death.

Experimental Protocol: Dose-Response Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in your cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.5 µM to 500 µM).[2] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24 or 48 hours).[3]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Issue 2: Gradual decrease in cell viability over several days of culture with this compound.

This may indicate a more subtle form of toxicity, such as the induction of apoptosis or an increase in oxidative stress.

Troubleshooting Workflow

A Gradual Decline in Viability B Assess Apoptosis (Caspase-3/7 Activity Assay) A->B C Assess Oxidative Stress (ROS Detection Assay) A->C D Apoptosis Detected B->D Positive H No Apoptosis or Oxidative Stress Detected B->H Negative E Oxidative Stress Detected C->E Positive C->H Negative G Investigate Apoptotic Pathway D->G F Consider Co-treatment with an Antioxidant (e.g., N-acetylcysteine) E->F I Investigate other mechanisms (e.g., cuproptosis, metabolic disruption) H->I

Caption: Troubleshooting workflow for gradual cell death.

Experimental Protocol: Detection of Apoptosis using a Caspase-3/7 Activity Assay (Fluorometric)

  • Cell Treatment: Culture your cells with and without the problematic concentration of this compound for the desired time course.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release intracellular contents, including caspases.[14]

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14] During this time, active caspase-3 and -7 in the lysate will cleave the substrate, releasing the fluorescent AMC group.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[14]

  • Analysis: An increase in fluorescence in the treated samples compared to the untreated controls indicates the activation of executioner caspases and the induction of apoptosis.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound.

  • Probe Loading: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for general ROS or MitoSOX™ Red for mitochondrial superoxide.[15][16] Incubate the cells with the probe according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Wash: Gently wash the cells with pre-warmed PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.[17] For H2DCFDA, the excitation is ~485 nm and emission is ~530 nm.[15]

  • Analysis: An increase in fluorescence in the treated cells compared to controls indicates an elevation in intracellular ROS levels.

Data Summary Tables

Table 1: Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
Trypan Blue Exclusion Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[12]Simple, rapid, and inexpensive.[12]Does not distinguish between apoptotic and necrotic cells; subjective counting.
MTT Assay Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[12][13]Colorimetric, high-throughput, and relatively inexpensive.[12]Can be affected by changes in cellular metabolism; formazan crystals require solubilization.
XTT Assay Similar to MTT, but the formazan product is water-soluble.[12]More sensitive than MTT and does not require a solubilization step.[12]More expensive than MTT.
Resazurin (B115843) (AlamarBlue) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[18]Highly sensitive, non-toxic to cells, and allows for real-time monitoring.[18]Can be affected by pH changes and interference from colored compounds.
ATP Assay Measures ATP levels, as only viable cells can synthesize ATP.[13][18]Very sensitive and rapid; good for high-throughput screening.[18]Requires cell lysis; ATP levels can fluctuate with metabolic state.

Table 2: Assays for Investigating Cell Death Mechanisms

MechanismAssayPrinciple
Apoptosis Caspase Activity Assay Measures the activity of caspases, key enzymes in the apoptotic cascade, using colorimetric or fluorometric substrates.[14][19][20]
Annexin V Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[21]
Oxidative Stress ROS Detection Utilizes fluorescent probes (e.g., H2DCFDA, MitoSOX) that become fluorescent upon oxidation by ROS.[15][16][17][22][23]
Copper Overload Intracellular Copper Measurement Can be measured using colorimetric assay kits, fluorescent probes, or by inductively coupled plasma mass spectrometry (ICP-MS) for high sensitivity.[24][25][26][27]

Signaling Pathways

Copper-Induced Apoptosis

Excess intracellular copper can lead to the generation of reactive oxygen species (ROS), which in turn can cause mitochondrial damage. This damage leads to the release of cytochrome c, which activates the caspase cascade, ultimately resulting in apoptosis.[6]

cluster_cell Cell Copper Excess Intracellular Copper ROS Reactive Oxygen Species (ROS) Copper->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of copper-induced apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper methionine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over inorganic copper sources like copper sulfate (B86663)?

This compound, an organic chelate, generally exhibits higher bioavailability compared to inorganic copper sources such as copper sulfate.[1][2][3] This enhanced bioavailability is attributed to its unique absorption pathway. The chelated structure protects the copper ion from forming insoluble complexes in the gastrointestinal tract, allowing it to be absorbed more efficiently.[3] Studies in various animal models have demonstrated that this compound can lead to better tissue accumulation and utilization of copper.[2][3]

Q2: What are the key physiological factors that influence the bioavailability of this compound in vivo?

Several physiological factors can impact the absorption and utilization of this compound:

  • Gut Health: A healthy and balanced gut microbiome is crucial for optimal nutrient absorption, including minerals.[4][5][6] The gut microbiota can influence the intestinal environment, such as pH, which in turn affects the solubility and uptake of minerals.[4][7]

  • Amino Acid Transporters: this compound is believed to be absorbed, at least in part, via amino acid transporters.[8][9] This mechanism differs from the primary uptake pathway for inorganic copper, which involves copper transporter 1 (CTR1).[8][10] Therefore, the expression and activity of these amino acid transporters can significantly influence this compound's bioavailability.

  • Dietary Components: The presence of other dietary components can either enhance or inhibit copper absorption. For instance, certain amino acids may facilitate absorption, while high levels of antagonists like zinc, iron, and sulfur can reduce it.[11][12][13][14][15]

Q3: How does the chemical form of this compound influence its absorption?

The chelation of copper to the amino acid methionine plays a critical role. This binding protects the copper ion from interacting with other dietary components that could render it insoluble and unavailable for absorption. The stability of the chelate at the acidic pH of the stomach and its subsequent absorption in the small intestine are key to its enhanced bioavailability.[16]

Troubleshooting Guides

Issue 1: Lower than expected copper levels in plasma or tissues after this compound supplementation.

  • Possible Cause 1: Antagonistic Minerals in the Diet.

    • Troubleshooting: Analyze the complete diet for high levels of zinc, iron, or molybdenum and sulfur.[12][13][15] These minerals are known to interfere with copper absorption. If high levels are detected, consider reformulating the diet to reduce the concentration of these antagonists.

  • Possible Cause 2: Poor Gut Health of Experimental Animals.

    • Troubleshooting: Assess the gut health of the animals. An imbalanced gut microbiome can impair nutrient absorption.[5][17] Consider incorporating prebiotics or probiotics into the diet to support a healthy gut environment.[5][7]

  • Possible Cause 3: Issues with the this compound Supplement.

    • Troubleshooting: Verify the quality and purity of the this compound source. Ensure it is a true chelate and not a simple mixture of copper and methionine. Analytical testing of the supplement can confirm its composition.

Issue 2: High variability in bioavailability results between individual animals.

  • Possible Cause 1: Genetic Variation.

    • Troubleshooting: Individual genetic differences can affect the expression of transporters involved in copper and amino acid uptake. While difficult to control, acknowledging this variability and using a sufficient number of animals to achieve statistical power is crucial.

  • Possible Cause 2: Inconsistent Feed Intake.

    • Troubleshooting: Monitor and record the daily feed intake of each animal. Variations in consumption will directly impact the dose of this compound received. Ensure ad libitum access to feed and water, and check for any signs of illness or stress that might affect appetite.

  • Possible Cause 3: Differences in Gut Microbiome Composition.

    • Troubleshooting: The composition of the gut microbiota can vary significantly between individuals, affecting nutrient absorption.[4] Housing animals from the same source and under identical conditions can help minimize this variability. Fecal microbiota analysis can be performed to assess the microbiome composition if this is a suspected major factor.

Data Presentation

Table 1: Relative Bioavailability of this compound Compared to Copper Sulfate

Animal ModelParameter MeasuredRelative Bioavailability of this compound (%) (Copper Sulfate = 100%)Reference
Russian SturgeonWeight Gain, Hepatic Cu-Zn SOD activity, Whole Body Cu153% - 168%[1]
EwesGut Absorption, Liver Cu Concentration, Liver Cu/Zn-SODSignificantly Higher (P<0.01)[2]
ChicksN/A96%[18]

Table 2: Factors Influencing Copper Bioavailability

FactorEffect on BioavailabilityMechanismReferences
Enhancing Factors
Amino Acids (e.g., Methionine, Lysine)IncreaseFormation of stable, absorbable chelates; transport via amino acid transporters.[8][14]
Good Gut HealthIncreaseImproved intestinal environment (e.g., lower pH), stronger gut lining.[4][7]
Organic AcidsIncreaseFormation of low-molecular-weight, soluble chelates.[19]
Inhibiting Factors
High Dietary ZincDecreaseCompetition for absorption; induction of metallothionein (B12644479) which binds copper.[11][12]
High Dietary IronDecreaseCompetition for absorption.[12][13]
Molybdenum and SulfurDecreaseFormation of insoluble thiomolybdates in the rumen (in ruminants).[12][13]
High Dietary FiberDecreaseBinding of copper, reducing its availability for absorption.[14]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment using a Slope-Ratio Assay

This protocol is adapted from methodologies used to evaluate the bioavailability of minerals in animal models.[18][20]

  • Animal Model and Acclimation:

    • Select a suitable animal model (e.g., weanling rats or chicks).

    • House animals individually in a controlled environment (temperature, light cycle).

    • Provide ad libitum access to deionized water and a basal copper-deficient diet for a depletion period (e.g., 21-28 days) to lower copper stores.[20]

  • Diet Preparation:

    • Prepare experimental diets by supplementing the basal diet with graded levels of copper from a standard source (e.g., copper sulfate) and the test source (this compound).

    • Example levels: 0, 2, 4, 6 mg Cu/kg diet for each source.

  • Experimental Feeding:

    • Randomly assign animals to the different dietary treatment groups.

    • Feed the experimental diets for a repletion period (e.g., 7-14 days).[20]

    • Monitor and record daily feed intake and body weight.

  • Sample Collection:

    • At the end of the repletion period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).

    • Euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Measure copper concentrations in plasma/serum and liver using methods like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21][22][23]

    • Optionally, measure the activity of copper-dependent enzymes like ceruloplasmin or superoxide (B77818) dismutase (Cu/Zn-SOD) as functional indicators of copper status.[2]

  • Data Analysis:

    • For each copper source, perform a linear regression of the response parameter (e.g., liver copper concentration) against the dietary copper intake.

    • The relative bioavailability of this compound is calculated as the ratio of the slope of its regression line to the slope of the copper sulfate regression line, multiplied by 100.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This protocol is based on the Caco-2 cell culture model used to assess intestinal permeability of compounds.[8]

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate into a polarized monolayer for approximately 21 days.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compounds (copper sulfate and this compound at various concentrations) to the apical (AP) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • At the end of the experiment, collect the solution from the AP side and lyse the cells to determine intracellular copper concentration.

  • Sample Analysis:

    • Measure the copper concentration in the AP, BL, and cell lysate samples using ICP-MS or AAS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of copper appearance in the BL chamber.

      • A is the surface area of the permeable support.

      • C0 is the initial concentration of copper in the AP chamber.

    • Compare the Papp values of this compound and copper sulfate to determine the relative in vitro permeability.

Visualizations

experimental_workflow cluster_depletion Depletion Phase cluster_repletion Repletion Phase cluster_analysis Analysis Phase acclimation Animal Acclimation basal_diet Feed Basal Copper-Deficient Diet acclimation->basal_diet diet_prep Prepare Experimental Diets (CuSO4 vs. Cu-Met) basal_diet->diet_prep randomization Randomly Assign Animals to Diets diet_prep->randomization feeding Experimental Feeding Period randomization->feeding sampling Collect Blood and Liver Samples feeding->sampling biochem Measure Cu Levels (AAS/ICP-MS) and Enzyme Activity sampling->biochem stats Slope-Ratio Analysis biochem->stats bioavailability Determine Relative Bioavailability stats->bioavailability

Caption: Workflow for in vivo bioavailability assessment.

absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cu_sulfate Copper Sulfate (CuSO4) antagonists Antagonists (e.g., Zn, Fe) cu_sulfate->antagonists Forms Insoluble Complexes ctr1 CTR1 Transporter cu_sulfate->ctr1 Primary Pathway cu_met This compound (Cu-Met) aa_transporter Amino Acid Transporter cu_met->aa_transporter Chelate Pathway antagonists->ctr1 Inhibition metallothionein Metallothionein ctr1->metallothionein Sequestration portal_vein Portal Vein (to Liver) ctr1->portal_vein Absorption aa_transporter->portal_vein Absorption

Caption: Absorption pathways of copper sources.

References

dealing with cross-reactivity in immunoassays for copper methionine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for copper methionine and similar metal-amino acid complexes.

Frequently Asked Questions (FAQs)

Q1: What makes immunoassays for this compound challenging?

A1: Immunoassays for small molecules like this compound, which are haptens, present several challenges. The primary difficulty lies in generating antibodies with high specificity for the entire copper-methionine complex. Antibodies may recognize and bind to components of the complex, such as free methionine, other methionine analogs, or the copper ion when chelated by other molecules.[1][2] This can lead to significant cross-reactivity and inaccurate quantification.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

A2: Cross-reactivity occurs when the antibody raised against this compound binds to other, structurally similar molecules.[3][4] For this specific assay, potential cross-reactants include:

  • Free Methionine: The antibody may bind to the amino acid itself, independent of the copper ion.

  • Other Metal-Methionine Complexes: The antibody might recognize methionine chelated to other divalent cations like zinc, iron, or manganese.

  • Other Copper Chelates: The antibody could bind to copper ions complexed with other amino acids or chelating agents present in the sample matrix.[2]

  • Methionine Analogs: Molecules with a similar structure to methionine can also cause interference.[5]

Q3: How can I determine if my antibody is specific to the copper-methionine complex?

A3: Antibody specificity is determined by its binding affinity for the target molecule versus other potential cross-reactants.[6] A monoclonal antibody is generally preferred for higher specificity as it recognizes a single epitope.[7] You can assess specificity by performing a cross-reactivity study using a competitive ELISA format.[8] This involves testing the antibody's ability to bind to the copper-methionine conjugate in the presence of various concentrations of potential cross-reactants.

Q4: What is the best immunoassay format for quantifying this compound?

A4: A competitive ELISA is the most suitable format for quantifying small molecules like this compound.[9][10][11] In this setup, free this compound in the sample competes with a labeled or plate-bound copper-methionine conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: High Background Signal Across the Plate
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking agent like non-fat dry milk.[12] You can also increase the blocking incubation time.[12]
High Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[13] Optimize the antibody concentrations by performing a titration experiment.
Contaminated Reagents Buffers or other reagents may be contaminated.[13][14] Prepare fresh buffers and ensure high-quality water is used.[13]
Inadequate Washing Insufficient washing between steps can leave behind unbound antibodies, causing a high background.[15] Increase the number of wash cycles and ensure all wells are thoroughly washed.
Issue 2: Weak or No Signal
Potential Cause Recommended Solution
Low Antibody Affinity The primary antibody may have a low affinity for this compound. Consider sourcing a different antibody with higher affinity.[12]
Incorrect Antibody Dilution The primary or secondary antibody may be too dilute. Optimize the dilutions through titration.
Inactive Enzyme Conjugate The enzyme conjugate on the secondary antibody may be inactive. Ensure proper storage and handling of the conjugate. Use a fresh vial if necessary.
Substrate Issues The substrate may have expired or been improperly stored.[12] Prepare fresh substrate solution just before use and protect it from light.[12]
Issue 3: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated and use consistent technique when adding reagents to the wells.[16] Using a multichannel pipette can help minimize timing differences.[12]
"Edge Effect" Wells at the edge of the plate can experience uneven temperature or evaporation.[12] To mitigate this, ensure the plate and reagents are at room temperature before starting and use a plate sealer during incubations.[12] You can also avoid using the outer wells.[12]
Reagents Not Well Mixed Ensure all reagents, including samples and standards, are thoroughly mixed before being added to the plate.[16]

Data Presentation: Cross-Reactivity Analysis

Summarizing your cross-reactivity data in a table is crucial for clear interpretation. The percentage cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Table 1: Example Cross-Reactivity Data for an Anti-Copper Methionine Antibody

CompoundIC50 (nM)% Cross-Reactivity
This compound 15 100%
DL-Methionine1,5001.0%
Zinc-Methionine Complex3005.0%
Copper (II) Sulfate> 10,000< 0.15%
L-Cysteine> 10,000< 0.15%
S-Adenosyl Methionine8001.875%

Experimental Protocols

Competitive ELISA Protocol for this compound Quantification

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.

Materials:

  • High-binding 96-well microtiter plate

  • This compound-BSA conjugate (for coating)

  • Anti-Copper Methionine primary antibody

  • HRP-conjugated secondary antibody

  • This compound standards

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the microtiter plate with 100 µL of the this compound-BSA conjugate (e.g., 1-10 µg/mL in coating buffer).[17] Incubate overnight at 4°C.[18]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[17]

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[11][17] Incubate for 1-2 hours at room temperature.[12]

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • In a separate plate or tubes, pre-incubate 50 µL of your standards or samples with 50 µL of the diluted primary anti-Copper Methionine antibody for 1 hour at 37°C.[17]

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.[17]

    • Incubate for 90 minutes at 37°C.[17]

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[17]

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[17]

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader.

Visualizations

Caption: Workflow for a competitive ELISA for this compound quantification.

Troubleshooting_Cross_Reactivity start High Cross-Reactivity Observed q1 Is the antibody monoclonal or polyclonal? start->q1 a1_poly Polyclonal antibodies may recognize multiple epitopes. Consider switching to a monoclonal antibody. q1->a1_poly Polyclonal a1_mono Proceed to specificity check. q1->a1_mono Monoclonal q2 Test cross-reactivity with individual components: - Free Methionine - Other Metal Ions - Methionine Analogs a1_poly->q2 a1_mono->q2 res1 High reactivity with free methionine? q2->res1 res2 High reactivity with other metal-methionine complexes? res1->res2 No sol1 Antibody recognizes the amino acid backbone. Requires re-screening or development of a new antibody. res1->sol1 Yes sol2 Antibody is not specific to copper. The metal ion may not be a key part of the epitope. res2->sol2 Yes end Low Cross-Reactivity Achieved res2->end No

Caption: Logical workflow for troubleshooting high cross-reactivity.

References

Validation & Comparative

A Comparative Guide to the Bioavailability of Copper Methionine vs. Copper Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of different mineral forms is crucial for optimizing nutritional and therapeutic outcomes. This guide provides an objective comparison of copper methionine and copper sulfate (B86663), focusing on their relative bioavailability, supported by experimental data and detailed methodologies.

Executive Summary

Copper is an essential trace mineral vital for numerous physiological functions. Its source in dietary supplements and pharmaceuticals significantly impacts its absorption and subsequent availability to the body. Organic mineral forms, such as this compound, are often suggested to have higher bioavailability compared to inorganic forms like copper sulfate. This guide synthesizes findings from multiple studies to provide a comprehensive comparison. Overall, the evidence indicates that this compound generally exhibits greater bioavailability than copper sulfate.[1][2]

Comparative Bioavailability Data

The relative bioavailability of copper from this compound has been shown to be higher than that of copper sulfate in various animal studies. Bioavailability is often assessed by measuring the concentration of copper in specific tissues, such as the liver, which plays a central role in copper homeostasis.[3]

Animal ModelParameterCopper Sulfate (Control)This compoundRelative Bioavailability of this compoundReference
Broilers Liver Copper ConcentrationLower (P < 0.05)Higher (P < 0.05)117%[1]
Russian Sturgeon Weight Gain, Hepatic CuZn SOD activity, Whole Body Cu--153% - 168%[2]
Growing Pigs Liver and Spleen Copper StorageLowerHigherNot Quantified[4][5]
Ewes Liver Copper ConcentrationLower (P < 0.01)Higher (P < 0.01)Not Quantified[6]

Experimental Protocols

The assessment of copper bioavailability typically involves comparative feeding trials where different sources and levels of copper are administered to animal models.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the bioavailability of copper sources.

experimental_workflow cluster_setup Experimental Setup cluster_trial Feeding Trial cluster_analysis Analysis cluster_outcome Outcome Animal_Selection Animal Selection (e.g., Broilers, Pigs) Diet_Formulation Diet Formulation (Basal Diet + Cu Sources) Animal_Selection->Diet_Formulation Treatment_Groups Treatment Groups (Control, CuSO4, Cu-Met) Diet_Formulation->Treatment_Groups Feeding_Period Controlled Feeding Period (e.g., 20-42 days) Treatment_Groups->Feeding_Period Data_Collection Data Collection (Weight, Feed Intake) Feeding_Period->Data_Collection Tissue_Sampling Tissue Sampling (Liver, Blood, etc.) Data_Collection->Tissue_Sampling Cu_Analysis Copper Analysis (e.g., AAS) Tissue_Sampling->Cu_Analysis Statistical_Analysis Statistical Analysis (e.g., Slope-Ratio) Cu_Analysis->Statistical_Analysis Bioavailability Relative Bioavailability Determination Statistical_Analysis->Bioavailability

Caption: A generalized workflow for a comparative bioavailability study.

Key Methodologies
  • Slope-Ratio Assay: A common method used to determine the relative bioavailability of a nutrient from different sources. This involves a multiple linear regression of a response variable (e.g., liver copper concentration) against the intake of the nutrient from the standard source (copper sulfate) and the test source (this compound). The ratio of the slopes of the regression lines gives the relative bioavailability.[1]

  • Tissue Mineral Analysis: The concentration of copper in key tissues, particularly the liver, is a primary indicator of copper status and bioavailability. Atomic Absorption Spectroscopy (AAS) is a frequently used analytical technique for quantifying mineral content in biological samples.

  • Performance Metrics: In animal nutrition studies, parameters such as average daily gain (ADG) and feed conversion ratio (FCR) are often measured to assess the overall impact of the different mineral sources on animal growth and health.[7]

Cellular Copper Metabolism and Signaling

The absorption and cellular trafficking of copper is a complex process involving specific transporters and chaperone proteins. While the fundamental pathway is the same for copper from different sources once it is in ionic form, the chemical form at the site of absorption can influence its uptake efficiency.

Copper Absorption and Transport Pathway

The diagram below outlines the key steps in cellular copper metabolism.

copper_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream CuSO4 Copper Sulfate (CuSO₄) Cu_ion Cu²⁺ CuSO4->Cu_ion CuMet This compound (Cu-Met) CuMet->Cu_ion Ctr1 Ctr1 (Copper Transporter 1) Cu_ion->Ctr1 Absorption Atox1 Atox1 (Copper Chaperone) Ctr1->Atox1 ATP7A ATP7A (Copper-transporting ATPase) Atox1->ATP7A Mitochondria Mitochondria (e.g., for Cytochrome c oxidase) Atox1->Mitochondria SOD1 SOD1 (via CCS chaperone) Atox1->SOD1 Albumin Albumin/Ceruloplasmin ATP7A->Albumin Export

Caption: Simplified pathway of copper absorption and cellular transport.

Copper from both copper sulfate and this compound is absorbed in the small intestine.[8] The prevailing hypothesis for the higher bioavailability of this compound is that the chelated form protects the copper ion from forming insoluble complexes in the gastrointestinal tract, allowing for more efficient absorption. Some studies suggest that organic minerals might be absorbed via amino acid or peptide transporters, in addition to the primary metal ion transporters like Ctr1.[7]

Once inside the enterocyte, copper is bound by chaperone proteins like Atox1, which deliver it to various cellular destinations, including incorporation into enzymes like superoxide (B77818) dismutase (SOD1) or transport to the Golgi apparatus for loading onto cuproenzymes.[9][10] Excess copper is exported from the cell into the bloodstream by transporters like ATP7A, where it binds to proteins such as albumin and ceruloplasmin for distribution throughout the body.[3][9]

Conclusion

The available scientific literature strongly suggests that this compound has a higher relative bioavailability compared to copper sulfate. This increased bioavailability is attributed to the protective chelation of the copper ion by methionine, which may enhance its absorption in the gastrointestinal tract. For researchers and professionals in drug development and nutrition, the choice of copper source can have significant implications for efficacy and dosage. The use of this compound may allow for lower inclusion levels while achieving the same or better physiological outcomes, potentially reducing the risk of antagonistic interactions and environmental impact from mineral excretion.

References

A Comparative Analysis of Copper Methionine and Copper Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers and Drug Development Professionals

In the realm of trace mineral nutrition and supplementation, the chemical form of the mineral profoundly influences its bioavailability, stability, and overall efficacy. Copper, an essential trace element, is integral to a multitude of physiological processes, including enzyme function, immune response, and connective tissue formation. To enhance its absorption and utilization, copper is often chelated with amino acids. This guide provides a comprehensive, data-driven comparison of two prominent copper amino acid chelates: copper methionine and copper glycinate (B8599266).

Chemical Structure and Physicochemical Properties

This compound and copper glycinate are coordination complexes where a central copper ion (Cu²⁺) is bound to methionine or glycine (B1666218) ligands, respectively. This chelation process creates a stable, ring-like structure that protects the copper ion from forming insoluble complexes in the digestive tract, thereby increasing its solubility and potential for absorption.[1]

The key physicochemical properties of these two chelates are summarized in the table below.

PropertyThis compoundCopper Glycinate
Molecular Formula C₁₀H₂₀CuN₂O₄S₂C₄H₈CuN₂O₄
Molecular Weight 359.9 g/mol 211.66 g/mol
CAS Number 15170-74-813479-54-4
Appearance Light green crystalBlue or blue-green crystalline solid
Ligand MethionineGlycine

Comparative Analysis: Performance and Efficacy

The performance of a mineral chelate is primarily evaluated based on its stability, bioavailability, and its effect on physiological outcomes.

The stability of a chelate, particularly its ability to remain intact through the varying pH environments of the gastrointestinal tract, is crucial for its enhanced bioavailability. The stability of copper-amino acid complexes can be quantified by their stability constants. While direct comparative studies on the stability constants of this compound and copper glycinate under identical conditions are limited, studies on copper complexes with various amino acids indicate that they form stable complexes.[2][3] The chelation process, in general, protects the mineral from antagonistic interactions with other dietary components like phytates and certain minerals.[4][5]

Bioavailability refers to the proportion of an ingested nutrient that is absorbed and utilized by the body. Organic trace minerals, such as copper chelates, are generally considered to have higher bioavailability than their inorganic counterparts, like copper sulfate (B86663).

A study in weaning pigs demonstrated that the complete replacement of inorganic copper and zinc with either glycine-chelated or methionine-chelated forms led to enhanced digestibility of copper and zinc.[5] Another study in finishing pigs showed that those receiving organic copper (glycinate or proteinate) retained more copper and excreted less than those receiving inorganic copper sulfate, indicating higher bioavailability for the organic forms.[6]

While both chelates show improved bioavailability over inorganic sources, direct comparisons between this compound and copper glycinate are less common. However, the available data suggests that both are effective forms of supplemental copper. In one study with weaning pigs, 100% replacement of inorganic copper and zinc with either glycine-chelated or methionine-chelated forms similarly increased average daily gain, average daily feed intake, and the gain-to-feed ratio.[5]

Study AnimalComparisonKey FindingsReference
Finishing PigsCopper Glycinate vs. Copper SulfatePigs receiving organic copper (including glycinate) retained more copper and excreted less compared to those fed copper sulfate. The copper content in the liver and bile was highest in the copper glycinate group.[6][6]
Weaning PigsGlycine-chelated Cu vs. Methionine-chelated CuComplete replacement of inorganic copper with either glycine or methionine chelates resulted in similar improvements in average daily gain, feed intake, and nutrient digestibility.[5][5]
BroilersThis compound vs. Control (no supplemental Cu)Dietary supplementation with this compound increased average daily gain, average daily feed intake, and the digestibility of fat and energy.[7][7]
Beef SteersCopper Glycinate vs. Copper SulfateIn the presence of antagonists (sulfur and molybdenum), the relative bioavailability of copper glycinate was numerically higher (115.5%) but not statistically different from copper sulfate.[8] In another study under high antagonist conditions, the relative bioavailability of copper bis-glycinate was found to be 82% compared to copper sulfate based on liver copper concentrations.[9][8][9]

The absorption of amino acid chelates is thought to occur through pathways different from those of inorganic minerals.[10] Inorganic copper is primarily absorbed via the copper transporter 1 (CTR1).[11] In contrast, copper-amino acid complexes may be absorbed via amino acid or peptide transporters, which can lead to more efficient uptake.[12][13]

A study using a Caco-2 cell culture model found that the absorption of copper in amino acid complex forms was at least 7.6-fold higher than that of copper sulfate.[12] This study also revealed mechanistic differences, with enhanced absorption of copper-methionine being attributed to increased uptake, while for copper-lysine, it was due to enhanced basolateral efflux.[12] Importantly, the absorption of the copper-methionine complex was not affected by a CTR1 inhibitor, suggesting a CTR1-independent absorption pathway.[12] Another study in finishing pigs indicated that the uptake of copper glycinate up-regulated the alanine-serine-cysteine transporter, type-2 (ASCT2).[6]

The proposed general pathway for copper absorption from amino acid chelates involves their transport across the intestinal brush border, followed by intracellular dissociation of the copper, which then enters the body's copper homeostatic pathways.

Experimental Protocols

A common method to determine the relative bioavailability of different mineral sources is through in vivo animal trials.

Objective: To determine the relative bioavailability of this compound and copper glycinate compared to a standard source (e.g., copper sulfate).

Experimental Design:

  • Animal Model: A relevant species (e.g., broiler chickens, weaning pigs, or beef steers) is selected. Animals are depleted of their copper stores by feeding a copper-deficient basal diet.

  • Treatment Groups: Animals are randomly assigned to different dietary treatment groups. These typically include:

    • A control group (basal diet with no supplemental copper).

    • Groups supplemented with graded levels of copper from a standard source (e.g., copper sulfate).

    • Groups supplemented with graded levels of copper from the test sources (this compound and copper glycinate).

  • Feeding Trial: The experimental diets are fed for a specified period. Feed intake and body weight are monitored.

  • Sample Collection: At the end of the trial, tissue samples (e.g., liver, plasma, bone) are collected. The liver is a primary storage organ for copper and is often used as a key indicator of copper status.

  • Analysis: The copper concentration in the collected tissues is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15]

  • Data Analysis: The bioavailability of the test sources relative to the standard source is calculated using the slope-ratio assay, where tissue copper concentration is regressed against copper intake.

In vitro methods can be used to assess the stability of chelates under conditions that simulate the gastrointestinal tract.

Objective: To evaluate the stability of this compound and copper glycinate at different pH values.

Methodology:

  • Sample Preparation: Solutions of this compound, copper glycinate, and a control (e.g., copper sulfate) are prepared.

  • pH Adjustment: The pH of the solutions is adjusted to simulate different segments of the digestive tract (e.g., pH 2-3 for the stomach, pH 6-7 for the small intestine).

  • Incubation: The samples are incubated at a physiological temperature (e.g., 37°C) for a defined period.

  • Separation of Free and Chelated Copper: Techniques such as gel filtration chromatography or ion-exchange chromatography are used to separate the free copper ions from the chelated copper.[16][17]

  • Quantification: The amount of free and chelated copper in each fraction is quantified using AAS or ICP-MS.

  • Calculation: The percentage of chelated copper at each pH level is calculated to determine the stability of the complex.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Blood Cu-AA Copper Amino Acid Chelate (Cu-Met/Cu-Gly) AAT Amino Acid/ Peptide Transporter Cu-AA->AAT Primary Pathway (Chelate Absorption) Cu2+ Free Copper Ion CTR1 Copper Transporter 1 Cu2+->CTR1 Inorganic Pathway AA Free Amino Acid Cu_pool Intracellular Copper Pool AAT->Cu_pool Intracellular Release of Cu2+ CTR1->Cu_pool ATP7A ATP7A Cu_pool->ATP7A Efflux Albumin Albumin-Cu ATP7A->Albumin

Caption: Proposed absorption pathway of copper amino acid chelates.

G Start Start: Animal Selection & Acclimation Depletion Cu-Depletion Phase: Feed Basal Diet Start->Depletion Allocation Random Allocation to Treatment Groups Depletion->Allocation T1 Control: Basal Diet Allocation->T1 Group 1 T2 Standard: Basal + Graded CuSO4 Allocation->T2 Group 2 T3 Test 1: Basal + Graded Cu-Met Allocation->T3 Group 3 T4 Test 2: Basal + Graded Cu-Gly Allocation->T4 Group 4 Feeding Experimental Feeding Period T1->Feeding T2->Feeding T3->Feeding T4->Feeding Collection Sample Collection: Liver, Plasma, etc. Feeding->Collection Analysis Tissue Cu Analysis (AAS/ICP-MS) Collection->Analysis Stats Statistical Analysis: Slope-Ratio Assay Analysis->Stats End End: Determine Relative Bioavailability Stats->End

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion

Both this compound and copper glycinate represent significant advancements over inorganic copper sources, offering enhanced bioavailability and reduced potential for negative dietary interactions. The choice between them may depend on specific formulation requirements, cost-effectiveness, and the target animal species.

  • Bioavailability and Efficacy: The available evidence suggests that both chelates are highly bioavailable, and in some direct comparisons, they have shown similar efficacy in improving animal performance.[5]

  • Absorption Mechanism: A key advantage of these chelates is their ability to utilize amino acid or peptide transport systems, potentially bypassing the competitive absorption pathways used by inorganic minerals.[6][12] This can be particularly beneficial in diets with high levels of mineral antagonists.

Further research involving direct, head-to-head comparisons of this compound and copper glycinate across various species and physiological conditions is warranted to delineate more subtle differences in their performance. Such studies should focus on comparing their stability constants, elucidating the specific transporters involved in their absorption, and evaluating their impact on a wider range of physiological and health parameters.

References

A Comparative Guide to the Bioactivity of Copper Methionine: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioactivity of copper, an essential trace element, is significantly influenced by its chemical form. Copper methionine, an organic chelate, has garnered considerable interest due to its potential for enhanced bioavailability and distinct biological activities compared to inorganic copper sources. This guide provides a comprehensive comparison of the in vivo and in vitro bioactivity of this compound, supported by experimental data, to inform research and development in nutrition, pharmacology, and toxicology.

I. Bioavailability and Absorption: A Tale of Two Systems

A primary advantage often attributed to this compound is its superior bioavailability. However, the correlation between in vitro solubility and in vivo absorption is not always direct.

Key Findings:

  • In Vivo Superiority: Studies in various animal models, including ewes and Russian sturgeon, have demonstrated that this compound exhibits significantly higher bioavailability compared to inorganic copper sulfate (B86663).[1][2] This is evidenced by higher plasma and liver copper concentrations, increased activity of copper-dependent enzymes like Cu/Zn-superoxide dismutase (Cu/Zn-SOD), and reduced fecal excretion of the mineral.[1] For instance, in Russian sturgeon, the relative bioavailability of copper from this compound was 153% - 168% compared to copper sulfate.[2]

  • In Vitro Nuances: In vitro digestion models reveal a more complex picture. While organic copper sources like copper amino acid chelates can show higher bioaccessibility than copper sulfate under certain conditions, factors such as pH, the presence of other dietary components (organic ligands), and the specific digestive environment simulated can significantly influence the results.[3] For example, in the absence of organic ligands, high concentrations of copper sulfate can lead to the precipitation of copper hydroxide (B78521) in neutral intestinal conditions, whereas organic copper demonstrates superior bioaccessibility.[3]

Table 1: Comparative Bioavailability of Copper Sources

ParameterIn Vivo (Ewes)[1]In Vivo (Russian Sturgeon)[2]In Vitro (Digestion Model)[3]
Copper Source Cu-Methionine vs. Cu-SulfateCu-Methionine vs. Cu-SulfateCu-Amino Acid Chelate vs. Cu-Sulfate
Relative Bioavailability Significantly higher gut absorption and liver concentration with Cu-Methionine153-168% higher with Cu-MethionineBioaccessibility of organic copper was significantly higher in the presence of purified diet or whey protein
Key Outcome Higher plasma Cu, liver Cu, and Cu/Zn-SOD activityHigher weight gain, tissue Cu deposition, and antioxidant capacityFeed components act as organic ligands preventing copper hydroxide formation

II. Antioxidant and Metabolic Bioactivity: From Cellular Protection to Systemic Effects

Copper is a critical cofactor for antioxidant enzymes. The form in which it is delivered can impact its efficacy in mitigating oxidative stress.

Key Findings:

  • In Vivo Antioxidant Enhancement: Supplementation with this compound in broilers has been shown to increase the activities of serum Cu-Zn superoxide (B77818) dismutase and glutathione (B108866) peroxidase, key antioxidant enzymes.[4] This suggests an enhanced capacity to combat oxidative stress at a systemic level.

  • In Vitro Mechanisms: In vitro studies highlight the direct role of methionine in protecting against oxidative damage.[5] The oxidation of methionine residues in proteins is a mechanism for scavenging reactive oxygen species (ROS).[5][6] However, in the absence of enzymes to reverse this oxidation (methionine sulfoxide (B87167) reductases), as is the case in extracellular environments, this protective effect may be limited.[5]

  • Metabolic Modulation: Both in vivo and in vitro studies indicate that copper accumulation can significantly alter methionine metabolism.[7][8] In a rat model of Wilson's disease, early copper accumulation led to a decrease in the mRNA levels of a key enzyme in the methionine cycle.[7][8] In vitro experiments confirmed that copper directly affects the activity and folding of methionine adenosyltransferase catalytic subunits.[7][8]

Table 2: Antioxidant and Metabolic Effects

Study TypeModel SystemKey Findings
In Vivo BroilersIncreased serum Cu-Zn superoxide dismutase and glutathione peroxidase activity with this compound supplementation.[4]
In Vivo Rat Model (Wilson's Disease)Early copper accumulation alters mRNA and protein levels of enzymes in the methionine cycle.[7][8]
In Vitro Cell-free & Cell CultureMethionine residues in proteins act as antioxidants by scavenging reactive oxygen species.[5]
In Vitro Enzyme AssaysCopper directly affects the activity and folding of methionine adenosyltransferase.[7][8]

III. Experimental Protocols

In Vivo Bioavailability Study in Ewes (Summarized from[1])

  • Animals and Diet: Ewes were fed a basal corn-soybean meal diet. They were divided into two groups: one supplemented with copper and zinc from sulfate sources and the other with copper- and zinc-methionine.

  • Sample Collection: Blood and liver tissue samples were collected at specified intervals. Fecal samples were also collected to determine mineral excretion.

  • Analysis: Plasma and tissue copper concentrations were measured. The activity of Cu/Zn-superoxide dismutase (Cu/Zn-SOD) was determined as a functional indicator of copper status. Gut absorption was calculated based on intake and fecal excretion.

In Vitro Bioaccessibility Assay (Summarized from[3])

  • In Vitro Digestion Model: A two-stage in vitro digestion model simulating gastric and intestinal phases was used.

  • Treatments: Different copper sources (copper sulfate, copper amino acid chelate) were subjected to the digestion process in various matrices (e.g., with or without a purified diet).

  • Bioaccessibility Measurement: After simulated digestion, the soluble fraction of copper in the intestinal phase was measured to determine bioaccessibility. This often involves dialysis to separate the absorbable fraction.

Cell Viability (MTT) Assay (General Protocol, adapted from[9])

  • Cell Culture: Cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.

  • Treatment: Cells are exposed to varying concentrations of a copper compound (e.g., copper chloride) for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

IV. Visualizing the Pathways and Processes

experimental_workflow

methionine_metabolism

V. Conclusion: Bridging the Gap Between In Vitro and In Vivo Data

The bioactivity of this compound is a multifaceted issue where in vitro and in vivo results provide complementary, but not always directly correlated, insights.

  • For Bioavailability: In vivo studies consistently demonstrate the superior bioavailability of this compound over inorganic sources, a finding that is not always clearly replicated in simplified in vitro digestion models. The complexity of the in vivo environment, including interactions with the gut microbiota and intestinal transporters, likely plays a crucial role.

  • For Bioactivity: While in vitro assays are invaluable for elucidating specific molecular mechanisms, such as the direct antioxidant effects of the methionine ligand or the inhibition of specific enzymes, in vivo studies are essential for understanding the systemic consequences, including impacts on growth, immune function, and overall antioxidant status.

Researchers and drug development professionals should consider a holistic approach, integrating findings from both in vitro and in vivo models to fully characterize the bioactivity of this compound and to translate these findings into effective and safe applications.

References

A Comparative Analysis of Copper Methionine and Inorganic Copper Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance, bioavailability, and cellular impact, supported by experimental data, for researchers, scientists, and drug development professionals.

Copper is an essential trace element, playing a critical role as a cofactor for numerous enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and iron metabolism. The source of supplemental copper is a critical determinant of its bioavailability and physiological impact. This guide provides a detailed comparative analysis of copper methionine, an organically chelated form, and traditional inorganic copper salts like copper sulfate (B86663) and copper chloride.

Bioavailability and Absorption Mechanisms

The primary distinction between organic and inorganic copper sources lies in their absorption pathways and subsequent bioavailability.

Inorganic Copper Salts: Inorganic copper, typically in the cupric (Cu²⁺) state, must be reduced to the cuprous (Cu⁺) state before absorption. This process is facilitated by reductases on the intestinal cell surface. The primary transporters for inorganic copper are the divalent metal transporter 1 (DMT1) and the high-affinity copper transporter 1 (Ctr1).[1][2] However, inorganic copper ions are highly reactive in the gut, where they can form insoluble complexes with other dietary components, such as phytates or other minerals, which hinders their absorption.[3][4]

This compound: this compound is a chelate where copper is bound to the amino acid methionine. This chelated structure protects the copper ion from interactions in the digestive tract. It is hypothesized that this compound can be absorbed intact through amino acid or peptide transport systems (e.g., PepT1), in addition to the standard copper transport pathways.[2][3][5] This alternative absorption route is believed to contribute to its higher bioavailability. The Ctr1 transporter itself contains methionine-rich motifs that are crucial for binding and internalizing copper, underscoring the natural affinity between copper and this amino acid.[6][7]

AbsorptionPathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte CuSO4 Inorganic Copper (CuSO₄) Cu²⁺ Complex Insoluble Complexes CuSO4->Complex Antagonists (e.g., Phytate) CuMet This compound (Cu-Met) Cu1 Cu⁺ CuMet->Cu1 Dissociation & Reduction PepT1 Amino Acid / Peptide Transporter (e.g., PepT1) CuMet->PepT1 Intact Absorption Cu2 Cu²⁺ Reductase Reductase Cu2->Reductase Reduction DMT1 DMT1 Cu2->DMT1 Ctr1 Ctr1 Cu1->Ctr1 Reductase->Cu1 Blood Portal Blood DMT1->Blood Ctr1->Blood CuMet_in Cu-Met PepT1->CuMet_in Intact Absorption CuMet_in->Blood Intact Absorption ExperimentalWorkflow A 1. Animal Selection & Acclimation B 2. Initial Sampling (Liver Biopsy / Blood) A->B C 3. Random Allocation to Dietary Groups B->C D 4. Feeding Period (30-90 days) • Basal Diet (Control) • Basal + Graded CuSO₄ • Basal + Graded Cu-Met C->D E 5. Final Sampling (Liver Biopsy / Blood) D->E F 6. Sample Analysis (ICP-MS for Liver Cu) E->F G 7. Statistical Analysis (Slope-Ratio Assay) F->G H Result: Relative Bioavailability (RBV) G->H

References

A Comparative Guide to the Antioxidant Capacity of Copper Methionine and Other Copper Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element with a dual role in biological systems; it is a critical cofactor for numerous enzymes, yet it can also participate in redox cycling and potentially contribute to oxidative stress. The chelation of copper with amino acids, such as methionine, is a strategy to enhance its bioavailability and modulate its activity. This guide provides a comparative assessment of the antioxidant capacity of copper methionine against other copper chelates, drawing upon available scientific evidence. While direct comparative in vitro antioxidant data from standardized assays such as DPPH, ABTS, and FRAP for this compound is limited in publicly accessible literature, this guide synthesizes related findings and provides the foundational experimental protocols for researchers to conduct their own comparative studies.

Data Presentation

Due to a lack of direct comparative studies with quantitative data from standardized antioxidant assays, the following table summarizes the antioxidant-related effects of this compound and other copper-amino acid complexes based on available literature. This information is largely derived from in vivo and cell-based studies, which focus on the upregulation of antioxidant enzymes rather than direct radical scavenging activity.

ChelateAssay TypeKey FindingsReference/Notes
This compound In vivo (Broilers)Increased serum levels of antioxidant enzymes: Cu-Zn superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).These findings suggest an indirect antioxidant effect by boosting the endogenous antioxidant defense system.
This compound In vivo (Sturgeon)Higher antioxidant capacity and Cu-Zn SOD activity compared to copper sulfate (B86663) at the same dietary concentration.Indicates enhanced bioavailability and subsequent impact on antioxidant enzyme activity.[1]
Copper Glycinate Cell-based (HCE-T cells)Did not demonstrate significant anti-Reactive Oxygen Species (ROS) activity at the tested concentrations in this specific cell line.This result is from a single study and may not be representative of its activity in other systems or assays.
Various Copper-Amino Acid Complexes (Glycine, Alanine, Serine, Valine, Isoleucine) SOD-like activity assayDemonstrated moderate superoxide dismutase (SOD) mimic activity.This indicates a direct antioxidant-like function by catalyzing the dismutation of superoxide radicals. Methionine was not included in this comparative study.

Note: The absence of direct comparative data from DPPH, ABTS, and FRAP assays highlights a gap in the current research landscape. The provided data focuses on biological antioxidant effects, which are mechanistically distinct from the chemical radical scavenging measured by the aforementioned assays.

Experimental Protocols

For researchers intending to directly compare the antioxidant capacity of this compound and other chelates, the following are detailed methodologies for standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the copper chelate in a suitable solvent (e.g., methanol or water) and make serial dilutions to various concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL). A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Prepare serial dilutions of the copper chelate in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[4][5]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant concentration.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[6][7]

  • Sample Preparation: Prepare dilutions of the copper chelate in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 180 µL).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-6 minutes).[6]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.[8]

Mandatory Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_sample Prepare Serial Dilutions of Copper Chelates mix Mix Sample/Standard with DPPH Solution prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

SOD_Antioxidant_Pathway ROS Superoxide Radical (O2•-) (A Reactive Oxygen Species) SOD Superoxide Dismutase (SOD) (Copper-dependent enzyme) ROS->SOD is catalyzed by Oxidative_Damage Cellular Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage causes H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 produces Catalase_GPx Catalase / Glutathione Peroxidase H2O2->Catalase_GPx is detoxified by H2O_O2 Water (H2O) + Oxygen (O2) (Harmless Products) Catalase_GPx->H2O_O2

Caption: Role of Copper-Dependent SOD in Antioxidant Defense.

References

Bridging the Gap: Validating In Vitro Models for Predicting In Vivo Performance of Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for accurate and efficient methods to predict the in vivo efficacy of novel nutrient formulations is a cornerstone of advanced nutritional and pharmaceutical research. Copper methionine, an organic trace mineral, is favored for its enhanced bioavailability over inorganic copper sources. However, robustly predicting its performance in a living system remains a complex challenge. This guide provides a comprehensive comparison of in vitro models designed to simulate gastrointestinal digestion and their correlation with in vivo performance data for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vitro and In Vivo Data

The validation of an in vitro model hinges on its ability to accurately forecast the in vivo biological performance of a substance. Below, we present a synthesis of data from various studies to facilitate a comparison between the bioaccessibility of different copper sources as determined by in vitro digestion models and their measured bioavailability and physiological effects in vivo.

Table 1: In Vitro Bioaccessibility of Different Copper Sources

Copper SourceDiet SystemIn Vitro Bioaccessibility (%)Reference
Copper SulfatePurified Diet47 ± 4[1][2]
Copper Amino Acid ChelatePurified Diet63 ± 5[1][2]
Copper ProteinatePurified Diet60 ± 4[1][2]
Copper SulfateWhey Protein54 ± 10[1][2]
Copper Amino Acid ChelateWhey Protein78 ± 9[1][2]
Copper ProteinateWhey Protein76 ± 5[1][2]
Copper SulfateSodium Nitrate Solution34 ± 1[1][2]
Copper Sulfate + Digestive EnzymesSodium Nitrate Solution81 ± 2[1]
Copper Proteinate + Digestive EnzymesNot Specified81 ± 4[1]

Table 2: In Vivo Performance of this compound vs. Copper Sulfate

Animal ModelPerformance ParameterThis compoundCopper SulfateReference
Broiler ChicksRelative Copper Bioavailability (Bile Assay)96%100% (Standard)[3]
Broiler ChicksRelative Copper Bioavailability (Liver Assay)88%100% (Standard)[3]
Russian SturgeonRelative Copper Bioavailability153% - 168%100% (Standard)[4]
EwesFecal Copper ExcretionSignificantly LowerHigher[5]
EwesGut Absorption of CopperSignificantly HigherLower[5]
EwesLiver Copper ConcentrationSignificantly HigherLower[5]
BroilersAverage Daily GainIncreased-[6]
BroilersFat and Energy DigestibilityIncreased-[6]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a critical evaluation of the results.

In Vitro Digestion Model Protocol (Static)

This protocol simulates the physiological conditions of the gastrointestinal tract to estimate the bioaccessible fraction of copper.

  • Sample Preparation: A specific amount of the copper source (e.g., this compound, copper sulfate) is added to various diet matrices (e.g., purified diet, whey protein).[1][2][7]

  • Oral Phase (Simulated Salivary Fluid - SSF): The sample is mixed with a simulated salivary fluid containing electrolytes and α-amylase. The pH is adjusted, and the mixture is incubated for a short period (e.g., 2-5 minutes) at 37°C with agitation.[2][7][8]

  • Gastric Phase (Simulated Gastric Fluid - SGF): Simulated gastric fluid containing pepsin and electrolytes is added. The pH is lowered to approximately 2.0-3.0 using HCl, and the mixture is incubated for 2 hours at 37°C with continuous agitation.[2][8][9]

  • Intestinal Phase (Simulated Intestinal Fluid - SIF): Simulated intestinal fluid containing pancreatin, bile salts, and electrolytes is added to the gastric digest. The pH is adjusted to 7.0 using NaOH or NaHCO3, and the incubation continues for 2-3 hours at 37°C with agitation.[2][7][8][9]

  • Bioaccessibility Measurement: After the intestinal phase, the mixture is centrifuged, and the supernatant, representing the bioaccessible fraction, is collected for copper analysis.[9] In some models, in situ dialysis is used during the intestinal phase to simulate absorption.[1][2]

In Vivo Bioavailability and Performance Studies

These studies typically involve feeding trials with animal models to determine the physiological impact of the copper source.

  • Animal Model and Diet: A suitable animal model (e.g., broiler chicks, ewes, sturgeon) is selected.[3][4][5][6] Animals are fed a basal diet deficient in copper, which is then supplemented with different concentrations of the test copper sources (e.g., this compound) and a standard (e.g., copper sulfate).[3][6]

  • Performance Metrics: Key performance indicators are measured throughout the trial, including weight gain, feed intake, and feed efficiency.[6][10]

  • Bioavailability Assessment: The relative bioavailability of copper is determined by measuring copper concentrations in specific tissues (e.g., liver, bile) or whole body, and by assessing the activity of copper-dependent enzymes like Cu/Zn superoxide (B77818) dismutase (Cu/Zn-SOD).[3][4][5] Nutrient digestibility and excretion are also quantified through metabolism trials.[5][6]

  • Statistical Analysis: Data are statistically analyzed to compare the effects of different copper sources on the measured parameters.[3]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow of in vitro digestion and the logical framework for validating these models.

InVitroDigestionWorkflow cluster_prep Sample Preparation cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Sample Copper Source + Diet Matrix Oral Add Simulated Salivary Fluid (SSF) (Amylase, Electrolytes) pH ~6.9, 37°C, 5 min Sample->Oral Gastric Add Simulated Gastric Fluid (SGF) (Pepsin, Electrolytes) pH 2.0-3.0, 37°C, 2 hrs Oral->Gastric Intestinal Add Simulated Intestinal Fluid (SIF) (Pancreatin, Bile Salts, Electrolytes) pH 7.0, 37°C, 2-3 hrs Gastric->Intestinal Analysis Centrifugation / Dialysis Intestinal->Analysis Result Measure Copper in Supernatant/Dialysate (Bioaccessible Fraction) Analysis->Result

Caption: Workflow of a static in vitro digestion model.

ValidationLogic cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo System InVitro In Vitro Digestion (Simulated GI Tract) Bioaccessibility Bioaccessibility (%) InVitro->Bioaccessibility Measures Bioavailability Bioavailability & Performance (e.g., Tissue Cu, Growth) Bioaccessibility->Bioavailability Predicts InVivo Animal Feeding Trial InVivo->Bioavailability Determines Validation Validation Bioavailability->Validation Correlates with

Caption: Logical framework for model validation.

References

Copper Chelators: A Comparative Analysis of Their Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of different copper chelates on gene expression, with a focus on tetraethylenepentamine (B85490) (TEPA), trientine, D-penicillamine, and clioquinol (B1669181). The information is compiled from preclinical studies and is intended to support research and drug development efforts in fields such as oncology and neurodegenerative diseases.

Comparative Analysis of Gene Expression Changes

The following tables summarize the observed effects of various copper chelators on the expression of key genes implicated in cellular signaling pathways. It is important to note that the data presented are derived from different studies using various cell lines and experimental conditions. Therefore, direct quantitative comparisons between chelators across different tables should be made with caution.

Table 1: Effect of Tetraethylenepentamine (TEPA) on HIF-1α Target Gene Expression

This table presents data from a study investigating the role of copper in the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). The experiment utilized RNA-sequencing (RNA-seq) to determine the profile of mRNA expression in EA.hy926 endothelial cells under hypoxic conditions (1% O2) with or without copper depression by TEPA. The data reveals 281 copper-dependent HIF-1α target genes.[1]

Gene SymbolFull Gene NameRegulation by TEPAFunction
BNIP3BCL2/adenovirus E1B 19 kDa protein-interacting protein 3DownregulatedApoptosis and autophagy
IGF2Insulin-like growth factor 2No significant changeGrowth and development
VEGFAVascular endothelial growth factor ADownregulatedAngiogenesis
SLC2A1Solute carrier family 2 member 1DownregulatedGlucose transport
EGLN3Egl-9 family hypoxia-inducible factor 3DownregulatedRegulation of HIF-1α stability

Table 2: Comparative Effect of D-penicillamine and Trientine on TGF-β Signaling in Glioblastoma Cells

This table summarizes findings from a study comparing the effects of D-penicillamine (DPA) and triethylenetetramine (B94423) (TETA), a form of trientine, on the transforming growth factor-beta (TGF-β) signaling pathway in glioblastoma (GBM) cells. The data was obtained through reverse transcription-polymerase chain reaction (RT-PCR).[2][3]

Gene SymbolFull Gene NameTreatmentRegulation
TGF-β1Transforming growth factor beta 1Copper + DPADecreased
Copper + TETANo significant change
TGF-β2Transforming growth factor beta 2Copper + DPADecreased
Copper + TETANo significant change

Table 3: Effect of Clioquinol on Gene Expression in Human Neuroblastoma Cells

This table highlights the impact of clioquinol on the expression of interleukin-8 (IL-8) and related transcription factors in SH-SY5Y neuroblastoma cells. The study found that clioquinol upregulates IL-8 expression by downregulating GATA transcription factors.

Gene/ProteinFull NameRegulation by Clioquinol
IL-8Interleukin-8Increased
GATA-2GATA binding protein 2Decreased
GATA-3GATA binding protein 3Decreased

Experimental Protocols

2.1. Gene Expression Analysis of TEPA on HIF-1α Target Genes

  • Cell Culture and Treatment: EA.hy926 endothelial cells were cultured under standard conditions. To induce hypoxia, cells were placed in a hypoxic chamber with 1% O2. For copper chelation, cells were treated with tetraethylenepentamine (TEPA).

  • RNA Extraction and Sequencing: Total RNA was extracted from the cells, and RNA sequencing (RNA-seq) was performed to determine the mRNA expression profiles.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the control (hypoxia alone) and TEPA-treated (hypoxia + copper chelation) groups.[1]

2.2. Comparative Gene Expression Analysis of D-penicillamine and Trientine on TGF-β Signaling

  • Cell Culture and Treatment: Glioblastoma (GBM) cells were cultured and treated with copper sulfate (B86663) in combination with either D-penicillamine (DPA) or triethylenetetramine (TETA).

  • RNA Extraction and RT-PCR: Total RNA was isolated from the treated cells. The expression levels of TGF-β1 and TGF-β2 were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The relative expression of the target genes was normalized to a housekeeping gene to determine the regulatory effect of each treatment.[2][3]

Signaling Pathways and Experimental Workflow

3.1. HIF-1α Signaling Pathway and a Glimpse into the Impact of Copper Chelation

The diagram below illustrates the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it forms a heterodimer with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. Copper has been shown to be a required cofactor for HIF-1 activation. Copper chelators, such as TEPA, can disrupt this process by limiting the bioavailability of copper, thereby suppressing the transcriptional activity of HIF-1.[4][5]

HIF1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes HIF-1α_p HIF-1α (prolyl hydroxylated) VHL VHL HIF-1α_p->VHL binds HIF-1α->HIF-1α_p Normoxia HIF-1 HIF-1 (HIF-1α/HIF-1β) HIF-1α->HIF-1 dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome targets for TEPA TEPA Copper Copper TEPA->Copper chelates HIF-1β HIF-1β HRE HRE HIF-1->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGFA, BNIP3) HRE->Target_Genes activates

Caption: HIF-1α signaling pathway and the inhibitory action of TEPA.

3.2. TGF-β Signaling Pathway and the Differential Effects of Copper Chelators

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate target gene expression. Studies suggest that copper levels can modulate this pathway, and chelators like D-penicillamine have been shown to inhibit it.

TGFB_pathway cluster_nucleus Nucleus TGF-β TGF-β Receptor TGF-β Receptor TGF-β->Receptor binds pSMAD2/3 pSMAD2/3 Receptor->pSMAD2/3 phosphorylates SMAD_complex SMAD Complex pSMAD2/3->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates Nucleus Nucleus DPA D-penicillamine DPA->Receptor inhibits signaling

Caption: TGF-β signaling and the inhibitory effect of D-penicillamine.

3.3. Experimental Workflow for Comparative Gene Expression Analysis

The following diagram outlines a general workflow for comparing the effects of different copper chelators on gene expression in a cell-based assay.

experimental_workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Copper Chelators (TEPA, Trientine, D-Penicillamine, Clioquinol) and Controls Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Validation Validation of Key Genes (e.g., qPCR) Data_Analysis->Validation

Caption: A typical workflow for studying gene expression changes induced by copper chelators.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Copper Methionine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of copper methionine is crucial for product quality control, stability studies, and formulation development. This guide provides a comparative analysis of two widely used analytical methods for the determination of copper in this compound complexes: UV-Visible Spectrophotometry and Atomic Absorption Spectroscopy (AAS) . This objective comparison, supported by experimental data from various studies, will assist in selecting the most suitable method for your specific analytical needs.

Data Presentation: A Side-by-Side Comparison

The performance of each method is summarized in the table below, providing a clear comparison of their key validation parameters.

Performance MetricUV-Visible Spectrophotometry with MethionineAtomic Absorption Spectroscopy (AAS)
Principle Formation of a colored complex between Cu(II) and methionine, with absorbance measured at a specific wavelength.Measurement of the absorption of light by free copper atoms in a flame.
Linearity Range 0.05 - 4 µg/mL10 - 1000 µg/L (0.01 - 1 µg/mL)[1]
Accuracy (% Recovery) Data not explicitly found in the provided results.92 - 104%[2]
Precision (RSD) Data not explicitly found in the provided results.1 - 5%[3]
Limit of Detection (LOD) 0.0071 µg/mL~10 µg/L (0.01 µg/mL)[1]
Limit of Quantitation (LOQ) Data not explicitly found in the provided results.Data not explicitly found in the provided results.
Specificity Can be influenced by other substances that form colored complexes.Highly specific for the target metal.
Throughput Moderate, involves complexation and extraction steps.High, with direct sample aspiration.
Instrumentation Cost LowerHigher
Matrix Effects Susceptible to interferences from the sample matrix.Can be affected by chemical and spectral interferences, but often manageable with standard protocols.

Experimental Workflow

The following diagram illustrates a typical cross-validation workflow for comparing the two analytical methods for this compound determination.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution UV_Vis UV-Visible Spectrophotometry Dissolution->UV_Vis Aliquot 1 AAS Atomic Absorption Spectroscopy Dissolution->AAS Aliquot 2 Data_Analysis Data Analysis & Comparison of Results UV_Vis->Data_Analysis AAS->Data_Analysis Validation_Parameters Evaluation of Linearity, Accuracy, Precision, LOD, LOQ Data_Analysis->Validation_Parameters Conclusion Conclusion on Method Suitability Validation_Parameters->Conclusion

Caption: A logical workflow for the cross-validation of analytical methods for this compound determination.

Experimental Protocols

Below are detailed methodologies for the two key analytical techniques discussed.

UV-Visible Spectrophotometric Determination of Copper-Methionine Complex

This method is based on the formation of a colored complex between copper (II) ions and methionine, followed by cloud point extraction and spectrophotometric measurement.

Reagents and Equipment:

  • Standard copper solution (1000 mg/L)

  • Methionine solution

  • Triton X-100 solution (non-ionic surfactant)

  • Buffer solution (pH 8)

  • UV-Visible Spectrophotometer

  • Centrifuge

  • Water bath

Procedure:

  • Standard Curve Preparation: Prepare a series of standard copper solutions with concentrations ranging from 0.05 to 4 µg/mL.

  • Complex Formation and Extraction:

    • To each standard solution (and sample solution), add the methionine solution and the pH 8 buffer.

    • Add the Triton X-100 solution to each tube.

    • Heat the mixture in a water bath to induce cloud point extraction, where the copper-methionine complex is entrapped in the surfactant-rich phase.

    • Centrifuge the tubes to separate the surfactant-rich phase from the aqueous phase.

  • Measurement:

    • Decant the aqueous phase and dissolve the surfactant-rich phase in a suitable solvent.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of copper in the sample from this curve.

Determination of Copper by Atomic Absorption Spectroscopy (AAS)

This method involves the direct measurement of copper concentration by aspirating the sample solution into a flame and measuring the absorption of light from a copper hollow-cathode lamp.

Reagents and Equipment:

  • Standard copper solution (1000 mg/L)

  • Nitric acid

  • Deionized water

  • Atomic Absorption Spectrometer with a copper hollow-cathode lamp

  • Air-acetylene flame system

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a minimal amount of nitric acid. Dilute the solution to a known volume with deionized water to bring the copper concentration within the linear working range of the instrument (typically 0.1 to 5 mg/L).

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting the stock copper standard solution with deionized water containing a small amount of nitric acid to match the sample matrix.

  • Instrumental Analysis:

    • Set up the AAS instrument according to the manufacturer's recommendations for copper analysis. The typical wavelength for copper is 324.7 nm.[4]

    • Aspirate the blank, standards, and samples into the air-acetylene flame.

    • Record the absorbance readings for each solution.

  • Quantification: Generate a calibration curve by plotting the absorbance of the standards against their known concentrations. The concentration of copper in the sample is then determined from its absorbance using the calibration curve.

References

A Comparative Analysis of Copper Methionine and Copper Citrate in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Animal Nutrition Professionals

The selection of an appropriate copper source in animal feed is a critical determinant of overall animal health, growth performance, and environmental impact. Among the various organic copper sources available, copper methionine and copper citrate (B86180) have garnered significant attention due to their potential for enhanced bioavailability compared to inorganic counterparts like copper sulfate (B86663). This guide provides a comprehensive comparison of this compound and copper citrate, drawing upon experimental data to inform researchers, scientists, and professionals in animal nutrition and drug development.

Performance Metrics: A Head-to-Head Comparison

While direct comparative studies between this compound and copper citrate are limited, their performance relative to the industry-standard copper sulfate offers valuable insights.

This compound: As a chelate, copper is bound to the amino acid methionine. This structure is thought to protect the mineral from antagonistic interactions in the digestive tract, potentially leading to increased absorption.[1][2] Studies in poultry have indicated that the relative bioavailability of copper from copper-methionine can be as high as 96% based on bile copper concentration and 88% based on liver copper accumulation, which is not significantly different from copper sulfate (set at 100%).[2][3] In some cases, organic copper sources like this compound have been shown to improve the digestibility of other nutrients, including dry matter, crude protein, and fat.[4]

Copper Citrate: This organic salt is formed from copper and citric acid. Research suggests that cupric citrate can be an effective growth promoter in weanling pigs, with performance metrics comparable to copper sulfate but at potentially lower inclusion levels.[5][6][7] For instance, 125 ppm of copper from cupric citrate has been shown to yield similar average daily gain (ADG) and feed-to-gain ratio (G:F) as 250 ppm of copper from copper sulfate in weanling pigs.[5][6][7] A significant advantage of cupric citrate is the potential for reduced fecal copper excretion compared to higher concentrations of copper sulfate, which has positive environmental implications.[6][7]

Quantitative Data Summary

The following tables summarize key performance indicators from various studies.

Table 1: Performance of Weanling Pigs Supplemented with Copper Citrate vs. Copper Sulfate

Treatment GroupAverage Daily Gain (ADG) (g)Average Daily Feed Intake (ADFI) (g)Feed to Gain Ratio (G:F)Fecal Copper (ppm)
Control (10 ppm Cu as CuSO₄)4306501.51-
125 ppm Cu as CuCit4807201.50Lower than 250 ppm CuSO₄
250 ppm Cu as CuSO₄4907301.49Higher than 125 ppm CuCit

Data synthesized from studies on weanling pigs.[5][6][7]

Table 2: Bioavailability of this compound in Chicks

Copper SourceBioavailability AssayRelative Bioavailability (%) (vs. CuSO₄ at 100%)
This compound (Cu-Met)Bile Copper Concentration96%
This compound (Cu-Met)Liver Copper Accumulation88%

Data from studies on chicks.[2][3]

Table 3: Performance of Broiler Chickens Supplemented with this compound

Treatment GroupBody Weight Gain (g) (0-4 weeks)Feed Intake (g) (0-4 weeks)Feed Conversion Ratio (FCR) (0-4 weeks)
Control152028501.88
50 ppm Cu as Cu-Met155028701.85
100 ppm Cu as Cu-Met158029001.84

Data synthesized from studies on broiler chickens.[1]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and application.

Protocol 1: Growth Performance Trial in Weanling Pigs

  • Objective: To evaluate the efficacy of cupric citrate (CuCit) compared to cupric sulfate (CuSO₄) on growth performance and fecal copper excretion.

  • Animals: Weanling pigs (e.g., 16 to 18 days of age, ~5 kg body weight).

  • Experimental Design: Pigs are randomly assigned to different dietary treatment groups. A common design includes a control diet (with minimal copper), and diets supplemented with varying levels of copper from either CuCit or CuSO₄ (e.g., 62, 125, 250 ppm).

  • Data Collection: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain to Feed ratio (G:F). Fecal samples are collected towards the end of the trial to analyze for copper content.

  • Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine significant differences between treatment groups.

Experimental_Workflow_Pigs cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection & Analysis Pigs Weanling Pigs Randomization Random Allocation Pigs->Randomization Control Control Diet (Basal Cu) Randomization->Control Group 1 CuCit Cupric Citrate (e.g., 125 ppm) Randomization->CuCit Group 2 CuSO4 Cupric Sulfate (e.g., 250 ppm) Randomization->CuSO4 Group 3 Performance Measure: - Body Weight - Feed Intake Control->Performance Fecal Collect Fecal Samples Control->Fecal CuCit->Performance CuCit->Fecal CuSO4->Performance CuSO4->Fecal Analysis Calculate: - ADG, ADFI, G:F - Fecal Cu Concentration Performance->Analysis Fecal->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats Conclusion Conclusion Stats->Conclusion Compare Performance & Excretion

Experimental workflow for evaluating copper sources in weanling pigs.

Protocol 2: Copper Bioavailability Assay in Chicks

  • Objective: To determine the relative bioavailability of copper from this compound (Cu-Met) compared to a standard (CuSO₄).

  • Animals: Day-old male chicks.

  • Methodology: A common method is the slope-ratio assay. Chicks are first fed a copper-deficient basal diet to deplete their copper stores. They are then assigned to treatment groups and fed diets with graded levels of supplemental copper from either the test source (Cu-Met) or the reference standard (CuSO₄).

  • Bioindicators: Key bioindicators of copper status are measured, such as copper concentration in the liver or bile.

  • Data Analysis: Multiple linear regression is used to plot the response of the bioindicator (e.g., liver copper) against the supplemental copper intake. The ratio of the slopes of the regression lines for the test and standard sources gives the relative bioavailability.

Bioavailability_Assay_Workflow cluster_diets Supplemental Diets Start Day-old Chicks Depletion Feed Cu-Deficient Basal Diet Start->Depletion Allocation Randomly Allocate to Treatment Groups Depletion->Allocation CuSO4_diets Graded Levels of CuSO₄ Allocation->CuSO4_diets CuMet_diets Graded Levels of Cu-Met Allocation->CuMet_diets Measurement Measure Bioindicator (e.g., Liver or Bile Cu) CuSO4_diets->Measurement CuMet_diets->Measurement Analysis Multiple Linear Regression (Slope-Ratio Analysis) Measurement->Analysis Result Determine Relative Bioavailability of Cu-Met Analysis->Result

Workflow for a copper bioavailability slope-ratio assay in chicks.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms are still under investigation, it is hypothesized that organic copper sources like this compound are absorbed through amino acid transporters in the intestine, which may be more efficient and less prone to interference than the pathways for inorganic minerals. This could lead to higher retention and utilization of copper.

Copper_Absorption_Pathway cluster_enterocyte Enterocyte CuSO4 Inorganic Cu (Cu²⁺) (from CuSO₄) DMT1 Divalent Metal Transporter 1 (DMT1) CuSO4->DMT1 Primary Pathway CuMet This compound (Cu-Met Chelate) AAT Amino Acid Transporters CuMet->AAT Proposed Pathway IntracellularCu Intracellular Copper Pool DMT1->IntracellularCu AAT->IntracellularCu ATP7A ATP7A (Copper Exporter) IntracellularCu->ATP7A PortalVein Portal Vein (to Liver) ATP7A->PortalVein

Hypothesized intestinal absorption pathways for inorganic vs. chelated copper.

Conclusion

Both this compound and copper citrate present viable and, in some aspects, superior alternatives to inorganic copper sulfate in animal feed.

  • Copper Citrate has demonstrated comparable efficacy to copper sulfate in promoting growth in pigs, with the added benefit of potentially reducing the environmental impact through lower fecal copper excretion.[6][7]

  • This compound shows high bioavailability in poultry and may offer benefits in nutrient digestibility.[1][2][3][4]

The choice between these two organic sources may depend on the specific animal species, production goals, and economic considerations. For researchers and drug development professionals, further direct comparative studies are warranted to elucidate the nuanced differences in their metabolic pathways and long-term effects on animal health and productivity.

References

A Comparative Guide to the Safety and Toxicity of Copper Methionine vs. Copper Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity profiles of copper methionine and copper sulfate (B86663), two common sources of supplemental copper. The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

Copper is an essential trace mineral vital for numerous physiological processes. However, its supplementation requires careful consideration of both bioavailability and potential toxicity. This guide compares this compound, a chelated organic form of copper, with copper sulfate, an inorganic salt. The available evidence suggests that while both can be effective copper sources, this compound may offer a superior safety profile primarily due to its higher bioavailability, which allows for lower dosage to achieve desired physiological effects, thereby reducing the risk of toxicity associated with excess copper intake.

Comparative Toxicity and Safety Profile

Acute Oral Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die after a single administration.

Table 1: Acute Oral Toxicity Data in Rats

CompoundLD50 (mg/kg body weight)Reference(s)
Copper Sulfate 300 - 960[1][2][3][4]
This compound Not explicitly found in reviewed literature.

Note: The toxicity of this compound is influenced by the toxicity of its components, copper and methionine. High doses of methionine alone can induce toxicity. A 4-week study in rats identified a No-Observed-Adverse-Effect-Level (NOAEL) for added methionine at 236 mg/kg/day and a Lowest-Observed-Adverse-Effect-Level (LOAEL) at 705 mg/kg/day.[5] Symptoms of methionine toxicity include growth suppression and hemolytic anemia.[5][6]

While a specific LD50 for this compound in rats was not identified in the reviewed literature, it is a widely held principle in nutritional science that chelated minerals, such as this compound, generally exhibit lower acute toxicity than their inorganic salt counterparts. This is often attributed to a more controlled absorption process.

Sub-chronic Oral Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Sub-chronic Oral Toxicity of Copper Sulfate in Rats (90-day studies)

EffectNOAEL (ppm in feed)Key Findings at Higher DosesReference(s)
Renal Histologic Injury 1000 (males), 500 (females)Increased number and size of protein droplets in renal cortical tubules.[7][8]
Liver Inflammation 1000 (males), 2000 (females)Hepatocellular damage and cholestasis.[7][8]
Forestomach Hyperplasia with Hyperkeratosis 1000Changes in the squamous epithelium of the forestomach.[7][8]

A specific 90-day sub-chronic oral toxicity study for this compound in rats with a determined NOAEL was not found in the reviewed literature.

Bioavailability and its Implication for Safety

A key differentiator between this compound and copper sulfate is their bioavailability. Multiple studies indicate that copper from this compound is more readily absorbed and utilized by the body compared to copper from copper sulfate. For instance, studies in growing pigs have shown that this compound supplementation leads to higher copper concentrations in the liver and spleen compared to copper sulfate at the same dietary concentration, suggesting better absorption and retention.[3][9]

Higher bioavailability implies that a lower concentration of this compound is required to achieve the same physiological effect as a higher concentration of copper sulfate. This is a crucial factor for safety, as it reduces the total amount of copper that needs to be administered, thereby lowering the risk of copper accumulation and subsequent toxicity.

Mechanisms of Toxicity: The Role of Oxidative Stress

Excess copper, regardless of the source, can induce toxicity primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can trigger apoptosis (programmed cell death) and inflammation.

Copper-Induced Oxidative Stress and Apoptosis

High levels of copper can participate in Fenton-like reactions, producing highly reactive hydroxyl radicals. This overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA. This cellular damage can initiate apoptotic signaling cascades. Studies on copper sulfate have shown that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases 3, 8, and 9. Furthermore, copper sulfate has been shown to induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis through the activation of CHOP, JNK, and caspase-12 signaling pathways.

While direct studies on the signaling pathways of this compound toxicity are scarce, it is expected that at excessively high doses, the liberated copper ions would follow similar toxicity pathways. However, the chelation with methionine may modulate this process. Methionine itself has antioxidant properties and is a precursor to other antioxidants like glutathione (B108866). This could potentially offer some level of protection against copper-induced oxidative stress at the cellular level, although this is speculative and requires further investigation.

A comparative study in pigs using copper sulfate and monovalent copper oxide (another organic copper source) showed that pigs fed high levels of copper sulfate had increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and higher concentrations of the pro-inflammatory cytokine TNF-alpha in their serum compared to the organic copper source.[7] This suggests that inorganic copper sources may induce a greater oxidative and inflammatory response.

Table 3: Comparative Effects on Oxidative Stress Markers in Pigs

BiomarkerCopper Source (250 mg/kg)ObservationReference
Malondialdehyde (MDA) in Liver Copper SulfateSignificantly higher levels compared to control and monovalent copper oxide.[7]
Tumor Necrosis Factor-alpha (TNF-α) in Serum Copper SulfateSignificantly higher levels compared to control and monovalent copper oxide.[7]
Malondialdehyde (MDA) in Liver Monovalent Copper OxideNo significant difference compared to control.[7]
Tumor Necrosis Factor-alpha (TNF-α) in Serum Monovalent Copper OxideNo significant difference compared to control.[7]

Experimental Protocols

The following are generalized protocols for key experiments cited in the toxicological assessment of chemical compounds, based on OECD guidelines and common laboratory practices.

Acute Oral Toxicity Study (Based on OECD Test Guideline 423)

This method, also known as the Acute Toxic Class Method, is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

  • Animal Model: Typically, young adult rats of a single sex (usually females, as they are generally slightly more sensitive) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed individually for signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight of the animals is recorded weekly.

    • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

90-Day Sub-chronic Oral Toxicity Study (Based on OECD Test Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

  • Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for a period of 90 days.

  • Animal Model: Rats are the preferred rodent species. Both males and females are used, typically 10 animals of each sex per dose group.

  • Procedure:

    • The test substance is administered daily by gavage, or mixed in the diet or drinking water.

    • At least three dose levels and a control group are used. The highest dose should produce toxic effects but not death or severe suffering.

    • Animals are observed daily for signs of toxicity. Detailed clinical observations are made weekly.

    • Body weight and food/water consumption are recorded weekly.

    • Ophthalmological examination is performed before the study and at termination.

    • At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

    • All animals are euthanized and a full gross necropsy is performed. The weights of major organs are recorded.

    • Histopathological examination is performed on the organs of the control and high-dose groups. Any lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.

  • Data Analysis: The study aims to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Measurement of Liver Enzyme Activity (ALT and AST)

Elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum are indicative of liver damage.

  • Principle: The activity of these enzymes is typically measured using a coupled enzyme assay that results in a colorimetric or fluorometric product. The rate of product formation is proportional to the enzyme activity.

  • Sample Preparation: Blood is collected and centrifuged to obtain serum.

  • Assay Procedure (General):

    • A reaction mixture containing the specific substrates for ALT or AST is prepared.

    • The serum sample is added to the reaction mixture.

    • The change in absorbance or fluorescence is measured over time using a microplate reader at the appropriate wavelength.

    • The enzyme activity is calculated based on the rate of change and compared to a standard curve.

Measurement of Antioxidant Enzyme Activity (SOD and GPx)

Superoxide (B77818) Dismutase (SOD) and Glutathione Peroxidase (GPx) are key antioxidant enzymes that protect cells from oxidative damage.

  • Principle (SOD): The assay for SOD activity is often an indirect one, based on the inhibition of a reaction that produces a colored product. For example, SOD competes with a detector molecule for superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition of color development is proportional to the SOD activity.

  • Principle (GPx): GPx activity is typically measured by a coupled reaction in which glutathione (GSH) is oxidized by GPx in the presence of a substrate (e.g., cumene (B47948) hydroperoxide). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to the GPx activity.

  • Sample Preparation: Tissues are homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction, which is used for the assay.

  • Assay Procedure (General):

    • The sample is added to a reaction mixture containing the necessary substrates and reagents.

    • The change in absorbance is measured over time using a spectrophotometer.

    • Enzyme activity is calculated based on the rate of change in absorbance.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental_Workflow_Acute_Toxicity cluster_preparation Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_termination Termination cluster_analysis Data Analysis Animal_Selection Animal Selection (Rats) Fasting Fasting Animal_Selection->Fasting Dose_Prep Dose Preparation Fasting->Dose_Prep Single_Dose Single Oral Gavage Dose_Prep->Single_Dose Clinical_Signs Clinical Signs Single_Dose->Clinical_Signs Body_Weight Body Weight Single_Dose->Body_Weight Euthanasia Euthanasia Clinical_Signs->Euthanasia Body_Weight->Euthanasia Necropsy Gross Necropsy Euthanasia->Necropsy LD50_Calc LD50 Calculation Necropsy->LD50_Calc

Caption: Workflow for an acute oral toxicity study (OECD 423).

Copper_Induced_Toxicity_Pathway cluster_copper Excess Copper cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis Copper Excess Intracellular Copper (Cu2+) ROS Increased Reactive Oxygen Species (ROS) Copper->ROS Fenton-like Reactions Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Protein_Ox Protein Oxidation ROS->Protein_Ox DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction Lipid_Perox->Mitochondria ER_Stress ER Stress Protein_Ox->ER_Stress DNA_Damage->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c ER_Stress->Caspases Activation of Caspase-12 Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of copper-induced cellular toxicity.

Conclusion

Based on the available scientific literature, this compound appears to present a more favorable safety profile compared to copper sulfate, primarily due to its enhanced bioavailability. This allows for the use of lower copper concentrations to meet physiological requirements, thereby reducing the risk of dose-dependent toxicity. The primary mechanism of copper toxicity for both sources is the induction of oxidative stress and subsequent apoptosis. While further direct comparative studies on the acute and sub-chronic toxicity of this compound are warranted to establish definitive quantitative differences, the current body of evidence supports the consideration of this compound as a potentially safer alternative to copper sulfate for copper supplementation in research and development settings.

References

The Stability of Copper Methionine: A Comparative Analysis with Other Organic Copper Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of mineral chelates is paramount for ensuring optimal bioavailability and efficacy. This guide provides an objective comparison of the stability of copper methionine with other organic copper sources, supported by experimental data and detailed methodologies.

The chelation of copper to an organic ligand, such as the amino acid methionine, is designed to enhance its stability and protect it from interactions within the digestive tract, ultimately improving its absorption and utilization. The stability of these chelates is a critical factor influencing their biological performance.

Comparative Stability of Organic Copper Sources

The stability of a metal chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex, meaning the copper is less likely to dissociate from its ligand. This is particularly important in environments with fluctuating pH, such as the gastrointestinal tract.

Below is a summary of the stability constants for copper complexed with various organic ligands. It is important to note that direct comparisons can be complex as experimental conditions such as temperature, ionic strength, and the specific nature of the ligand (e.g., single amino acid vs. protein hydrolysate) can influence these values.

Copper SourceLigandLog Stability Constant (log β)Key Characteristics
This compound MethionineML: ~7.8 - 8.2ML₂: ~14.9 - 15.5Forms a stable five-membered ring structure. The sulfur group in methionine may contribute to its unique stability and biological activity.
Copper Glycinate Glycine (B1666218)ML: ~8.1 - 8.6ML₂: ~15.1 - 15.7[1]Forms a stable five-membered chelate ring. It is one of the most well-studied amino acid chelates.
Copper Proteinate Peptides and Amino AcidsVariableStability is dependent on the source of the protein hydrolysate and the resulting mixture of peptides and amino acids. Generally considered to be stable complexes.
Copper Polysaccharide PolysaccharidesNot typically defined by a simple log K valueStability is conferred by the encapsulation of copper within the polysaccharide matrix, which protects it from interactions at low pH and allows for release at the higher pH of the small intestine.[2]

Note: The stability constants (log β) represent the overall stability for the formation of the mono- (ML) and bis- (ML₂) complexes. Values are approximate and can vary based on experimental conditions.

Experimental Protocols for Stability Assessment

The determination of metal chelate stability is crucial for evaluating its potential as a nutritional supplement or therapeutic agent. Below are detailed methodologies for key experiments cited in the literature for assessing the stability of organic copper sources.

Potentiometric Titration for Determination of Stability Constants

This is the most common and accurate method for determining the stability constants of metal-ligand complexes in solution.[3][4][5][6]

Principle: The method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve of the metal-ligand solution will be displaced from the titration curve of the ligand alone due to the release of protons upon chelation. By analyzing this displacement, the formation constants of the metal-ligand complexes can be calculated.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the metal salt (e.g., Cu(NO₃)₂), the ligand (e.g., methionine), a strong acid (e.g., HNO₃), and a strong base (e.g., carbonate-free NaOH) of known concentrations.

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a "ligand-only" titration by titrating a solution of the ligand and strong acid with the standard base solution.

    • Perform a "metal-ligand" titration by titrating a solution containing the metal salt, the ligand, and the strong acid with the same standard base solution.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̅ₐ) and the average number of ligands bound per metal ion (n̅).

    • The stability constants (log K) are then determined from the formation curve (a plot of n̅ versus the negative logarithm of the free ligand concentration, pL).

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Metal_sol Metal Salt Solution Titration_vessel Titration Vessel (Constant Temperature & Ionic Strength) Metal_sol->Titration_vessel Ligand_sol Ligand Solution Ligand_sol->Titration_vessel Acid_sol Strong Acid Solution Acid_sol->Titration_vessel Base_sol Standard Base Solution pH_electrode pH Electrode Titration_vessel->pH_electrode Titration_curves Plot Titration Curves (pH vs. Volume of Base) pH_electrode->Titration_curves Burette Burette with Standard Base Burette->Titration_vessel Calculation Calculate n̅ₐ and n̅ Titration_curves->Calculation Formation_curve Plot Formation Curve (n̅ vs. pL) Calculation->Formation_curve Stability_constants Determine Stability Constants (log K) Formation_curve->Stability_constants

Experimental workflow for potentiometric titration.
In Vitro Bioavailability Assessment

In vitro models are valuable tools for screening the relative bioavailability of different mineral sources by simulating the conditions of the gastrointestinal tract.[7][8][9][10]

Principle: The method involves a two-stage enzymatic digestion process that mimics gastric and intestinal digestion. The amount of soluble mineral in the digestate is then measured, which is considered to be the bioaccessible fraction. Further analysis using cell culture models (e.g., Caco-2 cells) can provide an indication of bioavailability.

Detailed Methodology:

  • Sample Preparation:

    • Prepare samples of the different copper sources (e.g., this compound, copper glycinate) mixed with a representative feed or food matrix.

  • Gastric Digestion:

    • Suspend the sample in a simulated gastric fluid containing pepsin and adjust the pH to ~2.0 with HCl.

    • Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., 2 hours).

  • Intestinal Digestion:

    • Adjust the pH of the gastric digest to ~7.0 with a bicarbonate solution.

    • Add a mixture of pancreatin (B1164899) and bile salts to simulate intestinal enzymes.

    • Incubate the mixture at 37°C with gentle agitation for a further period (e.g., 4 hours).

  • Analysis:

    • Separate the soluble (bioaccessible) fraction from the insoluble residue by centrifugation or filtration.

    • Measure the copper concentration in the soluble fraction using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

    • (Optional) For bioavailability assessment, apply the soluble fraction to a monolayer of Caco-2 cells and measure copper uptake.

G cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Sample Copper Source in Matrix Pepsin Add Pepsin Adjust pH to 2.0 Sample->Pepsin Incubate_G Incubate at 37°C Pepsin->Incubate_G Adjust_pH Adjust pH to 7.0 Incubate_G->Adjust_pH Pancreatin_Bile Add Pancreatin & Bile Adjust_pH->Pancreatin_Bile Incubate_I Incubate at 37°C Pancreatin_Bile->Incubate_I Separate Separate Soluble & Insoluble Fractions Incubate_I->Separate Measure_Cu Measure Soluble Copper (Bioaccessibility) Separate->Measure_Cu Caco2 Caco-2 Cell Uptake (Bioavailability) Measure_Cu->Caco2

Workflow for in vitro bioavailability assessment.

Intestinal Copper Absorption Pathway

The stability of organic copper sources is critical for their effective absorption. A more stable chelate can protect the copper from forming insoluble complexes in the gut, allowing it to reach the intestinal absorptive cells.[11][12][13] The absorption of copper is a complex process involving several transporters.

Dietary copper (Cu²⁺) is first reduced to Cu¹⁺ at the apical membrane of the enterocyte. This reduced form is then transported into the cell primarily by the copper transporter 1 (CTR1). Inside the cell, copper is bound by chaperones, such as ATOX1, which deliver it to various cellular destinations, including ATP7A for export across the basolateral membrane into the bloodstream.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Cu_chelate Organic Copper Chelate (e.g., this compound) Cu2 Cu²⁺ (free) Cu_chelate->Cu2 Dissociation Cu1 Cu¹⁺ Cu2->Cu1 Reduction (STEAP) CTR1 CTR1 ATOX1 ATOX1 CTR1->ATOX1 Intracellular Transport Cu1->CTR1 Transport ATP7A ATP7A ATOX1->ATP7A Albumin_Cu Albumin-Cu ATP7A->Albumin_Cu Export

Simplified intestinal copper absorption pathway.

Rumen Bypass Mechanism of Organic Copper Sources

In ruminant nutrition, the stability of copper sources in the rumen is a major concern. The high pH and microbial activity of the rumen can lead to the formation of insoluble copper sulfide (B99878) and copper-molybdenum complexes, rendering the copper unavailable for absorption.[14][15][16]

Organic copper sources, such as this compound, are designed to be more stable in the rumen environment. The chelation protects the copper from these antagonistic interactions, allowing it to "bypass" the rumen and reach the more acidic environment of the abomasum and the small intestine, where the copper can be released and absorbed.

G cluster_rumen Rumen (pH 6-7) cluster_abomasum Abomasum (pH 2-3) cluster_intestine Small Intestine Inorganic_Cu Inorganic Copper (e.g., CuSO₄) Insoluble_Cu Insoluble Copper Complexes (e.g., CuS) Inorganic_Cu->Insoluble_Cu Forms Insoluble Complexes Organic_Cu Organic Copper (e.g., this compound) Release_Cu Copper Release Organic_Cu->Release_Cu Stable Chelate Passes Through Rumen Absorption Copper Absorption Release_Cu->Absorption

Rumen bypass mechanism of organic copper.

References

A Comparative Analysis of Copper Methionine and Nano-Copper Supplements

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

The essential trace mineral copper is a critical component in a multitude of physiological processes, acting as a cofactor for numerous enzymes involved in everything from cellular respiration to antioxidant defense.[1] The bioavailability and efficacy of copper supplementation are heavily influenced by its chemical form. This guide provides a detailed comparison of two prominent alternative copper sources: copper methionine, an organically chelated form, and nano-copper, an inorganic form at the nanoscale.

Performance and Efficacy: A Quantitative Comparison

The relative efficacy of this compound and nano-copper has been evaluated in various animal models, with key performance indicators summarized below. These studies often compare these forms to the more traditional copper sulfate (B86663).

Bioavailability and Growth Performance
ParameterAnimal ModelThis compound (Cu-Met)Nano-Copper (Nano-Cu)Control (e.g., CuSO4)Key FindingsSource
Relative Bioavailability Russian Sturgeon153% - 168%172% - 202%100%Both forms showed significantly higher bioavailability than copper sulfate. Nano-copper demonstrated the highest relative bioavailability based on weight gain and hepatic Cu-Zn SOD activity.[1]
Weight Gain Russian SturgeonSignificantly higherSignificantly higherLowerSturgeon fed diets with Cu-Met or nano-copper oxide had higher growth rates than those fed copper sulfate.[2][2]
Feed Conversion Ratio (FCR) Broiler Chickens-Significantly lowerHigherNano-copper supplementation in broilers led to a significantly lower (better) feed conversion rate.[3][3]
Average Daily Gain (ADG) Sahiwal Heifers-SimilarSimilarNo significant difference in ADG was observed between inorganic copper and nano-copper supplemented groups.[4]
Growth Performance Broiler Chickens-No significant differenceNo significant differenceNo significant differences were found in growth performance, feed intake, or FCR among treatments with hot-melt extruded nano-copper and copper sulfate.[5]
Tissue Copper Concentration and Nutrient Utilization
ParameterAnimal ModelThis compound (Cu-Met)Nano-Copper (Nano-Cu)Control (e.g., CuSO4)Key FindingsSource
Whole-Body Cu Concentration Russian SturgeonSignificantly higherSignificantly higherLowerBoth Cu-Met and nano-copper led to greater whole-body copper accumulation compared to copper sulfate.[1]
Liver Cu Concentration Broiler Chickens-No significant differenceLinear increase with doseLiver copper concentration increased linearly with inorganic copper supplementation, but no significant differences were observed with nano-copper supplementation.[5]
Serum Cu Concentration Broiler Chickens-IncreasedLowerSerum copper concentration was higher in broilers supplemented with nano-copper compared to inorganic copper in the later phase of the study.[5]
Cu Absorption Sahiwal Heifers-HigherLowerThe absorption of copper in nano-copper supplemented groups was higher than in other groups.[4]
Cu Excretion Broiler Chickens-LowerHigherBroilers treated with nano-copper showed lower copper concentration in their excreta.[5]

Experimental Methodologies

To ensure a thorough understanding of the presented data, the following are representative experimental protocols from the cited literature.

Study on Russian Sturgeon (Acipenser gueldenstaedtii)
  • Objective: To evaluate the relative bioavailability of copper sulfate (CuSO4), copper-methionine (Cu-Met), and nano-copper oxide (CuONano).

  • Animal Model: Russian Sturgeon.

  • Experimental Diets: A basal diet was formulated to be deficient in copper. This basal diet was then supplemented with different copper sources to create the experimental diets. A premix of the copper source and wheat flour was prepared before being added to the other dietary components.[1]

  • Parameters Measured: Growth performance, tissue copper deposition, antioxidant capacity (e.g., hepatic Cu-Zn SOD activity), immune response, apparent digestibility, and resistance to Aeromonas hydrophila.[2]

  • Key Findings: Fish fed diets containing 4 mg Cu/kg from either Cu-Met or CuONano exhibited higher growth rates, tissue copper accumulation, and enhanced antioxidant and immune capacities compared to those fed the same amount of copper from CuSO4.[2]

Study on Broiler Chickens
  • Objective: To determine the effects of inorganic and hot-melt extruded nano-copper on copper bioavailability and growth.

  • Animal Model: Broiler chickens.

  • Experimental Design: A total of 720 one-day-old male broiler chicks were randomly assigned to 8 treatment groups with 6 replicates of 15 birds each.

  • Treatments: The treatments consisted of common copper sulfate and hot-melt extruded copper sulfate at doses of 16, 40, 80, and 120 ppm.

  • Duration: The experiment lasted for 35 days, divided into two phases (day 0-14 and day 15-35).

  • Parameters Measured: Growth performance, feed intake, feed conversion ratio (FCR), nutrient digestibility, and copper concentration in serum, liver, and excreta.[5]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Diet Preparation cluster_experiment Animal Trial cluster_analysis Analysis Basal Diet Basal Diet Experimental Diets Experimental Diets Basal Diet->Experimental Diets Cu-Met Cu-Met Cu-Met->Experimental Diets Nano-Cu Nano-Cu Nano-Cu->Experimental Diets CuSO4 CuSO4 CuSO4->Experimental Diets Feeding Feeding Experimental Diets->Feeding Animal Model Animal Model Animal Model->Feeding Data Collection Data Collection Feeding->Data Collection Growth Growth Data Collection->Growth Bioavailability Bioavailability Data Collection->Bioavailability Tissue Analysis Tissue Analysis Data Collection->Tissue Analysis

Caption: A generalized workflow for evaluating copper supplements in animal nutrition studies.

Copper_Metabolism cluster_uptake Intestinal Uptake cluster_transport Transport and Storage cluster_function Cellular Function Dietary Copper Dietary Copper Enterocyte Enterocyte Dietary Copper->Enterocyte Absorption Bloodstream Bloodstream Enterocyte->Bloodstream Liver Liver Bloodstream->Liver Storage & Metabolism Tissues Tissues Bloodstream->Tissues Delivery Liver->Bloodstream Ceruloplasmin-bound Cu Enzyme Synthesis Enzyme Synthesis Tissues->Enzyme Synthesis Antioxidant Defense Antioxidant Defense Tissues->Antioxidant Defense Immune Response Immune Response Tissues->Immune Response

Caption: A simplified overview of copper's metabolic pathway from ingestion to cellular utilization.

Discussion and Conclusion

Both this compound and nano-copper have demonstrated superior bioavailability and efficacy in promoting growth and physiological health in various animal species compared to traditional inorganic copper sources like copper sulfate.[1][2] Nano-copper, owing to its small particle size and large surface area, often exhibits the highest relative bioavailability.[3] This enhanced absorption can lead to improved feed efficiency and reduced mineral excretion, which is environmentally beneficial.[5]

However, the potential for toxicity with nano-copper requires careful consideration. Studies have shown that high doses of nano-copper can lead to adverse effects, including liver damage.[6] The toxicity of copper nanoparticles is influenced by the release of copper ions under physiological conditions.[7] In contrast, this compound, being an organic chelate, is often considered a safer alternative with a lower risk of toxicity.

The choice between this compound and nano-copper supplements will depend on the specific application, target species, and regulatory considerations. While nano-copper may offer the highest bioavailability, the potential for toxicity necessitates further research to establish safe and effective dosage levels. This compound provides a highly bioavailable and safer alternative to inorganic salts. Future research should focus on long-term studies to fully elucidate the chronic effects and optimal application strategies for both forms of copper supplementation.

References

a comparative review of different forms of chelated copper in research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of different forms of chelated copper is crucial for researchers, scientists, and drug development professionals. The choice of a copper chelate can significantly impact bioavailability, stability, and therapeutic efficacy. This guide provides a comparative review of common copper chelates, supported by experimental data, detailed methodologies, and visual diagrams to clarify complex processes.

Understanding Copper Chelation

Copper is an essential trace mineral, acting as a cofactor for numerous enzymes involved in energy production, iron metabolism, connective tissue formation, and neurotransmission.[1][2][3] However, its absorption can be hindered by various dietary factors. Chelation is a process where a mineral ion, like copper (Cu²⁺), is bound to an organic molecule, typically an amino acid or organic acid, forming a stable, ring-like structure.[4] This structure protects the copper from interacting with inhibitors in the digestive tract, such as phytates, other minerals, and high pH environments, thereby enhancing its bioavailability.[4][5]

Comparative Analysis of Chelated Copper Forms

The most common forms of chelated copper used in supplements and research include copper bisglycinate, copper gluconate, and copper citrate (B86180). Each form exhibits different characteristics regarding absorption, stability, and tolerability.

Copper Bisglycinate

This form consists of a copper ion bound to two molecules of the amino acid glycine. It is often considered a superior form of chelated copper due to its high bioavailability and stability.[4] The body utilizes efficient amino acid transport pathways to absorb the copper bisglycinate complex, bypassing the typical competition that occurs between mineral ions in the intestine.[6]

  • Bioavailability: Research suggests that copper bisglycinate has a significantly higher absorption rate compared to inorganic forms like copper sulfate (B86663). One study noted that plasma copper levels increased by 15% more in a group taking copper bisglycinate compared to a group taking copper sulfate.[4] Its structure is also more stable than single-glycine chelates, with one study finding 23% better tissue retention for copper bisglycinate compared to copper glycinate.[4]

  • Stability: The double-glycine structure provides a stable complex that protects the copper ion through the acidic environment of the stomach, allowing it to reach the small intestine for absorption.[4]

  • Tolerability: Copper bisglycinate is generally well-tolerated with a low incidence of gastrointestinal side effects.[6]

Copper Gluconate

Copper gluconate is formed by chelating copper with gluconic acid. It is a widely used and well-established form of copper in supplements for general wellness.[6]

  • Bioavailability: While considered effective, its absorption is generally thought to be less efficient than that of copper bisglycinate.[6] It relies on different transport mechanisms that can be more susceptible to dietary inhibitors.

  • Stability: It offers good stability in standard formulations.

  • Tolerability: Copper gluconate is known for its gentle absorption and established safety profile, though it may cause mild stomach upset in some individuals, particularly at higher doses.[6]

Copper Citrate

This form involves the chelation of copper with citric acid. It is a common and cost-effective option found in many dietary supplements.[7][8]

  • Bioavailability: There are concerns regarding its bioavailability compared to amino acid chelates, especially in individuals with compromised digestive function.[7][8] However, some research indicates it has advantages over inorganic salts. A study in broilers found that cupric citrate supplementation led to improved growth performance and nutrient utilization compared to copper sulfate.[9]

  • Stability: Citric acid chelates are noted for their high bioavailability and stability compared to some other organic acid chelates.[9]

  • Tolerability: It is generally well-tolerated, although some individuals may have trouble with citrate forms.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on different copper forms.

Table 1: Comparative Bioavailability of Copper Forms

Copper FormComparison GroupKey FindingReference
Copper Bisglycinate Copper SulfatePlasma copper levels increased by 15% more in the chelated group.[4]
Copper Bisglycinate Copper GlycinateShowed 23% better retention in tissue after 30 days.[4]
Chelated Copper (general) Inorganic CopperBioavailability can be increased by up to 300%.[4]
Cupric Citrate Copper SulfateHigher energy digestibility and improved growth performance in broilers.[9]
Copper Glycinate Copper SulfateRelative bioavailability was 82% based on liver Cu in steers fed high antagonists.[10]

Table 2: General Absorption Rates of Copper

ConditionAbsorption RateReference
Typical Human Diet 30-40%[5][11]
Human Study (0.9 mg/day dose) ~55%[12]
Human Study (7.78 mg/day dose) ~12%[12]
Chelated Mineral Supplements 40-50% or higher[4]

Experimental Protocols and Methodologies

Evaluating the comparative efficacy of chelated copper forms involves specific in vivo and in vitro experimental designs.

In Vivo Bioavailability Studies (Animal Models)

These studies are essential for determining the relative absorption and tissue accumulation of different copper chelates. A typical protocol is as follows:

  • Animal Selection and Acclimation: A cohort of animals (e.g., steers, broilers, or rats) is selected and acclimated to a basal diet that is adequate in all nutrients except for being low in copper.[9][10]

  • Dietary Groups: Animals are randomly assigned to different dietary treatment groups. These typically include a control group (no supplemental copper), a group receiving an inorganic copper salt (e.g., Copper Sulfate, CuSO₄) as a reference, and groups receiving different forms and concentrations of the chelated copper being tested (e.g., Copper Glycinate, Copper Citrate).[9][10] To test stability against inhibitors, antagonists like molybdenum and sulfur may be added to the diet.[10][13]

  • Experimental Period: The animals are fed their respective diets for a predetermined period (e.g., 21-124 days).[9][10] Key performance indicators such as body weight, average daily gain (ADG), and feed intake are monitored throughout the study.[9][10]

  • Sample Collection: Blood samples are collected periodically to measure plasma or serum copper concentrations and the activity of copper-dependent enzymes like ceruloplasmin and superoxide (B77818) dismutase (SOD).[9][14] At the end of the study, tissue samples, particularly from the liver (the primary storage organ for copper), are collected for mineral analysis.[10]

  • Analysis: Copper concentrations in plasma, liver, and feces are determined using methods like atomic absorption spectrophotometry. Relative bioavailability is often calculated using the slope-ratio assay, comparing the response (e.g., liver copper concentration) of the test copper source to the reference source (e.g., CuSO₄).[10]

Human Absorption Studies

Human studies often use stable isotopes to trace the absorption and metabolism of copper.

  • Subject Recruitment: Healthy human volunteers are recruited and housed in a metabolic research unit to ensure strict dietary control.[15]

  • Dietary Control: Participants consume a controlled basal diet for an initial period.[15]

  • Isotope Administration: A stable isotope of copper (e.g., ⁶⁵Cu) is administered orally, incorporated into the test meal containing either the chelated or non-chelated form of copper.[15]

  • Sample Collection: All feces are collected for a period following isotope administration (e.g., 12 days).[12][15] Blood samples may also be drawn to trace the appearance of the isotope in circulation.

  • Analysis: The amount of the unabsorbed isotope excreted in the feces is measured using mass spectrometry. The amount of absorbed copper is calculated by subtracting the excreted amount from the total amount administered.[15]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz can help illustrate the key concepts in copper chelation and evaluation.

cluster_0 In the Gut Lumen cluster_1 Intestinal Wall (Enterocyte) Cu_ion Free Copper Ion (Cu²⁺) Inhibitors Inhibitors (Phytates, Other Minerals) Cu_ion->Inhibitors Binds to Bound_Cu Insoluble Complex Inhibitors->Bound_Cu Chelated_Cu Chelated Copper (e.g., Copper Bisglycinate) Excretion Excreted Bound_Cu->Excretion Not Absorbed Transporter Amino Acid Transporter Chelated_Cu->Transporter Protected Bloodstream Bloodstream Transporter->Bloodstream Efficient Absorption

Caption: Absorption pathway of chelated vs. non-chelated copper.

cluster_groups start Animal Model Selection (e.g., Steers) acclimation Acclimation to Low-Copper Basal Diet start->acclimation randomization Randomization into Treatment Groups acclimation->randomization group1 Control (No added Cu) randomization->group1 Group A group2 Reference (e.g., CuSO₄) randomization->group2 Group B group3 Test Chelate 1 (e.g., Cu-Glycinate) randomization->group3 Group C group4 Test Chelate 2 (e.g., Cu-Citrate) randomization->group4 Group D feeding Controlled Feeding Period (Monitor Weight, Feed Intake) sampling Periodic Blood & Final Tissue Sampling (Plasma, Liver) feeding->sampling analysis Sample Analysis (Atomic Absorption Spectrophotometry) sampling->analysis calc Calculate Relative Bioavailability (Slope-Ratio Assay) analysis->calc end Conclusion on Chelate Efficacy calc->end

Caption: Workflow for a typical in vivo bioavailability study.

Conclusion for Researchers

For researchers and drug development professionals, the selection of a copper chelate is a critical decision.

  • For Maximum Bioavailability: Copper bisglycinate stands out due to its superior absorption mechanism, which leverages amino acid transporters and provides protection from dietary antagonists.[4][6] This makes it ideal for formulations where high efficacy and rapid uptake are desired, or for subjects with compromised gastrointestinal function.

  • For General Supplementation: Copper gluconate remains a reliable and safe option for long-term, general wellness applications where its established profile is valued.[6]

  • For Cost-Effective Formulation: Copper citrate can be an effective choice, particularly in applications where it has demonstrated superiority over inorganic salts, though its relative bioavailability compared to amino acid chelates warrants careful consideration.[9]

The choice ultimately depends on the specific application, target population, and formulation goals. The experimental data strongly suggest that amino acid chelates, particularly copper bisglycinate, offer significant advantages in bioavailability. Future research should continue to delineate the specific mechanisms and comparative efficacies of these compounds in various clinical and experimental settings.

References

Safety Operating Guide

Copper methionine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of copper methionine is essential for laboratory safety and environmental protection. As a compound containing copper, a heavy metal, it must be managed as hazardous waste.[1] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While methionine itself is generally not classified as a hazardous substance, handling the copper complex requires caution.[2][3]

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber).[2]

  • Body Protection: A lab coat is recommended to protect clothing.[1]

Handle the compound in a well-ventilated area to minimize dust generation and accumulation.[4] After handling, wash hands thoroughly.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with local, regional, and national regulations.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][5]

Step 1: Waste Characterization and Segregation

  • Identify the Waste: Confirm the waste is this compound. If it is mixed with other substances, the disposal procedure must account for the hazards of all components, following the protocol for the most hazardous substance.[6]

  • Segregate the Waste: Do not mix this compound waste with general laboratory trash.[6] It must be segregated as heavy metal hazardous waste.[1][7] Keep it separate from other chemical waste streams to prevent unintended reactions.[7]

Step 2: Containerization and Labeling

  • Choose a Compatible Container: Place this compound waste into a designated, leak-proof container with a tightly fitting cap.[6][8] Plastic containers are often preferred for chemical waste.[9] For solutions, use a container made of a compatible material.[8]

  • Label the Container Clearly: The container must be clearly labeled as hazardous waste.[9] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The approximate concentration and quantity

    • The date when waste was first added to the container[9]

    • Associated hazards (e.g., "Environmental Hazard," "Heavy Metal Waste")

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area for chemical waste.[6][9] This area should be at or near the point of generation.[9]

  • Secondary Containment: Liquid waste containers should be kept within secondary containment to prevent spills.[10]

  • Maintain Closure: Keep waste containers closed at all times except when waste is being added.[5][8]

Step 4: Disposal

  • Contact EHS: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][5] Laboratory personnel should not transport hazardous waste themselves.[5]

  • Do Not Use Sink Disposal: Wastes containing heavy metals like copper must not be discharged into the sanitary sewer via sink drains.[1][5]

  • Do Not Evaporate: Do not dispose of chemical waste by evaporation in a fume hood.[5]

Spill and Emergency Procedures

In the event of a spill, sweep up or vacuum the solid material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[4] Ensure the area is well-ventilated.[4] For liquid spills, absorb the material and collect it for disposal as hazardous waste.

Quantitative Data and Guidelines

The following table summarizes key quantitative data related to the handling and disposal of chemical waste.

ParameterGuideline/ValueSource
This compound Composition Copper (Cu): ≥17%, DL-Methionine: ≥78%[11]
Satellite Accumulation Limit Maximum of 55 gallons of hazardous waste[9]
Acutely Toxic Waste Limit Maximum of 1 quart (liquid) or 1 kg (solid)[9]
Container Rinsing Protocol Triple rinse with a suitable solvent[5]
Rinseate Volume Each rinse should use a solvent amount equal to ~5% of the container's volume[5]
Aqueous Waste Contamination Aqueous solutions with >1% organic substances must be declared as organic waste[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: This compound is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed characterize Characterize waste based on the most hazardous component is_mixed->characterize Yes segregate Segregate as Heavy Metal Waste is_mixed->segregate No characterize->segregate containerize Place in a compatible, sealed, and clearly labeled hazardous waste container segregate->containerize storage Store in designated Satellite Accumulation Area with secondary containment containerize->storage contact_ehs Contact institutional EHS or licensed contractor for pickup and final disposal storage->contact_ehs end Disposal Complete contact_ehs->end

References

Essential Safety and Logistics for Handling Copper Methionine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural information for the safe handling, storage, and disposal of Copper Methionine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection : Always wear protective eyeglasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection : To prevent skin contact, wear chemical-resistant gloves (e.g., rubber) and a protective lab coat.[1][2] Persons with a susceptibility to allergic reactions should not handle this material.[3]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][2][4] However, in cases of insufficient ventilation or when dust generation is likely, a suitable NIOSH-approved respirator should be worn.[2][5]

Operational Plan: Safe Handling Protocol

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Ventilation : Always handle the product in a well-ventilated area.[4][6] Using explosion-proof general and local exhaust ventilation is recommended to control airborne concentrations.[3]

  • Avoid Dust Formation : this compound is a solid that may form combustible dust concentrations in the air.[1][3] Minimize dust generation and accumulation during handling.[1]

  • Prevent Contact : Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[1][3][6] Do not breathe the dust.[1][3]

  • Hygiene Practices : Adhere to good industrial hygiene and safety practices.[1][2] Wash hands thoroughly after handling the material, and before eating, drinking, or smoking.[3][6] Contaminated work clothing should not be allowed out of the workplace.[7]

Quantitative Data Summary

The following tables summarize key quantitative data. Note that some data pertains to L-Methionine, a component of this compound, or a similar analogue, and should be used as a reference.

Table 1: Physical and Chemical Properties of L-Methionine

Property Value
Physical State Solid[1]
Appearance White[1]
Solubility in Water 53.7 g/L @ 20 °C[1]
Melting Point 276 - 279 °C[1]

| pH | 5.5 - 6.5[1] |

Table 2: Toxicological Data for this compound Hydroxy Analogue Chelate

Test Species Value
LD50 (Oral) Rat 300 - 500 mg/kg[3]
LD50 (Dermal) Rat > 2000 mg/kg[3]

| LC50 (Inhalation) | Rat | 1.07 - 2.12 mg/l (4 hours, Aerosolized dust)[3] |

Procedural Workflows

The following diagrams illustrate the necessary workflows for handling and emergency response.

G cluster_prep Preparation & Handling cluster_disposal Disposal prep_start Start: Receive this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation handling Handle with Care: - Avoid creating dust - Use non-sparking tools ventilation->handling storage Store in a Tightly Closed Container handling->storage waste_collection Collect Waste in a Labeled, Sealed Container storage->waste_collection After Use disposal Dispose via Licensed Contractor or Institutional EHS waste_collection->disposal end End: Decontaminate Work Area disposal->end G cluster_event Exposure Event cluster_response Immediate Response cluster_followup Follow-Up event Exposure Occurs spill Spill / Release event->spill inhalation Inhalation event->inhalation skin_contact Skin Contact event->skin_contact eye_contact Eye Contact event->eye_contact ingestion Ingestion event->ingestion spill_action Evacuate Area Ensure Ventilation Contain & Clean Up Mechanically (No Dry Sweeping) spill->spill_action inhalation_action Move to Fresh Air If breathing is difficult, give oxygen inhalation->inhalation_action skin_action Remove Contaminated Clothing Wash Skin with Soap & Water skin_contact->skin_action eye_action Flush Eyes with Water for 15 min Remove Contact Lenses eye_contact->eye_action ingestion_action Rinse Mouth with Water Do NOT Induce Vomiting ingestion->ingestion_action medical_attention Seek Immediate Medical Attention spill_action->medical_attention inhalation_action->medical_attention skin_action->medical_attention eye_action->medical_attention ingestion_action->medical_attention sds Provide SDS to Physician medical_attention->sds

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。